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  • Product: Myclobutanil
  • CAS: 244094-39-1

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the Mechanism of Action of Myclobutanil on Fungal Ergosterol Biosynthesis

Abstract Myclobutanil, a potent triazole fungicide, is a cornerstone of modern agriculture for the management of a wide spectrum of fungal diseases.[1][2] Its efficacy stems from a highly specific mode of action: the tar...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Myclobutanil, a potent triazole fungicide, is a cornerstone of modern agriculture for the management of a wide spectrum of fungal diseases.[1][2] Its efficacy stems from a highly specific mode of action: the targeted disruption of ergosterol biosynthesis, an essential pathway for fungal viability.[3][4] This guide provides a comprehensive technical examination of myclobutanil's mechanism of action for researchers, scientists, and drug development professionals. We will dissect the ergosterol biosynthesis pathway, pinpoint the precise enzymatic inhibition by myclobutanil, explore the downstream biochemical consequences for the fungal cell, and detail robust experimental methodologies for investigating these processes. This document is designed to serve as an authoritative resource, integrating foundational knowledge with practical, field-proven insights and protocols.

The Centrality of Ergosterol in Fungal Physiology

To comprehend the efficacy of myclobutanil, one must first appreciate the indispensable role of its target pathway's end-product: ergosterol. Ergosterol is a sterol unique to fungi and some protozoa, serving a function analogous to that of cholesterol in mammalian cell membranes.[5][6] It is a critical component that governs the structural integrity, fluidity, and permeability of the fungal plasma membrane.[1][7] The proper arrangement of ergosterol within the phospholipid bilayer is essential for the function of membrane-bound enzymes and transport proteins.[7] Because this sterol is vital for fungi but absent in plants and animals, the ergosterol biosynthesis pathway presents an ideal and selective target for the development of antifungal agents.[5][8]

The Fungal Ergosterol Biosynthesis Pathway: A Prime Antifungal Target

The synthesis of ergosterol is a complex, multi-enzyme process that begins with acetyl-CoA and proceeds through the mevalonate pathway to produce isoprenoid precursors.[9] These precursors are eventually converted to squalene, which undergoes cyclization to form lanosterol, the first sterol in the pathway.[8][10] From lanosterol, a series of enzymatic modifications, including demethylations, desaturations, and isomerizations, are required to produce the final product, ergosterol.[9][10]

Ergosterol_Pathway acetyl_coa Acetyl-CoA mevalonate Mevalonate Pathway acetyl_coa->mevalonate Multiple Steps squalene Squalene mevalonate->squalene Multiple Steps lanosterol Lanosterol squalene->lanosterol Squalene epoxidase intermediate Sterol Intermediates lanosterol->intermediate Lanosterol 14α-demethylase (CYP51) ergosterol Ergosterol intermediate->ergosterol Multiple Steps membrane Fungal Cell Membrane ergosterol->membrane Incorporation

Caption: Simplified overview of the fungal ergosterol biosynthesis pathway.

Myclobutanil's Pinpoint Inhibition of CYP51

Myclobutanil belongs to the triazole class of fungicides, which are classified as Demethylation Inhibitors (DMIs) or Sterol Biosynthesis Inhibitors (SBIs).[2][11] Its fungicidal activity is derived from the specific and potent inhibition of a single, critical enzyme in the ergosterol pathway: lanosterol 14α-demethylase .[1][12]

This enzyme, a member of the cytochrome P450 superfamily and encoded by the ERG11 or CYP51 gene, is responsible for the oxidative removal of the 14α-methyl group from lanosterol.[3][13][14] This demethylation is an essential step for the formation of a planar sterol molecule capable of being correctly integrated into the fungal membrane.[14]

The myclobutanil molecule contains a 1,2,4-triazole ring. One of the nitrogen atoms in this ring coordinates tightly to the heme iron atom at the catalytic center of the CYP51 enzyme.[15] This binding prevents the natural substrate, lanosterol, from accessing the active site, thereby blocking the demethylation reaction.[14]

Myclobutanil_MoA lanosterol Lanosterol (14α-methylated) cyp51 CYP51 Enzyme (Lanosterol 14α-demethylase) lanosterol->cyp51 Substrate product 4,4-dimethyl-cholesta- 8,14,24-trienol cyp51->product Catalysis myclobutanil Myclobutanil myclobutanil->cyp51 Inhibition

Caption: Myclobutanil inhibits the CYP51 enzyme, blocking lanosterol demethylation.

Biochemical Ramifications of CYP51 Blockade

The inhibition of CYP51 by myclobutanil triggers a cascade of detrimental effects within the fungal cell, primarily through two mechanisms:

  • Ergosterol Depletion: The most direct consequence is the cessation of ergosterol production.[7] The lack of this essential sterol compromises the structural and functional integrity of the cell membrane, leading to increased permeability, leakage of vital intracellular components, and disruption of membrane-bound enzyme activities.[1]

  • Accumulation of Toxic Precursors: Concurrently, the blockage of the pathway leads to the intracellular accumulation of the substrate for CYP51, lanosterol, and other 14α-methylated sterol intermediates.[16][17] These bulky, methylated sterols cannot be properly incorporated into the membrane and their accumulation is toxic, further disrupting membrane organization and function.[16][17]

This dual-pronged assault on the fungal cell membrane ultimately arrests fungal growth (a fungistatic effect) and can lead to cell death (a fungicidal effect), effectively controlling the pathogen.[7][8]

Methodologies for Elucidating Myclobutanil's Mechanism

A robust understanding of myclobutanil's action relies on specific, validated experimental protocols. The following sections provide detailed methodologies for key investigative workflows.

Protocol: Fungal Sterol Profile Analysis by GC-MS

This protocol is foundational for demonstrating myclobutanil's effect on the sterol composition of a target fungus. It allows for the direct quantification of ergosterol depletion and precursor accumulation.

Objective: To qualitatively and quantitatively analyze the sterol composition of fungal cells treated with myclobutanil compared to an untreated control.

Methodology:

  • Fungal Culture:

    • Inoculate the target fungus into a suitable liquid medium (e.g., Potato Dextrose Broth).

    • Prepare replicate cultures. To one set, add a sub-lethal concentration of myclobutanil (e.g., the EC50 value, determined beforehand). To the control set, add the equivalent volume of solvent (e.g., DMSO).

    • Incubate cultures under appropriate conditions (e.g., 25°C, 150 rpm) for a period sufficient to allow for biomass generation (e.g., 48-72 hours).

  • Biomass Harvesting and Sterol Extraction:

    • Harvest the fungal mycelia by vacuum filtration and wash with sterile distilled water.

    • Lyophilize or oven-dry the mycelia to obtain a constant dry weight.

    • Transfer a known mass (e.g., 50 mg) of dried mycelia to a screw-cap glass tube.

    • Perform saponification by adding 2 mL of 2 M ethanolic sodium hydroxide. Heat at 80°C for 1 hour to hydrolyze steryl esters.[18]

  • Non-Saponifiable Lipid Extraction:

    • After cooling, add 1 mL of distilled water and 2 mL of n-heptane.

    • Vortex vigorously for 3 minutes to extract the non-saponifiable lipids (containing the free sterols) into the n-heptane layer.

    • Centrifuge to separate the phases and carefully transfer the upper n-heptane layer to a new glass vial.

    • Repeat the n-heptane extraction twice more, pooling the organic layers.

    • Evaporate the n-heptane to dryness under a gentle stream of nitrogen.

  • Derivatization:

    • Sterols require derivatization to increase their volatility for GC analysis.[19]

    • Add 100 µL of a silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane - BSTFA + 1% TMCS) to the dried extract.

    • Heat at 70°C for 30 minutes to form trimethylsilyl (TMS) ether derivatives of the sterols.[18]

  • GC-MS Analysis:

    • Inject 1 µL of the derivatized sample into a GC-MS system equipped with a suitable capillary column (e.g., HP-5MS).[20]

    • Use a temperature program that effectively separates the different sterols.

    • The mass spectrometer will fragment the eluting compounds, generating characteristic mass spectra.

    • Identify ergosterol and lanosterol by comparing their retention times and mass spectra to those of authentic standards and library data (e.g., NIST).[21]

    • Quantify the sterols by comparing their peak areas to a calibration curve generated from the standards.

Caption: Workflow for the GC-MS analysis of fungal sterols.

Expected Quantitative Data:

CompoundControl Sample (Relative Abundance)Myclobutanil-Treated Sample (Relative Abundance)Expected Outcome
Ergosterol100%< 20%Significant Decrease
Lanosterol< 1%> 50%Significant Increase
Protocol: In Vitro CYP51 Enzyme Inhibition Assay

This protocol directly measures the inhibitory potential of myclobutanil on the target enzyme, providing a quantitative IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).

Objective: To determine the IC50 value of myclobutanil against fungal CYP51.

Methodology:

  • Reagents and System Preparation:

    • Obtain or prepare recombinant fungal CYP51 and its redox partner, cytochrome P450 reductase (CPR).[13]

    • Prepare a reaction buffer (e.g., potassium phosphate buffer, pH 7.4).

    • Prepare a stock solution of myclobutanil in DMSO and create a serial dilution series.

    • The substrate can be radiolabeled lanosterol or a fluorescent probe substrate that is metabolized by CYP51.[22]

  • Assay Procedure (Example using a fluorescent probe):

    • Set up reactions in a 96-well microplate.

    • To each well, add the reaction buffer, recombinant CYP51, and CPR.

    • Add varying concentrations of myclobutanil (or DMSO for the control).

    • Pre-incubate the plate for 10 minutes at 37°C to allow the inhibitor to bind to the enzyme.

    • Initiate the reaction by adding the fluorescent substrate and the cofactor, NADPH.[13]

  • Data Acquisition and Analysis:

    • Monitor the increase in fluorescence over time using a plate reader. The rate of fluorescence increase is proportional to enzyme activity.

    • Calculate the rate of reaction for each inhibitor concentration.

    • Normalize the data by setting the activity of the no-inhibitor control (DMSO) to 100%.

    • Plot the percent inhibition versus the logarithm of the myclobutanil concentration.

    • Fit the data to a dose-response curve (e.g., a four-parameter logistic equation) to determine the IC50 value.[23]

Fungal Resistance to Myclobutanil

The extensive use of myclobutanil has led to the development of resistance in some fungal populations.[24][25] Understanding the molecular basis of this resistance is crucial for effective disease management. The primary mechanisms include:

  • Target Site Modification: Point mutations in the CYP51 gene can alter the amino acid sequence of the enzyme, reducing the binding affinity of myclobutanil to its target site.[12][26]

  • Target Overexpression: Increased expression of the CYP51 gene, leading to higher cellular concentrations of the enzyme, which requires a greater amount of fungicide to achieve inhibition.[27]

  • Efflux Pump Overexpression: Upregulation of genes encoding membrane transport proteins (efflux pumps) that actively expel myclobutanil from the fungal cell, reducing its intracellular concentration to sub-lethal levels.[16][26]

Conclusion and Future Directions

Myclobutanil's elegant and specific mechanism of action—the inhibition of lanosterol 14α-demethylase (CYP51)—remains a paradigm of modern fungicide design. By disrupting the ergosterol biosynthesis pathway, it effectively compromises the fungal cell membrane, leading to growth inhibition and pathogen control. The detailed experimental protocols provided herein offer a validated framework for researchers to probe this mechanism, quantify its effects, and investigate the dynamics of fungal resistance. As challenges with resistance continue to emerge, a deep mechanistic understanding is paramount. Future research may focus on developing novel inhibitors that can overcome existing resistance mechanisms, potentially through targeting different enzymes in the sterol pathway or by creating dual-target fungicides that simultaneously inhibit CYP51 and another essential fungal process.[8][28]

References

  • HEBEI CHENGNONG BIOTECH CO., LTD. (2025). The Mode of Action of Myclobutanil in Plant Protection.
  • Media Bros. (2025). Everything You Need to Know About the Pesticide Myclobutanil.
  • Pscheidt, J.W. (2002). Fungicide Theory of Use and Mode of Action. Pacific Northwest Pest Management Handbooks.
  • Wikipedia. (n.d.). Myclobutanil.
  • HEBEI CHENGNONG BIOTECH CO., LTD. (n.d.). Resistance Development to Myclobutanil in Fungal Pathogens.
  • HEBEI CHENGNONG BIOTECH CO., LTD. (2025). Resistance Development to Myclobutanil in Fungal Pathogens.
  • S, G. (2017). Fungicide Mode-of-Action: The LabCoat Guide to Pesticides & BioPesticides. LabCoat Guide.
  • Alcazar-Fuoli, L., & Mellado, E. (2008). Ergosterol biosynthesis pathway in Aspergillus fumigatus. Steroids.
  • Santa Cruz Biotechnology. (n.d.). Myclobutanil.
  • Field Crop Diseases Victoria. (2020). Modes of Action. extensionAUS.
  • Crop Protection Network. (n.d.). Fungicide Use in Field Crops Web Book.
  • Syngenta Ornamentals UK. (2020). Guide to the main fungicide modes of action.
  • Benchchem. (n.d.). An In-depth Technical Guide to the Ergosterol Glucoside Biosynthesis Pathway in Fungi.
  • ResearchGate. (n.d.). The biosynthesis pathway of ergosterol in fungi.
  • Giera, M., et al. (n.d.). Ergosterol Biosynthesis and Regulation Impact the Antifungal Resistance and Virulence of Candida spp. MDPI.
  • AERU, University of Hertfordshire. (n.d.). Myclobutanil (Ref: RH 3866).
  • Slideshare. (n.d.). Biosynthesis of ergosterol.
  • ResearchGate. (n.d.). Fungal Sterol Analyses by Gas Chromatography-Mass Spectrometry Using Different Derivatives.
  • Springer Nature Experiments. (n.d.). Fungal Sterol Analyses by Gas Chromatography–Mass Spectrometry Using Different Derivatives.
  • Patsnap Synapse. (2024). What are Ergosterol biosynthesis inhibitors and how do they work?.
  • Chen, C. H., et al. (2018). Abnormal Ergosterol Biosynthesis Activates Transcriptional Responses to Antifungal Azoles. Frontiers in Microbiology.
  • SciSpace. (n.d.). Comparative efficacy of myclobutanil, triadimefon and mancozeb against major fungal diseases of chilli.
  • McKay, G., et al. (2020). Cross-resistance between myclobutanil and tebuconazole and the genetic basis of tebuconazole resistance in Venturia inaequalis. PubMed.
  • Mossion, A., et al. (2023). Fungal Sterol Analyses by Gas Chromatography-Mass Spectrometry Using Different Derivatives. PubMed.
  • Belyagoubi, L., et al. (n.d.). The Fungus Beauveria bassiana Alters Amounts of Sterols, Fatty Acids, and Hydroxycinnamic Acids in Potato Solanum tuberosum. MDPI.
  • ResearchGate. (2025). Prevalence of Myclobutanil Resistance and Difenoconazole Insensitivity in Populations of Venturia inaequalis.
  • SciSpace. (n.d.). Ergosterol biosynthesis inhibition: a target for antifungal agents.
  • ResearchGate. (n.d.). (A) Cross‐resistance between myclobutanil and tebuconazole in isolates....
  • Chen, C. H., et al. (2018). Abnormal Ergosterol Biosynthesis Activates Transcriptional Responses to Antifungal Azoles. PMC - NIH.
  • Spina, R., et al. (2023). Methods for Fungicide Efficacy Screenings: Multiwell Testing Procedures for the Oomycetes Phytophthora infestans and Pythium ultimum. PMC - NIH.
  • Villani, S. M., et al. (2015). Prevalence of Myclobutanil Resistance and Difenoconazole Insensitivity in Populations of Venturia inaequalis. Plant Disease - APS Journals.
  • National Center for Biotechnology Information. (n.d.). Myclobutanil. PubChem.
  • Lepesheva, G. I., & Waterman, M. R. (n.d.). CYP51: A Major Drug Target in the Cytochrome P450 Superfamily. PMC - NIH.
  • Springer Nature Experiments. (n.d.). Analysis of Sterols by Gas Chromatography–Mass Spectrometry.
  • Baibakova, E. V., et al. (2019). Modern Fungicides: Mechanisms of Action, Fungal Resistance and Phytotoxic Effects. Annual Research & Review in Biology.
  • Bayer Crop Science. (2025). Fungicide Modes of Action.
  • CABI Digital Library. (n.d.). Fungicide Modes of Action and Spectrum.
  • Lepesheva, G. I., & Waterman, M. R. (2011). CYP51 structures and structure-based development of novel, pathogen-specific inhibitory scaffolds. PubMed Central.
  • Eurofins Discovery. (n.d.). CYP Inhibition Assays.
  • Warrilow, A. G. S., et al. (n.d.). Roles for Structural Biology in the Discovery of Drugs and Agrochemicals Targeting Sterol 14α-Demethylases. MDPI.
  • BioIVT. (n.d.). In Vitro CYP Inhibition Studies.
  • Wang, Y., et al. (2020). Discovery of Novel Fungal Lanosterol 14α-Demethylase (CYP51)/Histone Deacetylase Dual Inhibitors to Treat Azole-Resistant Candidiasis. PubMed.
  • Warrilow, A. G. S., et al. (n.d.). Azole Affinity of Sterol 14α-Demethylase (CYP51) Enzymes from Candida albicans and Homo sapiens. PMC - NIH.
  • Wang, Y., et al. (2021). Lanosterol 14α-demethylase (CYP51)/histone deacetylase (HDAC) dual inhibitors for treatment of Candida tropicalis and Cryptococcus neoformans infections. PubMed.

Sources

Exploratory

An In-depth Technical Guide to the Stereoisomerism and Chemical Properties of Myclobutanil

Introduction Myclobutanil is a conazole fungicide widely employed in agriculture to protect a variety of crops, including fruits, vegetables, and vines, from fungal pathogens such as powdery mildews and rusts.[1][2] Its...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Myclobutanil is a conazole fungicide widely employed in agriculture to protect a variety of crops, including fruits, vegetables, and vines, from fungal pathogens such as powdery mildews and rusts.[1][2] Its efficacy stems from its function as a potent steroid demethylation inhibitor (DMI).[3] Myclobutanil specifically obstructs the biosynthesis of ergosterol, an essential component of fungal cell membranes, by inhibiting the enzyme sterol 14α-demethylase (CYP51).[1][3] This disruption of membrane integrity ultimately leads to fungal cell death. While its fungicidal properties are well-documented, a deeper understanding of its chemical nature, particularly its stereoisomerism, is critical for assessing its biological activity, metabolic fate, and toxicological profile. Commercial myclobutanil is produced and sold as a racemic mixture, meaning it consists of an equal-parts blend of two non-superimposable mirror-image molecules, known as enantiomers.[4][5] This guide provides a comprehensive technical exploration of the stereochemistry of myclobutanil and the profound impact it has on its chemical and biological properties.

The Stereochemistry of Myclobutanil

The molecular structure of myclobutanil, α-butyl-α-(4-chlorophenyl)-1H-1,2,4-triazole-1-propanenitrile, contains a single stereogenic center, or chiral carbon.[1][5] This is the quaternary carbon atom bonded to four different substituent groups: a butyl group, a 4-chlorophenyl group, a cyano group, and a 1,2,4-triazol-1-ylmethyl group. The presence of this chiral center means that myclobutanil exists as a pair of enantiomers: (R)-myclobutanil and (S)-myclobutanil.[1][4]

Enantiomers are stereoisomers that are non-superimposable mirror images of each other.[5] They share identical physical and chemical properties in an achiral environment, such as melting point, boiling point, and solubility.[5] Their defining difference lies in their interaction with plane-polarized light, where one enantiomer rotates the light clockwise (+) and the other rotates it counter-clockwise (-), and more importantly, their interactions with other chiral molecules, such as biological enzymes and receptors.

myclobutanil_enantiomers R_img Mirror S_img workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Biological or Environmental Sample Extraction Extraction (e.g., QuEChERS) Sample->Extraction Concentration Concentration & Reconstitution in Mobile Phase Extraction->Concentration HPLC Chiral HPLC Separation (Chiralcel OD-RH) Concentration->HPLC MSMS Tandem Mass Spectrometry (ESI+, MRM Mode) HPLC->MSMS Integration Peak Integration & Quantification MSMS->Integration Report Enantiomeric Ratio (ER) & Concentration Report Integration->Report

Sources

Foundational

Toxicological profile and human health concerns of Myclobutanil

Myclobutanil is a triazole fungicide used to control a variety of fungal diseases in crops.[1][2][3] Its primary mechanism of action is the inhibition of ergosterol biosynthesis, a crucial component of fungal cell membra...

Author: BenchChem Technical Support Team. Date: January 2026

Myclobutanil is a triazole fungicide used to control a variety of fungal diseases in crops.[1][2][3] Its primary mechanism of action is the inhibition of ergosterol biosynthesis, a crucial component of fungal cell membranes.[1][2][3][4][5] This guide provides a comprehensive overview of its toxicological profile and the associated human health concerns.

Part 1: Toxicological Profile

Toxicokinetics: Absorption, Distribution, Metabolism, and Excretion
  • Absorption: Myclobutanil can be absorbed through oral, dermal, and inhalation routes.[4] Animal studies indicate that it is readily absorbed from the gastrointestinal tract.[6]

  • Distribution: Following absorption, myclobutanil is distributed throughout the body, with the highest concentrations typically found in the liver, kidney, heart, brain, fat, and muscle.[7][8]

  • Metabolism: Myclobutanil is metabolized in the liver, primarily by cytochrome P450 enzymes, including CYP2C19 and CYP3A4.[8][9] The metabolism is enantioselective, with the (+)-enantiomer being metabolized and eliminated more rapidly than the (-)-enantiomer.[7][8][9] This can lead to a relative enrichment of the less active but more persistent (-)-enantiomer in tissues.[7][8]

  • Excretion: The metabolites of myclobutanil are primarily excreted in the urine and feces.[6]

Acute Toxicity

Myclobutanil exhibits low to moderate acute toxicity.[2][6][10] The oral LD50 in rats is in the range of 1600 mg/kg.[6] Symptoms of acute exposure at high doses can include nausea, dizziness, and muscle weakness.[4] Direct contact can cause eye and slight skin irritation.[6]

Subchronic and Chronic Toxicity

Long-term exposure to myclobutanil in animal studies has identified the liver and testes as primary target organs.[11] Observed liver effects include increased liver weight, hypertrophy (enlargement of cells), and necrosis (cell death).[11][12] Testicular effects in rats include atrophy, aspermatogenesis (lack of sperm production), and hypospermia (low sperm count).[11][13]

Genotoxicity

While the majority of regulatory assessments have concluded that myclobutanil is not genotoxic, some studies have indicated potential for DNA damage in plants at certain concentrations.[11][14][15][16][17] One study using the Allium cepa test suggested that myclobutanil has a genotoxic effect even at low doses.[14][15][16][17]

Carcinogenicity

The U.S. Environmental Protection Agency (EPA) has classified myclobutanil as "Group E: Evidence of Non-carcinogenicity for Humans".[11][13][18][19][20] This classification is based on the lack of evidence of carcinogenicity in animal studies.[11][18]

Reproductive and Developmental Toxicity

Myclobutanil is listed under California's Proposition 65 as a chemical known to cause reproductive toxicity.[1][4][12] Animal studies have shown developmental effects such as decreased fetal body weight and skeletal abnormalities, as well as reproductive effects like decreased pup viability, at doses that also caused maternal toxicity.[4][6][12][19]

Part 2: Human Health Concerns

Endocrine Disruption

Myclobutanil is a conazole fungicide, a class of chemicals known for their potential to disrupt the endocrine system.[6][21][22][23][24][25] It has been shown to inhibit aromatase, an enzyme involved in estrogen synthesis.[6][21] This can lead to anti-estrogenic effects.[21]

Thermal Decomposition

A significant concern, particularly in the context of cannabis use, is the thermal decomposition of myclobutanil. When heated, it can break down and produce toxic fumes, including hydrogen cyanide, hydrogen chloride, and nitrogen oxides.[1][4]

Regulatory Status and Exposure Limits

Regulatory agencies worldwide have established maximum residue limits (MRLs) for myclobutanil in various food commodities to protect consumers.[18][26][27][28][29] The acceptable daily intake (ADI) for myclobutanil has been set at 0.025 mg/kg body weight per day by the U.S. EPA.[10][27]

Table 1: Summary of Myclobutanil Toxicological Data

Endpoint Result Reference
Acute Oral LD50 (rat)1600 mg/kg[6]
Carcinogenicity ClassificationGroup E (Not likely to be carcinogenic to humans)[11][13][18][19][20]
Reproductive ToxicityKnown to the State of California to cause reproductive toxicity[1][4][12]
Primary Target Organs (Chronic)Liver, Testes[11]
Endocrine Disruption PotentialAromatase inhibitor[6][21]

Part 3: Experimental Protocols

The toxicological evaluation of myclobutanil involves a battery of standardized in vitro and in vivo assays.

Genotoxicity Assessment: Ames Test

The Ames test is a widely used method to assess the mutagenic potential of a chemical.

Workflow:

AmesTest A Bacterial Strains (e.g., Salmonella typhimurium) B Myclobutanil Exposure (+/- S9 metabolic activation) A->B C Plate on Minimal Media B->C D Incubate C->D E Count Revertant Colonies D->E F Analyze for Mutagenicity E->F

Caption: A simplified workflow of the Ames test for mutagenicity.

Chronic Toxicity and Carcinogenicity Bioassay

Long-term animal studies are conducted to evaluate the potential for chronic toxicity and carcinogenicity.

Workflow:

ChronicToxicity A Dose-Range Finding Studies B Long-term Dosing (e.g., 2 years in rats) A->B C In-life Observations (Clinical signs, body weight) B->C D Clinical Pathology (Blood, urine) B->D E Terminal Necropsy and Histopathology C->E D->E F Statistical Analysis of Tumor Incidence E->F

Caption: Key stages of a chronic toxicity and carcinogenicity bioassay.

Conclusion

Myclobutanil is a fungicide with a complex toxicological profile. While it has low acute toxicity and is not considered a human carcinogen by the EPA, there are significant concerns regarding its reproductive and developmental toxicity, as well as its potential to act as an endocrine disruptor. The thermal decomposition of myclobutanil into highly toxic compounds is a critical issue, especially for products that may be heated before consumption. Regulatory limits are in place to minimize dietary exposure, but ongoing research and monitoring are essential to fully understand and mitigate the potential human health risks associated with this widely used pesticide.

Sources

Exploratory

Environmental persistence and natural breakdown of Myclobutanil in soil

An In-depth Technical Guide to the Environmental Persistence and Natural Breakdown of Myclobutanil in Soil Abstract Myclobutanil is a conazole fungicide widely employed in agriculture for its systemic and broad-spectrum...

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Environmental Persistence and Natural Breakdown of Myclobutanil in Soil

Abstract

Myclobutanil is a conazole fungicide widely employed in agriculture for its systemic and broad-spectrum efficacy against fungal pathogens.[1][2] Its application, however, necessitates a thorough understanding of its environmental fate, particularly its persistence and degradation dynamics within the soil matrix. This technical guide provides a comprehensive analysis of the physicochemical properties, degradation pathways, and influencing factors that govern the environmental persistence of myclobutanil. We will delve into the primary roles of microbial and abiotic processes, examine key metabolites, and outline standardized methodologies for assessing its dissipation in soil. This document is intended for researchers, environmental scientists, and regulatory professionals seeking an in-depth understanding of myclobutanil's behavior in the terrestrial environment.

Physicochemical Characteristics Governing Soil Fate

The environmental behavior of any chemical is fundamentally dictated by its intrinsic physicochemical properties. For myclobutanil, these properties determine its partitioning between soil, water, and air, its mobility, and its susceptibility to various degradation mechanisms.

Myclobutanil is a pale yellow crystalline solid with moderate water solubility and a moderate affinity for organic matter, as indicated by its octanol-water partition coefficient (Log Kow).[1] Its low vapor pressure and Henry's Law constant suggest that volatilization from moist or dry soil surfaces is not a significant dissipation route.[3]

Causality Insight: The Log Kow of approximately 2.9 is a critical parameter.[1][3] It is low enough to allow for systemic movement within plants but high enough to cause significant adsorption to soil organic carbon (Koc). This adsorption is a key determinant of myclobutanil's persistence; by binding to soil particles, its availability to microorganisms can be reduced, and its potential for leaching can be moderated, though not eliminated.[1][3]

Table 1: Physicochemical Properties of Myclobutanil

PropertyValueSource
IUPAC Name2-(4-chlorophenyl)-2-(1,2,4-triazol-1-ylmethyl)hexanenitrile[3]
Molecular FormulaC₁₅H₁₇ClN₄[3]
Molecular Weight288.77 g/mol [3]
Water Solubility~132-142 mg/L at 20-25 °C[1][3]
Vapor Pressure1.6 x 10⁻⁶ mm Hg[3]
Log Kow (Octanol-Water Partition Coefficient)2.94[3]
Estimated Soil Organic Carbon-Water Partitioning Coefficient (Koc)~950[3]

Degradation Pathways in the Soil Environment

The breakdown of myclobutanil in soil is a complex process involving both biotic and abiotic mechanisms. However, evidence overwhelmingly indicates that microbial degradation is the principal driver of its dissipation.

Biotic Degradation: The Microbial Engine

Microbial metabolism is the primary pathway for myclobutanil breakdown in soil.[4][5] Studies comparing sterilized and non-sterilized soil have shown negligible dissipation in sterilized samples, confirming the critical role of soil microorganisms.[4][5]

  • Aerobic Degradation: Dissipation is significantly faster under aerobic (oxygen-rich) conditions.[1][4] Aerobic microbes utilize myclobutanil as a carbon source, breaking it down into less complex metabolites. The process often involves the cleavage of the triazole ring from the main carbon chain, a common metabolic route for triazole fungicides.[6]

  • Anaerobic Degradation: In anaerobic (oxygen-poor) or flooded conditions, the degradation of myclobutanil is significantly slower, leading to much longer persistence.[1][4] Some studies report no significant degradation under strictly anaerobic conditions.[3] This highlights the dependency on oxygen-utilizing microbial enzymes for efficient breakdown.

  • Enantioselectivity: Myclobutanil is a chiral molecule, existing as (R)- and (S)-enantiomers. Research has shown that microbial degradation can be enantioselective, with the (R)-myclobutanil isomer being preferentially degraded in aerobic soils.[7] This leads to an enrichment of the more persistent (S)-enantiomer in the soil over time.[7]

Expert Commentary: The enantioselective degradation is a crucial finding. Since the two enantiomers can have different toxicological profiles and fungicidal activities, understanding this differential persistence is vital for accurate environmental risk assessment.[7] It implies that merely measuring the total myclobutanil concentration may not fully capture the environmental risk.

Abiotic Degradation: A Minor Role in Soil

While abiotic processes contribute to the overall environmental fate, their role within the soil matrix is limited compared to microbial action.

  • Photolysis: The breakdown of a chemical by light is a viable pathway for myclobutanil in aqueous solutions, with reported half-lives ranging from days to months depending on the presence of photosensitizers.[3][6] However, in soil, photolysis is not a significant degradation route. Its effectiveness is restricted to the very top layer of soil (a few millimeters) where sunlight can penetrate. Adsorption to soil particles further shields the molecule from light.

  • Hydrolysis: Myclobutanil is stable to hydrolysis at environmentally relevant pH levels (pH 5, 7, and 9).[3][6] Studies have shown no significant hydrolytic degradation over extended periods, indicating that this pathway is negligible for its breakdown in soil.[3][6]

Caption: Dominant vs. minor degradation pathways for Myclobutanil in soil.

Soil Half-Life (DT₅₀) and Factors of Influence

The persistence of myclobutanil is commonly expressed as its dissipation half-life (DT₅₀), the time required for 50% of the initial concentration to degrade. The reported DT₅₀ for myclobutanil varies dramatically, from a few weeks to over a year, underscoring the profound impact of environmental conditions.

Table 2: Reported Soil Dissipation Half-Life (DT₅₀) of Myclobutanil

DT₅₀ (days)ConditionSoil Type / ContextSource
11.0 - 19.2Field ConditionsVarious[7][8]
15.1 - 69.3Lab, Aerobic (Non-flooded)Tea orchard soils[4][5]
20.3 - 69.3Lab, AerobicHenan fluvo-aquic soil[9]
31.2 - 138.6Lab, Anaerobic (Flooded)Tea orchard soils[4]
66Lab, AerobicSilt loam soil[3]
99 - 138.6Lab, AerobicShanxi cinnamon soil[9]
142Field ConditionsTypical agricultural[1]
365 - 560Lab / Typical FieldEU Regulatory Data[10]
up to 574Anaerobic SoilLab / Field[4][7][8]

Key Influencing Factors:

  • Soil Type and Organic Matter: Soils with higher organic matter and clay content tend to adsorb myclobutanil more strongly, which can sometimes decrease its bioavailability for microbial degradation and increase persistence.[4]

  • Microbial Biomass: A higher and more active microbial population accelerates degradation.[4][5] A negative correlation has been observed between soil microbial biomass carbon and the DT₅₀ of myclobutanil.[4][5]

  • Temperature: Degradation rates increase with higher temperatures, consistent with increased microbial activity.[4]

  • Moisture and Oxygen Status: As noted, aerobic conditions are optimal for degradation. Saturated or flooded soils that limit oxygen diffusion show significantly slower breakdown rates.[4][5]

cluster_factors Environmental Factors DT50 Myclobutanil DT₅₀ (Persistence) Temp Temperature Temp->DT50  (-) Higher temp, lower DT₅₀ Moisture Soil Moisture Oxygen Oxygen Availability Moisture->Oxygen Oxygen->DT50  (-) Aerobic, lower DT₅₀  (+) Anaerobic, higher DT₅₀ Microbes Microbial Biomass Microbes->DT50  (-) Higher biomass, lower DT₅₀ OM Organic Matter OM->DT50  (+/-) Adsorption can increase persistence

Caption: Key environmental factors influencing Myclobutanil's soil half-life.

Protocol for a Standardized Soil Dissipation Study

To ensure trustworthy and reproducible data on myclobutanil persistence, a standardized laboratory protocol is essential. This workflow serves as a self-validating system by incorporating proper controls and systematic sampling.

Objective: To determine the dissipation half-life (DT₅₀) of myclobutanil in a specific soil under controlled aerobic laboratory conditions.

Methodology:

  • Soil Collection and Preparation:

    • Collect topsoil (0-15 cm) from a relevant agricultural field, avoiding areas with recent pesticide application.

    • Sieve the soil (e.g., through a 2 mm mesh) to remove stones and large organic debris.

    • Characterize the soil: determine pH, organic matter content, texture (sand/silt/clay), and microbial biomass.

    • Adjust soil moisture to 50-60% of its maximum water holding capacity (WHC) and pre-incubate in the dark at the desired temperature (e.g., 25°C) for 7 days to allow the microbial community to stabilize.

  • Experimental Setup (Microcosms):

    • Prepare replicate microcosms (e.g., 250 mL glass flasks), with a minimum of three replicates per sampling point plus controls.

    • Add a known mass of the pre-incubated soil (e.g., 100 g dry weight equivalent) to each flask.

    • Prepare a stock solution of analytical-grade myclobutanil in a suitable solvent (e.g., acetone).

    • Fortify the soil in each microcosm to achieve the desired concentration (e.g., 1 mg/kg), ensuring even distribution. Allow the solvent to evaporate completely in a fume hood.

    • Prepare sterile controls by autoclaving a subset of soil-filled flasks twice before fortification. This validates the role of microbial activity.

    • Cover the flasks with perforated foil to permit gas exchange while minimizing water loss.

  • Incubation:

    • Incubate all microcosms in the dark at a constant temperature (e.g., 25°C).

    • Maintain soil moisture by periodically adding deionized water to compensate for evaporative loss.

  • Sampling and Extraction:

    • Sacrifice three replicate flasks for analysis at predetermined time points (e.g., 0, 1, 3, 7, 14, 28, 56, and 90 days).

    • Extract myclobutanil from the soil samples using an appropriate solvent system (e.g., QuEChERS method or solvent extraction with acetonitrile/water).

    • Homogenize, centrifuge, and clean up the extract using solid-phase extraction (SPE) if necessary to remove interfering co-extractives.

  • Analytical Quantification:

    • Analyze the final extracts using High-Performance Liquid Chromatography with a UV or Mass Spectrometry detector (HPLC-UV/MS) or Gas Chromatography-Mass Spectrometry (GC-MS).

    • Quantify the concentration of myclobutanil against a calibration curve prepared from certified reference standards.

  • Data Analysis:

    • Plot the mean concentration of myclobutanil versus time.

    • Calculate the DT₅₀ and DT₉₀ values by fitting the data to a first-order kinetics model: Ct = C₀e-kt, where Ct is the concentration at time t, C₀ is the initial concentration, and k is the degradation rate constant. The half-life is then calculated as DT₅₀ = ln(2)/k.

A 1. Soil Collection & Characterization B 2. Microcosm Preparation (Fortification & Controls) A->B C 3. Controlled Incubation (Temp & Moisture) B->C D 4. Time-Point Sampling (Destructive) C->D E 5. Solvent Extraction & Cleanup (SPE) D->E F 6. Instrumental Analysis (HPLC or GC-MS) E->F G 7. Data Processing (Calculate DT₅₀) F->G

Caption: Experimental workflow for a laboratory soil dissipation study.

Conclusion

The environmental persistence of myclobutanil in soil is highly variable and intricately linked to the soil's biological and chemical properties. The primary mechanism for its breakdown is microbial degradation, which is most efficient under warm, moist, and aerobic conditions. Abiotic factors such as hydrolysis and photolysis play a negligible role in its dissipation within the soil column. The wide range of reported half-lives (from weeks to over a year) emphasizes that a single DT₅₀ value is insufficient for risk assessment. Instead, a site-specific evaluation considering soil type, climate, and agricultural practices is imperative. Future research should continue to focus on the degradation pathways of individual enantiomers and the toxicological relevance of major metabolites to provide a more nuanced and accurate picture of myclobutanil's environmental impact.

References

  • Media Bros. (2025, November 24). Everything You Need to Know About the Pesticide Myclobutanil.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 6336, Myclobutanil.
  • MDPI. (2023, October 7). The Effects of the Fungicide Myclobutanil on Soil Enzyme Activity. Available from: [Link]

  • AERU, University of Hertfordshire. (n.d.). Myclobutanil (Ref: RH 3866).
  • SciSpace. (n.d.). Persistence of myclobutanil and its impact on soil microbial biomass C and dehydrogenase enzyme activity in tea orchard. Available from: [Link]

  • SpringerLink. (2025, August 6). Dissipation and Residues of Myclobutanil in Tobacco and Soil Under Field Conditions. Available from: [Link]

  • MDPI. (n.d.). Removal of Myclobutanil and Detoxification in Modified Biomixtures: Fungal Bioaugmentation and Biochar Amendment. Available from: [Link]

  • Food and Agriculture Organization of the United Nations. (n.d.). 4.24 Myclobutanil (R). Available from: [Link]

  • PubMed. (n.d.). Effects of myclobutanil on soil microbial biomass, respiration, and soil nitrogen transformations. Available from: [Link]

  • RMIT University - Figshare. (2024, November 1). Environmental fate of fungicides in surface waters of a horticultural-production catchment in southeastern Australia. Available from: [Link]

  • DergiPark. (2017, April 1). Persistence of myclobutanil and its impact on soil microbial biomass C and dehydrogenase enzyme activity in tea orchard soils. Available from: [Link]

  • ResearchGate. (2023, October 3). The Effects of the Fungicide Myclobutanil on Soil Enzyme Activity. Available from: [Link]

  • Regulations.gov. (2020, June 24). Myclobutanil Use, Usage and Benefits in Agriculture. Available from: [Link]

Sources

Foundational

A Technical Guide to the Genotoxic and Cytotoxic Effects of Myclobutanil on Plant Cells

Preamble: Contextualizing Myclobutanil in Modern Agriculture Myclobutanil, a conazole fungicide, is extensively utilized in agriculture to control a broad spectrum of fungal diseases, including powdery mildews, rusts, an...

Author: BenchChem Technical Support Team. Date: January 2026

Preamble: Contextualizing Myclobutanil in Modern Agriculture

Myclobutanil, a conazole fungicide, is extensively utilized in agriculture to control a broad spectrum of fungal diseases, including powdery mildews, rusts, and scabs on crops like grapes, apples, and various vegetables.[1][2][3] Its mechanism of action is well-established in target fungal species: it inhibits the enzyme 14α-demethylase, a critical step in the biosynthesis of ergosterol, an essential component of fungal cell membranes.[4] This disruption leads to impaired membrane integrity and ultimately, fungal cell death.[4]

However, the widespread application of Myclobutanil raises significant environmental and ecotoxicological concerns. The compound is known to persist in soil, water, and food, accumulating in the ecosystem and posing potential risks to non-target organisms, including plants.[1] While designed to be specific, its underlying chemical reactivity and metabolic pathways can trigger unintended and deleterious effects in plant cells. This guide provides a detailed technical examination of the cytotoxic and genotoxic consequences of Myclobutanil exposure in plants, synthesizing current research to offer a comprehensive resource for researchers and toxicologists. We will delve into the cellular and molecular damage instigated by this fungicide, the validated methodologies for assessing this damage, and the putative mechanisms driving its toxicity.

Cytotoxicity: Assessing Myclobutanil's Impact on Cell Viability and Proliferation

Cytotoxicity refers to the ability of a substance to cause damage or death to cells. In the context of Myclobutanil, this manifests primarily as an inhibition of cell division and the induction of cellular and nuclear abnormalities. The root meristems of plants like the common onion, Allium cepa, serve as an exemplary model system for this analysis.[5] Its meristematic cells undergo rapid, synchronized division, and its large, easily observable chromosomes make it highly sensitive for detecting cytogenetic damage.[5]

Inhibition of Mitotic Activity

A primary indicator of cytotoxicity is the Mitotic Index (MI), which quantifies the proportion of cells in a population undergoing division. Exposure to Myclobutanil has been shown to significantly depress the MI in Allium cepa root cells in a dose- and time-dependent manner.[6] This inhibitory effect suggests that Myclobutanil interferes with the cell cycle, potentially arresting cells in interphase or inducing cellular damage that prevents entry into mitosis.

Causality Insight: The reduction in MI is a critical finding. It signifies that at a fundamental level, the fungicide compromises the plant's ability to grow and repair tissue. This is a direct measure of its adverse effect on organismal health, stemming from toxicity at the cellular level.

Induction of Chromosomal and Nuclear Aberrations

Beyond simply halting cell division, Myclobutanil induces a range of morphological abnormalities within the nucleus and during mitosis. Microscopic analysis of Allium cepa root tip cells exposed to the fungicide has revealed numerous aberrations.[7]

  • Nuclear Anomalies: In interphase cells, exposure leads to the formation of micronuclei, lobed nuclei, and kidney-shaped nuclei.[7] Micronuclei are particularly indicative of genotoxic events, as they are small, extranuclear bodies containing chromosome fragments or whole chromosomes that were not incorporated into the main nucleus during cell division.

  • Mitotic Aberrations: During mitosis, abnormalities such as sticky chromosomes, anaphase bridges, and chromosome fragments are observed. These aberrations are hallmarks of clastogenic (chromosome-breaking) or aneugenic (spindle-disrupting) agents.

These physical disruptions to the genetic machinery are a direct cause of cell death and are inextricably linked to the genotoxic effects discussed in the next section.

Myclobutanil ConcentrationExposure TimeMitotic Index (% Decrease from Control)Observed Chromosomal & Nuclear Aberrations
50 ppm72hSignificant DecreaseAnaphase anomalies begin to appear
75 ppm72hSignificant DecreaseMicronucleus formation observed
150 ppm72hStrong DecreaseHigh frequency of micronuclei, lobed nuclei, anaphase bridges

Table 1: Summary of dose-dependent cytotoxic effects of Myclobutanil on Allium cepa root cells, synthesized from findings in Poyraz (2022).[7][8]

Genotoxicity: Uncovering DNA-Level Damage

Genotoxicity is the property of a chemical agent to damage the genetic information within a cell, causing mutations, which may lead to cancer. While cytotoxicity describes overt cell damage, genotoxicity pinpoints the underlying cause: direct or indirect damage to DNA. Studies have confirmed that Myclobutanil exerts a significant genotoxic effect on plant cells, even at low concentrations of 25-50 ppm.[2][3]

DNA Strand Breaks and Lesions: The Comet Assay

The Single Cell Gel Electrophoresis (SCGE), or Comet Assay, is a sensitive and rapid technique for detecting DNA damage at the level of the individual cell.[9] The principle is straightforward: nuclei are embedded in an agarose gel, lysed to remove membranes and proteins, and subjected to electrophoresis. Damaged DNA, containing fragments and relaxed loops, migrates away from the nucleus, forming a "comet tail." The length and intensity of this tail are proportional to the amount of DNA damage.

Application of the Allium cepa comet assay has demonstrated that Myclobutanil induces DNA damage in a dose-dependent manner.[10] This provides direct visual evidence of its ability to cause DNA strand breaks.

Trustworthiness through Protocol: A well-executed Comet Assay provides a self-validating system. The inclusion of a negative control (untreated cells) should yield intact nuclei with no comet tails, while a positive control (cells treated with a known genotoxin like hydrogen peroxide) should produce distinct comets. This validates that the observed damage in Myclobutanil-treated samples is a direct result of the fungicide's action.

DNA Sequence Alterations: Molecular Marker Analysis

To understand if Myclobutanil's genotoxicity extends to changes in the DNA sequence itself, molecular marker techniques such as Randomly Amplified Polymorphic DNA (RAPD) and Inter Simple Sequence Repeat (ISSR) are employed.[1] These PCR-based methods use short, arbitrary primers to amplify random sections of the genome.[1]

Genomic DNA from Myclobutanil-exposed plants, when subjected to RAPD and ISSR analysis, shows significant changes in the resulting band patterns compared to untreated controls.[7] These changes include:

  • Disappearance of Bands: Suggesting that a primer binding site has been altered or deleted.

  • Appearance of New Bands: Indicating that new primer binding sites have been created through mutation or that large-scale genomic rearrangements have occurred.

These alterations, known as genomic template instability, provide robust evidence that Myclobutanil causes mutations and DNA sequence changes.[1][8] The comparative data from these analyses show that the DNA damage is dependent on both the concentration of the fungicide and the duration of exposure.[7]

AssayPrincipleEndpoint MeasuredMyclobutanil-Induced Effect
Micronucleus Test Microscopic scoring of extranuclear bodies containing chromosome fragments.Chromosomal breakage (clastogenicity) or loss (aneugenicity).Significant increase in micronuclei frequency.[7]
Comet Assay (SCGE) Electrophoretic migration of damaged DNA from immobilized nuclei.DNA strand breaks and alkali-labile sites.Dose-dependent increase in comet tail length and intensity.[10]
RAPD/ISSR-PCR PCR amplification of random genomic segments to detect polymorphisms.DNA sequence mutations, deletions, and insertions.Alterations in banding patterns (gain/loss of bands) compared to control.[1][7]

Table 2: Summary of key assays used to evaluate the genotoxicity of Myclobutanil in plant cells.

Proposed Mechanism of Toxicity: The Role of Oxidative Stress

While Myclobutanil's primary mode of action in fungi is sterol biosynthesis inhibition, this does not fully account for its genotoxicity in non-target plant cells.[4][11] A compelling body of evidence points towards the induction of oxidative stress as a key secondary mechanism.

Exposure to xenobiotics like Myclobutanil can disrupt cellular homeostasis, leading to an overproduction of Reactive Oxygen Species (ROS) such as superoxide radicals, hydroxyl radicals, and hydrogen peroxide.[12] When the cell's antioxidant defense systems are overwhelmed, these highly reactive molecules can inflict widespread damage on cellular components.

DNA is particularly vulnerable to ROS-mediated attack, resulting in:

  • Single- and double-strand breaks.

  • Oxidation of nucleotide bases (e.g., formation of 8-oxo-7,8-dihydroguanine).

  • Formation of DNA adducts.

This cascade of events provides a direct mechanistic link between Myclobutanil exposure and the DNA damage observed in the Comet, Micronucleus, and molecular marker assays. The resulting genomic instability is the root cause of the observed cytotoxicity, including mitotic inhibition and chromosomal aberrations.

Myclobutanil_Toxicity_Pathway Myclobutanil Myclobutanil Exposure Cell Plant Cell Myclobutanil->Cell ROS ↑ Reactive Oxygen Species (ROS) Cell->ROS Disruption of Homeostasis OxidativeStress Oxidative Stress ROS->OxidativeStress DNA Cellular DNA OxidativeStress->DNA Attacks Damage DNA Damage (Strand Breaks, Base Oxidation) DNA->Damage Chromosomes Chromosomal Aberrations (Micronuclei, Bridges) Damage->Chromosomes Genotoxicity Genotoxicity (Mutations) Damage->Genotoxicity Cytotoxicity Cytotoxicity (↓ Mitotic Index, Cell Death) Chromosomes->Cytotoxicity

Caption: Proposed mechanistic pathway of Myclobutanil toxicity in plant cells.

Key Experimental Protocols

The following section provides validated, step-by-step methodologies for assessing the cytotoxic and genotoxic effects of Myclobutanil using the Allium cepa model system.

The Allium cepa Cytotoxicity and Micronucleus Assay

This assay is a robust in vivo method for evaluating both cytotoxicity (via Mitotic Index) and clastogenicity/aneugenicity (via chromosomal aberrations and micronuclei).[13][14]

Methodology:

  • Bulb Germination: Select healthy, equal-sized Allium cepa bulbs. Remove the dry outer scales and place the bulbs in glass tubes filled with tap water at room temperature until roots reach a length of approximately 1-2 cm.[1]

  • Myclobutanil Exposure: Prepare a series of Myclobutanil concentrations (e.g., 25, 50, 75, 100, 150 ppm) and a negative control (tap water). Transfer the germinated bulbs to the test solutions for specific exposure periods (e.g., 24, 48, 72 hours).[1]

  • Root Tip Fixation: After exposure, excise the root tips and immediately fix them in a fresh solution of Ethanol:Glacial Acetic Acid (3:1, v/v) for 24 hours at 4°C.

  • Hydrolysis: Transfer the fixed roots to 1 N HCl at 60°C for 5-10 minutes to hydrolyze the cell walls.[13]

  • Staining: Wash the roots in distilled water and transfer them to Schiff's reagent for 40-60 minutes in the dark at 37°C for staining.[13]

  • Slide Preparation: Place a single stained root tip on a clean glass slide, add a drop of 45% acetic acid, and gently squash it under a coverslip to create a monolayer of cells.[13]

  • Microscopic Analysis:

    • Mitotic Index (MI): Observe at least 1000 total cells per slide and score the number of cells in any stage of mitosis. Calculate MI as: (Number of dividing cells / Total number of cells) x 100.

    • Aberrations & Micronuclei: Examine a minimum of 500 cells per slide, scoring for specific abnormalities like anaphase bridges, sticky chromosomes, and the presence of micronuclei in interphase cells.[7]

Allium_Cepa_Workflow cluster_cyto Cytotoxicity Analysis cluster_geno Genotoxicity Analysis Start Select & Germinate Allium cepa Bulbs Exposure Expose Roots to Myclobutanil (Various Concentrations & Times) Start->Exposure Harvest Harvest Root Tips Exposure->Harvest Fixation Fixation (Ethanol:Acetic Acid) Harvest->Fixation DNA_Extraction Genomic DNA Extraction Harvest->DNA_Extraction Hydrolysis Hydrolysis (1N HCl) Fixation->Hydrolysis Staining Staining (Schiff's Reagent) Hydrolysis->Staining Microscopy Microscopic Analysis (MI, Aberrations, Micronuclei) Staining->Microscopy PCR RAPD / ISSR-PCR DNA_Extraction->PCR Gel Agarose Gel Electrophoresis & Band Analysis PCR->Gel

Caption: Experimental workflow for assessing Myclobutanil toxicity in Allium cepa.

Conclusion and Future Directives

The evidence is unequivocal: Myclobutanil, while an effective fungicide, exhibits significant cytotoxic and genotoxic properties in non-target plant cells. It induces a cascade of deleterious effects, beginning with the overproduction of reactive oxygen species, leading to widespread DNA damage, chromosomal aberrations, inhibition of cell division, and ultimately, cell death. The use of robust bioassays such as the Allium cepa test and molecular marker analysis has been critical in elucidating these risks.[1]

For researchers and drug development professionals, these findings underscore several key points:

  • The Need for Comprehensive Screening: The development of new agrochemicals must include rigorous testing for non-target phytotoxicity, with a specific focus on genotoxic endpoints.

  • Exploring Safer Alternatives: Research should be directed towards developing fungicides with more specific modes of action that do not rely on mechanisms that can induce oxidative stress in non-target organisms.

  • Enantiomer-Specific Toxicity: Myclobutanil is a chiral molecule, and its commercial form is a racemic mixture.[11] Studies have shown that its enantiomers can have different biological activities and toxicities.[15] Future research should investigate the specific cytotoxic and genotoxic profiles of individual enantiomers to determine if a less toxic but still effective formulation is possible.[15]

By understanding the detailed molecular and cellular impacts of existing compounds like Myclobutanil, the scientific community can better design and validate the next generation of safer, more sustainable agricultural treatments.

References

  • Poyraz, I. (2022). An investigation of the genotoxic and cytotoxic effects of myclobutanil fungicide on plants. Plant Protection Science, 58(1), 57-64. [Link]

  • Poyraz, I. (2021). An investigation of the genotoxic and cytotoxic effects of myclobutanil fungicide on plants. Actavia.eu. [Link]

  • Poyraz, I. (2022). An investigation of the genotoxic and cytotoxic effects of myclobutanil fungicide on plants. IDEAS/RePEc. [Link]

  • Poyraz, I. (2022). An investigation of the genotoxic and cytotoxic effects of myclobutanil fungicide on plants. ResearchGate. [Link]

  • Stathopoulou, K. et al. (2019). Evaluation of Genotoxicity by Micronucleus Assay in vitro and by Allium cepa Test in vivo. Bio-protocol, 9(14). [Link]

  • Poyraz, I. (2022). An investigation of the genotoxic and cytotoxic effects of myclobutanil fungicide on plants. Czech Academy of Agricultural Sciences. [Link]

  • Alias, C. et al. (2023). Allium cepa tests: A plant-based tool for the early evaluation of toxicity and genotoxicity of newly synthetized antifungal molecules. ResearchGate. [Link]

  • Stathopoulou, K. et al. (2019). Evaluation of Genotoxicity by Micronucleus Assay in vitro and by Allium cepa Test in vivo. Bio-protocol, 9(14), e3311. [Link]

  • AERU. Myclobutanil (Ref: RH 3866). University of Hertfordshire. [Link]

  • Media Bros. (2024). Everything You Need to Know About the Pesticide Myclobutanil. [Link]

  • Zani, C. et al. (2024). The Allium cepa comet assay for environmental sample assessment: a scoping review. Mutagenesis. [Link]

  • Hebei Chengnong Biotech Co., Ltd. (2024). The Mode of Action of Myclobutanil in Plant Protection. [Link]

  • California Department of Pesticide Regulation. (2000). TOLERANCE EVALUATION OF MYCLOBUTANIL: STRAWBERRIES AND ASPARAGUS. [Link]

  • Liu, Z. et al. (2016). The oxidative stress response of myclobutanil and cyproconazole on Tetrahymena thermophila. Environmental Toxicology and Pharmacology, 42, 10-17. [Link]

  • Roman, G. P. et al. (2023). The Effects of the Fungicide Myclobutanil on Soil Enzyme Activity. MDPI. [Link]

  • Salgado, J. D. et al. (2008). Systemic properties of myclobutanil in soybean plants, affecting control of Asian soybean rust (Phakopsora pachyrhizi). Pest Management Science, 64(10), 1050-7. [Link]

  • Zani, C. et al. (2023). A scoping review of recent advances in the application of comet assay to Allium cepa roots. Environmental and Molecular Mutagenesis, 64(5), 264-281. [Link]

  • Asita, A. O. & Ochulor, C. V. (2021). Cytotoxicity and Genotoxicity of Imidacloprid, Spinosad and Bifenthrin - Myclobutanil Combination to Allium cepa Root Tip Meristematic Cells. ResearchGate. [Link]

  • Zhang, H. et al. (2023). Dissipation, Processing Factors and Dietary Exposure Assessment of Myclobutanil in Tomato. MDPI. [Link]

  • Zani, C. et al. (2023). Number of studies dealing with the comet assay on Allium cepa from 2015 to 2023. ResearchGate. [Link]

  • Cıldır, H. & Liman, R. (2021). Comet scores of DNA damage in A. cepa roots at × 400 magnification. ResearchGate. [Link]

  • Yılmaz, S. et al. (2020). Comet assay in A. cepa L. root tip cell nuclei. ResearchGate. [Link]

  • Roman, G. P. et al. (2023). The Effects of the Fungicide Myclobutanil on Soil Enzyme Activity. ResearchGate. [Link]

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Exploratory

An In-depth Technical Guide on the Mode of Action of Myclobutanil as a Sterol Demethylation Inhibitor

Introduction Myclobutanil is a broad-spectrum, systemic fungicide belonging to the triazole class of chemicals.[1][2] It is widely utilized in agriculture to protect a variety of crops, including grapes, apples, and almo...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Myclobutanil is a broad-spectrum, systemic fungicide belonging to the triazole class of chemicals.[1][2] It is widely utilized in agriculture to protect a variety of crops, including grapes, apples, and almonds, from a range of fungal diseases such as powdery mildew, rusts, and scab.[1][3][4] The efficacy of myclobutanil lies in its specific mode of action as a sterol demethylation inhibitor (DMI), which disrupts a critical metabolic pathway essential for fungal survival.[1][5][6] This technical guide provides a comprehensive exploration of the molecular mechanisms underpinning myclobutanil's fungicidal activity, designed for researchers, scientists, and professionals involved in drug development and crop protection.

The Fungal Ergosterol Biosynthesis Pathway: The Target of Myclobutanil

The primary target of myclobutanil is the ergosterol biosynthesis pathway, a metabolic route crucial for the integrity and function of fungal cell membranes.[3][4] Ergosterol is the principal sterol in fungi, analogous to cholesterol in mammalian cells, and plays a vital role in maintaining membrane fluidity, permeability, and the function of membrane-bound proteins.[7][8][9] The biosynthesis of ergosterol is a complex, multi-step process involving several enzymes.[8][10] Myclobutanil intervenes at a key enzymatic step, leading to the disruption of this pathway and ultimately, fungal cell death.[4]

Below is a diagram illustrating the key stages of the fungal ergosterol biosynthesis pathway, highlighting the point of inhibition by myclobutanil.

Fungal_Ergosterol_Biosynthesis cluster_inhibition Inhibition by Myclobutanil acetyl_coa Acetyl-CoA squalene Squalene acetyl_coa->squalene Multiple Steps lanosterol Lanosterol squalene->lanosterol intermediate 14α-methylated sterols lanosterol->intermediate CYP51 (14α-demethylase) ergosterol Ergosterol intermediate->ergosterol Multiple Steps membrane Fungal Cell Membrane ergosterol->membrane myclobutanil Myclobutanil myclobutanil->lanosterol X Myclobutanil_CYP51_Interaction cluster_CYP51 CYP51 Active Site heme Heme Iron (Fe) apo Apoprotein myclobutanil Myclobutanil Triazole Ring Other Moieties myclobutanil->heme Coordinates with Heme Iron myclobutanil->apo Interacts with Amino Acid Residues lanosterol Lanosterol (Substrate) Fungicide_Efficacy_Workflow start Start prep_inoculum Prepare Fungal Inoculum start->prep_inoculum prep_dilutions Prepare Myclobutanil Dilutions start->prep_dilutions inoculate Inoculate Multiwell Plates prep_inoculum->inoculate prep_dilutions->inoculate incubate Incubate Plates inoculate->incubate assess_growth Assess Fungal Growth incubate->assess_growth analyze Analyze Data & Calculate EC50 assess_growth->analyze end End analyze->end

Caption: Experimental workflow for in vitro fungicide efficacy testing.

Mechanisms of Resistance to Myclobutanil

The repeated and widespread use of myclobutanil has led to the development of resistance in some fungal populations. T[11][12]he primary mechanisms of resistance include:

  • Target Site Modification: Mutations in the CYP51 gene can alter the amino acid sequence of the 14α-demethylase enzyme, reducing the binding affinity of myclobutanil to its target. *[13][12] Overexpression of the Target Enzyme: Increased production of the CYP51 enzyme can overcome the inhibitory effect of myclobutanil by providing more target molecules. *[14] Increased Efflux: Fungal cells can develop or upregulate efflux pumps, which are membrane proteins that actively transport myclobutanil out of the cell, reducing its intracellular concentration to sub-lethal levels.

[12]Understanding these resistance mechanisms is crucial for developing sustainable disease management strategies and for the design of new fungicides that can overcome existing resistance.

Conclusion

Myclobutanil's mode of action as a sterol demethylation inhibitor is a well-characterized and highly effective mechanism for controlling a broad spectrum of fungal pathogens. By targeting the essential ergosterol biosynthesis pathway through the specific inhibition of the CYP51 enzyme, myclobutanil disrupts fungal cell membrane integrity, leading to cell death. This in-depth technical guide has provided a comprehensive overview of the molecular basis of myclobutanil's activity, from the targeted metabolic pathway to the consequences of its inhibition and the mechanisms of resistance. This knowledge is fundamental for the continued development of effective and sustainable strategies for fungal disease management in agriculture and beyond.

References

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Sources

Foundational

An In-depth Technical Guide to the Synthesis of Myclobutanil

Abstract Myclobutanil, chemically known as α-butyl-α-(4-chlorophenyl)-1H-1,2,4-triazole-1-propanenitrile, is a broad-spectrum systemic fungicide with significant applications in agriculture for the control of various fun...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Myclobutanil, chemically known as α-butyl-α-(4-chlorophenyl)-1H-1,2,4-triazole-1-propanenitrile, is a broad-spectrum systemic fungicide with significant applications in agriculture for the control of various fungal diseases.[1][2] As a member of the triazole class of fungicides, its efficacy stems from the inhibition of ergosterol biosynthesis, a critical component of fungal cell membranes.[1][3][4] This guide provides a detailed technical overview of the primary industrial synthesis process for myclobutanil, including the chemical precursors, reaction mechanisms, and key process parameters. The narrative is structured to provide not just a procedural outline but also a deeper understanding of the causality behind the experimental choices, ensuring a self-validating system of protocols for researchers, scientists, and drug development professionals.

Introduction: Myclobutanil and its Mode of Action

Myclobutanil is a potent inhibitor of the enzyme sterol 14α-demethylase, a cytochrome P450 enzyme essential for the conversion of lanosterol to ergosterol in fungi.[4][5] By disrupting this key step in the biosynthesis of the fungal cell membrane, myclobutanil compromises the membrane's integrity and function, ultimately leading to the inhibition of fungal growth and proliferation.[1][2][3] This targeted mode of action provides both protective and curative properties against a wide range of phytopathogenic fungi.[1] The molecule possesses a chiral center, and while commercial formulations are typically a racemic mixture, the (R)-enantiomer is generally considered to be the more biologically active stereoisomer.[1][5]

Core Synthesis Pathway of Myclobutanil

The most common and industrially viable synthesis of myclobutanil is a multi-step process that typically begins with p-chlorophenylacetonitrile. The overall synthesis can be logically divided into three key stages: Alkylation , Halogenation , and Nucleophilic Substitution .

Myclobutanil_Synthesis_Overview p_chlorophenylacetonitrile p-Chlorophenylacetonitrile intermediate1 2-(4-Chlorophenyl)hexanenitrile p_chlorophenylacetonitrile->intermediate1 Step 1: Alkylation (+ n-Butyl Halide) intermediate2 1-Halo-2-cyano-2-(4-chlorophenyl)hexane intermediate1->intermediate2 Step 2: Halogenation (+ Halogenating Agent) myclobutanil Myclobutanil intermediate2->myclobutanil Step 3: Nucleophilic Substitution (+ 1,2,4-Triazole) Alkylation_Step cluster_product Product reactant1 p-Chlorophenylacetonitrile product 2-(4-Chlorophenyl)hexanenitrile reactant1->product Alkylation plus1 + reactant2 n-Butyl Halide arrow -> conditions Base, Phase-Transfer Catalyst Nucleophilic_Substitution_Step cluster_product Product reactant1 1-Bromo-2-cyano-2-(4-chlorophenyl)hexane product Myclobutanil reactant1->product Nucleophilic Substitution plus + reactant2 Sodium 1,2,4-triazolide arrow -> conditions Solvent (e.g., DMSO) Heat

Sources

Exploratory

An In-Depth Technical Guide to the Physicochemical Properties of Myclobutanil: Solubility and Volatility

Introduction Myclobutanil, α-butyl-α-(4-chlorophenyl)-1H-1,2,4-triazole-1-propanenitrile, is a conazole fungicide extensively utilized in agriculture for the control of a broad spectrum of fungal diseases in various crop...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Myclobutanil, α-butyl-α-(4-chlorophenyl)-1H-1,2,4-triazole-1-propanenitrile, is a conazole fungicide extensively utilized in agriculture for the control of a broad spectrum of fungal diseases in various crops.[1] Its efficacy as a systemic fungicide is intrinsically linked to its physicochemical properties, which govern its absorption, translocation within the plant, and its environmental fate.[2] This technical guide provides a comprehensive overview of two critical properties of Myclobutanil: solubility and volatility. Understanding these parameters is paramount for researchers, scientists, and drug development professionals in optimizing formulation strategies, predicting environmental distribution, and ensuring regulatory compliance. This document delves into the quantitative aspects of these properties, the underlying principles of their determination, and detailed experimental protocols grounded in internationally recognized guidelines.

Solubility Profile of Myclobutanil

The solubility of an active pharmaceutical ingredient (API) is a determining factor in its bioavailability and formulation design. Myclobutanil is characterized by its moderate solubility in water and good solubility in a range of organic solvents.[2][3]

Aqueous Solubility

The aqueous solubility of Myclobutanil is a crucial parameter influencing its uptake by plants from the soil and its potential for environmental transport in aqueous systems. The solubility is relatively stable across a range of environmental pH values.[4]

Table 1: Aqueous Solubility of Myclobutanil

pHTemperature (°C)Solubility (mg/L)Reference
3-520124[5]
720132[5]
9-1120115[5]
Not Specified25142[6]
Not Specified20132[3]

Myclobutanil does not show significant hydrolysis at pH 5, 7, and 9 over 28 days, indicating its stability in aqueous environments under typical conditions.[4] However, its aqueous solutions are susceptible to decomposition upon exposure to light.[4]

Solubility in Organic Solvents

Myclobutanil exhibits good solubility in a variety of organic solvents, a characteristic that is leveraged in formulation development, particularly for emulsifiable concentrates.[1][4] It is generally soluble in ketones, esters, alcohols, and aromatic hydrocarbons.[4][7] Conversely, it has low solubility in aliphatic hydrocarbons.[4]

Table 2: Solubility of Myclobutanil in Organic Solvents at 20°C

SolventSolubility (g/L)Reference
Acetone> 250[8]
Dichloromethane> 250[8]
Ethyl Acetate> 250[8]
Methanol> 250[8]
Xylene270[8]
Various (ketones, esters, alcohols, aromatic hydrocarbons)50 - 100[4][6]
n-Heptane1.02[8]
Octanol-Water Partition Coefficient (Kow)

The octanol-water partition coefficient is a critical parameter for predicting the lipophilicity of a compound and its potential for bioaccumulation. It is expressed as the logarithm of the ratio of the concentration of the compound in octanol to its concentration in water at equilibrium (log Kow).[8]

Table 3: Octanol-Water Partition Coefficient of Myclobutanil

log KowTemperature (°C)Reference
2.9425[4][9]
2.9Not Specified[3]

A log Kow of approximately 2.94 indicates that Myclobutanil has a moderate degree of lipophilicity, allowing it to penetrate plant tissues while also having some mobility in aqueous phases.[3]

Volatility Profile of Myclobutanil

The volatility of a pesticide influences its mode of application, potential for off-target drift, and its atmospheric fate. Myclobutanil is considered to be of low volatility.[2]

Vapor Pressure

Vapor pressure is the pressure exerted by the vapor of a substance in thermodynamic equilibrium with its condensed phases (solid or liquid) at a given temperature.[10] Pesticides with low vapor pressures are less likely to volatilize into the atmosphere.[10]

Table 4: Vapor Pressure of Myclobutanil

Vapor Pressure (Pa)Vapor Pressure (mmHg)Temperature (°C)Reference(s)
1.98 x 10⁻⁴1.5 x 10⁻⁶20[11]
2.13 x 10⁻⁴1.6 x 10⁻⁶25[4]
0.198 mPa (1.98 x 10⁻⁴ Pa)1.48 x 10⁻⁶20[2][12]
0.213 Pa1.59 x 10⁻³25[9]
1.583 mPa (1.583 x 10⁻³ Pa)1.19 x 10⁻⁵25[13]

Note: There is some variability in the reported values, which can be attributed to different experimental methods and conditions.

Henry's Law Constant

Henry's Law constant (H) provides a measure of the partitioning of a compound between the aqueous and gaseous phases and is indicative of its tendency to volatilize from water.[4]

Table 5: Henry's Law Constant of Myclobutanil

Henry's Law Constant (Pa m³/mol)Temperature (°C)Reference(s)
4.33 x 10⁻⁴25[2][9][12]
4.3 x 10⁻⁹ atm m³/mol (approx. 4.36 x 10⁻⁴ Pa m³/mol)25[4]

The low Henry's Law constant for Myclobutanil indicates that it is essentially non-volatile from water and moist soil surfaces.[4]

Experimental Protocols for Physicochemical Property Determination

The determination of solubility and volatility of chemical substances is governed by internationally accepted guidelines to ensure data quality and comparability. The following protocols are based on the OECD Guidelines for the Testing of Chemicals and are applicable to Myclobutanil.

Determination of Aqueous Solubility: Shake-Flask Method (OECD Guideline 105)

The shake-flask method is a widely used and reliable technique for determining the aqueous solubility of substances.[14] It is particularly suitable for compounds with solubilities above 10⁻² g/L.[13][15]

Causality Behind Experimental Choices: The shake-flask method is chosen for its direct measurement of the equilibrium between the solid and dissolved states of the substance, providing a thermodynamically sound solubility value. The extended equilibration time and temperature control are crucial for achieving a true saturation point. The use of a suitable analytical method like HPLC is necessary for accurate quantification of the dissolved analyte in a complex matrix.

Experimental Workflow for Aqueous Solubility Determination

Caption: Workflow for determining aqueous solubility via the shake-flask method.

Step-by-Step Methodology:

  • Preliminary Test:

    • To estimate the approximate solubility, add Myclobutanil in small, incremental amounts to a known volume of water at the test temperature (e.g., 20°C).

    • Vigorously shake the mixture after each addition and visually inspect for undissolved particles.

    • This preliminary test helps in determining the appropriate amount of substance to use in the main test to ensure saturation is achieved.[12][13]

  • Main Test - Equilibration:

    • Add an excess amount of Myclobutanil (as determined from the preliminary test) to a sufficient volume of water in a flask.

    • Seal the flask and agitate it at a constant temperature (e.g., 20 ± 0.5°C) for a sufficient period to reach equilibrium.[13][16] An equilibration time of at least 24 hours is recommended, with periodic shaking.

    • To ensure equilibrium is reached, samples can be taken at different time points (e.g., 24, 48, and 72 hours) and analyzed. Equilibrium is confirmed when consecutive measurements are in agreement.

  • Phase Separation:

    • After equilibration, allow the mixture to stand at the test temperature to let the undissolved Myclobutanil settle.

    • Separate the aqueous phase from the solid phase by centrifugation or filtration. Ensure that the separation process does not alter the temperature of the solution.

  • Analysis of the Aqueous Phase:

    • Determine the concentration of Myclobutanil in the clear aqueous phase using a validated analytical method. High-Performance Liquid Chromatography (HPLC) with UV detection is a suitable method.[17][18]

    • Prepare a calibration curve using standard solutions of Myclobutanil of known concentrations.

    • Inject the aqueous sample into the HPLC system and determine the concentration from the calibration curve.

  • Self-Validating System:

    • The protocol's integrity is maintained by running multiple replicates (at least three) for each determination.

    • The analytical method used for quantification must be validated for linearity, accuracy, precision, and specificity for Myclobutanil in an aqueous matrix.[19]

    • A blank sample (water without Myclobutanil) should be analyzed to ensure no interference.

Determination of Vapor Pressure: Gas Saturation Method (OECD Guideline 104)

The gas saturation method is suitable for determining the vapor pressure of substances with low volatility, such as Myclobutanil.[2][3]

Causality Behind Experimental Choices: This method is based on the principle that a slow stream of an inert gas passing through or over a substance will become saturated with its vapor. By measuring the amount of substance transported by a known volume of gas, the vapor pressure can be calculated. This dynamic method is effective for low-volatility compounds where static methods may lack sensitivity.

Experimental Workflow for Vapor Pressure Determination

Caption: Workflow for determining vapor pressure using the gas saturation method.

Step-by-Step Methodology:

  • Apparatus Setup:

    • A temperature-controlled chamber houses the sample boat containing Myclobutanil.

    • An inert carrier gas (e.g., nitrogen or argon) is passed through the chamber at a precisely controlled, low flow rate.

    • A trapping system (e.g., a cold trap or a sorbent tube) is placed downstream to collect the volatilized Myclobutanil.

  • Saturation:

    • Place a known amount of Myclobutanil into the sample boat.

    • Pass the inert gas over the sample at a flow rate slow enough to ensure saturation of the gas with Myclobutanil vapor.

    • The temperature of the saturation chamber must be accurately controlled and measured.

  • Trapping and Quantification:

    • The Myclobutanil vapor in the gas stream is collected in the trapping system for a measured period.

    • The amount of trapped Myclobutanil is then quantified using a suitable analytical technique, such as Gas Chromatography (GC) or HPLC, after extraction from the trap with a suitable solvent.

  • Calculation:

    • The vapor pressure (P) is calculated using the ideal gas law and the measured mass of condensed vapor (m), the volume of the carrier gas (V), the temperature (T), and the molar mass of Myclobutanil (M): P = (m / M) * (RT / V) where R is the ideal gas constant.

  • Self-Validating System:

    • The experiment should be repeated at different gas flow rates to ensure that the calculated vapor pressure is independent of the flow rate, confirming that the gas was saturated.

    • The determination should be performed at a minimum of two different temperatures to establish the vapor pressure curve.[2][3]

    • The analytical method for quantifying the trapped Myclobutanil must be fully validated.

Conclusion

The physicochemical properties of Myclobutanil, specifically its solubility and volatility, are fundamental to its function as a systemic fungicide and its behavior in the environment. Its moderate aqueous solubility and lipophilicity, as indicated by its log Kow, facilitate its uptake and translocation in plants. The low vapor pressure and Henry's Law constant classify it as a non-volatile compound, minimizing concerns of atmospheric drift. The standardized protocols outlined in this guide, based on OECD guidelines, provide a robust framework for the accurate and reproducible determination of these critical parameters, ensuring data quality for research, development, and regulatory purposes. A thorough understanding and precise measurement of these properties are indispensable for the continued safe and effective use of Myclobutanil in agriculture.

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  • Papadopoulou, E. S., et al. (2020). Removal of Two Triazole Fungicides from Agricultural Wastewater in Pilot-Scale Horizontal Subsurface Flow Constructed Wetlands. Water, 12(10), 2789. Retrieved from [Link]

  • AZoM. (2015, May 28). Vapor Pressure of Pesticides by the Knudsen Effusion Method. Retrieved from [Link]

  • National Pesticide Information Center. (n.d.). Pesticide Vapor Pressure. Retrieved from [Link]

  • University of Hertfordshire. (n.d.). Myclobutanil hydrochloride. Agriculture and Environment Research Unit (AERU). Retrieved from [Link]

  • WUR eDepot. (n.d.). Methods for estimating the vapour pressure of organic chemicals. Retrieved from [Link]

  • Taylor & Francis Online. (2007, May 3). Determination of vapor pressure-temperature relationships of current–use pesticides and transformation products. Retrieved from [Link]

  • SIELC Technologies. (n.d.). Separation of Myclobutanil on Newcrom R1 HPLC column. Retrieved from [Link]

  • Food and Agriculture Organization of the United Nations. (n.d.). Myclobutanil 1297. Retrieved from [Link]

  • OECD. (1995). Test No. 105: Water Solubility. OECD Guidelines for the Testing of Chemicals, Section 1. OECD Publishing, Paris. Retrieved from [Link]

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  • Zhang, H., et al. (2011). Quantitative Analysis of Three Chiral Pesticide Enantiomers by High-Performance Column Liquid Chromatography. Journal of AOAC INTERNATIONAL, 94(2), 469-475. Retrieved from [Link]

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Foundational

Myclobutanil's Impact on Non-Target Soil Microorganisms: A Mechanistic and Methodological Evaluation

An In-depth Technical Guide for Researchers and Scientists Abstract Myclobutanil is a systemic triazole fungicide widely employed in agriculture for the management of fungal pathogens on a variety of crops.[1][2] As a st...

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers and Scientists

Abstract

Myclobutanil is a systemic triazole fungicide widely employed in agriculture for the management of fungal pathogens on a variety of crops.[1][2] As a sterol demethylation inhibitor, its mode of action is specific to fungi, but its introduction into the soil environment raises significant questions about its effects on non-target soil microorganisms.[3][4] These microbial communities are the bedrock of soil health, driving critical processes such as nutrient cycling, organic matter decomposition, and soil structure maintenance. This technical guide provides a comprehensive synthesis of the current scientific understanding of myclobutanil's fate in soil and its multifaceted interactions with the soil microbiome. We will explore its persistence, its dose-dependent and often transient effects on microbial biomass and community structure, and its influence on vital soil enzymatic activities. Furthermore, this guide furnishes detailed, field-proven protocols for assessing these impacts, offering a robust framework for researchers in environmental science, soil toxicology, and sustainable agriculture.

Myclobutanil: Mechanism of Action and Environmental Fate

Primary Mode of Action

Myclobutanil's efficacy as a fungicide stems from its targeted disruption of fungal cell membrane synthesis.[5] It specifically inhibits the cytochrome P450 enzyme 14α-demethylase, which is essential for the biosynthesis of ergosterol from lanosterol.[3][4] Ergosterol is the primary sterol in fungal cell membranes, analogous to cholesterol in mammalian cells, and is crucial for maintaining membrane fluidity, integrity, and function.[1][4] The inhibition of its synthesis leads to the accumulation of toxic sterol precursors and the disruption of the cell membrane, ultimately causing abnormal fungal growth and cell death.[1]

Myclobutanil_MoA cluster_membrane Fungal Cell Membrane Integrity Lanosterol Lanosterol Enzyme 14α-demethylase (CYP51) Lanosterol->Enzyme substrate Ergosterol Ergosterol Disruption Membrane Disruption & Fungal Cell Death Enzyme->Ergosterol catalyzes Myclobutanil Myclobutanil Myclobutanil->Enzyme inhibits

Caption: Myclobutanil's mechanism of action targeting ergosterol synthesis.

Persistence and Degradation in Soil

The longevity of myclobutanil's impact is directly related to its persistence in the soil, commonly measured by its dissipation half-life (DT₅₀). This persistence is not static but is influenced by a combination of soil properties, environmental conditions, and microbial activity.[6] Microbial decomposition is a critical driver of its degradation.[6] Studies show that myclobutanil is moderately persistent, with its degradation being significantly faster under aerobic (non-flooded) conditions compared to anaerobic (flooded) conditions, underscoring the role of aerobic microorganisms in its breakdown.[2][6]

Factors such as higher temperatures and greater soil microbial biomass carbon are correlated with faster dissipation rates.[6] Conversely, amendments with organic residues can increase its persistence by enhancing sorption to soil particles.[6]

Table 1: Reported Soil Half-Life (DT₅₀) of Myclobutanil Under Various Conditions

Soil Type/ConditionMyclobutanil ConcentrationHalf-life (DT₅₀) in DaysReference
Henan fluvo-aquic soil0.4 mg/kg20.3[7]
Henan fluvo-aquic soil4.0 mg/kg69.3[7]
Shanxi cinnamon soil0.4 mg/kg99.0[7]
Shanxi cinnamon soil4.0 mg/kg138.6[7]
Tea orchard soils (aerobic)1 mg/kg15.1 - 69.3[6]
Tea orchard soils (anaerobic)1 mg/kg31.2 - 138.6[6]
Tobacco field soilNot specified12.9 - 19.2[8]
General field conditionsNot specified~142[2]
Lab aerobic conditionsNot specified365[9]
Anaerobic soilNot specifiedup to 574[6]

Effects on Non-Target Microbial Communities

The introduction of a biocide like myclobutanil can cause shifts in the delicate balance of soil microbial ecosystems. The effects are typically dose-dependent and can be transient, with microbial communities sometimes showing resilience over time.[6][7]

Microbial Biomass and Respiration

Soil microbial biomass (SMB) is a sensitive indicator of soil health. High concentrations of myclobutanil (e.g., 1 and 10 mg/kg) have been shown to cause a significant, though often temporary, decrease in microbial biomass carbon (MBC).[6][7] Similarly, soil basal respiration, a measure of overall microbial activity, can experience short-term inhibition following application, particularly at higher doses.[7] However, some studies conclude that even at concentrations tenfold higher than recommended, myclobutanil has no long-term negative effects on microbial biomass or respiration, suggesting a recovery of the microbial community.[7]

Community Structure and Diversity

Myclobutanil's primary target is fungi, and consequently, it can reduce the abundance and alter the composition of soil fungal communities.[7][10] This is a significant non-target effect, as many soil fungi, such as arbuscular mycorrhizal fungi (AMF), are beneficial and form crucial symbiotic relationships with plants.[11] While foliar applications may have less impact, soil drench applications can be detrimental to these beneficial fungi, especially before root colonization is established.[11]

The effects on bacteria are more variable. Some studies report short-term inhibition of total bacteria, nitrogen-fixing bacteria, and key groups involved in nitrification, like ammonia-oxidizing archaea (AOA) and bacteria (AOB).[7] In other instances, the effects on bacterial populations were not significant.[7] This variability highlights the complexity of soil ecosystems and the influence of specific soil types and environmental conditions.

Soil Enzyme Activities

Soil enzymes are the workhorses of nutrient cycling, and their activity is a direct reflection of soil functionality. Myclobutanil has been shown to have varied effects on these enzymes.

  • Dehydrogenase: Dehydrogenase activity (DHA), an indicator of overall microbial metabolic activity, is consistently and significantly inhibited by high doses of myclobutanil.[6][12][13] Low concentrations, however, have sometimes been observed to cause a slight stimulatory effect.[6]

  • Catalase: In contrast to dehydrogenase, catalase activity has been observed to slightly increase in the presence of high myclobutanil doses.[12][13]

  • Enzymes in N and P Cycling: The activities of enzymes like urease and phosphatase, which are critical for nitrogen and phosphorus cycling, respectively, can also be affected, though the results can vary.[12]

Interestingly, the toxicological impact can be enantioselective. The (S)-enantiomer of myclobutanil, which is less effective against target fungi, has shown higher binding energies to the active sites of non-target enzymes like dehydrogenase, suggesting it may have a greater toxic effect on non-target microorganisms.[12][13]

Logical_Relationships cluster_input cluster_effects Primary & Secondary Effects cluster_outcome Myclo Myclobutanil Application Persistence Soil Persistence (DT₅₀) Myclo->Persistence Fungi ↓ Fungal Abundance (Target & Non-Target) Myclo->Fungi Bacteria ↔/↓ Bacterial Abundance (e.g., AOA, AOB) Myclo->Bacteria Biomass ↓ Microbial Biomass (Transient Effect) Myclo->Biomass Enzymes ↓ Dehydrogenase Activity (Functional Impact) Myclo->Enzymes NutrientCycling Altered Nutrient Cycling (e.g., Nitrification) Fungi->NutrientCycling Bacteria->NutrientCycling Enzymes->NutrientCycling

Caption: Logical relationships of myclobutanil's effects in soil.

Methodologies for Assessing Ecotoxicological Impact

A multi-pronged approach is essential for a comprehensive assessment of a fungicide's impact on soil health. This involves quantifying changes in microbial biomass, functional activity, and community structure.

Experimental Workflow: A Self-Validating System

The trustworthiness of any ecotoxicological study hinges on a robust experimental design. The workflow described below incorporates necessary controls and replication to ensure data validity. The causality behind this design is to isolate the effect of myclobutanil from other variables and to observe its impact over a biologically relevant timescale.

Experimental_Workflow A 1. Soil Collection & Sieving (Homogenize sample) B 2. Microcosm Setup (Replicated units) A->B C 3. Treatment Application (Control vs. Myclobutanil doses) B->C D 4. Controlled Incubation (Constant temp & moisture) C->D E 5. Time-Series Sampling (e.g., Day 0, 7, 15, 30, 60, 90) D->E F Microbial Biomass (CFE) E->F G Enzyme Activity (e.g., DHA) E->G H DNA Extraction E->H J Statistical Analysis (ANOVA, PCA) F->J G->J I Community Analysis (16S/ITS Sequencing) H->I I->J

Caption: Experimental workflow for assessing myclobutanil's impact.

Protocol: Dehydrogenase Activity (DHA) Assay
  • Principle: This assay quantifies the activity of intracellular dehydrogenases, which are present in all viable microorganisms. It serves as a reliable index of total microbial metabolic activity. The colorless substrate, 2,3,5-triphenyltetrazolium chloride (TTC), is reduced by these enzymes to the red-colored triphenyl formazan (TPF), which can be measured spectrophotometrically.

  • Procedure:

    • Weigh 5 g of fresh soil (in triplicate for each treatment and control) into a sterile test tube.

    • Add 2.5 ml of a 1% aqueous solution of TTC and 2.5 ml of Tris buffer (pH 7.6).

    • Gently vortex the tubes to mix and incubate in the dark at 37°C for 24 hours. The dark incubation is critical to prevent photochemical reduction of TTC.

    • After incubation, add 10 ml of methanol to each tube to extract the TPF.

    • Shake vigorously for 1 minute and centrifuge at 4000 rpm for 5 minutes to pellet the soil particles.

    • Transfer the supernatant to a clean cuvette and measure the absorbance at 485 nm using a spectrophotometer. Use methanol as the blank.

    • Calculate the concentration of TPF produced using a standard curve and express the results as μg TPF per gram of dry soil per 24 hours.

Protocol: Microbial Biomass Carbon (MBC) by Chloroform Fumigation-Extraction (CFE)
  • Principle: This method provides an estimate of the carbon contained within the living microbial cells in the soil. A soil sample is fumigated with chloroform, which lyses the microbial cells and releases their contents. The difference in extractable organic carbon between a fumigated and a non-fumigated control sample is proportional to the microbial biomass carbon.

  • Procedure:

    • For each soil sample, prepare two 20 g sub-samples (replicated).

    • Place one sub-sample in a vacuum desiccator containing a beaker with 25 ml of ethanol-free chloroform and a few boiling chips. Evacuate the desiccator until the chloroform boils, then seal and store in the dark for 24 hours. This is the fumigated sample.

    • The second sub-sample is the non-fumigated control and should be kept under the same temperature conditions.

    • After 24 hours, remove the chloroform from the desiccator and evacuate it repeatedly to remove all residual chloroform vapor from the soil.

    • Extract both the fumigated and non-fumigated samples by adding 80 ml of 0.5 M K₂SO₄ and shaking on a reciprocal shaker for 30 minutes.

    • Centrifuge the extracts and filter the supernatant.

    • Analyze the organic carbon content of the filtered extracts using a Total Organic Carbon (TOC) analyzer.

    • Calculate MBC using the formula: MBC = (C_fumigated - C_non-fumigated) / k_EC , where k_EC is an extraction efficiency factor (typically 0.45).

Protocol: Soil DNA Extraction and Community Analysis
  • Principle: To understand the impact on microbial diversity and the abundance of specific taxa, high-throughput sequencing of marker genes is the current standard. This requires the extraction of high-quality DNA from the complex soil matrix.

  • Procedure:

    • DNA Extraction: Use a commercially available soil DNA extraction kit (e.g., DNeasy PowerSoil Pro Kit, QIAGEN) following the manufacturer's instructions. These kits are optimized to remove humic substances, which are potent PCR inhibitors. Start with 0.25 g of soil per sample.

    • DNA Quality Control: Assess the quantity and purity of the extracted DNA using a NanoDrop spectrophotometer (checking A260/280 and A260/230 ratios) and visualize DNA integrity on a 1% agarose gel.

    • PCR Amplification: Amplify bacterial 16S rRNA gene (e.g., V4 region) or fungal ITS (Internal Transcribed Spacer) region using specific primers with attached sequencing adapters.

    • Library Preparation & Sequencing: Purify the PCR products, index them for multiplexing, and sequence on a platform like Illumina MiSeq.

    • Bioinformatic Analysis: Process the raw sequence data using a pipeline such as QIIME2 or Mothur. This involves quality filtering, denoising (to generate Amplicon Sequence Variants or ASVs), taxonomic assignment against a reference database (e.g., SILVA for 16S, UNITE for ITS), and calculation of diversity metrics (alpha and beta diversity).

Conclusion and Future Directions

The scientific literature demonstrates that myclobutanil can exert transient and dose-dependent effects on non-target soil microorganisms.[14] While its primary fungicidal action is well-understood, its secondary impacts on the broader soil microbiome are complex. High application rates can lead to temporary reductions in microbial biomass, respiration, and the abundance of key microbial groups, as well as significant inhibition of crucial soil enzymes like dehydrogenase.[6][7][13] However, many studies also point to the resilience of the soil microbial community, which often recovers over time.[7]

The persistence of myclobutanil in soil is a key factor governing the duration and magnitude of these effects.[14] Future research should focus on long-term field studies that better mimic agricultural practices to understand the cumulative effects of repeated applications. Furthermore, exploring the impact on the soil metatranscriptome (gene expression) and metaproteome (protein production) would provide deeper insights into the specific functional pathways affected in non-target microorganisms, moving beyond population counts to a true functional assessment. A more profound understanding of these interactions is vital for developing sustainable agricultural practices that ensure crop protection while safeguarding the health and functionality of soil ecosystems.

References

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  • Zhang, D., et al. (2017). Persistence of myclobutanil and its impact on soil microbial biomass C and dehydrogenase enzyme activity in tea orchard. Eurasian Journal of Soil Science, 6(2), 106-113. Retrieved from [Link]

  • Media Bros. (2025). Everything You Need to Know About the Pesticide Myclobutanil. Retrieved from [Link]

  • Istudor, I. A., et al. (2023). The Effects of the Fungicide Myclobutanil on Soil Enzyme Activity. International Journal of Molecular Sciences, 24(19), 14943. Retrieved from [Link]

  • Wikipedia. (n.d.). Myclobutanil. Retrieved from [Link]

  • Wang, F., et al. (2016). Effects of myclobutanil on soil microbial biomass, respiration, and soil nitrogen transformations. Environmental Pollution, 208(Pt A), 503-511. Retrieved from [Link]

  • University of California Statewide IPM Program. (n.d.). Myclobutanil - Pesticide Active Ingredients Database. Retrieved from [Link]

  • Istudor, I. A., et al. (2023). The Effects of the Fungicide Myclobutanil on Soil Enzyme Activity. MDPI. Retrieved from [Link]

  • University of Hertfordshire. (n.d.). Myclobutanil (Ref: RH 3866). AERU. Retrieved from [Link]

  • Han, L., et al. (2012). Dissipation and residues of myclobutanil in tobacco and soil under field conditions. Bulletin of Environmental Contamination and Toxicology, 88(3), 339-343. Retrieved from [Link]

  • Multidisciplinary Conference on Sustainable Development. (2023). DETERMINATION OF THE EFFECTS OF MYCLOBUTANIL ON THE ACTIVITY OF SOIL ENZYMES AND COMMUNITIES OF SOIL MICROORGANISMS. Retrieved from [Link]

  • Hoorman, J. (2023). Fungicide effects on microbes. Ohio's Country Journal. Retrieved from [Link]

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Exploratory

Enantioselective Toxicity of Myclobutanil Isomers in Aquatic Organisms: Mechanisms, Bioaccumulation, and Experimental Assessment

An In-Depth Technical Guide for Researchers and Scientists Introduction: The Hidden Complexity of Chiral Pesticides In the realm of environmental toxicology, the molecular geometry of a chemical can be as critical as its...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for Researchers and Scientists

Introduction: The Hidden Complexity of Chiral Pesticides

In the realm of environmental toxicology, the molecular geometry of a chemical can be as critical as its composition. Myclobutanil, a widely used triazole fungicide, is a case in point. It is a chiral compound, existing as two non-superimposable mirror-image isomers, or enantiomers: (S)-(+)-myclobutanil and (R)-(-)-myclobutanil.[1] While these enantiomers share identical physical and chemical properties in an achiral environment, their interactions with biological systems—which are inherently chiral—can differ dramatically. This phenomenon, known as enantioselectivity, has profound implications for the aquatic environment.

Commercially, myclobutanil is typically sold as a racemic mixture, containing equal parts of both enantiomers.[2] However, research increasingly demonstrates that the toxicity, bioaccumulation, and degradation of these enantiomers can vary significantly in non-target aquatic organisms.[3][4] This guide provides a technical overview of the enantioselective toxicity of myclobutanil, synthesizes the current understanding of its underlying mechanisms, and offers a validated workflow for its experimental assessment, designed for researchers and toxicologists in the field. Understanding this stereochemical nuance is not merely an academic exercise; it is fundamental to conducting accurate environmental risk assessments and developing safer, more effective agricultural products.[4]

Part 1: Differential Toxicity and Mechanistic Insights

The primary fungicidal action of myclobutanil involves the inhibition of sterol biosynthesis, a crucial process for fungal membrane integrity.[1][5] However, its effects on non-target aquatic organisms are complex and highly enantioselective. Studies have consistently shown that one enantiomer can be significantly more toxic than the other, and in some cases, the racemic mixture exhibits a synergistic toxicity greater than either isomer alone.[2][3]

Evidence Across Aquatic Species

Enantioselective toxicity has been documented across various trophic levels in aquatic ecosystems:

  • Algae: In the green algae Scenedesmus obliquus, (+)-myclobutanil demonstrated higher toxicity than (-)-myclobutanil. The 96-hour EC50 values were 2.128 mg/L for the (+)-enantiomer, 3.951 mg/L for the (-)-enantiomer, and 2.760 mg/L for the racemate.[6] This suggests that the (+)-isomer is the more potent inhibitor of algal growth. The toxic mechanism is linked to a reduction in photosynthetic pigments (chlorophyll a, chlorophyll b, and carotenoids) and alterations in antioxidant enzyme activities.[6]

  • Aquatic Invertebrates: For the water flea Daphnia magna, a critical component of freshwater food webs, (+)-myclobutanil is also the more toxic enantiomer. The 48-hour LC50 values were 5.48 mg/L for the (+)-form, 10.15 mg/L for the (-)-form, and 9.24 mg/L for the racemate.[7]

  • Fish: Studies on zebrafish (Danio rerio) have revealed a range of toxic effects, including decreased hatching rates, reduced growth, and developmental abnormalities.[8][9][10] Myclobutanil exposure downregulates genes crucial for the cholesterol synthesis pathway, such as CYP51, HMGCRa, and DHCR7.[5] It also induces neurotoxicity by activating autophagy and apoptosis and can cause cardiovascular toxicity by disrupting thyroid hormone homeostasis.[10][11] While some studies point to racemic myclobutanil being more toxic than the individual enantiomers in zebrafish, the specific contributions of each isomer to these complex pathways are an area of active investigation.[3]

  • Amphibians: In tadpoles of the frog Pelophylax nigromaculatus, myclobutanil exposure leads to oxidative stress, evidenced by changes in antioxidant enzyme activities (SOD, GST) and malondialdehyde (MDA) content.[12][13]

Quantitative Toxicity Data Summary

The table below consolidates acute toxicity data for myclobutanil enantiomers across different aquatic species, highlighting the consistent pattern of enantioselectivity.

OrganismEndpoint (Duration)(+)-Myclobutanil (mg/L)(-)-Myclobutanil (mg/L)rac-Myclobutanil (mg/L)Reference
Scenedesmus obliquusEC50 (96 h)2.1283.9512.760[6]
Daphnia magnaLC50 (48 h)5.4810.159.24[7]
Danio rerioLC50 (96 h)--6.34 (Adult)[8][9]

Note: Data for individual enantiomers in Danio rerio was not specified in the cited sources, but studies confirm enantioselective effects.[3]

Mechanistic Pathways of Enantioselective Toxicity

The differential toxicity of myclobutanil enantiomers stems from their stereospecific interactions with biological macromolecules like enzymes and receptors. The (S)-enantiomer, known for its lower antifungal activity, often shows higher toxicity to non-target organisms due to stronger interactions with their enzymes.[2]

Myclobutanil_Toxicity_Pathway cluster_aquatic_org Aquatic Organism cluster_effects Biological Effects rac_MYC rac-Myclobutanil (Environmental Contaminant) S_MYC (S)-(+)-Myclobutanil (More Toxic Enantiomer) rac_MYC->S_MYC R_MYC (R)-(-)-Myclobutanil (Less Toxic Enantiomer) rac_MYC->R_MYC Algae_Effects Algae: - Inhibition of Photosynthesis - ↓ Chlorophyll S_MYC->Algae_Effects Invertebrate_Effects Invertebrates (Daphnia): - Higher Mortality S_MYC->Invertebrate_Effects Stronger Interaction Fish_Effects Fish (Zebrafish): - Neurotoxicity - Developmental Defects - Cholesterol Synthesis Disruption S_MYC->Fish_Effects Stronger Interaction R_MYC->Algae_Effects Weaker Interaction R_MYC->Invertebrate_Effects Weaker Interaction R_MYC->Fish_Effects Weaker Interaction

Caption: Differential toxicity pathways of myclobutanil enantiomers.

Part 2: Enantioselective Bioaccumulation and Metabolism

Bioaccumulation, the process by which organisms absorb a substance at a rate faster than they can eliminate it, is a key factor in ecotoxicology.[14] For myclobutanil, this process is also enantioselective. Differences in uptake, tissue distribution, and metabolic degradation can lead to the enrichment of one enantiomer over the other within an organism, potentially amplifying its toxic effects over time.

  • Preferential Bioaccumulation: In chronic exposure studies with Pelophylax nigromaculatus tadpoles, the bioaccumulation of (-)-myclobutanil was significantly higher than that of the (+)-enantiomer.[12][13] This suggests that the less acutely toxic (-)-isomer may be more persistent in the organism, posing a long-term risk. The highest concentrations were found in the intestine and liver, key sites of metabolism and excretion.[13]

  • Stereoselective Metabolism: The fate of myclobutanil enantiomers is often dictated by metabolic enzymes, particularly the cytochrome P450 (CYP450) family. Studies in rats showed that (-)-myclobutanil tends to be enriched in tissues like the liver, kidney, and heart.[15] Conversely, human CYP450 enzymes preferentially metabolize the S-(+)-enantiomer, while the R-(-)-enantiomer is not metabolized and could persist longer in the body, potentially causing toxic effects.[16] This differential metabolism is critical, as it can alter the enantiomeric ratio within an organism, leading to a different toxicological profile than that predicted from the external environment.

Part 3: Experimental Assessment of Enantioselective Toxicity

A robust assessment of enantioselective toxicity requires a multidisciplinary approach, combining chiral analytical chemistry with standardized aquatic toxicology bioassays. The protocol described below provides a self-validating system for researchers.

Step-by-Step Experimental Workflow

Step 1: Preparation and Chiral Separation of Myclobutanil Enantiomers

The foundation of any enantioselective study is the ability to accurately separate and quantify the individual isomers.

  • Protocol:

    • Standard Preparation: Obtain certified racemic, (+)-myclobutanil, and (-)-myclobutanil standards.

    • Chiral Chromatography: Develop an enantioselective method using chiral liquid chromatography (LC), often coupled with tandem mass spectrometry (MS/MS) for high sensitivity and selectivity.[17][18]

      • Column: A cellulose-based chiral stationary phase, such as a Chiralcel OD-RH column, is commonly effective.[17][18]

      • Mobile Phase: An isocratic mobile phase, typically a mixture of acetonitrile and water (e.g., 70:30 v/v), is often used.[17][18] Method optimization is crucial to achieve baseline separation of the enantiomers.

    • Method Validation: Validate the analytical method for linearity, precision, accuracy, and matrix effects in the relevant media (e.g., test water, tissue homogenates) to ensure reliable quantification.[17][18]

    • Preparation of Test Solutions: Prepare stock solutions of the racemate and each pure enantiomer. From these, create a series of dilutions in the appropriate culture medium for the bioassays.

Step 2: Aquatic Toxicity Bioassays

Conducting parallel bioassays with the racemate and individual enantiomers is essential to determine the enantioselective effect. Standardized acute and chronic toxicity tests should be employed.[19][20]

  • Protocol for Daphnia magna Acute Immobilization Test (48 hours):

    • Test Organisms: Use neonates (<24 hours old) from a healthy culture.

    • Test Conditions: Expose at least 20 daphnids per concentration (in replicates) to the prepared test solutions of (+)-myclobutanil, (-)-myclobutanil, and rac-myclobutanil.

    • Exposure: Maintain the test in a controlled environment (e.g., 20±2°C, 16:8 light:dark cycle) for 48 hours. Do not feed the organisms during the test.[19]

    • Endpoint: Record the number of immobilized daphnids (those unable to swim after gentle agitation) at 24 and 48 hours.

    • Causality Check: The use of both individual enantiomers and the racemate allows for a direct comparison. If (+)-myclobutanil shows significantly higher toxicity than (-)-myclobutanil, it confirms an enantioselective effect. The racemate's toxicity can reveal potential synergistic or antagonistic interactions.

  • Protocol for Zebrafish (Danio rerio) Embryo Acute Toxicity Test (96 hours):

    • Test Organisms: Use freshly fertilized zebrafish embryos (<3 hours post-fertilization).

    • Exposure: Place embryos in multi-well plates and expose them to the range of concentrations for each enantiomer and the racemate.

    • Endpoints: Over 96 hours, observe and record multiple endpoints daily:

      • Mortality (coagulation of the embryo).

      • Hatching rate.

      • Heart rate.

      • Developmental malformations (e.g., pericardial edema, yolk sac edema, spinal curvature).[4]

    • Self-Validation: Comparing the incidence and severity of these sublethal endpoints between the enantiomer-exposed groups provides a robust, multi-faceted validation of enantioselective developmental toxicity.

Step 3: Data Analysis and Interpretation

  • LC50/EC50 Calculation: Use probit analysis or other appropriate statistical methods to calculate the median lethal concentration (LC50) or median effective concentration (EC50) for each enantiomer and the racemate.

  • Enantioselectivity Ratio (ER): Calculate the ER by dividing the LC50/EC50 of the less toxic enantiomer by that of the more toxic enantiomer. An ER significantly greater than 1 indicates clear enantioselectivity.

  • Statistical Analysis: Use statistical tests (e.g., ANOVA followed by post-hoc tests) to determine significant differences in toxicity between the enantiomers and the racemate for both lethal and sublethal endpoints.

Experimental_Workflow cluster_prep Step 1: Preparation & Analysis cluster_bioassay Step 2: Bioassays cluster_analysis Step 3: Data Analysis cluster_conclusion Outcome Standards Obtain Certified Standards (rac-, (+)-, (-)-Myclobutanil) Chiral_LC Develop & Validate Chiral LC-MS/MS Method Standards->Chiral_LC Test_Sol Prepare Test Solutions Chiral_LC->Test_Sol Daphnia Daphnia magna Acute Test (48h) Test_Sol->Daphnia Zebrafish Zebrafish Embryo Acute Test (96h) Test_Sol->Zebrafish Endpoints Record Endpoints: - Mortality (LC50) - Immobilization (EC50) - Developmental Effects Daphnia->Endpoints Zebrafish->Endpoints Stats Statistical Analysis (Probit, ANOVA) Endpoints->Stats ER Calculate Enantioselectivity Ratio (ER) Stats->ER Conclusion Quantified Enantioselective Toxicity Profile ER->Conclusion

Caption: Workflow for assessing enantioselective toxicity.

Conclusion and Future Perspectives

The evidence is unequivocal: the enantiomers of myclobutanil possess distinct toxicological profiles in aquatic organisms. The (+)-enantiomer generally exhibits higher acute toxicity to algae and invertebrates, while differences in metabolism and bioaccumulation complicate the long-term risk profile for all aquatic life. This enantioselectivity underscores a critical gap in current environmental risk assessment paradigms, which often rely on data from racemic mixtures.

For researchers and regulatory bodies, incorporating enantiomer-specific analysis is no longer optional but essential for accurately evaluating the environmental impact of chiral pesticides. Future research should focus on:

  • Elucidating the chronic, low-dose effects of individual enantiomers.

  • Investigating enantioselective impacts on the aquatic microbiome.

  • Exploring the potential for enantiomeric conversion in the environment.

By embracing the stereochemical complexity of compounds like myclobutanil, the scientific community can pave the way for more targeted, environmentally benign crop protection solutions.

References

  • Cheng, C., Huang, L., Diao, J., & Zhou, Z. (2013). Enantioselective toxic effects and degradation of myclobutanil enantiomers in Scenedesmus obliquus. Chirality, 25(12), 858-864. [Link]

  • Gherghel, A., Teodosiu, C., & Isan, V. (2023). The Effects of the Fungicide Myclobutanil on Soil Enzyme Activity. MDPI. [Link]

  • Li, Y., Dong, F., Liu, X., Xu, J., Han, Y., & Zheng, Y. (2015). Enantioselectivity in tebuconazole and myclobutanil non-target toxicity and degradation in soils. Chemosphere, 122, 145-153. [Link]

  • Bhandari, G., Singh, S. B., & Gupta, S. (2013). Simultaneous determination of paclobutrazol and myclobutanil enantiomers in water and soil using enantioselective reversed-phase liquid chromatography. Analytical Methods, 5(13), 3326-3332. [Link]

  • Xu, J., Liu, X., Dong, F., Li, Y., & Zheng, Y. (2017). Enantioselective Bioaccumulation, Tissue Distribution, and Toxic Effects of Myclobutanil Enantiomers in Pelophylax nigromaculatus Tadpole. Bulletin of environmental contamination and toxicology, 98(4), 507-512. [Link]

  • Dong, F., Cheng, L., Liu, X., Xu, J., Li, J., Li, Y., Kong, Z., Jian, Q., & Zheng, Y. (2012). Enantioselective analysis of triazole fungicide myclobutanil in cucumber and soil under different application modes by chiral liquid chromatography/tandem mass spectrometry. Journal of agricultural and food chemistry, 60(8), 1929-1936. [Link]

  • Xu, J., Liu, X., Dong, F., Li, Y., & Zheng, Y. (2017). Enantioselective Bioaccumulation, Tissue Distribution, and Toxic Effects of Myclobutanil Enantiomers in Pelophylax nigromaculatus Tadpole. PubMed. [Link]

  • Dong, F., Cheng, L., Liu, X., Xu, J., Li, J., Li, Y., Kong, Z., Jian, Q., & Zheng, Y. (2012). Enantioselective Analysis of Triazole Fungicide Myclobutanil in Cucumber and Soil under Different Application Modes by Chiral Liquid Chromatography/Tandem Mass Spectrometry. ACS Publications. [Link]

  • Sun, J., Zhang, C., Wang, Y., Zhang, C., Liu, W., & Wang, C. (2020). Myclobutanil developmental toxicity, bioconcentration and sex specific response in cholesterol in zebrafish (Danio rerio). Chemosphere, 242, 125209. [Link]

  • Dong, F., Cheng, L., Liu, X., Xu, J., Li, J., Li, Y., Kong, Z., Jian, Q., & Zheng, Y. (2012). Enantioselective Analysis of Triazole Fungicide Myclobutanil in Cucumber and Soil under Different Application Modes by Chiral Liquid Chromatography/Tandem Mass Spectrometry. ResearchGate. [Link]

  • Wang, P., Wang, Q., Wang, Y., Zhu, H., Wang, J., & Wang, M. (2014). Acute Toxicity, Bioactivity, and Enantioselective Behavior with Tissue Distribution in Rabbits of Myclobutanil Enantiomers. Chirality, 26(12), 784-789. [Link]

  • Zhang, F., Liu, Y., Zhang, C., Wang, J., & Qi, P. (2021). [Determination of myclobutanil enantiomers in wheat and its processed products by ultraperformance liquid chromatography-tandem mass spectrometry based on a chiral stationary phase]. Se pu = Chinese journal of chromatography, 39(7), 702-707. [Link]

  • Sun, J., Zhang, C., Wang, Y., Zhang, C., Liu, W., & Wang, C. (2020). Myclobutanil developmental toxicity, bioconcentration and sex specific response in cholesterol in zebrafish (Denio rerio). SEARCH. [Link]

  • de Souza, A. C. A., Dos Santos, G. G., de Campos, A. M., & de Oliveira, A. R. M. (2019). Myclobutanil enantioselective risk assessment in humans through in vitro CYP450 reactions: Metabolism and inhibition studies. Food and chemical toxicology : an international journal published for the British Industrial Biological Research Association, 128, 202-211. [Link]

  • University of Hertfordshire. Myclobutanil (Ref: RH 3866). AERU. [Link]

  • Zhang, Y., Zhang, Y., Wang, S., Wang, Y., Wu, Y., & Huang, M. (2024). Myclobutanil induces neurotoxicity by activating autophagy and apoptosis in zebrafish larvae (Danio rerio). Chemosphere, 357, 142027. [Link]

  • Zhang, Y., Zhang, Y., Wang, S., Wang, Y., Wu, Y., & Huang, M. (2025). Myclobutanil induces cardiovascular toxicity via thyroid disruption in zebrafish larvae. Ecotoxicology and environmental safety, 305, 119150. [Link]

  • Sharma, P., Pandey, A. K., & Kumar, R. (2023). Network analysis of toxic endpoints of fungicides in zebrafish. Heliyon, 9(7), e17849. [Link]

  • Han, W., Wang, Y., Gao, J., Wang, S., Zhao, S., Liu, J., Zhong, Y., & Zhao, D. (2018). Enantioselective Distribution, Degradation, and Metabolite Formation of Myclobutanil and Transcriptional Responses of Metabolic-Related Genes in Rats. Environmental science & technology, 52(17), 10035-10045. [Link]

  • Lin, C., Zhang, L., Zhang, H., Wang, Q., Zhu, J., Wang, J., & Qian, M. (2018). Enantioselective degradation of Myclobutanil and Famoxadone in grape. Environmental science and pollution research international, 25(3), 2718-2725. [Link]

  • Streit, B. (1998). Bioaccumulation of contaminants in fish. EXS, 86, 353-387. [Link]

  • U.S. Environmental Protection Agency. (n.d.). Toxicity Testing and Ecological Risk Assessment Guidance for Benthic Invertebrates. EPA. [Link]

  • Zhang, Q., Wang, C., Zhang, X., Jin, D., Huang, C., & Zhao, M. (2012). Enantioselective aquatic toxicity of current chiral pesticides. Journal of environmental monitoring : JEM, 14(2), 465-472. [Link]

  • Johnson, B. T., & Finley, M. T. (1980). Handbook of acute toxicity of chemicals to fish and aquatic invertebrates : summaries of toxicity tests conducted at Columbia National Fisheries Research Laboratory, 1965-78. U.S. Fish and Wildlife Service. [Link]

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  • Martínez-Jerónimo, F., & Martínez-Jerónimo, L. (2016). The Use of Aquatic Invertebrate Toxicity Tests and Invertebrate Enzyme Biomarkers to Assess Toxicity in the States of Aguascalientes and Jalisco, Mexico. IntechOpen. [Link]

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Foundational

The Metabolic Journey of Myclobutanil in Rodent Models: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals Executive Summary Myclobutanil, a widely utilized triazole fungicide, undergoes extensive and stereoselective metabolism in rodent models, a critical consid...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Myclobutanil, a widely utilized triazole fungicide, undergoes extensive and stereoselective metabolism in rodent models, a critical consideration for toxicological assessment and its implications for human health. This technical guide provides a comprehensive analysis of the metabolic fate of myclobutanil, detailing its absorption, distribution, metabolism, and excretion (ADME). As a Senior Application Scientist, this document synthesizes field-proven insights with technical accuracy to elucidate the causal relationships behind experimental designs and metabolic outcomes. We will explore the pivotal role of cytochrome P450 enzymes, the formation of key metabolites, and the analytical methodologies essential for their characterization. This guide is structured to provide a deep understanding of myclobutanil's biotransformation, offering valuable insights for researchers in toxicology, pharmacology, and drug development.

Introduction: Myclobutanil and Its Toxicological Significance

Myclobutanil, chemically known as α-butyl-α-(4-chlorophenyl)-1H-1,2,4-triazole-1-propanenitrile, is a systemic fungicide effective against a broad spectrum of fungal pathogens in agriculture.[1] Its mode of action lies in the inhibition of ergosterol biosynthesis, a vital component of fungal cell membranes.[1] The widespread use of myclobutanil necessitates a thorough understanding of its metabolic fate in mammals to accurately assess potential health risks. Rodent models, primarily rats and mice, serve as crucial surrogates for these investigations. Myclobutanil possesses a chiral center, and its enantiomers exhibit differential biological activity and metabolic profiles, adding a layer of complexity to its toxicological evaluation.[2]

Absorption and Distribution: A Rapid Onset

Following oral administration in rodent models, myclobutanil is rapidly absorbed from the gastrointestinal tract.[3] Peak plasma concentrations are typically observed within one hour of dosing.[3] The compound is widely distributed throughout the body, with no significant tissue accumulation observed after 96 hours.[4] The highest concentrations of myclobutanil and its metabolites are consistently found in the liver, kidneys, and intestines, indicating these are primary sites of metabolism and excretion.[4]

Key Experimental Protocol: In Vivo Absorption and Distribution Study

A fundamental approach to understanding the absorption and distribution of myclobutanil involves the use of radiolabeled compounds in an in vivo rodent study.

Step-by-Step Methodology:

  • Radiolabeling: Synthesize 14C-myclobutanil, typically with the radiolabel on the chlorophenyl or triazole ring to trace the molecule and its metabolites.

  • Animal Model: Utilize male and female Sprague-Dawley rats, acclimatized for at least one week.

  • Dose Formulation: Prepare a dosing solution of 14C-myclobutanil in a suitable vehicle, such as corn oil or 0.5% methylcellulose, for oral gavage.[5]

  • Administration: Administer a single oral dose (e.g., 10 mg/kg body weight) via gavage to the rats.[2]

  • Sample Collection: At predetermined time points (e.g., 1, 4, 8, 24, 48, and 96 hours) post-dosing, collect blood samples via cardiac puncture under anesthesia. Euthanize the animals and harvest key tissues, including the liver, kidneys, fat, muscle, brain, and gastrointestinal tract.

  • Quantification: Homogenize tissue samples and measure the total radioactivity using liquid scintillation counting to determine the concentration of myclobutanil and its metabolites in each tissue. Express results as µg equivalents of myclobutanil per gram of tissue.

Metabolism: A Complex Biotransformation

Myclobutanil is extensively metabolized in rodents, with the parent compound accounting for only a small fraction of the excreted dose. The primary metabolic pathway involves the oxidation of the butyl side chain, mediated predominantly by cytochrome P450 (CYP) enzymes.[6]

The Central Role of Cytochrome P450 Enzymes

In vitro studies using rat liver microsomes have identified the CYP2C and CYP3A families as the most active in myclobutanil metabolism.[6] Furthermore, at higher doses, myclobutanil has been shown to induce the expression of these same CYP enzymes, which can impact its own clearance and potentially the metabolism of other xenobiotics.[6]

Stereoselective Metabolism: A Tale of Two Enantiomers

The metabolism of myclobutanil is stereoselective, with the (+)-enantiomer being metabolized more rapidly than the (-)-enantiomer in rat liver microsomes.[2] This leads to a preferential enrichment of the less active (-)-myclobutanil in various tissues.[2] This enantiomer-specific disposition is a critical factor in risk assessment, as the toxicological profiles of the individual enantiomers may differ.

Major Metabolic Pathways and Key Metabolites

The biotransformation of myclobutanil proceeds through a series of oxidative reactions, primarily hydroxylation of the butyl group, followed by further oxidation and conjugation. The major identified metabolites in rodents include:

  • RH-9090 (Myclobutanil alcohol): A hydroxylated metabolite formed by the oxidation of the butyl side chain.[2]

  • RH-9089 (Myclobutanil ketone): Further oxidation of RH-9090 leads to the formation of a ketone.[2]

  • Other Metabolites: A variety of other polar metabolites are formed, including diols and carboxylic acids, which are then often conjugated with sulfate or glucuronic acid to facilitate excretion.[7]

Myclobutanil Metabolic Pathway in Rodents

Myclobutanil_Metabolism Myclobutanil Myclobutanil Hydroxylation Hydroxylation (CYP450) Myclobutanil->Hydroxylation RH9090 RH-9090 (Alcohol metabolite) Hydroxylation->RH9090 Oxidation Oxidation (CYP450) RH9090->Oxidation RH9089 RH-9089 (Ketone metabolite) Oxidation->RH9089 Further_Oxidation Further Oxidation RH9089->Further_Oxidation Polar_Metabolites Other Polar Metabolites (Diols, etc.) Further_Oxidation->Polar_Metabolites Conjugation Conjugation (Sulfation, Glucuronidation) Polar_Metabolites->Conjugation Excretion Excretion (Urine and Feces) Conjugation->Excretion

Caption: Proposed metabolic pathway of myclobutanil in rodent models.

Key Experimental Protocol: In Vitro Metabolism with Liver Microsomes

To investigate the enzymatic basis of myclobutanil metabolism, an in vitro assay using rat liver microsomes is indispensable.

Step-by-Step Methodology:

  • Microsome Preparation: Isolate liver microsomes from untreated male Sprague-Dawley rats via differential centrifugation.

  • Incubation Mixture: In a microcentrifuge tube, prepare an incubation mixture containing rat liver microsomes (e.g., 0.5 mg/mL protein), myclobutanil (at various concentrations to determine kinetics), and a NADPH-generating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase) in a phosphate buffer (pH 7.4).

  • Initiation and Incubation: Pre-incubate the mixture at 37°C for 5 minutes, then initiate the reaction by adding the NADPH-generating system. Incubate at 37°C with gentle shaking for a specified time (e.g., 30 minutes).

  • Reaction Termination: Stop the reaction by adding a cold organic solvent, such as acetonitrile.

  • Sample Preparation: Centrifuge the mixture to pellet the protein. Transfer the supernatant for analysis.

  • Analysis: Analyze the supernatant for the disappearance of the parent myclobutanil and the formation of metabolites using a validated LC-MS/MS method.

Excretion: The Final Elimination

Myclobutanil and its metabolites are efficiently eliminated from the body, primarily within the first 48 hours post-administration.[3] Excretion occurs through both urine and feces, with roughly comparable amounts found in each.[3] The extensive metabolism of myclobutanil into more polar compounds facilitates its renal and biliary clearance.

Parameter Finding in Rodent Models References
Primary Routes of Excretion Urine and Feces[3]
Excretion Timeline Majority of dose excreted within 24-48 hours[3]
Excreted Forms Primarily as polar metabolites; minimal parent compound[7]

Table 1: Summary of Myclobutanil Excretion in Rodent Models

Analytical Methodologies: Detecting Myclobutanil and Its Metabolites

The accurate quantification of myclobutanil and its diverse metabolites in complex biological matrices requires sensitive and specific analytical techniques. High-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) is the gold standard for this purpose. For stereoselective analysis, a chiral stationary phase is employed in the HPLC system.

Key Experimental Protocol: Chiral HPLC-MS/MS Analysis

Step-by-Step Methodology:

  • Sample Preparation:

    • Urine: Dilute urine samples with water and directly inject or perform solid-phase extraction (SPE) for cleanup and concentration.

    • Feces: Homogenize fecal samples, extract with an organic solvent (e.g., acetonitrile), and clean up the extract using SPE.

    • Tissues: Homogenize tissue samples, perform protein precipitation with a solvent like acetonitrile, and centrifuge. The supernatant can be further cleaned up by SPE.

  • Chromatographic Separation:

    • Column: Use a chiral column (e.g., Chiralcel OD-RH) for the separation of myclobutanil enantiomers and their chiral metabolites.

    • Mobile Phase: A typical mobile phase consists of a mixture of acetonitrile and water with additives like formic acid or ammonium acetate to improve ionization.[8]

    • Gradient Elution: Employ a gradient elution program to effectively separate the parent compound and its various metabolites with different polarities.

  • Mass Spectrometric Detection:

    • Ionization: Utilize electrospray ionization (ESI) in the positive ion mode.[8]

    • Detection Mode: Operate the mass spectrometer in the multiple reaction monitoring (MRM) mode for high selectivity and sensitivity.[8]

    • MRM Transitions: Establish specific precursor-to-product ion transitions for myclobutanil and each of its target metabolites. For myclobutanil, a common transition is m/z 289.1 → 70.1.

Experimental Workflow for Myclobutanil ADME Study in Rodents

ADME_Workflow cluster_in_vivo In Vivo Phase cluster_analysis Analytical Phase Dosing Oral Gavage with 14C-Myclobutanil Metabolic_Cages Housing in Metabolic Cages Dosing->Metabolic_Cages Tissue_Harvesting Tissue Harvesting at Terminal Time Points Sample_Collection Collection of Urine, Feces, and Blood Metabolic_Cages->Sample_Collection Sample_Processing Sample Processing (Homogenization, Extraction) Sample_Collection->Sample_Processing Tissue_Harvesting->Sample_Processing Radioactivity_Measurement Total Radioactivity Measurement (LSC) Sample_Processing->Radioactivity_Measurement Metabolite_Profiling Metabolite Profiling (HPLC-MS/MS) Sample_Processing->Metabolite_Profiling Data_Analysis Pharmacokinetic and Metabolic Data Analysis Radioactivity_Measurement->Data_Analysis Metabolite_Identification Metabolite Identification (High-Resolution MS) Metabolite_Profiling->Metabolite_Identification Metabolite_Identification->Data_Analysis

Caption: A typical experimental workflow for an ADME study of myclobutanil in rodents.

Conclusion and Future Directions

The metabolic fate of myclobutanil in rodent models is characterized by rapid absorption, wide distribution, extensive and stereoselective metabolism primarily mediated by CYP2C and CYP3A enzymes, and efficient excretion. The formation of hydroxylated and subsequently oxidized metabolites is the principal biotransformation pathway. A thorough understanding of these processes, facilitated by robust experimental designs and sensitive analytical methods, is paramount for accurate risk assessment.

Future research should continue to explore the potential for species-specific differences in metabolism and the toxicological implications of the individual myclobutanil enantiomers and their metabolites. Further investigation into the induction of metabolic enzymes by myclobutanil and its potential for drug-drug or chemical-chemical interactions is also warranted. This in-depth knowledge will contribute to a more refined understanding of myclobutanil's safety profile and inform regulatory decisions.

References

  • Han, Y., et al. (2018). Enantioselective Distribution, Degradation, and Metabolite Formation of Myclobutanil and Transcriptional Responses of Metabolic-Related Genes in Rats. Environmental Science & Technology, 52(15), 8834-8843. [Link]

  • Wang, W., et al. (2013). Stereoselective degradation of chiral fungicide myclobutanil in rat liver microsomes. Chirality, 25(1), 51-55. [Link]

  • Myclobutanil. PubChem Compound Summary for CID 6336. [Link]

  • Barton, H. A., et al. (2006). Metabolism of myclobutanil and triadimefon by human and rat cytochrome P450 enzymes and liver microsomes. Xenobiotica, 36(9), 745-762. [Link]

  • Food and Agriculture Organization of the United Nations. (1992). Pesticide residues in food: 1992 evaluations Part II Toxicology. [Link]

  • Food and Agriculture Organization of the United Nations. (2014). Myclobutanil (181). [Link]

  • Dong, F., et al. (2012). Enantioselective analysis of triazole fungicide myclobutanil in cucumber and soil under different application modes by chiral liquid chromatography/tandem mass spectrometry. Journal of Agricultural and Food Chemistry, 60(8), 1941-1948. [Link]

  • Li, Y., et al. (2021). [Determination of myclobutanil enantiomers in wheat and its processed products by ultraperformance liquid chromatography-tandem mass spectrometry based on a chiral stationary phase]. Se Pu, 39(7), 765-772. [Link]

  • Zhang, F., et al. (2024). Predictions of tissue concentrations of myclobutanil, oxyfluorfen, and pronamide in rat and human after oral exposures via GastroPlusTM physiologically based pharmacokinetic modelling. SAR and QSAR in Environmental Research, 35(4), 285-307. [Link]

  • JMPR (2005). Myclobutanil (181). [Link]

  • Wagner, D. N., et al. (2018). Myclobutanil-mediated alteration of liver-gut FXR signaling in mice. Toxicological Sciences, 165(2), 479-491. [Link]

  • de Souza, A. W., et al. (2019). Myclobutanil enantioselective risk assessment in humans through in vitro CYP450 reactions: Metabolism and inhibition studies. Food and Chemical Toxicology, 128, 163-172. [Link]

  • Valdivia, A. G., et al. (2021). Institutional protocols for the oral administration (gavage) of chemicals and microscopic microbial communities to mice: Analytical consensus. Animal Microbiome, 3(1), 73. [Link]

  • Food and Agriculture Organization of the United Nations. (1997). Myclobutanil (181). [Link]

  • ResearchGate. (n.d.). The analytes fragmentation and instrumental conditions. [Link]

  • McDonald, M. P., et al. (2022). Protocol for in vivo assessment of glucose metabolism in mouse models. STAR Protocols, 3(4), 101824. [Link]

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Protocols & Analytical Methods

Method

Determination of Myclobutanil Residues in Food Matrices by HPLC-MS/MS

An Application Note for Researchers and Laboratory Professionals Abstract This application note presents a robust and sensitive method for the quantitative determination of Myclobutanil residues in various food matrices....

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers and Laboratory Professionals

Abstract

This application note presents a robust and sensitive method for the quantitative determination of Myclobutanil residues in various food matrices. Myclobutanil is a widely used triazole fungicide, and monitoring its residue levels is critical for ensuring food safety and regulatory compliance.[1][2] The described protocol employs a streamlined sample preparation procedure based on the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) methodology, followed by analysis using High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS).[3][4] The utilization of Multiple Reaction Monitoring (MRM) mode ensures high selectivity and sensitivity, enabling detection and quantification at levels compliant with international Maximum Residue Limits (MRLs).[5][6] This guide provides a comprehensive, step-by-step protocol, instrument parameters, and method validation data to facilitate its implementation in analytical laboratories.

Introduction: The Rationale for Myclobutanil Monitoring

Myclobutanil is a systemic fungicide effective against a broad spectrum of fungal diseases in crops such as fruits, vegetables, and grains.[7][8] It functions by inhibiting the biosynthesis of ergosterol, a vital component of fungal cell membranes.[1] Due to its systemic nature, Myclobutanil can be absorbed by the plant, leading to potential residues in the final food product.[8] Regulatory bodies worldwide, including the European Commission, have established MRLs to protect consumer health.[5][9] Consequently, sensitive and reliable analytical methods are essential for the food industry and regulatory laboratories to enforce these safety standards.

HPLC-MS/MS has become the gold standard for pesticide residue analysis due to its exceptional sensitivity, selectivity, and ability to handle complex sample matrices.[10][11] The coupling of liquid chromatography's separation power with the tandem mass spectrometer's ability to isolate a specific precursor ion and monitor its characteristic product ions provides unparalleled analytical confidence.[12]

Principle of the Method

The workflow begins with the efficient extraction of Myclobutanil from a homogenized food sample using the QuEChERS method. This approach combines a salting-out liquid-liquid extraction with a subsequent dispersive solid-phase extraction (d-SPE) cleanup step.[3][13] The initial extraction uses acetonitrile, which effectively partitions the pesticide from the aqueous sample matrix upon the addition of salts like magnesium sulfate and sodium acetate. The d-SPE cleanup step utilizes sorbents such as Primary Secondary Amine (PSA) to remove interfering matrix components like organic acids, sugars, and fatty acids.

The purified extract is then injected into an HPLC-MS/MS system. The analyte is separated from remaining matrix components on a reversed-phase C18 column and subsequently ionized, typically using positive electrospray ionization (ESI+). The mass spectrometer, operating in MRM mode, provides two layers of selectivity. First, the quadrupole (Q1) isolates the protonated molecular ion of Myclobutanil ([M+H]⁺). This precursor ion is then fragmented in the collision cell (Q2), and specific, stable product ions are monitored by the third quadrupole (Q3). This process ensures that the detected signal is highly specific to Myclobutanil, minimizing the risk of false positives from matrix interferences.[11][12]

Experimental Protocol

Materials and Reagents
  • Myclobutanil analytical standard (≥98% purity)

  • LC-MS grade acetonitrile, methanol, and water

  • Formic acid (≥98%) and Ammonium formate (LC-MS grade)

  • Anhydrous magnesium sulfate (MgSO₄), Sodium acetate (NaOAc)

  • Primary Secondary Amine (PSA) sorbent

  • Pre-weighed QuEChERS extraction salt packets and d-SPE tubes are recommended for convenience and consistency (e.g., AOAC 2007.01 or EN 15662 formulations).[13]

Sample Preparation: QuEChERS Protocol

The QuEChERS method is a two-step process: extraction and cleanup.

Step 1: Extraction

  • Homogenization: Weigh 10-15 g of a representative, homogenized food sample into a 50 mL centrifuge tube.[4] For dry samples (e.g., grains, flour), add an appropriate amount of reagent water to rehydrate before proceeding.

  • Solvent Addition: Add 10 mL of acetonitrile to the tube. If using an internal standard, it should be added at this stage.

  • Shaking: Cap the tube tightly and shake vigorously for 1 minute to ensure thorough mixing of the sample with the solvent.[14]

  • Salt Addition: Add the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g trisodium citrate dihydrate, 0.5 g disodium hydrogen citrate sesquihydrate for the EN 15662 method). The salts aid in phase separation and drive the pesticide into the acetonitrile layer.[13]

  • Extraction & Centrifugation: Immediately shake the tube vigorously for another minute. Centrifuge at ≥4000 RCF for 5 minutes. This will result in a clear separation between the upper acetonitrile layer (containing the pesticides) and the solid/aqueous layers below.

Step 2: Dispersive SPE (d-SPE) Cleanup

  • Supernatant Transfer: Carefully transfer a 1 mL aliquot of the upper acetonitrile extract into a 2 mL d-SPE cleanup tube. The d-SPE tube should contain anhydrous MgSO₄ (to remove residual water) and PSA (to remove matrix interferences).[3] For samples with high fat content, C18 sorbent may also be included.

  • Cleanup: Cap the d-SPE tube and vortex for 30 seconds to 1 minute.

  • Centrifugation: Centrifuge at ≥5000 RCF for 5 minutes to pellet the d-SPE sorbents.

  • Final Extract: The resulting supernatant is the cleaned-up sample extract. Transfer approximately 0.5 mL into an autosampler vial. The extract may be diluted with the initial mobile phase to minimize solvent mismatch effects during injection.[13]

QuEChERS_Workflow cluster_extraction Step 1: Extraction cluster_cleanup Step 2: Dispersive SPE Cleanup Sample 1. Homogenize 10g Sample Add_ACN 2. Add 10mL Acetonitrile Sample->Add_ACN Shake1 3. Shake 1 min Add_ACN->Shake1 Add_Salts 4. Add QuEChERS Salts Shake1->Add_Salts Shake2 5. Shake 1 min Add_Salts->Shake2 Centrifuge1 6. Centrifuge 5 min Shake2->Centrifuge1 Transfer 7. Transfer 1mL Supernatant to d-SPE Tube Centrifuge1->Transfer Vortex 8. Vortex 30s Transfer->Vortex Centrifuge2 9. Centrifuge 5 min Vortex->Centrifuge2 Final_Extract 10. Transfer to Vial for HPLC-MS/MS Analysis Centrifuge2->Final_Extract caption Figure 1. QuEChERS Sample Preparation Workflow.

Caption: Figure 1. QuEChERS Sample Preparation Workflow.

HPLC-MS/MS Instrumentation and Conditions

The following parameters serve as a starting point and should be optimized for the specific instrument in use.

Table 1: HPLC Parameters

Parameter Recommended Setting Rationale
Column C18 Reversed-Phase (e.g., 100 x 2.1 mm, 1.8 µm) Provides excellent retention and separation for moderately nonpolar compounds like Myclobutanil.
Mobile Phase A Water with 5 mM Ammonium Formate + 0.1% Formic Acid Buffering salt and acid promote better peak shape and improve ionization efficiency in ESI+.
Mobile Phase B Methanol with 0.1% Formic Acid Organic solvent for eluting the analyte from the C18 column.
Flow Rate 0.3 mL/min Appropriate for a 2.1 mm ID column, ensuring efficient separation and compatibility with the MS interface.
Gradient Start at 30% B, ramp to 95% B over 5 min, hold for 2 min, return to initial conditions A standard gradient to elute the analyte while cleaning the column of late-eluting interferences.
Injection Volume 5 µL A small volume minimizes matrix effects and potential column overload.

| Column Temp. | 40 °C | Improves peak shape and reduces viscosity, leading to more reproducible retention times. |

Table 2: Mass Spectrometry Parameters

Parameter Recommended Setting Rationale
Ionization Mode Electrospray Ionization (ESI), Positive Myclobutanil contains nitrogen atoms that are readily protonated, making ESI+ a highly sensitive mode.[15]
Capillary Voltage 3.0 - 4.0 kV Optimized to achieve stable and efficient ion generation.
Source Temp. 150 °C Prevents analyte degradation while facilitating desolvation.
Desolvation Temp. 400 °C Ensures complete evaporation of the mobile phase from the ESI droplets.[15]
Desolvation Gas Nitrogen, ~800 L/hr High flow of inert gas aids in the desolvation process.[15]

| Acquisition Mode | Multiple Reaction Monitoring (MRM) | Provides maximum sensitivity and selectivity by monitoring specific precursor-to-product ion transitions.[11] |

Table 3: Myclobutanil MRM Transitions

Precursor Ion [M+H]⁺ (m/z) Product Ion (m/z) Dwell Time (ms) Collision Energy (eV) Purpose
289.1 70.2 50 ~24 Quantifier: Most abundant and stable fragment, used for quantification.[12]

| 289.1 | 125.1 | 50 | ~40 | Qualifier: Second fragment used for identity confirmation and ion ratio calculation.[12] |

MRM_Principle ESI ESI Source: Myclobutanil -> [M+H]⁺ (m/z 289.1) Q1 Q1: Precursor Ion Isolation Selects only m/z 289.1 ESI->Q1 Ion Beam Q2 Q2: Collision Cell (CID) [M+H]⁺ + N₂ -> Fragments (m/z 70.2, 125.1, etc.) Q1->Q2 Isolated Precursor Q3 Q3: Product Ion Scan Monitors for m/z 70.2 & 125.1 Q2->Q3 Fragment Ions Detector Detector Q3->Detector Specific Products caption Figure 2. Principle of MRM for Myclobutanil.

Sources

Application

Application Note: A Validated Spectrophotometric Method for the Quantification of Myclobutanil in Aqueous Samples

Abstract This technical guide provides a comprehensive, validated protocol for the determination of myclobutanil, a broad-spectrum triazole fungicide, in water samples using UV-Visible spectrophotometry. The methodology...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive, validated protocol for the determination of myclobutanil, a broad-spectrum triazole fungicide, in water samples using UV-Visible spectrophotometry. The methodology is predicated on a robust colorimetric reaction, offering a selective and sensitive alternative to chromatographic techniques, making it particularly suitable for routine monitoring and quality control applications. This document delineates the underlying chemical principles, a detailed step-by-step experimental workflow, and rigorous method validation in accordance with ICH Q2(R1) guidelines.[1][2][3] The protocol is designed for researchers, environmental scientists, and quality control analysts requiring a reliable and accessible method for myclobutanil quantification in aqueous matrices.

Introduction: The Imperative for Myclobutanil Monitoring

Myclobutanil, chemically known as α-butyl-α-(4-chlorophenyl)-1H-1,2,4-triazole-1-propanenitrile, is a systemic fungicide extensively used in agriculture to control a wide variety of fungal diseases on crops such as grapes, vegetables, and fruits.[4][5] Its mode of action involves the inhibition of ergosterol biosynthesis, a vital component of fungal cell membranes.[6][7] However, due to its moderate persistence in soil and water, and a moderate potential for leaching into groundwater, there are growing concerns about its environmental fate and potential impact on non-target organisms and human health.[7][8][9] Regulatory bodies have established maximum residue limits (MRLs) for myclobutanil in various commodities and environmental compartments, necessitating sensitive and reliable analytical methods for its monitoring.

While chromatographic methods such as HPLC and GC-MS are commonly employed for pesticide residue analysis, spectrophotometry presents a cost-effective, rapid, and accessible alternative for screening and quantification, particularly in laboratories with limited access to more sophisticated instrumentation.[4][10][11] This application note details a colorimetric method adapted from published research, based on the bromination of myclobutanil and subsequent reaction to form a colored complex.[4][12]

Principle of the Spectrophotometric Method

The quantitative determination of myclobutanil is achieved through a reaction-based colorimetric approach. The core principle of spectrophotometry lies in the measurement of light absorption by a chemical substance at a specific wavelength, which is directly proportional to its concentration, as described by the Beer-Lambert Law.[13][14]

The method involves a two-step chemical derivatization to produce a stable, colored species with a distinct absorbance maximum in the visible region:

  • Bromination of Myclobutanil: The myclobutanil molecule is first treated with bromine water. This reaction leads to the formation of a dibromo-myclobutanil derivative.

  • Color Development: The excess bromine is neutralized, and the dibromo-myclobutanil then reacts with a potassium iodide-potassium iodate mixture. This reaction liberates iodine, which in turn oxidizes a chromogenic reagent, Leucocrystal Violet (LCV), to form a intensely colored violet complex.

The resulting violet-colored complex exhibits a maximum absorbance (λmax) at 590 nm.[4][12] The intensity of the color, measured by the spectrophotometer, is directly proportional to the concentration of myclobutanil in the sample.

Below is a conceptual diagram illustrating the chemical transformation process.

workflow cluster_sample_prep Sample Preparation cluster_analysis Colorimetric Analysis cluster_data Data Analysis Sample 100 mL Water Sample LLE Liquid-Liquid Extraction (2 x 25 mL Diethyl Ether) Sample->LLE Evaporation Evaporation of Solvent LLE->Evaporation Reconstitution Reconstitute in 10 mL Deionized Water Evaporation->Reconstitution Aliquot Take Aliquot of Sample or Standard Reconstitution->Aliquot Add_Br2 Add Bromine Water Aliquot->Add_Br2 Add_Formic Add Formic Acid (to remove excess Br2) Add_Br2->Add_Formic Add_Reagents Add KI-KIO3, Buffer, & LCV Add_Formic->Add_Reagents Incubate Incubate for 10 min (Color Development) Add_Reagents->Incubate Measure Measure Absorbance at 590 nm Incubate->Measure Cal_Curve Construct Calibration Curve Measure->Cal_Curve Calc_Conc Calculate Myclobutanil Concentration Cal_Curve->Calc_Conc

Caption: Step-by-step workflow for myclobutanil determination in water.

Colorimetric Determination
  • Pipette an aliquot of the reconstituted water sample extract or a working standard solution into a 10 mL volumetric flask.

  • Add 0.5 mL of saturated bromine water and shake well. Allow the reaction to proceed for 2 minutes.

  • Add 2-3 drops of 90% formic acid to quench the excess bromine. Shake until the solution becomes colorless.

  • Add 1 mL of the freshly prepared KI-KIO3 reagent, followed by 0.5 mL of sodium acetate buffer.

  • Add 1 mL of the LCV solution and mix thoroughly.

  • Allow the solution to stand undisturbed for 10 minutes for full color development. [4]7. Make up the volume to 10 mL with deionized water.

  • Measure the absorbance of the violet-colored solution at 590 nm against a reagent blank prepared in the same manner but without the myclobutanil standard or sample. [4]

Calibration and Quantification

A calibration curve is constructed by plotting the absorbance values of the working standards at 590 nm versus their corresponding concentrations (in µg/mL). The concentration of myclobutanil in the unknown sample is then determined by interpolating its absorbance value on the calibration curve. The final concentration in the original water sample is calculated by accounting for the pre-concentration factor from the sample preparation step.

Method Validation and Performance

To ensure the reliability and trustworthiness of the analytical data, the method was validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines. [1][2][3][15]The key validation parameters are summarized below.

Parameter Specification Result
Wavelength (λmax) The wavelength of maximum absorbance.590 nm [4][12]
Linearity (Beer's Law Range) The concentration range over which the absorbance is directly proportional to the concentration.0.5 - 4.0 µg/mL [4][12]
Correlation Coefficient (r²) A measure of the goodness of fit of the calibration curve. Should be > 0.99.> 0.995
Molar Absorptivity (ε) A measure of how strongly a chemical species absorbs light at a given wavelength.1.29 × 10⁵ L mol⁻¹cm⁻¹ [4][12]
Sandell's Sensitivity The concentration of analyte that gives an absorbance of 0.001 in a 1 cm cuvette.1.03 × 10⁻³ µg cm⁻² [4][12]
Limit of Detection (LOD) The lowest concentration of analyte that can be reliably detected.Typically calculated as 3.3 * (SD of blank / slope of calibration curve)
Limit of Quantification (LOQ) The lowest concentration of analyte that can be quantitatively determined with acceptable precision and accuracy.Typically calculated as 10 * (SD of blank / slope of calibration curve)
Precision (RSD%) The closeness of agreement between a series of measurements. Expressed as Relative Standard Deviation.< 2% [4][12]
Accuracy (Recovery %) The closeness of the measured value to the true value. Determined by analyzing spiked samples.95 - 105%

Conclusion

References

  • Everything You Need to Know About the Pesticide Myclobutanil - Media Bros. (2025). Retrieved from [Link]

  • Myclobutanil | C15H17ClN4 | CID 6336 - PubChem. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. (n.d.). ECA Academy. Retrieved from [Link]

  • Myclobutanil (Ref: RH 3866). (n.d.). AERU, University of Hertfordshire. Retrieved from [Link]

  • Sahu, A. K., et al. (2019). A Spectrophotometric Determination of Myclobutanil and it's Applications. Journal of Ravishankar University (Part-B), 31(1), 27-31. Retrieved from [Link]

  • Spectroscopic Methods for Pesticide Detection. (2024). Intins. Retrieved from [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. (2021). U.S. Food and Drug Administration. Retrieved from [Link]

  • Quality Guidelines. (n.d.). International Council for Harmonisation (ICH). Retrieved from [Link]

  • Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. (2024). Starodub. Retrieved from [Link]

  • Physicochemical properties of the target fungicides. (n.d.). ResearchGate. Retrieved from [Link]

  • AOAC Official Method 2007.01 Pesticide Residues in Foods by Acetonitrile Extraction and Partitioning with Magnesium Sulfate. (n.d.). NUCLEUS information resources. Retrieved from [Link]

  • Verification and Validation of Analytical Methods for Testing the Levels of PPHCPs in treated drinking Water and Sewage. (n.d.). Water Research Commission. Retrieved from [Link]

  • ICH Harmonised Tripartite Guideline: Validation of Analytical Procedures: Text and Methodology Q2(R1). (2005). International Council for Harmonisation. Retrieved from [Link]

  • Sahu, A. K., et al. (2018). A Spectrophotometric Determination of Myclobutanil and it's Applications. Journal of Ravishankar University, 31(1), 27-31. Retrieved from [Link]

  • Simultaneous determination of paclobutrazol and myclobutanil enantiomers in water and soil using enantioselective reversed-phase liquid chromatography. (2011). ResearchGate. Retrieved from [Link]

  • Validation of Alternative Methods for the Analysis of Drinking Water and Their Application to Escherichia coli. (2006). Applied and Environmental Microbiology, 72(6), 4300-4305. Retrieved from [Link]

  • AOAC SMPR® 2018.011 Standard Method Performance Requirements for Identification and Quantitation of Selected Pesticide Residues. (2018). AOAC International. Retrieved from [Link]

  • Guidelines for the validation and verification of quantitative and qualitative test methods. (n.d.). National Association of Testing Authorities, Australia. Retrieved from [Link]

  • Pesticide Analysis in Organic Tomatoes by AOAC 2007.1 QuEChERS Methodology. (n.d.). Agilent. Retrieved from [Link]

  • Determination of Tebuconazole, Diethofencarb, Myclobutanil, Metalaxyl, and Prometryn Pesticide Residue in Water Sample Based on Solid Phase Extraction Coupled with High Performance Liquid Chromatography. (2014). ResearchGate. Retrieved from [Link]

  • Validation of Alternative Methods for the Analysis of Drinking Water and Their Application to Escherichia coli. (2006). ResearchGate. Retrieved from [Link]

  • AOAC SMPR® 2024.001 Standard Method Performance Requirements for Selected Pesticides in Color Additives from Crop-Based Sources. (2024). AOAC International. Retrieved from [Link]

  • Validation of analytical methods and laboratory procedures for chemical measurements. (1998). ResearchGate. Retrieved from [Link]

  • What is the Spectrophotometer Principle? Working, Uses, and Basics. (2025). Presto Group. Retrieved from [Link]

  • Pesticide Analysis in Organic Tomatoes by AOAC 2007.1 QuEChERS Methodology. (n.d.). Agilent. Retrieved from [Link]

  • Using UV/VIS Spectrophotometers to Detect Pesticides in Bioreactor Effluent. (2013). CSBE/SCGAB 2013 Annual Conference. Retrieved from [Link]

  • Determination of Pesticides in Water Samples by Solid Phase Extraction and Gas Chromatography Tandem Mass Spectrometry. (2011). ResearchGate. Retrieved from [Link]

  • Spectrophotometry. (2023). Chemistry LibreTexts. Retrieved from [Link]

  • The Effects of the Fungicide Myclobutanil on Soil Enzyme Activity. (2023). International Journal of Molecular Sciences, 24(19), 14981. Retrieved from [Link]

  • Development and application of a screening method for triazole fungicide determination in liquid and fruit samples using solid-phase microextraction and HPLC-DAD. (2002). Journal of Environmental Monitoring, 4(4), 598-602. Retrieved from [Link]

  • Identification of pesticides in water samples by solid-phase extraction and liquid chromatography-electrospray ionization mass spectrometry. (2021). Water Environment Research, 93(11), 2670-2680. Retrieved from [Link]

  • Myclobutanil (181). (n.d.). FAO/JMPR evaluations. Retrieved from [Link]

  • Enantioselective Analysis of Triazole Fungicide Myclobutanil in Cucumber and Soil under Different Application Modes by Chiral Liquid Chromatography/Tandem Mass Spectrometry. (2015). ResearchGate. Retrieved from [Link]

  • Myclobutanil final RR Part B7 nat. add. Misha Sharda Corpchem 2018-03-07. (2018). BVL.bund.de. Retrieved from [Link]

  • A Reaction-Based Approach to Colorimetric Detection of Organic Analytes in Water Using a Chlorine-Containing Carbocyanine Dye and Hypochlorite. (2020). Sensors, 20(18), 5301. Retrieved from [Link]

  • Myclobutanil Technical. (n.d.). Central Insecticides Board & Registration Committee. Retrieved from [Link]

  • Removal of Myclobutanil and Detoxification in Modified Biomixtures: Fungal Bioaugmentation and Biochar Amendment. (2021). International Journal of Environmental Research and Public Health, 18(11), 5894. Retrieved from [Link]

Sources

Method

Application Note: Myclobutanil Residue Analysis in Pollen and Honey using a Modified QuEChERS Protocol

Abstract & Introduction Myclobutanil is a systemic conazole fungicide widely used in agriculture to control a variety of fungal diseases on crops such as fruits, nuts, and vegetables.[1][2] Its systemic nature allows it...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract & Introduction

Myclobutanil is a systemic conazole fungicide widely used in agriculture to control a variety of fungal diseases on crops such as fruits, nuts, and vegetables.[1][2] Its systemic nature allows it to be absorbed and translocated throughout the plant, potentially reaching nectar and pollen, which are subsequently collected by honey bees.[2] Consequently, myclobutanil residues can accumulate in bee products like honey and pollen, posing a potential risk to bee health and human consumers.[3][4] Studies have shown that myclobutanil can be moderately toxic to bees and may interfere with their ability to metabolize natural compounds, leading to reduced energy for flight.[3][5]

Analyzing myclobutanil in honey and pollen presents significant analytical challenges due to the complexity of these matrices. Honey is characterized by high sugar content and viscosity, while pollen is rich in lipids, pigments, proteins, and carbohydrates.[6][7] These matrix components can interfere with chromatographic analysis, suppress instrument signals, and lead to inaccurate quantification.

The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method offers a streamlined and efficient alternative to traditional extraction techniques for pesticide residue analysis.[8][9] This application note details a modified QuEChERS protocol, optimized for the distinct compositions of honey and pollen, followed by determination using High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS). The protocols described herein are adapted from validated methodologies to ensure high accuracy, precision, and reliability for researchers and food safety professionals.[10]

Physicochemical Properties of Myclobutanil: Myclobutanil is a pale yellow solid with moderate water solubility (approximately 132 mg/L) and a log K_ow of ~2.9, indicating moderate lipophilicity.[5][11] These properties allow it to be transported within plant tissues and also make it amenable to extraction with organic solvents like acetonitrile.[5]

The QuEChERS Principle: A Two-Stage Approach

The QuEChERS method fundamentally consists of two main stages: a simultaneous extraction and partitioning step, followed by a dispersive solid-phase extraction (d-SPE) cleanup step.[9]

  • Extraction & Partitioning: The sample is first homogenized with an organic solvent, typically acetonitrile, which is miscible with water. Acetonitrile is chosen for its ability to effectively extract a wide range of pesticides while minimizing the co-extraction of lipids and other nonpolar interferences. Subsequently, a mixture of salts (commonly magnesium sulfate and sodium chloride or acetate) is added. This induces phase separation between the aqueous layer (from the sample) and the acetonitrile layer, partitioning the pesticides into the organic phase. Anhydrous magnesium sulfate (MgSO₄) also serves to remove the majority of water from the extract.[12]

  • Dispersive Solid-Phase Extraction (d-SPE) Cleanup: An aliquot of the acetonitrile supernatant is transferred to a tube containing a mixture of sorbents. The choice of sorbents is critical and depends on the matrix composition.[12]

    • Primary Secondary Amine (PSA): This is the most common sorbent, used to remove polar interferences such as organic acids, sugars, and some fatty acids.[13]

    • C18 (Octadecylsilane): A nonpolar sorbent used to remove lipids and other nonpolar matrix components. It is particularly important for fatty matrices like pollen.[10][13]

    • Graphitized Carbon Black (GCB): Used to remove pigments like chlorophyll and carotenoids, as well as sterols. Caution is advised as GCB can adsorb planar pesticides like myclobutanil, potentially reducing recovery rates.

This dual-stage process significantly reduces matrix effects, protects analytical instrumentation, and improves the accuracy and sensitivity of the final analysis.

Visualized Workflow: Myclobutanil Extraction

The following diagram illustrates the complete workflow from sample preparation to final analysis for both honey and pollen matrices.

QuEChERS_Workflow cluster_prep PART 1: Sample Preparation cluster_extraction PART 2: Acetonitrile Extraction & Partitioning cluster_cleanup PART 3: Dispersive SPE (d-SPE) Cleanup cluster_analysis PART 4: Final Analysis honey_start Honey Sample (5g) honey_prep Add 10 mL Water Vortex to dissolve honey_start->honey_prep pollen_start Pollen Sample (5g) pollen_prep Homogenize Sample pollen_start->pollen_prep add_acn Add 10 mL Acetonitrile (fortified with Internal Standard) Shake vigorously (1 min) honey_prep->add_acn pollen_prep->add_acn add_salts Add QuEChERS Salts (e.g., 4g MgSO₄, 1g NaCl) Shake vigorously (1 min) add_acn->add_salts centrifuge1 Centrifuge (~4000 rpm, 5 min) add_salts->centrifuge1 take_supernatant Transfer Acetonitrile Supernatant centrifuge1->take_supernatant honey_dspe Honey Extract Cleanup Add to d-SPE tube with: • 900 mg MgSO₄ • 150 mg PSA take_supernatant->honey_dspe pollen_dspe Pollen Extract Cleanup Add to d-SPE tube with: • 900 mg MgSO₄ • 150 mg PSA • 150 mg C18 take_supernatant->pollen_dspe vortex_centrifuge Vortex (30s) Centrifuge (~4000 rpm, 2 min) honey_dspe->vortex_centrifuge pollen_dspe->vortex_centrifuge final_extract Collect Supernatant vortex_centrifuge->final_extract analysis HPLC-MS/MS Analysis final_extract->analysis

Sources

Application

Protocol for Assessing Myclobutanil Resistance in Venturia inaequalis

Application Note & Protocol Guide For: Researchers, scientists, and drug development professionals investigating fungicide resistance. Introduction: The Enduring Challenge of Apple Scab and DMI Fungicides Venturia inaequ...

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol Guide

For: Researchers, scientists, and drug development professionals investigating fungicide resistance.

Introduction: The Enduring Challenge of Apple Scab and DMI Fungicides

Venturia inaequalis, the causal agent of apple scab, represents a significant and persistent threat to apple production worldwide.[1][2][3] Management of this devastating disease has heavily relied on the application of fungicides. Among the most crucial classes of fungicides are the Demethylation Inhibitors (DMIs), also known as sterol biosynthesis inhibitors (SBIs).[4][5][6] Myclobutanil, a member of the triazole chemical group within the DMIs (FRAC Group 3), has been a cornerstone of apple scab management for decades due to its systemic, protective, and curative properties.[5][7][8] However, the extensive and repeated use of Myclobutanil has led to the selection of resistant strains of V. inaequalis, posing a significant challenge to effective disease control.[1][2][9] This document provides a detailed protocol for assessing Myclobutanil resistance in V. inaequalis, offering a robust framework for researchers to monitor resistance, understand its mechanisms, and develop effective management strategies.

Scientific Foundation: Understanding Myclobutanil and the Mechanisms of Resistance

Myclobutanil's fungicidal activity stems from its ability to inhibit the C14-demethylase enzyme, which is encoded by the CYP51 gene.[6][10] This enzyme is critical for the biosynthesis of ergosterol, an essential component of fungal cell membranes.[10][11] By disrupting ergosterol production, Myclobutanil compromises the integrity and function of the fungal cell membrane, ultimately leading to cell death.[5][12]

Resistance to Myclobutanil in V. inaequalis is a complex phenomenon that can arise through several mechanisms:

  • Target Site Mutations: Point mutations in the CYP51 gene can alter the structure of the C14-demethylase enzyme, reducing its binding affinity for Myclobutanil.[13][14] This allows the fungus to continue producing ergosterol even in the presence of the fungicide.

  • Overexpression of the Target Gene: Increased expression of the CYP51A1 gene can lead to higher levels of the C14-demethylase enzyme.[15][16][17] This overproduction can effectively "soak up" the fungicide, allowing a sufficient amount of the enzyme to remain active for ergosterol synthesis.

  • Increased Efflux Pump Activity: Fungal cells can actively pump fungicides out of the cell using transport proteins, reducing the intracellular concentration of the toxicant. While less studied in V. inaequalis for Myclobutanil resistance specifically, this is a known resistance mechanism in other fungi.

The development of resistance to DMIs like Myclobutanil is often quantitative, meaning there is a continuous range of sensitivity within a fungal population.[7][18] This "shifting" sensitivity necessitates precise and standardized methods to quantify the level of resistance.

Experimental Workflow for Myclobutanil Resistance Assessment

The following diagram illustrates the overall workflow for assessing Myclobutanil resistance in Venturia inaequalis.

G cluster_collection Sample Collection & Isolation cluster_assay Resistance Assessment cluster_analysis Data Analysis & Interpretation SampleCollection Collect apple leaves with scab lesions Isolation Isolate single conidial cultures of V. inaequalis SampleCollection->Isolation InVitro In Vitro Mycelial Growth Assay Isolation->InVitro InVivo In Vivo Detached Leaf Assay Isolation->InVivo EC50 Calculate EC50 values InVitro->EC50 ResistanceCategorization Categorize isolates as Sensitive, Moderately Resistant, or Resistant InVivo->ResistanceCategorization Assess disease severity EC50->ResistanceCategorization

Caption: Workflow for assessing Myclobutanil resistance in V. inaequalis.

Part 1: In Vitro Mycelial Growth Assay

This assay is a fundamental method to determine the concentration of Myclobutanil that inhibits the growth of the fungus by 50% (EC50).

Materials and Reagents
  • Potato Dextrose Agar (PDA)

  • Myclobutanil (analytical grade)

  • Dimethyl sulfoxide (DMSO)

  • Sterile Petri dishes (90 mm)

  • Sterile distilled water

  • Single-spore isolates of V. inaequalis

  • Sterile cork borer (5 mm diameter)

  • Incubator set to 19-20°C

  • Calipers or ruler for measuring colony diameter

Protocol
  • Preparation of Myclobutanil Stock Solution:

    • Prepare a 10 mg/mL stock solution of Myclobutanil in DMSO.

    • Rationale: DMSO is used to dissolve Myclobutanil, which has low water solubility.

  • Preparation of Fungicide-Amended Media:

    • Autoclave PDA and cool to 45-50°C in a water bath.

    • Prepare a series of Myclobutanil concentrations in the PDA. A common range to test is 0, 0.01, 0.1, 1.0, 10, and 100 µg/mL.[1]

    • Add the appropriate volume of the Myclobutanil stock solution to the molten PDA to achieve the desired final concentrations. For the control plates (0 µg/mL), add an equivalent volume of DMSO.

    • Rationale: A range of concentrations is necessary to generate a dose-response curve for calculating the EC50 value. Adding the fungicide to cooled agar prevents its degradation.

  • Inoculation:

    • From the margin of a 14-21 day old V. inaequalis culture on PDA, take a 5 mm mycelial plug using a sterile cork borer.[1]

    • Place the mycelial plug, mycelium-side down, in the center of each fungicide-amended and control PDA plate.

    • Seal the plates with parafilm.

  • Incubation:

    • Incubate the plates in the dark at 19-20°C for 21-28 days.[1][19]

    • Rationale: This temperature is optimal for the growth of V. inaequalis. A prolonged incubation period is required due to the slow-growing nature of this fungus.

  • Data Collection and Analysis:

    • After the incubation period, measure the diameter of the fungal colony in two perpendicular directions and calculate the average diameter.

    • Calculate the percentage of mycelial growth inhibition for each concentration relative to the control using the following formula: % Inhibition = [ (Control Diameter - Treatment Diameter) / Control Diameter ] x 100

    • Plot the percentage of inhibition against the log-transformed fungicide concentration.

    • Use a statistical software package to perform a probit or log-logistic regression analysis to determine the EC50 value for each isolate.[19][20][21]

Data Presentation: Mycelial Growth Inhibition
Isolate IDMyclobutanil (µg/mL)Mean Colony Diameter (mm)% Inhibition
Sensitive (S1) 045.20
0.0130.133.4
0.115.565.7
1.05.088.9
Resistant (R1) 044.80
0.0142.35.6
0.135.720.3
1.025.144.0

Part 2: In Vivo Detached Leaf Assay

This assay provides a more biologically relevant assessment of fungicide efficacy by testing it on host tissue.

Materials and Reagents
  • Young, healthy apple leaves (from a susceptible cultivar, e.g., 'Golden Delicious') from trees not treated with fungicides.[19]

  • V. inaequalis conidial suspension (1 x 10^5 to 1 x 10^6 conidia/mL).

  • Myclobutanil commercial formulation.

  • Sterile distilled water.

  • Petri dishes (150 mm) lined with moist filter paper.

  • Micropipette.

  • Growth chamber set to 18-20°C with a 16-hour photoperiod.[19]

Protocol
  • Leaf Collection and Preparation:

    • Collect young, fully expanded leaves.

    • Wash the leaves gently with sterile distilled water and pat them dry.

    • Place the leaves with their adaxial (upper) surface facing up in the Petri dishes lined with moist filter paper.

  • Fungicide Application (Curative Assay):

    • Inoculate the upper surface of each leaf with 50 µL of the conidial suspension, creating small droplets.[19]

    • Allow the droplets to dry for 24-48 hours in the growth chamber.

    • Prepare a series of Myclobutanil spray solutions at different concentrations according to the manufacturer's recommendations for the commercial formulation.

    • Apply the fungicide solutions to the leaves until runoff. A control group should be treated with sterile distilled water.

  • Incubation:

    • Seal the Petri dishes with parafilm and incubate in the growth chamber for 10-14 days.

    • Rationale: This allows sufficient time for infection and lesion development.

  • Disease Assessment:

    • Visually assess the leaves for the presence and severity of scab lesions.

    • Disease severity can be rated on a scale (e.g., 0 = no lesions, 1 = 1-25% leaf area covered, etc.) or by counting the number of lesions per leaf.

Data Presentation: Disease Severity on Detached Leaves
Isolate IDMyclobutanil (ppm)Mean Disease Severity Rating (0-4)
Sensitive (S1) 03.8
100.5
500
Resistant (R1) 03.9
102.5
501.2

Interpretation of Results and Resistance Categorization

The EC50 values obtained from the in vitro assay are used to categorize the isolates. While specific thresholds can vary, the following is a general guideline based on published research:

  • Sensitive (S): EC50 < 0.1 µg/mL

  • Moderately Resistant (MR): 0.1 µg/mL ≤ EC50 < 1.0 µg/mL

  • Resistant (R): EC50 ≥ 1.0 µg/mL[1]

It is crucial to establish a baseline sensitivity for a wild-type population of V. inaequalis that has not been exposed to DMIs.[22][23] This baseline provides a reference point for detecting shifts in sensitivity in field populations.

Molecular Confirmation of Resistance (Optional)

For a more in-depth understanding of the resistance mechanisms, molecular techniques can be employed:

  • Sequencing of the CYP51A1 gene: To identify point mutations associated with resistance.[13][14]

  • Quantitative PCR (qPCR): To determine the expression level of the CYP51A1 gene and identify overexpression in resistant isolates.[15][16][17]

Conclusion

The protocols outlined in this application note provide a comprehensive framework for assessing Myclobutanil resistance in Venturia inaequalis. By combining in vitro and in vivo assays, researchers can obtain a detailed understanding of the resistance landscape in their region. This information is critical for developing and implementing effective fungicide resistance management strategies, such as rotating fungicides with different modes of action (different FRAC codes), to ensure the longevity of valuable disease control tools.[24][25][26]

References

  • Hoffmeister, M., Scheu, P., Glaab, A., Zito, R., & Stammler, G. (2021). Mutations in Cyp51 of Venturia inaequalis and their effects on DMI sensitivity. European Journal of Plant Pathology, 160(4), 891-904. [Link]

  • Grod-Pack. (2024). Fungicides for Vegetable Crops: Demethylation Inhibitors. [Link]

  • Ageru. (2025). The Mode of Action of Myclobutanil in Plant Protection. [Link]

  • Wikipedia. (n.d.). Myclobutanil. [Link]

  • Crop Protection Network. (n.d.). Fungicide Use in Field Crops Web Book. [Link]

  • Media Bros. (2025). Everything You Need to Know About the Pesticide Myclobutanil. [Link]

  • Solutions Pest & Lawn. (n.d.). Myclobutanil Fungicide Product Brand Names History. [Link]

  • New Zealand Plant Protection Society. (2023). Demethylation inhibitor (DMI) [Group 3] resistance management strategy. [Link]

  • El Aakib, A., et al. (2023). Assessing Venturia inaequalis Response to Common Fungicides in Morocco. MDPI. [Link]

  • Villani, S. M., et al. (2016). Overexpression of the CYP51A1 Gene and Repeated Elements are Associated with Differential Sensitivity to DMI Fungicides in Venturia inaequalis. Phytopathology, 106(4), 384-393. [Link]

  • Hoffmeister, M., et al. (2021). Mutations in Cyp51 of Venturia inaequalis and their effects on DMI sensitivity. ResearchGate. [Link]

  • Schnabel, G., & Jones, A. L. (2001). The 14α-Demethylase (CYP51A1) Gene is Overexpressed in Venturia inaequalis Strains Resistant to Myclobutanil. Phytopathology, 91(1), 102-110. [Link]

  • Beckerman, J. (2022). Grower's Guide: Understanding the DMI fungicides (FRAC code 3) in 2022. Purdue University. [Link]

  • AERU. (n.d.). Myclobutanil (Ref: RH 3866). University of Hertfordshire. [Link]

  • Villani, S. M., et al. (2016). Overexpression of the CYP51A1 Gene and Repeated Elements are Associated with Differential Sensitivity to DMI Fungicides in Venturia inaequalis. PubMed. [Link]

  • Various Authors. (2025). A Comparison of Different Estimation Methods for Fungicide EC50 and EC95 Values. MDPI. [Link]

  • Rojas, J. A., et al. (2018). Significant Influence of EC50 Estimation by Model Choice and EC50 Type. Plant Disease, 102(2), 431-438. [Link]

  • Yoder, K. S., & Biggs, A. R. (2007). Resistance to Myclobutanil in Populations of Venturia inaequalis in Winchester, Virginia. Plant Health Progress. [Link]

  • Taylor, A., et al. (n.d.). Comparison of sensitivity to a range of fungicides in contemporary genotypes of Phytophthora infestans. AHDB. [Link]

  • Chapman, K. (2012). An assessment of fungicide resistance in Venturia inaequalis populations: Mycelium growth analysis and molecular techniques. Purdue e-Pubs. [Link]

  • Markoglou, A. N., et al. (2022). Detection of Venturia inaequalis Isolates with Multiple Resistance in Greece. PMC. [Link]

  • Russell, P. E. (2002). Sensitivity Baselines in Fungicide Resistance Research and Management. Pesticide Albania. [Link]

  • Villani, S. M., et al. (2015). Prevalence of Myclobutanil Resistance and Difenoconazole Insensitivity in Populations of Venturia inaequalis. ResearchGate. [Link]

  • Adaskaveg, J. E., et al. (n.d.). Fungicide Resistance. University of California, Riverside. [Link]

  • Villani, S. M., et al. (2015). Prevalence of Myclobutanil Resistance and Difenoconazole Insensitivity in Populations of Venturia inaequalis. PubMed. [Link]

  • FRAC. (n.d.). Monitoring Methods. FRAC.info. [Link]

  • Fung, R. W. S., et al. (2023). Fungicide Resistance: Progress in Understanding Mechanism, Monitoring, and Management. Phytopathology®. [Link]

  • Xu, X. M., et al. (2020). Cross-resistance between myclobutanil and tebuconazole and the genetic basis of tebuconazole resistance in Venturia inaequalis. PubMed. [Link]

  • Chapman, K. E., et al. (2011). Identification of Resistance to Multiple Fungicides in Field Populations of Venturia inaequalis. Plant Disease, 95(8), 927-931. [Link]

  • Markoglou, A. N., et al. (2022). Detection of Venturia inaequalis Isolates with Multiple Resistance in Greece. ResearchGate. [Link]

  • Thind, T. S., et al. (1991). Baseline Sensitivities of Venturia inaequalis to Sterol Demethylation Inhibitors. American Phytopathological Society. [Link]

  • Villani, S. M., et al. (2015). Prevalence of Myclobutanil Resistance and Difenoconazole Insensitivity in Populations of Venturia inaequalis. Plant Disease, 99(11), 1526-1536. [Link]

  • Beresford, R. M., et al. (2012). Sensitivity of Venturia inaequalis to myclobutanil, penconazole and dodine in relation to fungicide use in Hawke's Bay apple orchards. ResearchGate. [Link]

  • Xu, X. M., et al. (2020). Cross-resistance between myclobutanil and tebuconazole and the genetic basis of tebuconazole resistance in Venturia inaequalis. ResearchGate. [Link]

  • FRAC. (2021). Summary of Fungicide Resistance Management Guidelines by FRAC Working Group (WG) and Expert Fora (EF) relevant for Soybean. FRAC.info. [Link]

  • Nagelkirk, M. (2013). FRAC codes help in fungicide resistance management. MSU Extension. [Link]

  • Crop Protection Network. (n.d.). 1.4: Fungicide Resistance Action Committee (FRAC) Code. Crop Protection Network. [Link]

  • Villani, S. M., et al. (2015). Prevalence of Myclobutanil Resistance and Difenoconazole Insensitivity in Populations of Venturia inaequalis. APS Journals. [Link]

  • Xu, X. M., et al. (2020). Cross‐resistance between myclobutanil and tebuconazole and the genetic basis of tebuconazole resistance in Venturia inaequalis. CentAUR. [Link]

  • Villani, S. M., et al. (2015). Prevalence of Myclobutanil Resistance and Difenoconazole Insensitivity in Populations of Venturia inaequalis. Plant Disease, 99(11), 1526-1536. [Link]

  • Köller, W., et al. (2021). Spatial and Temporal Aspects of Fungicide Resistance in Venturia inaequalis (Apple Scab) Populations in Northern Germany. MDPI. [Link]

  • Parisi, L., et al. (2022). Hybridizations Between formae speciales of Venturia inaequalis Pave the Way for a New Biocontrol Strategy to Manage Fungal Plant Pathogens. Phytopathology, 112(5), 1013-1022. [Link]

Sources

Method

Application Notes and Protocols for Studying Fungal Resistance Mechanisms to Myclobutanil In Vitro

Introduction: The Enduring Challenge of Fungal Resistance and the Role of Myclobutanil Myclobutanil is a triazole fungicide widely employed in agriculture to control a broad spectrum of fungal pathogens.[1][2] As a demet...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Enduring Challenge of Fungal Resistance and the Role of Myclobutanil

Myclobutanil is a triazole fungicide widely employed in agriculture to control a broad spectrum of fungal pathogens.[1][2] As a demethylation inhibitor (DMI), it targets the lanosterol 14α-demethylase enzyme, encoded by the CYP51 gene (also known as ERG11).[3][4][5] This enzyme is a critical component of the ergosterol biosynthesis pathway, which is essential for the integrity and function of fungal cell membranes.[3][4] By inhibiting CYP51, Myclobutanil disrupts ergosterol production, leading to the accumulation of toxic sterol precursors and ultimately inhibiting fungal growth.[1][5] Myclobutanil is classified under FRAC (Fungicide Resistance Action Committee) Code 3, a group known to have a medium risk of resistance development.[6][7]

The extensive use of Myclobutanil and other DMI fungicides has inevitably led to the emergence of resistant fungal populations, posing a significant threat to crop protection and food security.[7][8] Understanding the molecular mechanisms underpinning this resistance is paramount for developing sustainable disease management strategies, including the design of novel fungicides and the implementation of effective resistance monitoring programs. These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals to investigate fungal resistance to Myclobutanil in a laboratory setting. We will delve into the primary mechanisms of resistance and provide detailed, field-proven protocols for their in vitro characterization.

Core Mechanisms of Fungal Resistance to Myclobutanil

Fungal resistance to Myclobutanil, and azole fungicides in general, is primarily attributed to three key mechanisms:

  • Target Site Modification: Mutations in the CYP51 gene can alter the amino acid sequence of the 14α-demethylase enzyme.[8][9] These changes can reduce the binding affinity of Myclobutanil to its target, thereby diminishing its inhibitory effect.[8][10] Common mutations are often found in "hotspot" regions of the gene.[8]

  • Overexpression of the Target Enzyme: Increased expression of the CYP51 gene leads to higher cellular concentrations of the 14α-demethylase enzyme.[10] This overproduction can effectively "titrate out" the fungicide, requiring higher concentrations to achieve the same level of inhibition.

  • Enhanced Efflux Pump Activity: Fungal cells possess membrane-bound transporter proteins, such as ATP-binding cassette (ABC) and Major Facilitator Superfamily (MFS) transporters, that can actively pump xenobiotics, including fungicides, out of the cell.[11][12][13] Overexpression of these efflux pumps can reduce the intracellular concentration of Myclobutanil, preventing it from reaching its target enzyme in sufficient quantities.[12]

This guide provides a suite of in vitro protocols to dissect each of these resistance mechanisms.

Experimental Workflows: A Visual Guide

The following diagram illustrates the overarching experimental workflow for characterizing Myclobutanil resistance in a fungal isolate.

experimental_workflow cluster_phenotypic Phenotypic Analysis cluster_molecular Molecular Analysis cluster_biochemical Biochemical Analysis Susceptibility_Testing In Vitro Susceptibility Testing (MIC Determination) Gene_Expression CYP51 Gene Expression (qRT-PCR) Susceptibility_Testing->Gene_Expression Investigate Overexpression Gene_Sequencing CYP51 Gene Sequencing (Mutation Analysis) Susceptibility_Testing->Gene_Sequencing Identify Target Mutations Efflux_Assay Efflux Pump Activity Assay (Rhodamine 6G / Nile Red) Susceptibility_Testing->Efflux_Assay Assess Efflux Activity Enzyme_Assay CYP51 Inhibition Assay (IC50 Determination) Gene_Sequencing->Enzyme_Assay Confirm Functional Impact of Mutations Fungal_Isolate Fungal Isolate (Suspected Resistance) Fungal_Isolate->Susceptibility_Testing Characterize Phenotype

Caption: Overall experimental workflow for investigating Myclobutanil resistance.

Part 1: In Vitro Susceptibility Testing

The foundational step in characterizing resistance is to determine the Minimum Inhibitory Concentration (MIC) of Myclobutanil against the fungal isolate. The MIC is the lowest concentration of an antifungal agent that prevents the visible growth of a microorganism in vitro.[1][14] This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) M27-A3 guidelines.[14][15][16][17][18]

Protocol 1: Broth Microdilution MIC Assay

Rationale: This method provides a quantitative measure of the fungus's susceptibility to Myclobutanil, allowing for a direct comparison between different isolates. A significant increase in the MIC for a test isolate compared to a known susceptible (wild-type) strain is a strong indicator of resistance.

Materials:

  • Myclobutanil (analytical grade)

  • Dimethyl sulfoxide (DMSO)

  • RPMI-1640 medium with L-glutamine, without sodium bicarbonate, buffered with MOPS

  • Sterile 96-well flat-bottom microtiter plates

  • Spectrophotometer or microplate reader (530 nm or 600 nm)

  • Sterile, deionized water

  • Fungal isolate and a known susceptible reference strain

  • Sabouraud Dextrose Agar (SDA) or Potato Dextrose Agar (PDA) plates

  • Sterile saline (0.85%) with 0.05% Tween 80

Procedure:

  • Stock Solution Preparation: Prepare a 10 mg/mL stock solution of Myclobutanil in DMSO. Store at -20°C.

  • Inoculum Preparation:

    • Culture the fungal isolate and the susceptible reference strain on SDA or PDA plates at the optimal temperature until sporulation is observed.

    • Harvest spores by gently scraping the surface of the agar with a sterile loop and suspending them in sterile saline with Tween 80.

    • Adjust the spore suspension to a concentration of 1 x 10^6 to 5 x 10^6 spores/mL using a hemocytometer.

    • Dilute this suspension 1:50 in RPMI-1640 medium to obtain a working inoculum of 1 x 10^4 to 5 x 10^4 spores/mL.

  • Drug Dilution Series:

    • In a sterile 96-well plate, perform a serial 2-fold dilution of the Myclobutanil stock solution in RPMI-1640 medium to achieve a final concentration range (e.g., 0.0313 to 16 µg/mL).

    • The final volume in each well should be 100 µL.

  • Inoculation:

    • Add 100 µL of the working fungal inoculum to each well containing the Myclobutanil dilutions. This will bring the final volume to 200 µL and further dilute the drug and inoculum by half.

    • Include a growth control well (inoculum without Myclobutanil) and a sterility control well (medium only).

  • Incubation: Incubate the plates at the optimal temperature for the fungus (e.g., 25-30°C) for 48-72 hours, or until sufficient growth is observed in the growth control well.

  • MIC Determination:

    • The MIC is the lowest concentration of Myclobutanil that causes a significant reduction in fungal growth (typically ≥50% or ≥80%) compared to the growth control.[1][19]

    • Growth inhibition can be assessed visually or by measuring the optical density (OD) at 530 nm or 600 nm using a microplate reader.[5]

    • The percent inhibition is calculated as: [1 - (OD_test_well / OD_growth_control_well)] * 100.

Data Interpretation
MIC (µg/mL) Interpretation Typical Fungal Response
≤ 1.0SusceptibleWild-type or sensitive isolates.
2.0 - 4.0Intermediate/Reduced SusceptibilityMay indicate the early stages of resistance development.
≥ 8.0ResistantStrong evidence of a resistance mechanism.[20]

Note: These are generalized interpretive criteria. It is crucial to establish baseline MICs for known susceptible strains in your laboratory.

Part 2: Molecular Analysis of Resistance Mechanisms

Once a resistant phenotype is confirmed, the next step is to investigate the underlying molecular mechanisms.

Protocol 2: Analysis of CYP51 Gene Expression by qRT-PCR

Rationale: This protocol quantifies the mRNA levels of the CYP51 gene, allowing for the detection of its overexpression in resistant isolates compared to susceptible ones.[15][16][17][21]

Materials:

  • Fungal isolates (resistant and susceptible)

  • Liquid culture medium (e.g., Potato Dextrose Broth)

  • Myclobutanil

  • RNA extraction kit

  • cDNA synthesis kit

  • qPCR instrument and reagents (e.g., SYBR Green master mix)

  • Primers for the CYP51 gene and a reference gene (e.g., actin, tubulin, or GAPDH)

Procedure:

  • Fungal Culture and Treatment:

    • Grow fungal isolates in liquid medium to the mid-logarithmic phase.

    • Expose the cultures to a sub-lethal concentration of Myclobutanil (e.g., 1/2 MIC of the susceptible strain) for a defined period (e.g., 2-4 hours). This can induce the expression of resistance-related genes.

    • Include an untreated control for each isolate.

  • RNA Extraction and cDNA Synthesis:

    • Harvest the fungal mycelia by filtration.

    • Extract total RNA using a suitable kit, following the manufacturer's instructions.

    • Synthesize cDNA from the extracted RNA using a reverse transcription kit.

  • Quantitative Real-Time PCR (qRT-PCR):

    • Perform qPCR using the synthesized cDNA, SYBR Green master mix, and primers for the CYP51 and reference genes.

    • The relative expression of the CYP51 gene can be calculated using the 2^-ΔΔCt method.

Data Interpretation: A significant increase (typically >2-fold) in the relative expression of the CYP51 gene in the resistant isolate compared to the susceptible strain suggests that overexpression of the target enzyme is a contributing factor to resistance.

Protocol 3: CYP51 Gene Sequencing for Mutation Analysis

Rationale: This protocol identifies point mutations within the CYP51 gene that may alter the structure of the target enzyme and reduce its affinity for Myclobutanil.[8][22][23][24]

Materials:

  • Fungal isolates (resistant and susceptible)

  • Genomic DNA extraction kit

  • PCR reagents

  • Primers designed to amplify the entire coding sequence of the CYP51 gene

  • DNA sequencing service

Procedure:

  • Genomic DNA Extraction: Extract genomic DNA from the fungal isolates.

  • PCR Amplification: Amplify the CYP51 gene using the designed primers and PCR.

  • DNA Sequencing: Send the purified PCR product for Sanger sequencing.

  • Sequence Analysis:

    • Align the obtained sequences from the resistant and susceptible isolates with a reference CYP51 gene sequence.

    • Identify any nucleotide changes that result in amino acid substitutions.

Data Interpretation: The presence of non-synonymous mutations in the CYP51 gene of the resistant isolate, particularly in regions known to be involved in substrate binding, strongly suggests that target site modification is a mechanism of resistance.[18][25]

Part 3: Biochemical Characterization of Resistance

Biochemical assays provide functional evidence for the molecular changes observed.

Protocol 4: In Vitro CYP51 Enzyme Inhibition Assay

Rationale: This assay directly measures the inhibitory effect of Myclobutanil on the CYP51 enzyme from both susceptible and resistant fungal strains, allowing for the determination of the half-maximal inhibitory concentration (IC50).[13][26][27][28] A higher IC50 value for the enzyme from a resistant strain indicates reduced sensitivity to the inhibitor.

Materials:

  • Fungal isolates (resistant and susceptible)

  • Protoplast isolation buffer (containing enzymes like Glucanex or Yatalase)[29][30][31][32]

  • Cell lysis buffer

  • Microsome isolation reagents

  • Recombinant cytochrome P450 reductase (CPR)

  • Lanosterol (substrate)

  • NADPH

  • Myclobutanil

  • GC-MS or HPLC for product analysis

Procedure:

  • Fungal Protoplast Preparation and Cell Lysis:

    • Grow fungal cultures and harvest the mycelia.

    • Generate protoplasts by enzymatic digestion of the cell wall.[29][30][31][32]

    • Lyse the protoplasts to release the cellular contents.

  • Microsome Isolation: Isolate the microsomal fraction, which is enriched in CYP51, by differential centrifugation.

  • CYP51 Reconstitution and Inhibition Assay:

    • Reconstitute the CYP51 enzyme activity by combining the microsomal preparation with recombinant CPR, lanosterol, and NADPH.

    • Perform the assay in the presence of varying concentrations of Myclobutanil.

    • Measure the rate of lanosterol conversion to its product.

  • IC50 Determination: Plot the enzyme activity against the Myclobutanil concentration and determine the IC50 value.

Data Interpretation:

IC50 (µM) Interpretation Implication
LowHigh SensitivityThe enzyme is effectively inhibited by Myclobutanil.
HighLow SensitivityThe enzyme is less affected by Myclobutanil, likely due to mutations.
Protocol 5: Efflux Pump Activity Assay using Fluorescent Dyes

Rationale: This protocol assesses the activity of efflux pumps by measuring the extrusion of fluorescent substrates, such as Rhodamine 6G or Nile Red, from the fungal cells.[3][4][11][33][34][35][36][37] Increased efflux in a resistant strain suggests that this is a contributing resistance mechanism.

Materials:

  • Fungal isolates (resistant and susceptible)

  • Rhodamine 6G or Nile Red stock solution

  • Glucose

  • 2-deoxy-D-glucose (a glycolysis inhibitor)

  • Fluorometer or flow cytometer

  • Efflux pump inhibitor (optional, e.g., verapamil)

Procedure:

  • Cell Preparation and Dye Loading:

    • Grow fungal cells to the exponential phase.

    • Deplete cellular energy by incubating the cells with 2-deoxy-D-glucose.

    • Load the cells with Rhodamine 6G or Nile Red.

  • Efflux Assay:

    • Wash the cells to remove the extracellular dye.

    • Initiate efflux by adding glucose to re-energize the cells.

    • Measure the fluorescence of the supernatant (for Rhodamine 6G) or the decrease in intracellular fluorescence (for Nile Red) over time.[12][34]

  • Data Analysis: Compare the rate of efflux between the resistant and susceptible isolates.

Data Interpretation: A significantly higher rate of dye efflux in the resistant isolate compared to the susceptible strain indicates an increased activity of efflux pumps.

Mechanism of Myclobutanil Action and Resistance

The following diagram illustrates the mechanism of action of Myclobutanil and the key resistance pathways.

myclobutanil_mechanism cluster_cell Fungal Cell cluster_resistance Resistance Mechanisms Myclobutanil_in Myclobutanil CYP51 CYP51 (14α-demethylase) Myclobutanil_in->CYP51 Inhibits CYP51_mut Mutated CYP51 Myclobutanil_in->CYP51_mut Reduced Binding Efflux_Pump Efflux Pump (e.g., ABC Transporter) Myclobutanil_in->Efflux_Pump Substrate Ergosterol Ergosterol CYP51->Ergosterol Biosynthesis Cell_Membrane Cell Membrane Integrity Ergosterol->Cell_Membrane Maintains Lanosterol Lanosterol Lanosterol->CYP51 Substrate Myclobutanil_out Myclobutanil Efflux_Pump->Myclobutanil_out Expels

Caption: Myclobutanil inhibits CYP51, disrupting ergosterol synthesis.

Troubleshooting and Considerations

  • MIC Assay Variability: Ensure consistent inoculum preparation and incubation conditions. Trailing growth can sometimes make MIC determination difficult; in such cases, reading at an earlier time point (e.g., 24 hours) may be necessary.[38]

  • qRT-PCR Reference Gene Selection: Validate the stability of the chosen reference gene's expression across different experimental conditions.

  • Efflux Assay Controls: Always include a susceptible strain as a negative control and consider using a known efflux pump inhibitor as a positive control for inhibition.

  • Cross-Resistance: Be aware that resistance to Myclobutanil may confer cross-resistance to other DMI fungicides.[7][10][39]

Conclusion

The protocols and application notes provided here offer a robust framework for the in vitro investigation of Myclobutanil resistance in fungi. By combining phenotypic, molecular, and biochemical approaches, researchers can gain a comprehensive understanding of the mechanisms driving resistance, which is essential for the development of effective and sustainable strategies to combat this growing challenge in agriculture and medicine.

References

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Application

Application of Myclobutanil in Plant Tissue Culture to Prevent Fungal Contamination

Section 1: The Challenge - The Pervasive Threat of Fungal Contamination In the controlled environment of plant tissue culture, the nutrient-rich media designed to foster plant cell proliferation is also an ideal breeding...

Author: BenchChem Technical Support Team. Date: January 2026

Section 1: The Challenge - The Pervasive Threat of Fungal Contamination

In the controlled environment of plant tissue culture, the nutrient-rich media designed to foster plant cell proliferation is also an ideal breeding ground for microbial contaminants.[1] Fungal contamination, in particular, poses a significant threat, often appearing as filamentous, cottony growths that can rapidly overwhelm a culture.[2] Common fungal intruders include species from genera such as Aspergillus, Penicillium, and Fusarium.[3] These contaminants compete with the plant tissue for nutrients, release metabolic byproducts that can be phytotoxic, and ultimately lead to culture loss, compromising research outcomes and commercial production schedules.[3] While stringent aseptic technique is the first and most critical line of defense, cryptic or endophytic contaminants that reside within the plant tissue can bypass surface sterilization methods, emerging days or weeks after culture initiation.[2] This necessitates a secondary, chemical-based strategy to ensure a sterile culture environment.

Section 2: Myclobutanil - A Systemic Fungicide for In Vitro Application

Myclobutanil is a broad-spectrum, systemic fungicide belonging to the triazole class of compounds.[2][4] First commercialized in the late 1980s, it is valued in agriculture for its preventative and curative properties against a wide range of fungal pathogens, particularly powdery mildews and rusts.[4][5] Its systemic nature, meaning it is absorbed and translocated within the plant's tissues, makes it a compelling candidate for use in plant tissue culture.[4][6] This mobility allows it to combat not only surface contaminants but also latent endophytic fungi that may be present within the explant tissue, offering comprehensive protection from within.[2][6]

Section 3: Mechanism of Action - A Targeted Disruption of Fungal Cell Integrity

The efficacy of Myclobutanil lies in its specific mode of action, which targets a fundamental process in fungal biology: the synthesis of ergosterol. Ergosterol is a sterol that is a vital structural component of fungal cell membranes, analogous to cholesterol in mammalian cells.[7][8] It is responsible for maintaining membrane fluidity, integrity, and the proper function of membrane-bound enzymes.[9]

Myclobutanil functions as a demethylation inhibitor (DMI).[4] Specifically, it inhibits the cytochrome P450 enzyme lanosterol 14α-demethylase, which is a critical catalyst in the biosynthetic pathway that converts lanosterol to ergosterol.[7] By blocking this enzyme, Myclobutanil halts ergosterol production. The resulting depletion of ergosterol and the concurrent accumulation of toxic sterol precursors disrupt the structure of the fungal cell membrane, leading to increased permeability, leakage of cellular contents, and ultimately, the cessation of fungal growth and death.[1][10] This targeted mechanism is highly effective against fungi while having a different primary target than plant cells, which synthesize phytosterols through a distinct pathway.

Myclobutanil_MoA Mechanism of Action of Myclobutanil cluster_pathway Ergosterol Biosynthesis Pathway cluster_inhibition Inhibition Step AcetylCoA Acetyl-CoA Squalene Squalene AcetylCoA->Squalene Lanosterol Lanosterol Squalene->Lanosterol Ergosterol Ergosterol Lanosterol->Ergosterol Enzyme 14α-demethylase Lanosterol->Enzyme Enzyme->Ergosterol Myclobutanil Myclobutanil Myclobutanil->Enzyme INHIBITS

Caption: Myclobutanil inhibits the 14α-demethylase enzyme, blocking ergosterol synthesis.

Section 4: Practical Application & Protocols

The successful application of Myclobutanil requires careful preparation of stock solutions and precise incorporation into the culture medium. As with any biologically active compound, the goal is to find a concentration that is effective against fungi but minimally phytotoxic to the plant tissue.

Protocol 4.1: Preparation of a Myclobutanil Stock Solution (1 mg/mL)

The use of a concentrated stock solution is standard practice, as it circumvents the inaccuracy of weighing the very small quantities of fungicide required for a single batch of media.[11]

Materials:

  • Myclobutanil (analytical grade powder)

  • Dimethyl sulfoxide (DMSO) or Acetonitrile[8][12]

  • Sterile, purified water (e.g., double-distilled or Milli-Q)

  • Sterile volumetric flask (e.g., 50 mL)

  • Sterile graduated cylinder

  • Magnetic stirrer and stir bar

  • Sterile syringe filter (0.22 µm pore size)

  • Sterile storage bottles (amber glass recommended)

Procedure:

  • Weighing: Accurately weigh 50 mg of Myclobutanil powder and place it into the 50 mL sterile volumetric flask.

  • Dissolution: Myclobutanil has low water solubility (~142 mg/L) but is more soluble in organic solvents.[4] Add 2-5 mL of DMSO or acetonitrile to the flask to fully dissolve the powder.[8][12] Gentle swirling or brief sonication may be required.

  • Dilution: Once fully dissolved, slowly add sterile, purified water to the flask while stirring continuously. Bring the final volume up to the 50 mL mark.

  • Sterilization: As Myclobutanil's stability during autoclaving is not guaranteed and it may decompose under heat, filter sterilization is the required method .[13] Draw the solution into a sterile syringe and pass it through a 0.22 µm syringe filter into a sterile amber storage bottle.

  • Labeling and Storage: Label the bottle clearly with "Myclobutanil Stock (1 mg/mL)," the preparation date, and your initials. Store the stock solution at -20°C for long-term stability.[8][12]

Protocol 4.2: Incorporation into Plant Tissue Culture Medium

Myclobutanil should be added to the culture medium after autoclaving to prevent potential thermal degradation.

Procedure:

  • Prepare and autoclave your plant tissue culture medium (e.g., Murashige and Skoog) as per your standard protocol.

  • Allow the autoclaved medium to cool to a manageable temperature (typically 45-55°C) in a laminar flow hood.

  • Thaw the Myclobutanil stock solution.

  • Using a sterile pipette, add the required volume of the stock solution to the cooled medium to achieve the desired final concentration. For example, to achieve a 1.0 mg/L final concentration, add 1 mL of the 1 mg/mL stock solution to 1 liter of medium.

  • Mix the medium thoroughly by swirling to ensure even distribution of the fungicide.

  • Dispense the medium into sterile culture vessels.

Experimental_Workflow Workflow for Using Myclobutanil in Tissue Culture cluster_prep Preparation cluster_media Media Incorporation cluster_culture Culturing weigh 1. Weigh Myclobutanil dissolve 2. Dissolve in Solvent (DMSO) weigh->dissolve dilute 3. Dilute with Sterile Water dissolve->dilute filter 4. Filter Sterilize (0.22 µm) dilute->filter stock Stock Solution (1 mg/mL) filter->stock add 7. Add Stock Solution to Cooled Medium stock->add autoclave 5. Prepare & Autoclave Basal Medium cool 6. Cool Medium to ~50°C autoclave->cool cool->add dispense 8. Mix & Dispense into Vessels add->dispense explant 9. Introduce Explant dispense->explant incubate 10. Incubate Culture explant->incubate

Caption: Workflow for preparing and using Myclobutanil in plant tissue culture media.

Section 5: Critical Considerations & Validating Efficacy

While effective, Myclobutanil is a biologically active compound and its use requires careful consideration of concentration and potential effects on the plant tissue itself.

Determining an Effective Concentration

The optimal concentration of Myclobutanil can vary depending on the plant species, explant type, and the severity of the suspected contamination. There is no single universal concentration. A dose-response experiment is essential to determine the ideal balance between antifungal efficacy and phytotoxicity for your specific system.

ParameterRecommended RangeRationale & Notes
Initial Test Concentrations 0.5 - 5.0 mg/LThis range provides a starting point for most herbaceous species. Begin with a control (0 mg/L) and several concentrations (e.g., 0.5, 1.0, 2.5, 5.0 mg/L).
Woody or Field-Grown Explants May require up to 10 mg/LExplants from field-grown plants often have a higher microbial load and may require higher initial concentrations. However, the risk of phytotoxicity also increases.
Routine Subculture 0.1 - 1.0 mg/LOnce a clean culture is established, a lower "maintenance" concentration can be used in subsequent subcultures to prevent accidental contamination.
Phytotoxicity Assessment

Triazole fungicides can have plant growth-regulating effects and may be phytotoxic at higher concentrations.[14] Studies on whole plants have shown that Myclobutanil can cause genotoxic and cytotoxic effects at concentrations as low as 25-50 ppm (mg/L).

When validating concentrations, observe cultures for the following signs of phytotoxicity:

  • Reduced Growth: Slower callus proliferation or shoot elongation compared to the control.

  • Chlorosis/Necrosis: Yellowing or browning of tissues.

  • Vitrification: A glassy, water-soaked appearance of tissues.

  • Inhibited Morphogenesis: Failure to produce shoots or roots as expected.

  • Reduced Rooting: Poor or absent root formation during the rooting stage.

Stability and Responsible Use

Myclobutanil is stable in storage but aqueous solutions can degrade upon exposure to light.[13] Storing stock solutions in amber bottles and in the dark is recommended. It is crucial to remember that Myclobutanil is a supplement to, not a replacement for, proper aseptic technique. Maintaining a sterile work environment is the primary method for preventing contamination.

Section 6: Troubleshooting

  • Persistent Contamination: If fungal growth still occurs, consider that the contaminating species may be resistant, or the concentration is too low. First, re-evaluate your aseptic and explant surface sterilization techniques. If contamination persists, a higher concentration of Myclobutanil may be trialed, keeping a close watch for phytotoxicity.

  • High Phytotoxicity: If signs of phytotoxicity are observed at a concentration that is effective against fungi, the therapeutic window for your specific plant species may be too narrow. In this case, Myclobutanil may not be a suitable agent, and alternatives should be explored.

  • Contamination in Later Subcultures: If contamination appears after several successful subcultures on fungicide-free medium, it indicates a breakdown in aseptic technique during handling, as the fungicide is no longer present to suppress microbial growth.

Section 7: Broader Context & Alternatives

The decision to use a fungicide in tissue culture should be made judiciously. The primary goal should always be to establish clean cultures through meticulous sterile technique and effective surface sterilization of explants using agents like sodium hypochlorite or calcium hypochlorite.

If Myclobutanil proves to be too phytotoxic or ineffective, other fungicides have been tested for use in plant tissue culture. Agents such as Carbendazim and Benomyl have been reported to have a broad spectrum of activity and may be suitable alternatives. Additionally, exploring non-chemical methods, such as the use of antimicrobial peptides or enhancing the plant's natural defense mechanisms, represents an emerging area of research for sustainable contamination control.

By understanding the mechanism of Myclobutanil and systematically validating its application, researchers can effectively add this powerful tool to their arsenal in the ongoing effort to maintain clean and healthy plant tissue cultures.

References

  • Independent laboratory method validation for the determination of myclobutanil residues in cucumber. (2016). Environmental Science: An Indian Journal, 12(1), 15-21. [Link]

  • Everything You Need to Know About the Pesticide Myclobutanil. (2025). Media Bros. [Link]

  • Ferreira, M. C., et al. (2023). A Systematic Review on the Toxicology of European Union-Approved Triazole Fungicides in Cell Lines and Mammalian Models. International Journal of Molecular Sciences, 24(24), 17205. [Link]

  • Suproniene, S., et al. (2023). In Vitro Sensitivity Test of Fusarium Species from Weeds and Non-Gramineous Plants to Triazole Fungicides. Agriculture, 13(4), 882. [Link]

  • Satapute, P. P., & Kaliwal, B. B. (2015). In Vitro Toxicity Screening Of Triazole Fungicide Propiconazole. International Journal of Recent Scientific Research, 6(9), 6396-6399. [Link]

  • Triazole phytotoxicity vs. sudden death syndrome symptoms on soybean. (2015). University of Arkansas System Division of Agriculture. [Link]

  • Poyraz, I. (2022). An investigation of the genotoxic and cytotoxic effects of myclobutanil fungicide on plants. Plant Protection Science, 58(1), 57-64. [Link]

  • Myclobutanil. PubChem, National Center for Biotechnology Information. [Link]

  • Myclobutanil (Ref: RH 3866). AERU, University of Hertfordshire. [Link]

  • Detection and identification of microbial contaminants from plant tissue culture. (2020). Tropical Plant Research, 7(2), 388-395. [Link]

  • Poyraz, I. (2022). An investigation of the genotoxic and cytotoxic effects of myclobutanil fungicide on plants. Plant Protection Science, 58(1), 57-64. [Link]

  • Myclobutanil Technical. Bureau of Indian Standards. [Link]

  • 4 methods of sterilization used in plant tissue culture. (2021). Lab Associates. [Link]

  • Myclobutanil Information and Products. Solutions Pest & Lawn. [Link]

  • Stoica, D. M., et al. (2023). The Effects of the Fungicide Myclobutanil on Soil Enzyme Activity. International Journal of Molecular Sciences, 24(19), 14931. [Link]

  • Master Plant Sterilization For Perfect Tissue Culture Results! (2024). YouTube. [Link]

  • What is best method of surface sterilization of explant in tissue culture? and how to minimize fungal contamination in tissue culture? (2022). ResearchGate. [Link]

  • SOS - Advice Needed for Sterilizing Tissue Culture Incubator. (2023). Reddit. [Link]

  • Myclobutanil (Ref: RH 3866). AERU, University of Hertfordshire. [Link]

  • Myclobutanil 40% SC Production Process and Quality Assurance Guidelines. (2024). Medium. [Link]

  • Myclobutanil. PubChem, National Center for Biotechnology Information. [Link]

  • Preparing Stock Solutions. PhytoTech Labs. [Link]

  • Myclobutanil: A Powerful Fungicide for Disease Control. (2024). LinkedIn. [Link]

  • Myclobutanil: A Powerful Fungicide for Disease Control. (2024). LinkedIn. [Link]

  • Shields, R., et al. (1984). Use of fungicides in plant tissue culture. Plant Cell Reports, 3(1), 33-36. [Link]

  • Stoica, D. M., et al. (2023). The Effects of the Fungicide Myclobutanil on Soil Enzyme Activity. International Journal of Molecular Sciences, 24(19), 14931. [Link]

  • Kemmitt, G. M., et al. (2008). Systemic properties of myclobutanil in soybean plants, affecting control of Asian soybean rust (Phakopsora pachyrhizi). Pest Management Science, 64(12), 1285-93. [Link]

  • Use of fungicides in plant tissue culture. (1984). Semantic Scholar. [Link]

Sources

Method

Application Notes &amp; Protocols: Molecular Docking Studies of Myclobutanil with Fungal CYP51

Abstract This document provides a comprehensive guide for researchers, scientists, and drug development professionals on performing molecular docking studies of the fungicide Myclobutanil with its target, the fungal lano...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on performing molecular docking studies of the fungicide Myclobutanil with its target, the fungal lanosterol 14α-demethylase (CYP51). Myclobutanil is a widely used triazole fungicide that functions by inhibiting ergosterol biosynthesis, a critical process for maintaining the integrity of fungal cell membranes.[1][2][3] This guide offers a detailed, step-by-step protocol for preparing the protein and ligand, performing the docking simulation using AutoDock Vina, and analyzing the results to understand the molecular interactions underpinning Myclobutanil's fungicidal activity. The protocols are designed to be self-validating, with an emphasis on the scientific rationale behind each step to ensure technical accuracy and reproducibility.

Introduction: The Significance of Targeting Fungal CYP51

Lanosterol 14α-demethylase, a member of the cytochrome P450 enzyme family (CYP51), is a crucial enzyme in the sterol biosynthesis pathway in eukaryotes.[4][5] In fungi, CYP51 catalyzes the demethylation of lanosterol, an essential step in the production of ergosterol. Ergosterol is a vital component of the fungal cell membrane, analogous to cholesterol in mammalian cells, and is responsible for maintaining membrane fluidity, integrity, and the function of membrane-bound proteins.[2][6]

The inhibition of CYP51 disrupts ergosterol production, leading to the accumulation of toxic sterol intermediates and ultimately compromising the fungal cell membrane, resulting in fungistatic or fungicidal effects.[2][6] This makes CYP51 a prime target for the development of antifungal agents. Myclobutanil is a conazole fungicide that specifically targets and inhibits fungal CYP51, making it an effective tool for managing a broad spectrum of fungal pathogens in agriculture.[1][3]

Molecular docking is a powerful computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[7] In the context of drug discovery and development, it is an invaluable tool for understanding the binding mode of a ligand (e.g., Myclobutanil) to its protein target (e.g., fungal CYP51) at a molecular level. This knowledge can aid in the rational design of more potent and specific inhibitors and help in understanding the mechanisms of drug resistance.[6][8][9]

Materials and Software

Structural Data
  • Fungal CYP51 Protein Structure: A high-resolution crystal structure of the target protein is essential. For this protocol, we will use the crystal structure of Candida albicans CYP51. A suitable entry can be obtained from the RCSB Protein Data Bank (PDB).

    • Recommended PDB ID: 5V5Z (Structure of CYP51 from the pathogen Candida albicans)[10][11]

  • Myclobutanil Ligand Structure: The 3D structure of Myclobutanil can be obtained from the PubChem database.

    • PubChem CID: 6336[12]

Software

A suite of software is required for protein and ligand preparation, molecular docking, and result visualization. The following are recommended open-source or freely available academic tools:

SoftwarePurposeWebsite
UCSF Chimera / ChimeraX Visualization, protein and ligand preparation.
AutoDock Tools (ADT) Preparation of PDBQT files for protein and ligand, grid box setup.
AutoDock Vina Molecular docking program.
PyMOL High-quality visualization and analysis of docking results.
Open Babel Interconversion of chemical file formats.

Experimental Workflow: A Visual Overview

The following diagram illustrates the major steps involved in the molecular docking workflow, from initial data retrieval to the final analysis of results.

G cluster_prep Phase 1: Preparation cluster_dock Phase 2: Docking cluster_analysis Phase 3: Analysis A 1.1. Obtain Protein Structure (e.g., PDB ID: 5V5Z) C 1.3. Prepare Receptor (Remove water, add hydrogens) A->C B 1.2. Obtain Ligand Structure (e.g., PubChem CID: 6336) D 1.4. Prepare Ligand (Energy minimization, define rotatable bonds) B->D E 2.1. Define Binding Site (Grid Box Generation) C->E D->E F 2.2. Run Docking Simulation (AutoDock Vina) E->F G 3.1. Analyze Binding Affinity (Docking Scores) F->G H 3.2. Visualize Binding Pose (PyMOL/ChimeraX) G->H I 3.3. Identify Key Interactions (Hydrogen bonds, hydrophobic interactions) H->I

Caption: Molecular docking workflow from preparation to analysis.

Detailed Protocol: Step-by-Step Methodology

This section provides a detailed, step-by-step protocol for performing the molecular docking of Myclobutanil with fungal CYP51.

PART 1: Receptor and Ligand Preparation

Expert Insight: Proper preparation of the receptor and ligand is the most critical step for a successful docking study. The goal is to create biologically relevant structures with correct protonation states and atomic charges, as these directly influence the calculation of interaction energies.

Protocol 1.1: Receptor (Fungal CYP51) Preparation

  • Download the Protein Structure:

    • Navigate to the RCSB PDB database () and download the structure with PDB ID: 5V5Z in PDB format.[11]

  • Clean the Protein Structure using UCSF Chimera/ChimeraX:

    • Open the downloaded PDB file (5V5Z.pdb) in Chimera.

    • Remove all non-essential molecules, including water, ions, and any co-crystallized ligands. This can be done by selecting and deleting these components.[13][14]

    • Inspect the protein for any missing residues or atoms. If significant portions are missing, it may be necessary to use a homology modeling server to build a more complete model. For minor gaps, some tools can rebuild missing side chains.

  • Add Hydrogens and Assign Charges:

    • Use the "Dock Prep" tool in Chimera or the "AddH" and "Add Charge" functionalities. This step adds hydrogen atoms to the protein, which are typically not resolved in X-ray crystal structures, and assigns partial charges to each atom using a force field (e.g., AMBER).[13]

  • Save the Prepared Receptor:

    • Save the cleaned and prepared protein structure in Mol2 format (e.g., receptor.mol2).

  • Convert to PDBQT Format using AutoDock Tools (ADT):

    • Open ADT and load the receptor.mol2 file.

    • Go to Grid -> Macromolecule -> Choose and select the receptor.

    • Save the file in PDBQT format (receptor.pdbqt). ADT will automatically add Gasteiger charges and merge non-polar hydrogens.

Protocol 1.2: Ligand (Myclobutanil) Preparation

  • Download the Ligand Structure:

    • Navigate to the PubChem database () and search for CID 6336.[12]

    • Download the 3D structure in SDF format.

  • Energy Minimization and Format Conversion:

    • Open the SDF file in a molecular editor like Avogadro or use Open Babel to convert it to Mol2 format.

    • Perform an energy minimization using a suitable force field (e.g., MMFF94) to obtain a low-energy conformation of the ligand.

  • Prepare Ligand in AutoDock Tools (ADT):

    • Open ADT and load the energy-minimized ligand in Mol2 format.

    • Go to Ligand -> Input -> Open and select the ligand file.

    • ADT will automatically detect the root and define rotatable bonds, which is crucial for flexible docking. You can verify and adjust these if necessary.

    • Save the prepared ligand in PDBQT format (myclobutanil.pdbqt).

PART 2: Molecular Docking Protocol

Expert Insight: The definition of the search space, or "grid box," is a critical parameter. A well-defined grid box focuses the docking algorithm on the active site, increasing the efficiency and accuracy of the simulation. For this system, the grid box should encompass the heme cofactor and the known binding cavity for azole inhibitors.

Protocol 2.1: Grid Box Generation

  • Identify the Active Site:

    • In ADT, with both the receptor (receptor.pdbqt) and a known ligand (if available from a complex structure) loaded, visually inspect the active site. The active site of CYP51 is located near the heme group.

  • Define the Grid Box using AutoGrid:

    • Go to Grid -> Grid Box. A box will appear around the protein.

    • Adjust the center and dimensions of the grid box to encompass the entire active site cavity. A common approach is to center the box on the co-crystallized ligand or key active site residues.[15][16][17]

    • Ensure the box is large enough to allow the ligand to rotate and translate freely within the binding pocket. A typical size might be 60 x 60 x 60 Å with a spacing of 1.0 Å.[15]

    • Record the grid center coordinates and dimensions.

Protocol 2.2: Running the Docking Simulation with AutoDock Vina

  • Create a Configuration File:

    • Create a text file named conf.txt.

    • Add the following lines to the file, replacing the coordinates and dimensions with the values from the previous step:

    • Expert Tip: You can adjust the exhaustiveness parameter in the configuration file to increase the computational effort and thoroughness of the search (default is 8). Higher values may lead to more accurate results but will take longer to compute.[18]

  • Execute AutoDock Vina:

    • Open a command-line terminal.

    • Navigate to the directory containing your prepared files (receptor.pdbqt, myclobutanil.pdbqt, conf.txt) and the Vina executable.

    • Run the docking simulation with the following command:

    • Vina will perform the docking and output the results to myclobutanil_out.pdbqt and a log file myclobutanil_log.txt.

PART 3: Post-Docking Analysis and Data Interpretation

Expert Insight: The docking score provides a quantitative estimate of binding affinity, but it is not a direct measure of the true binding energy. It is crucial to visually inspect the predicted binding poses and analyze the intermolecular interactions to assess the biological relevance of the docking result.

Protocol 3.1: Analysis of Binding Affinity

  • Examine the Log File:

    • Open myclobutanil_log.txt. It will contain a table of the predicted binding affinities (in kcal/mol) for the top binding modes.

    • The most negative value represents the best-predicted binding affinity.[19]

  • Summarize Quantitative Data:

    • The output file myclobutanil_out.pdbqt contains the coordinates for the different binding poses. The binding affinities are also included in this file.

    • Organize the binding affinities for the top poses in a table for easy comparison.

Binding ModeBinding Affinity (kcal/mol)RMSD from Best Mode (Å)
1-9.50.000
2-9.21.852
3-9.02.103
.........

Protocol 3.2: Visualization and Interaction Analysis

  • Visualize the Docking Results:

    • Open the receptor PDBQT file (receptor.pdbqt) and the docking output file (myclobutanil_out.pdbqt) in PyMOL or ChimeraX.[20]

    • The output file contains multiple binding poses. You can view them individually to assess their conformations.

  • Identify Key Intermolecular Interactions:

    • Focus on the top-ranked binding pose.

    • Use visualization software to identify and measure key interactions between Myclobutanil and the active site residues of CYP51.[21]

    • Hydrogen Bonds: Look for hydrogen bonds between the nitrogen atoms of the triazole ring of Myclobutanil and polar residues in the active site.

    • Hydrophobic Interactions: Identify hydrophobic interactions between the chlorophenyl group and the butyl chain of Myclobutanil with non-polar residues.

    • Coordination to Heme Iron: A key interaction for azole antifungals is the coordination of one of the triazole nitrogen atoms to the heme iron atom in the active site of CYP51. Verify this interaction in your top-ranked pose.

  • Create a 2D Interaction Diagram:

    • Use tools like LigPlot+ or the Protein-Ligand Interaction Profiler (PLIP) web server to generate a 2D schematic of the interactions. This provides a clear and concise representation of the binding mode.

G cluster_protein CYP51 Active Site cluster_ligand Myclobutanil Heme Heme Iron Tyr132 TYR132 Phe233 PHE233 Met508 MET508 Triazole Triazole Ring Triazole->Heme Coordination Triazole->Tyr132 H-Bond Chlorophenyl Chlorophenyl Group Chlorophenyl->Phe233 π-π Stacking Butyl Butyl Chain Butyl->Met508 Hydrophobic

Caption: Key interactions between Myclobutanil and CYP51.

Validation of Docking Protocols

To ensure the trustworthiness of the docking results, it is essential to perform a validation step.[22]

  • Re-docking of a Co-crystallized Ligand: If a crystal structure of CYP51 with a bound inhibitor is available (e.g., PDB ID: 5FSA with posaconazole), extract the ligand and re-dock it into the active site.[23] A successful docking protocol should be able to reproduce the experimental binding pose with a root-mean-square deviation (RMSD) of less than 2.0 Å.[22][24]

  • Comparison with Experimental Data: If available, compare the ranking of binding affinities of a series of known inhibitors with their experimentally determined activities (e.g., IC50 values). A good correlation provides confidence in the docking protocol's ability to predict binding affinity.[22]

Conclusion

This application note provides a robust and scientifically grounded protocol for conducting molecular docking studies of Myclobutanil with its fungal target, CYP51. By following these detailed steps for preparation, docking, and analysis, researchers can gain valuable insights into the molecular basis of Myclobutanil's fungicidal activity. These insights can be leveraged for the structure-based design of novel antifungal agents and to better understand the mechanisms of fungicide resistance.

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 6336, Myclobutanil. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 5V5Z: Structure of CYP51 from the pathogen Candida albicans. National Center for Biotechnology Information. Retrieved from [Link]

  • Scripps Research. (2020, December 4). Tutorial – AutoDock Vina. The Olson Lab. Retrieved from [Link]

  • Hebei Shengnong Biotechnology Co., Ltd. (2025, October 9). Resistance Development to Myclobutanil in Fungal Pathogens. Retrieved from [Link]

  • Wikipedia contributors. (2023, November 27). Myclobutanil. In Wikipedia, The Free Encyclopedia. Retrieved from [Link]

  • RCSB Protein Data Bank. (2017). 5V5Z: Structure of CYP51 from the pathogen Candida albicans. Retrieved from [Link]

  • Wikipedia contributors. (2023, October 29). Lanosterol 14 alpha-demethylase. In Wikipedia, The Free Encyclopedia. Retrieved from [Link]

  • ResearchGate. (2022, April 25). How to validate the molecular docking results? Retrieved from [Link]

  • The Vina-Developers. (n.d.). Basic docking. AutoDock Vina 1.2.0 documentation. Retrieved from [Link]

  • Ryan, Z. R. (n.d.). LaBOX: A Grid Box Calculation Tool for Molecular Docking. GitHub. Retrieved from [Link]

  • ResearchGate. (2021, April 19). How can I validate docking result without a co-crystallized ligand? Retrieved from [Link]

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  • Bioinformatics Review. (2020, April 19). Beginner's Guide for Docking using Autodock Vina. Retrieved from [Link]

  • TheResearcher. (2025, August 6). Molecular Docking Using AutoDock Vina | Complete Step-by-Step Guide from Protein Preparation to Dock [Video]. YouTube. Retrieved from [Link]

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  • Quora. (2021, September 20). How does one prepare proteins for molecular docking? Retrieved from [Link]

  • RCSB Protein Data Bank. (2017). 5TZ1: Crystal structure of sterol 14-alpha demethylase (CYP51) from Candida albicans in complex with the tetrazole-based antifungal drug candidate VT1161 (VT1). Retrieved from [Link]

  • ResearchGate. (2013, October 22). What are the best ways to validate a docking result? Retrieved from [Link]

  • Warren, G. L., et al. (2006). A critical assessment of docking programs and scoring functions. Journal of medicinal chemistry, 49(20), 5912–5931. Retrieved from [Link]

  • ResearchGate. (2021, November 9). How to generate Autodock Grid Box? Retrieved from [Link]

  • Teach Yourself E-Series. (2024, May 9). Generating grid box for Docking using Vina [Video]. YouTube. Retrieved from [Link]

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 189447, Myclobutanil hydroxide. Retrieved from [Link]

  • Lepesheva, G. I., & Waterman, M. R. (2007). Sterol 14α-demethylase cytochrome P450 (CYP51), a P450 in all biological kingdoms. Biochimica et biophysica acta, 1770(3), 467–477. Retrieved from [Link]

  • Keniya, M. V., et al. (2018). Crystal Structures of Full-Length Lanosterol 14α-Demethylases of Prominent Fungal Pathogens Candida albicans and Candida glabrata Provide Tools for Antifungal Discovery. mBio, 9(2), e00309-18. Retrieved from [Link]

  • RCSB Protein Data Bank. (2010). 3LD6: Crystal structure of human lanosterol 14alpha-demethylase (CYP51) in complex with ketoconazole. Retrieved from [Link]

  • UniProt Consortium. (2021, September 29). CYP51A1 - Lanosterol 14-alpha demethylase - Homo sapiens (Human). UniProt. Retrieved from [Link]

  • PubChemLite. (n.d.). Myclobutanil (C15H17ClN4). Retrieved from [Link]

  • Worldwide Protein Data Bank. (n.d.). 5FSA. Retrieved from [Link]

  • Just Biotech Geeks. (2021, April 24). Molecular Docking Part - 1 | Protein & Ligand Preparation | Computer-Aided Drug Designing [Video]. YouTube. Retrieved from [Link]

  • Frederick, Z. A., & Villani, S. M. (2015). Prevalence of Myclobutanil Resistance and Difenoconazole Insensitivity in Populations of Venturia inaequalis. Plant Disease, 99(11), 1547-1554. Retrieved from [Link]

  • Hebei Chengnong Biotech Co., Ltd. (2025, August 4). The Mode of Action of Myclobutanil in Plant Protection. Retrieved from [Link]

  • ETFLIN. (n.d.). A Beginner's Guide to Molecular Docking. Retrieved from [Link]

  • Freddolino, P., Stone, J., & Schulten, K. (n.d.). Grid Generation and Matching for Small Molecule Docking. Theoretical and Computational Biophysics Group, Beckman, UIUC. Retrieved from [Link]

  • Wikidata. (n.d.). (S)-myclobutanil. Retrieved from [Link]

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  • ResearchGate. (n.d.). CYP51 A1 (Lanosterol 14 α-demethylase) with PDB ID: 5JLC. Retrieved from [Link]

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  • ResearchGate. (2025, October 24). (PDF) Cross‐resistance between myclobutanil and tebuconazole and the genetic basis of tebuconazole resistance in Venturia inaequalis. Retrieved from [Link]

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Application

Application Note: A Sensitive Immunoassay for the Detection of Myclobutanil in Plant Tissues

Abstract This application note describes a robust and sensitive competitive enzyme-linked immunosorbent assay (cELISA) for the quantitative detection of Myclobutanil in various plant tissues. Myclobutanil is a widely use...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note describes a robust and sensitive competitive enzyme-linked immunosorbent assay (cELISA) for the quantitative detection of Myclobutanil in various plant tissues. Myclobutanil is a widely used triazole fungicide effective against a broad spectrum of fungal diseases in crops such as grapes, almonds, and strawberries.[1][2] Its systemic nature allows it to penetrate and move within plant tissues, necessitating sensitive detection methods to ensure food safety and regulatory compliance.[3][4] The described bioassay offers a high-throughput and cost-effective alternative to traditional chromatographic methods, with a low limit of detection suitable for routine monitoring of Myclobutanil residues.

Introduction: The Need for Sensitive Myclobutanil Detection

Myclobutanil belongs to the triazole class of fungicides, which act by inhibiting the biosynthesis of ergosterol, a crucial component of fungal cell membranes.[1][2][5] This disruption of membrane function ultimately leads to the cessation of fungal growth.[5] While highly effective, the persistence of Myclobutanil residues in agricultural products is a significant concern for consumer health and international trade.[3] Regulatory bodies worldwide have established maximum residue limits (MRLs) for pesticides in food products, making sensitive and reliable detection methods essential for growers, processors, and regulatory agencies.

Traditionally, the analysis of pesticide residues relies on instrumental techniques such as gas chromatography-mass spectrometry (GC-MS) or high-performance liquid chromatography (HPLC).[6] While these methods are accurate and sensitive, they are often time-consuming, require expensive equipment, and involve complex sample preparation procedures.[6] Bioassays, particularly immunoassays like ELISA, present a compelling alternative for rapid screening of a large number of samples.[7][8] This application note provides a detailed protocol for a competitive ELISA designed for the specific and sensitive quantification of Myclobutanil in plant matrices.

Principle of the Competitive ELISA for Myclobutanil

The bioassay detailed here is a competitive enzyme-linked immunosorbent assay (cELISA). The principle of this assay relies on the competition between the Myclobutanil present in the sample and a known amount of a Myclobutanil-enzyme conjugate for binding to a limited number of specific anti-Myclobutanil antibody binding sites coated on a microtiter plate.

Mechanism of Detection:

  • Antibody Coating: High-affinity monoclonal antibodies specific to Myclobutanil are immobilized on the surface of microtiter plate wells.

  • Competitive Binding: The plant tissue extract (potentially containing Myclobutanil) is added to the wells along with a Myclobutanil-horseradish peroxidase (HRP) enzyme conjugate. Myclobutanil in the sample and the Myclobutanil-HRP conjugate compete to bind to the coated antibodies.

  • Signal Generation: After an incubation period, the unbound reagents are washed away. A chromogenic substrate (e.g., TMB, 3,3',5,5'-Tetramethylbenzidine) is added. The HRP enzyme on the bound conjugate catalyzes the conversion of the substrate, producing a colored product.

  • Inverse Proportionality: The intensity of the color produced is inversely proportional to the concentration of Myclobutanil in the sample.[9] A high concentration of Myclobutanil in the sample will result in less Myclobutanil-HRP conjugate binding to the antibodies, leading to a weaker color signal. Conversely, a low concentration of Myclobutanil will result in more conjugate binding and a stronger color signal. The concentration is then determined by comparing the signal to a standard curve.

cELISA_Principle cluster_high High Myclobutanil in Sample cluster_low Low Myclobutanil in Sample Ab1 Antibody Myclo_S1 Myclobutanil (Sample) Ab1->Myclo_S1 Binds Result1 Low Signal Myclo_E1 Myclobutanil-HRP Well1 Microtiter Well Well1->Ab1 Ab2 Antibody Myclo_E2 Myclobutanil-HRP Ab2->Myclo_E2 Binds Myclo_S2 Myclobutanil (Sample) Result2 High Signal Myclo_E2->Result2 Well2 Microtiter Well Well2->Ab2

Caption: Principle of the competitive ELISA for Myclobutanil detection.

Materials and Reagents

  • Myclobutanil analytical standard (≥98% purity)

  • Anti-Myclobutanil monoclonal antibody

  • Myclobutanil-HRP conjugate

  • 96-well microtiter plates (high binding capacity)

  • Phosphate Buffered Saline (PBS), pH 7.4

  • Coating Buffer (e.g., 0.05 M Carbonate-Bicarbonate buffer, pH 9.6)

  • Wash Buffer (PBS with 0.05% Tween-20, PBST)

  • Blocking Buffer (e.g., 1% Bovine Serum Albumin (BSA) in PBST)

  • Substrate Solution (TMB)

  • Stop Solution (e.g., 2 M H₂SO₄)

  • Acetonitrile (HPLC grade)

  • Sodium chloride (NaCl)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Primary secondary amine (PSA) sorbent

  • Graphitized carbon black (GCB) sorbent (for pigmented samples)

  • Deionized water

  • Microplate reader (450 nm)

  • Centrifuge and centrifuge tubes (15 mL and 50 mL)

  • Vortex mixer

  • Homogenizer

Detailed Protocols

Plant Tissue Sample Preparation (Modified QuEChERS Method)

The "Quick, Easy, Cheap, Effective, Rugged, and Safe" (QuEChERS) method is a widely adopted sample preparation technique for pesticide residue analysis in food matrices.[10][11][12] This protocol is optimized for the extraction of Myclobutanil from plant tissues for subsequent ELISA analysis.

QuEChERS_Workflow start Start: Plant Sample (10g) homogenize Homogenize with 10 mL Acetonitrile start->homogenize extract Add QuEChERS salts (MgSO4, NaCl) homogenize->extract vortex Vortex & Centrifuge extract->vortex supernatant Collect Acetonitrile Supernatant vortex->supernatant cleanup Dispersive SPE Cleanup (PSA, MgSO4, +/- GCB) supernatant->cleanup vortex2 Vortex & Centrifuge cleanup->vortex2 final_extract Final Extract for ELISA vortex2->final_extract end End final_extract->end

Caption: Modified QuEChERS workflow for sample preparation.

Step-by-Step Protocol:

  • Homogenization: Weigh 10 g of a representative plant tissue sample (e.g., grape, strawberry, or almond tissue) into a 50 mL centrifuge tube. Add 10 mL of acetonitrile. Homogenize the sample for 1-2 minutes at high speed.

  • Extraction: Add the QuEChERS extraction salts (e.g., 4 g anhydrous MgSO₄ and 1 g NaCl). Immediately cap and shake vigorously for 1 minute. The MgSO₄ aids in the removal of water and promotes partitioning of Myclobutanil into the acetonitrile layer.

  • Centrifugation: Centrifuge the tube at 4000 rpm for 5 minutes.

  • Dispersive Solid-Phase Extraction (d-SPE) Cleanup: Transfer a 1 mL aliquot of the upper acetonitrile layer to a 2 mL microcentrifuge tube containing 150 mg anhydrous MgSO₄ and 50 mg PSA sorbent. For highly pigmented samples (e.g., strawberries), add 50 mg of GCB to remove pigments.

  • Final Centrifugation: Vortex the d-SPE tube for 30 seconds and then centrifuge at 10,000 rpm for 5 minutes.

  • Dilution: Carefully collect the supernatant. This is the cleaned-up extract. Dilute the extract with PBS (pH 7.4) to a final solvent concentration of less than 10% acetonitrile to avoid matrix effects in the ELISA. The appropriate dilution factor will need to be determined during method validation.

Competitive ELISA Protocol
  • Antibody Coating: Dilute the anti-Myclobutanil monoclonal antibody to a pre-optimized concentration (e.g., 1 µg/mL) in Coating Buffer. Add 100 µL of the diluted antibody to each well of a 96-well microtiter plate. Incubate overnight at 4°C.

  • Washing: Discard the coating solution and wash the plate three times with 300 µL of Wash Buffer per well.

  • Blocking: Add 200 µL of Blocking Buffer to each well to block any remaining non-specific binding sites. Incubate for 1-2 hours at 37°C.

  • Washing: Repeat the washing step as in 4.2.2.

  • Competitive Reaction: Add 50 µL of the Myclobutanil standard solutions (in a range, e.g., 0, 0.05, 0.1, 0.25, 0.5, 1.0 ng/mL) or the diluted plant extracts to the appropriate wells. Then, immediately add 50 µL of the diluted Myclobutanil-HRP conjugate to each well. Incubate for 1 hour at 37°C.

  • Washing: Repeat the washing step as in 4.2.2.

  • Substrate Addition: Add 100 µL of TMB Substrate Solution to each well. Incubate in the dark at room temperature for 15-20 minutes. A blue color will develop.

  • Stopping the Reaction: Add 50 µL of Stop Solution to each well. The color will change from blue to yellow.

  • Data Acquisition: Read the absorbance of each well at 450 nm using a microplate reader within 15 minutes of adding the Stop Solution.

Data Analysis and Interpretation

The data is analyzed by plotting a standard curve. The percentage of binding (%B/B₀) for each standard and sample is calculated using the following formula:

%B/B₀ = (Absorbance of standard or sample / Absorbance of zero standard (B₀)) x 100

A standard curve is generated by plotting the %B/B₀ against the logarithm of the Myclobutanil concentration for the standards. The concentration of Myclobutanil in the unknown samples can then be interpolated from this curve.

Assay Validation and Performance

Method validation is crucial to ensure that the analytical method is fit for its intended purpose.[13][14] Key validation parameters for this bioassay should be established according to international guidelines such as SANTE/11312/2021.[15][16]

Parameter Description Typical Performance
Limit of Detection (LOD) The lowest concentration of analyte that can be reliably distinguished from the blank.0.05 µg/L
Limit of Quantification (LOQ) The lowest concentration of analyte that can be quantitatively determined with acceptable precision and accuracy.0.1 µg/L
Linear Range The concentration range over which the assay is accurate, precise, and linear.0.1 - 5.0 µg/L
Specificity (Cross-Reactivity) The ability of the antibody to distinguish Myclobutanil from other structurally related compounds.Low cross-reactivity with other triazole fungicides.
Accuracy (Recovery) The closeness of the measured value to the true value, determined by spiking blank samples with known concentrations.85-110%
Precision (RSD) The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings.< 15%

Table 1: Typical performance characteristics of the Myclobutanil cELISA.

Conclusion

The competitive ELISA protocol detailed in this application note provides a sensitive, rapid, and reliable method for the quantitative determination of Myclobutanil residues in plant tissues. The assay's high throughput and ease of use make it an ideal tool for routine screening in food safety and quality control laboratories. Proper sample preparation and adherence to the optimized protocol are critical for achieving accurate and reproducible results. This bioassay serves as a valuable component in a comprehensive pesticide monitoring program, complementing traditional analytical methods.

References

  • DIY Pest Control. (n.d.). Myclobutanil Fungicides. Retrieved from [Link]

  • Media Bros. (2025). Everything You Need to Know About the Pesticide Myclobutanil. Retrieved from [Link]

  • University of Hertfordshire. (n.d.). Myclobutanil (Ref: RH 3866). AERU. Retrieved from [Link]

  • Abad-Fuentes, A., et al. (2008). Development of Monoclonal Immunoassays for the Determination of Triazole Fungicides in Fruit Juices. Journal of Agricultural and Food Chemistry. Retrieved from [Link]

  • Abad-Fuentes, A., et al. (2008). Development of monoclonal immunoassays for the determination of triazole fungicides in fruit juices. PubMed. Retrieved from [Link]

  • DoMyOwn.com. (n.d.). Myclobutanil Fungicide, Label & MSDS. Retrieved from [Link]

  • Abad-Fuentes, A., et al. (2008). Development of Monoclonal Immunoassays for the Determination of Triazole Fungicides in Fruit Juices. ACS Publications. Retrieved from [Link]

  • Forlani, F., et al. (1995). Development of an enzyme-linked immunosorbent assay for triazole fungicides. Journal of Agricultural and Food Chemistry.
  • Wikipedia. (n.d.). Myclobutanil. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Myclobutanil. PubChem. Retrieved from [Link]

  • Organomation. (n.d.). Pesticide Sample Preparation. Retrieved from [Link]

  • Agilent. (n.d.). Sample Preparation for Analysis of 440 Pesticides in Botanical Dietary Supplements. Retrieved from [Link]

  • Wageningen University & Research. (n.d.). Validation of Chemical Methods for Residue Analysis. Retrieved from [Link]

  • Sharma, A., et al. (2021). Validation of Analytical Methods Used for Pesticide Residue Detection in Fruits and Vegetables. Food Analytical Methods. Retrieved from [Link]

  • ResearchGate. (2025). Development of Monoclonal Immunoassays for the Determination of Triazole Fungicides in Fruit Juices. Retrieved from [Link]

  • European Commission. (2017). Method validation and quality control procedures for pesticide residues analysis in food and feed. SANTE/11813/2017.
  • DrugFuture.com. (n.d.). Myclobutanil. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Validation of Analytical Methods Used for Pesticide Residue Detection in Fruits and Vegetables. Retrieved from [Link]

  • Unknown Source. (2024). Exploring the Properties and Uses of Myclobutanil 95% TC in Agriculture.
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  • Mettler Toledo. (n.d.). Pesticide Residue Testing – Accurate Standard Preparation. Retrieved from [Link]

  • AZoM. (2012). Sample Preparation for Pesticide Residue Analysis using the QuEChERS Method. Retrieved from [Link]

  • Szekacs, A., & Hammock, B. D. (1992). ELISA for the detection of the triazole fungicide myclobutanil. Journal of Agricultural and Food Chemistry.
  • European Food Safety Authority. (2022). Use of biosensors for rapid and sensitive detection of pesticides in food samples for food safety chemical risk assessment. Retrieved from [Link]

  • Fonseca, B. A., et al. (2019). Myclobutanil enantioselective risk assessment in humans through in vitro CYP450 reactions: Metabolism and inhibition studies. PubMed. Retrieved from [Link]

  • ResearchGate. (2019). Myclobutanil enantioselective risk assessment in humans through in vitro CYP450 reactions: Metabolism and inhibition studies. Retrieved from [Link]

  • Tulasi, B., et al. (2025). Bioassays Methods for Evaluating Insecticide Toxicity: Principles, Methods, and Considerations.
  • MDPI. (2023). The Effects of the Fungicide Myclobutanil on Soil Enzyme Activity. Retrieved from [Link]

  • Li, J., et al. (2024). Detection of myclobutanil and tebuconazole in apple using magnetic molecularly imprinted polymer surface-enhanced Raman spectroscopy.
  • MDPI. (n.d.). Removal of Myclobutanil and Detoxification in Modified Biomixtures: Fungal Bioaugmentation and Biochar Amendment. Retrieved from [Link]

  • Tulasi, B., et al. (2025).
  • Sun, Y. P. (1963). Pesticide Residues, Utility of Bioassay in the Determination of Pesticide Residues. Journal of Agricultural and Food Chemistry.
  • ResearchGate. (2023). The Effects of the Fungicide Myclobutanil on Soil Enzyme Activity. Retrieved from [Link]

  • Kumar, S., & Singh, A. (2017). Laboratory bioassay methods to assess the insecticide toxicity against insect pests-A review. Journal of Entomology and Zoology Studies.
  • ResearchGate. (2001). Determination of imidacloprid, metalaxyl, myclobutanil, propham, and thiabendazole in fruits and vegetables by liquid chromatography-atmospheric pressure chemical ionization-mass spectrometry. Retrieved from [Link]

  • MDPI. (2023). Dissipation, Processing Factors and Dietary Exposure Assessment of Myclobutanil in Tomato. Retrieved from [Link]

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  • Unknown Source. (2024). Myclobutanil 40% SC Production Process and Quality Assurance Guidelines.
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Method

Application Note: High-Performance Liquid Chromatography for the Quantitative Analysis of Myclobutanil in Agricultural Matrices

Abstract This comprehensive application note provides a detailed protocol for the quantitative analysis of Myclobutanil, a widely used triazole fungicide, in various agricultural matrices using High-Performance Liquid Ch...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive application note provides a detailed protocol for the quantitative analysis of Myclobutanil, a widely used triazole fungicide, in various agricultural matrices using High-Performance Liquid Chromatography (HPLC) with UV detection. The methodology is designed for researchers, scientists, and quality control professionals in the agrochemical and food safety sectors. We delve into the scientific principles underpinning the chosen analytical strategy, from sample preparation using the efficient QuEChERS method to the specifics of chromatographic separation on a C18 reversed-phase column. This guide offers step-by-step protocols for sample extraction, standard preparation, and HPLC analysis, alongside method validation parameters established in accordance with international guidelines to ensure data integrity and reliability.

Introduction: The Significance of Myclobutanil Analysis

Myclobutanil is a systemic fungicide belonging to the triazole class, renowned for its efficacy against a broad spectrum of fungal diseases, such as powdery mildew and rusts, in a variety of crops including grapes, almonds, and strawberries.[1][2] Its mode of action involves the inhibition of ergosterol biosynthesis, a critical component of fungal cell membranes.[3] Due to its widespread application, regulatory bodies worldwide, including the U.S. Environmental Protection Agency (EPA), have established Maximum Residue Limits (MRLs) for Myclobutanil in numerous food commodities to safeguard consumer health.[4][5][6][7] Consequently, the development of robust, reliable, and sensitive analytical methods for the routine monitoring of Myclobutanil residues is of paramount importance for ensuring food safety and regulatory compliance.[8]

High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique ideally suited for the separation and quantification of pesticide residues like Myclobutanil. Its versatility, sensitivity, and specificity, particularly when coupled with UV or mass spectrometry detectors, make it a cornerstone of modern analytical laboratories. This application note will focus on a validated HPLC-UV method, offering a cost-effective and accessible approach for many laboratories.

Scientific Principles and Method Rationale

The successful analysis of Myclobutanil hinges on a series of well-considered experimental choices, from sample preparation to chromatographic separation and detection.

Sample Preparation: The QuEChERS Approach

The complexity of agricultural matrices, which contain a myriad of interfering compounds such as pigments, lipids, and sugars, necessitates an efficient sample preparation step. The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method has emerged as the gold standard for multi-residue pesticide analysis in food and agricultural samples.[9][10][11] This approach offers a streamlined two-step process that significantly improves laboratory efficiency and throughput.[12][13]

The first step involves an extraction and partitioning phase. Acetonitrile is the solvent of choice for extracting Myclobutanil due to its ability to effectively solubilize the moderately polar analyte while minimizing the co-extraction of non-polar interferences like fats and oils.[9][10] The addition of salts, typically anhydrous magnesium sulfate (MgSO₄) and sodium chloride (NaCl), induces phase separation between the aqueous and organic layers, driving the pesticides into the acetonitrile layer.[10]

The second step is a dispersive solid-phase extraction (d-SPE) cleanup. An aliquot of the acetonitrile extract is mixed with a combination of sorbents. Primary secondary amine (PSA) is used to remove organic acids, sugars, and some pigments, while C18 sorbent is effective in removing non-polar interferences like lipids.[14][15] This cleanup step is crucial for reducing matrix effects and protecting the HPLC column from premature degradation.[16]

Chromatographic Separation: Reversed-Phase HPLC

The separation of Myclobutanil from any remaining matrix components is achieved using reversed-phase HPLC. This technique employs a non-polar stationary phase, typically a C18 (octadecylsilyl) bonded silica, and a polar mobile phase.[17] Myclobutanil, being a moderately non-polar compound (log Kow ≈ 2.94), partitions between the stationary and mobile phases.[18]

The mobile phase composition, a mixture of acetonitrile and water, is optimized to achieve a suitable retention time and sharp peak shape for Myclobutanil.[1][19] The addition of a small amount of acid, such as phosphoric or formic acid, to the aqueous component of the mobile phase can improve peak symmetry by suppressing the ionization of silanol groups on the silica support of the stationary phase.[1][19]

Detection: UV-Vis Spectrophotometry

Myclobutanil possesses a chromophore that absorbs ultraviolet (UV) light, making it amenable to detection by a UV-Vis spectrophotometric detector. The selection of an appropriate wavelength is critical for achieving optimal sensitivity. Based on its chemical structure, Myclobutanil exhibits a strong absorbance at approximately 230 nm, which is commonly used for its quantification.[1]

Experimental Protocols

Reagents and Materials
  • Solvents: Acetonitrile (HPLC grade), Water (HPLC grade), Ethyl Acetate (AR Grade).[1]

  • Reagents: Anhydrous Magnesium Sulfate (MgSO₄), Sodium Chloride (NaCl), Primary Secondary Amine (PSA) sorbent, C18 sorbent, 0.1% Ortho-phosphoric acid solution.[1]

  • Standards: Myclobutanil analytical standard (purity ≥ 99%).[1]

Preparation of Standard Solutions
  • Stock Standard Solution (1000 µg/mL): Accurately weigh 10 mg of Myclobutanil reference standard into a 10 mL volumetric flask. Dissolve and make up to the mark with acetonitrile. This solution should be stored at -18°C and is stable for up to 3 months.[1]

  • Working Standard Solutions: Prepare a series of working standard solutions by serial dilution of the stock solution with acetonitrile to achieve concentrations ranging from 0.01 to 5.0 µg/mL.[1] These solutions should be prepared fresh daily.

Sample Preparation (QuEChERS Protocol)

The following workflow outlines the QuEChERS procedure for a representative fruit or vegetable sample.

QuEChERS_Workflow cluster_extraction Extraction cluster_cleanup Dispersive SPE Cleanup cluster_analysis Analysis A 1. Weigh 10g of homogenized sample into a 50 mL centrifuge tube. B 2. Add 10 mL of acetonitrile. A->B C 3. Shake vigorously for 1 minute. B->C D 4. Add QuEChERS extraction salts (e.g., 4g MgSO₄, 1g NaCl). C->D E 5. Shake vigorously for 1 minute and centrifuge. D->E F 6. Transfer a 1 mL aliquot of the acetonitrile supernatant to a 2 mL d-SPE tube. E->F G 7. The d-SPE tube contains cleanup sorbents (e.g., 150mg MgSO₄, 50mg PSA, 50mg C18). F->G H 8. Vortex for 30 seconds and centrifuge. G->H I 9. Collect the supernatant. H->I J 10. Filter through a 0.22 µm syringe filter. I->J K 11. Transfer to an HPLC vial for analysis. J->K

Caption: QuEChERS workflow for Myclobutanil extraction.

HPLC-UV Chromatographic Conditions

The following table summarizes the optimized HPLC conditions for Myclobutanil analysis.

ParameterCondition
HPLC System Agilent 1260 Infinity II or equivalent
Column C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)[1]
Mobile Phase Acetonitrile : 0.1% Ortho-phosphoric acid in water (70:30, v/v)[1]
Flow Rate 1.0 mL/min[1]
Injection Volume 20 µL[1]
Column Temperature 30°C[1]
Detector UV-Vis Detector
Wavelength 230 nm[1]
Run Time Approximately 15 minutes[1]

Under these conditions, Myclobutanil typically elutes at a retention time of approximately 6.3 ± 0.2 minutes.[1]

Method Validation

To ensure the reliability and accuracy of the analytical data, the method was validated according to the International Council for Harmonisation (ICH) and SANCO guidelines.[1][20][21][22][23][24] The key validation parameters are summarized below.

Linearity

The linearity of the method was evaluated by constructing a calibration curve using the working standard solutions. A minimum of five concentration levels is recommended.[22] The method demonstrated excellent linearity over the concentration range of 0.01 to 5.0 µg/mL, with a correlation coefficient (r²) greater than 0.999.[1][15]

Accuracy and Precision

Accuracy was determined by performing recovery studies on spiked blank matrix samples at different concentration levels (e.g., 0.01 and 0.1 mg/kg).[1] Precision was evaluated by determining the repeatability (intra-day precision) and intermediate precision (inter-day precision), expressed as the relative standard deviation (%RSD). The method should achieve average recoveries between 80-110% with an RSD of less than 15%.[12]

Fortification Level (mg/kg)Average Recovery (%)RSD (%)
0.0194< 5
0.189< 5
Limits of Detection (LOD) and Quantification (LOQ)

The LOD is the lowest concentration of an analyte that can be reliably detected, while the LOQ is the lowest concentration that can be quantitatively determined with acceptable precision and accuracy. These are typically determined based on the signal-to-noise ratio (S/N), with an S/N of 3 for LOD and 10 for LOQ. For this method, the LOD and LOQ were found to be approximately 0.003 mg/kg and 0.01 mg/kg, respectively.[1]

Data Analysis and Interpretation

The concentration of Myclobutanil in the prepared samples is determined by comparing the peak area of the analyte in the sample chromatogram to the calibration curve generated from the standard solutions.[1]

Calculation:

Concentration (mg/kg) = (C_hplc × V_final) / W_sample

Where:

  • C_hplc = Concentration of Myclobutanil from the HPLC calibration curve (µg/mL)

  • V_final = Final volume of the sample extract (mL)

  • W_sample = Weight of the initial sample (g)

It is crucial to analyze a matrix blank (an unspiked sample of the same matrix) to ensure there are no interfering peaks at the retention time of Myclobutanil.[1]

Conclusion

The HPLC-UV method detailed in this application note provides a robust, sensitive, and reliable approach for the quantitative analysis of Myclobutanil residues in agricultural commodities. The implementation of the QuEChERS sample preparation protocol ensures high-throughput analysis with excellent analyte recovery and minimal matrix interference. The method has been thoroughly validated to meet international standards, making it suitable for routine monitoring in regulatory, industrial, and research laboratories to ensure compliance with food safety regulations.

References

  • Anastassiades, M., Lehotay, S. J., Štajnbaher, D., & Schenck, F. J. (2003). Fast and Easy Multiresidue Method Employing Acetonitrile Extraction/Partitioning and "Dispersive Solid-Phase Extraction" for the Determination of Pesticide Residues in Produce. Journal of AOAC International, 86(2), 412–431. ([Link])

  • CVUA Stuttgart. (2019). QuEChERS Multi-Residue Method for Pesticide Analysis. ([Link])

  • Phenomenex. (2025). QuEChERS Method for Pesticide Residue Analysis. ([Link])

  • LCGC International. QuEChERS - A New Sample Preparation Technique for Multiresidue Analysis of Pesticides in Foods and Agricultural Samples. ([Link])

  • SIELC Technologies. Separation of Myclobutanil on Newcrom R1 HPLC column. ([Link])

  • HELIX Chromatography. HPLC Methods for analysis of Myclobutanil. ([Link])

  • Tentu, N. R., et al. (2016). Independent-laboratory-method-validation-for-the-determination-of-myclobutanil-residues-in-cucumber. TSI Journals. ([Link])

  • Media Bros. (2025). Everything You Need to Know About the Pesticide Myclobutanil. ([Link])

  • Wang, J., et al. (2012). Residue Analysis and Degradation Studies of Fenbuconazole and Myclobutanil in Strawberry by Chiral High-Performance Liquid Chromatography–Tandem Mass Spectrometry. Journal of Agricultural and Food Chemistry. ([Link])

  • European Commission. (2021). Analytical quality control and method validation procedures for pesticide residues analysis in Food and Feed (SANTE 11312/2021). ([Link])

  • Semantic Scholar. Validation of Analytical Methods Used for Pesticide Residue Detection in Fruits and Vegetables. ([Link])

  • PubMed. (2018). [Determination of myclobutanil and difenoconazole residues in pollen and honey of litchi by high performance liquid chromatography-tandem mass spectrometry]. ([Link])

  • University of Hertfordshire. (n.d.). Myclobutanil (Ref: RH 3866). AERU. ([Link])

  • Journal of Agricultural and Food Chemistry. (2018). Validation of an Analytical Method for the Determination of Pesticide Residues in Vine Leaves by GC-MS/MS. ([Link])

  • National Center for Biotechnology Information. (n.d.). Myclobutanil. PubChem. ([Link])

  • European Commission. (2021). ANALYTICAL QUALITY CONTROL AND METHOD VALIDATION PROCEDURES FOR PESTICIDE RESIDUES ANALYSIS IN FOOD AND FEED - SANTE 11312/2021. ([Link])

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  • ResearchGate. (2002). Determination of imidacloprid, metalaxyl, myclobutanil, propham, and thiabendazole in fruits and vegetables by liquid chromatography-atmospheric pressure chemical ionization-mass spectrometry. ([Link])

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  • Shanghai Preventive Medicine. (n.d.). Preparation and application of proficiency testing sample of myclobutanil and procymidone in apple powder. ([Link])

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Application

Application Notes &amp; Research Protocols: Myclobutanil in Integrated Pest Management (IPM)

For Researchers, Scientists, and Drug Development Professionals This document provides a detailed technical guide for the application of myclobutanil within the framework of Integrated Pest Management (IPM) research. It...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed technical guide for the application of myclobutanil within the framework of Integrated Pest Management (IPM) research. It is designed to move beyond simple instructions, offering field-proven insights and explaining the causal relationships behind experimental choices to ensure scientifically robust and validated outcomes.

Part 1: Foundational Principles and Mechanism of Action

Myclobutanil is a systemic, broad-spectrum fungicide belonging to the triazole chemical class.[1] It is valued for its preventative and curative action against a wide array of fungal pathogens, particularly Ascomycetes, Fungi Imperfecti, and Basidiomycetes, which cause diseases like powdery mildews, scabs, and rusts on numerous crops.[1][2]

Biochemical Mechanism of Action

As a member of the Demethylation Inhibitor (DMI) group of fungicides, myclobutanil's mode of action is highly specific.[1] It disrupts the fungal pathogen's cellular integrity by inhibiting the C14-demethylase enzyme, which is essential for the biosynthesis of ergosterol.[1][3] Ergosterol is the primary sterol in fungal cell membranes, analogous to cholesterol in mammalian cells, and is critical for maintaining membrane fluidity, structure, and function.[4] By blocking this key step, myclobutanil leads to the accumulation of toxic sterol precursors and a depletion of ergosterol, causing the cessation of fungal growth and eventual cell death.[1][5] This single-site mode of action is categorized under the Fungicide Resistance Action Committee (FRAC) Code 3.[6][7]

Lanosterol Lanosterol C14_Demethylase Cytochrome P450 14α-demethylase (CYP51) Lanosterol->C14_Demethylase Acts upon Ergosterol Ergosterol C14_Demethylase->Ergosterol Synthesizes Myclobutanil Myclobutanil (FRAC Group 3) Myclobutanil->C14_Demethylase Inhibits Membrane Functional Fungal Cell Membrane Ergosterol->Membrane Disrupted_Membrane Disrupted Membrane (Growth Arrest & Cell Death) Membrane->Disrupted_Membrane Depletion of Ergosterol leads to cluster_field Field Sampling cluster_lab Laboratory Assay cluster_analysis Data Analysis Collect_Leaves 1. Collect leaves with single lesions Isolate_Fungus 2. Isolate pure fungal culture Collect_Leaves->Isolate_Fungus Prepare_Plates 3. Prepare agar plates with myclobutanil series (0, 0.01, 0.1, 1.0 µg/mL) Isolate_Fungus->Prepare_Plates Inoculate 4. Inoculate plates with mycelial plugs Prepare_Plates->Inoculate Incubate 5. Incubate and measure colony growth Inoculate->Incubate Calculate_Inhibition 6. Calculate percent growth inhibition Incubate->Calculate_Inhibition Calculate_EC50 7. Perform regression to determine EC₅₀ value Calculate_Inhibition->Calculate_EC50 Compare 8. Compare to baseline to find Resistance Factor Calculate_EC50->Compare

Caption: Workflow for monitoring fungal resistance to myclobutanil.

Table 1: Example Application Rates for Myclobutanil Formulations

Crop Disease Product Example Application Rate per Acre Pre-Harvest Interval (PHI)
Grapes Powdery Mildew, Black Rot Rally® 40WSP 3 - 5 oz 14 days [8]
Apples Scab, Powdery Mildew, Rust Rally® 40WSP 5 - 8 oz 14 days
Stone Fruit Brown Rot, Powdery Mildew Eagle® 20EW 4 - 6 fl oz 0 days
Turfgrass Dollar Spot, Brown Patch Myclobutanil 20EW T&O 1.0 - 2.4 fl oz per 1000 sq ft [9] N/A

(Note: Always consult the specific product label for legal application rates and intervals.)

Table 2: Representative EC₅₀ Values for Venturia inaequalis

Isolate Type Myclobutanil EC₅₀ (μg/mL) Difenoconazole EC₅₀ (μg/mL) Interpretation
Baseline (Sensitive) 0.07 [10] 0.002 [11][12] Wild-type population with no prior exposure to DMI fungicides.
Reduced Sensitivity 0.1 - 0.5 0.01 - 0.05 Population shows a shift in sensitivity; field control may be reduced.

| Practical Resistance | > 1.0 | > 0.1 | Fungicide is unlikely to provide effective control at label rates. [11][12]|

Part 3: Protocols for Assessing Non-Target Effects

A core tenet of IPM is the conservation of natural enemies (predators and parasitoids) and pollinators. Chemical applications must be evaluated for their potential to disrupt these beneficial populations. Myclobutanil is considered moderately toxic to bees and aquatic invertebrates. [1][2]Furthermore, sublethal effects, such as reduced respiration in honey bees, can compromise colony health. [13][14]

Protocol 3.1: Non-Target Arthropod Bioassay (IOBC Method)

Objective: To assess the lethal and sublethal effects of myclobutanil on a key beneficial arthropod, such as the predatory mite Typhlodromus pyri or the parasitic wasp Aphidius rhopalosiphi.

Causality: Standardized laboratory tests provide a worst-case exposure scenario (Tier I). By exposing organisms to a dry film of the pesticide on an inert surface like glass, variables such as leaf surface texture and UV degradation are removed, allowing for a direct assessment of the compound's intrinsic toxicity. [15]This method is internationally recognized for regulatory risk assessment.

Methodology:

  • Test Organisms: Use commercially reared, age-standardized adult beneficials (e.g., female A. rhopalosiphi). [16]2. Test Arenas: Use ventilated glass plates or petri dishes as test arenas.

  • Treatment Application:

    • Prepare spray solutions of a myclobutanil formulation at the maximum recommended field rate, a 1/10x rate, and a water-only control.

    • Spray the glass plates in a spray chamber to achieve a uniform deposit and allow them to dry completely.

  • Exposure: Introduce a set number of organisms (e.g., 30 adult wasps) into each test arena. Provide a food source (e.g., honey droplets). Replicate each treatment at least five times.

  • Incubation: Maintain the arenas under controlled conditions (e.g., 22°C, 70% RH, 16:8 L:D photoperiod).

  • Assessment:

    • Mortality: Assess mortality at 24 and 48 hours. Correct for control mortality using Abbott's formula if necessary.

    • Sublethal Effects (Parasitism Capacity): After 48 hours, transfer surviving female wasps individually to arenas containing aphid-infested seedlings. After 24 hours, remove the wasps and incubate the seedlings for 10-14 days. Count the number of parasitized aphids ("mummies") to assess reproductive capacity.

  • Data Analysis: Analyze mortality and reproduction data using ANOVA and a suitable post-hoc test. Classify the effect based on IOBC categories (e.g., <30% effect = harmless, 30-79% = slightly harmful).

Protocol 3.2: Pollinator Sublethal Effects Assessment

Objective: To evaluate the sublethal impact of myclobutanil on honey bee (Apis mellifera) physiology following oral exposure.

Causality: While direct mortality from fungicides is often low, sublethal effects on behavior, metabolism, and immune function can have significant colony-level consequences. [14][17]Measuring metabolic indicators like respiration rate provides a sensitive endpoint to detect stress that would be missed by mortality assays alone. [13] Methodology:

  • Bee Collection: Collect newly emerged worker bees from healthy, pesticide-free colonies.

  • Exposure:

    • Prepare a series of sucrose solutions (50% w/v) containing myclobutanil at environmentally relevant concentrations (based on residue analysis of nectar/pollen) and a control solution with no fungicide.

    • House bees in small cages (e.g., 30 bees per cage) and provide the treated sucrose solutions ad libitum for a defined period (e.g., 48 hours).

  • Respirometry:

    • Following exposure, use a flow-through or stop-flow respirometry system to measure the rate of CO₂ production for individual bees from each treatment group.

    • Allow bees to acclimate within the respirometry chamber before recording measurements.

  • Detoxification Enzyme Activity:

    • After respirometry, freeze the bees at -80°C.

    • Homogenize bee tissues (e.g., thorax or abdomen) and use spectrophotometric assays to measure the activity of key detoxification enzymes like Cytochrome P450 monooxygenases (using a substrate like 7-ethoxycoumarin) and Glutathione S-transferases (GSTs). [13]5. Data Analysis: Compare respiration rates and enzyme activities across treatment groups using ANOVA.

Table 3: Ecotoxicological Profile of Myclobutanil

Organism Group Endpoint Value Toxicity Classification Source
Honey Bee (Apis cerana cerana) 48h Oral LD₅₀ 2.154 µ g/bee Moderately Toxic [13]
Honey Bee (Apis cerana cerana) 48h Contact LD₅₀ 4.697 µ g/bee Moderately Toxic [13]
Fish (e.g., Rainbow Trout) 96h LC₅₀ 2.5 mg/L Moderately Toxic [1][2]
Aquatic Invertebrate (Daphnia magna) 48h EC₅₀ 11 mg/L Moderately Toxic [1][2]

| Earthworm | 14d LC₅₀ | 137 mg/kg soil | Moderately Toxic | [2]|

Part 4: Environmental Fate and Residue Analysis

Understanding how long myclobutanil persists in the environment is crucial for determining re-application intervals, assessing risks to soil health, and ensuring food safety. Field studies show that myclobutanil's half-life can vary significantly based on conditions, ranging from 3.5-6.8 days in plant tissues to 11-19 days in aerobic soil, with much longer persistence possible in anaerobic soil. [4][18][19][20]

Protocol 4.1: Plant Tissue Residue Analysis (QuEChERS & LC-MS/MS)

Objective: To accurately quantify myclobutanil residues in a complex plant matrix (e.g., grapes, tomatoes).

Causality: The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a streamlined sample preparation technique that efficiently extracts a wide range of pesticides while removing a significant portion of interfering matrix components like fats and pigments. [21]Coupling this with Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) provides the high sensitivity and selectivity required for detecting and quantifying residues at trace levels, ensuring compliance with Maximum Residue Limits (MRLs). [22][23] Methodology:

  • Sample Homogenization: Collect a representative sample (e.g., 1 kg of grapes) from a treated field plot. Cryogenically homogenize the entire sample to a fine powder using liquid nitrogen to prevent enzymatic degradation and ensure uniformity.

  • Extraction (QuEChERS):

    • Weigh 10-15 g of the homogenized sample into a 50 mL centrifuge tube.

    • Add 10 mL of acetonitrile.

    • Add a pre-packaged salt packet (e.g., containing magnesium sulfate, sodium chloride, sodium citrate) to induce phase separation.

    • Shake vigorously for 1 minute and centrifuge at >3000 g for 5 minutes.

  • Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

    • Transfer an aliquot (e.g., 1 mL) of the upper acetonitrile layer to a 2 mL d-SPE tube containing a sorbent mixture (e.g., primary secondary amine (PSA) to remove sugars and acids, C18 to remove fats, and MgSO₄ to remove water). [21][22] * Vortex for 30 seconds and centrifuge for 2 minutes.

  • Analysis (LC-MS/MS):

    • Take the final cleaned extract and dilute it as needed.

    • Inject the sample into an LC-MS/MS system equipped with a suitable column (e.g., C18).

    • Use electrospray ionization (ESI) in positive mode.

    • Monitor for at least two specific precursor-product ion transitions for myclobutanil to ensure accurate identification and quantification.

    • Quantify against a matrix-matched calibration curve to correct for matrix effects.

Sample 1. Homogenize Plant Sample (10g) Extract 2. Add Acetonitrile & QuEChERS salts. Shake & Centrifuge. Sample->Extract Cleanup 3. Transfer supernatant to d-SPE tube. Vortex & Centrifuge. Extract->Cleanup Analyze 4. Dilute final extract and inject into LC-MS/MS. Cleanup->Analyze Result Quantified Residue Level (mg/kg) Analyze->Result

Caption: QuEChERS workflow for myclobutanil residue analysis.

Conclusion: Synthesizing Research for Strategic IPM

The protocols outlined above provide a framework for generating the critical data needed to responsibly integrate myclobutanil into an IPM program. By combining field efficacy data with in-vitro resistance monitoring, researchers can make informed decisions about application timing and the necessity for rotation partners. Data from non-target bioassays are essential for quantifying the ecological risks and establishing application guidelines that protect beneficial species. Finally, residue analysis validates the entire program by ensuring that on-farm practices result in food products that are safe for consumption. The ultimate goal is to leverage the fungicidal power of myclobutanil while preserving its long-term viability and safeguarding the agricultural ecosystem.

References

  • Media Bros. (2025). Everything You Need to Know About the Pesticide Myclobutanil. Available at: [Link]

  • Yuan, Y., et al. (2012). Dissipation and residues of myclobutanil in tobacco and soil under field conditions. Bulletin of Environmental Contamination and Toxicology, 88(5), 759-763. Available at: [Link]

  • ResearchGate. (2025). Dissipation and Residues of Myclobutanil in Tobacco and Soil Under Field Conditions. Available at: [Link]

  • Ţîncu, R., et al. (2023). The Effects of the Fungicide Myclobutanil on Soil Enzyme Activity. MDPI. Available at: [Link]

  • Liu, X., et al. (2009). The dissipation rates of myclobutanil and residue analysis in wheat and soil using gas chromatography-ion trap mass spectrometry. Journal of Environmental Science and Health, Part B, 44(8), 957-967. Available at: [Link]

  • Fungicide Resistance Action Committee (FRAC). (2021). Summary of Fungicide Resistance Management Guidelines by FRAC Working Group (WG) and Expert Fora (EF) relevant for Soybean. Available at: [Link]

  • ResearchGate. (n.d.). Acute toxicity and sublethal effects of myclobutanil on respiration, flight and detoxification enzymes in Apis cerana cerana. Available at: [Link]

  • FRAC Argentina. (2019). Fungicide resistance management in cereals 2019. Available at: [Link]

  • GPN Magazine. (n.d.). What About the Effect of Fungicides on Bees?. Available at: [Link]

  • ResearchGate. (n.d.). Which pesticides are safe to beneficial insects and mites?. Available at: [Link]

  • Michigan State University Extension. (2013). FRAC codes help in fungicide resistance management. Available at: [Link]

  • Banner Sales and Consulting, Inc. (n.d.). Myclobutanil 20 EW T&O. Available at: [Link]

  • The Ohio State University. (2018). Protecting Pollinators While Using Pesticides. Ohioline. Available at: [Link]

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  • ResearchGate. (n.d.). Grape Pest Management. Available at: [Link]

  • University of Hertfordshire. (n.d.). Myclobutanil (Ref: RH 3866). AERU. Available at: [Link]

  • University of California Statewide IPM Program. (n.d.). Myclobutanil - Pesticide Active Ingredients Database. Available at: [Link]

  • American Phytopathological Society. (1991). Baseline Sensitivities of Venturia inaequalis to Sterol Demethylation Inhibitors. Plant Disease, 75(7), 726-728. Available at: [Link]

  • FRAC. (2022). FRAC Code List. Available at: [Link]

  • Eurofins. (2024). Non-Target Arthropods | Ecosystem Control. Available at: [Link]

  • ResearchGate. (n.d.). Mean effective concentration for 50% inhibition (EC 50 ) values and.... Available at: [Link]

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  • NIH National Center for Biotechnology Information. (n.d.). Recommendations for the design of laboratory studies on non-target arthropods for risk assessment of genetically engineered plants. Available at: [Link]

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Method

Application Note: A Protocol for Studying the Systemic Properties of Myclobutanil in Soybean (Glycine max)

Introduction: The Strategic Importance of Systemic Fungicides in Soybean Protection Soybean (Glycine max) is a global commodity crop, but its yield is persistently threatened by fungal pathogens. Among the most destructi...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Systemic Fungicides in Soybean Protection

Soybean (Glycine max) is a global commodity crop, but its yield is persistently threatened by fungal pathogens. Among the most destructive is Phakopsora pachyrhizi, the causal agent of Asian Soybean Rust (ASR). Effective management of ASR and other foliar diseases often relies on the timely application of fungicides. Myclobutanil, a member of the triazole class, is a key active ingredient used for this purpose.[1] Its efficacy is not solely dependent on its fungitoxic properties but is significantly enhanced by its ability to move within the plant from the site of application to other tissues—a characteristic known as systemicity.

Understanding the precise uptake, translocation, and distribution dynamics of myclobutanil in soybean plants is critical for optimizing application strategies, ensuring comprehensive disease control, and managing the development of fungicide resistance. This document provides a detailed technical guide for researchers to quantitatively study the systemic properties of myclobutanil in soybeans, from experimental design to analytical quantification. The protocols herein are designed to be robust and self-validating, providing a framework for generating high-quality, reproducible data.

Scientific Background: Myclobutanil's Mode of Action and Physicochemical Rationale for Systemicity

Mechanism of Fungicidal Action

Myclobutanil is a sterol biosynthesis inhibitor (SBI), specifically classified as a demethylation inhibitor (DMI).[2] Its mode of action is the targeted inhibition of the fungal enzyme C14-demethylase, which is essential for the production of ergosterol.[3][4][5] Ergosterol is a vital structural component of fungal cell membranes, analogous to cholesterol in mammalian cells. By blocking its synthesis, myclobutanil disrupts membrane integrity, leading to abnormal fungal growth and cell death.[3][4]

cluster_0 Fungal Cell Lanosterol Lanosterol Enzyme 14α-demethylase Lanosterol->Enzyme substrate Ergosterol Ergosterol Enzyme->Ergosterol product Disrupted Disrupted Cell Membrane Integrity Membrane Functional Cell Membrane Ergosterol->Membrane Myclobutanil Myclobutanil Myclobutanil->Enzyme Inhibition

Caption: Mechanism of Myclobutanil as a DMI fungicide.

Physicochemical Properties and Predicted Systemic Behavior

The movement of a chemical within a plant is governed by its physical and chemical properties, primarily its water solubility and lipophilicity (expressed as the octanol-water partition coefficient, Log Kₒw). Myclobutanil's properties suggest it is well-suited for systemic movement within the plant's vascular system.

PropertyValueImplication for SystemicitySource
Molecular Weight 288.8 g/mol N/A[6]
Water Solubility 132 mg/L (at 20°C)Moderate solubility allows for transport in the aqueous xylem stream.[7]
Log Kₒw 2.94Indicates moderate lipophilicity, enabling passage through plant cuticles and cell membranes without becoming permanently trapped in lipid-rich tissues.[8]
Vapor Pressure 1.6 x 10⁻⁶ mm HgLow volatility reduces loss from the leaf surface.[8]
Henry's Law Constant 4.3 x 10⁻⁹ atm-m³/molIndicates myclobutanil is essentially nonvolatile from water surfaces.[8]

Based on these properties, myclobutanil is predicted to be xylem-mobile (acropetal movement). After foliar application, it can penetrate the leaf cuticle and enter the vascular system, moving upwards with the transpiration stream to new growth. Previous studies have confirmed this, demonstrating that myclobutanil is readily translocated to foliage above the point of application but does not move downwards (lack of phloem mobility).[1][9] This upward movement is a key factor in its ability to protect developing tissues that were not directly sprayed.[9]

Experimental Design and Workflow

The primary objective of this study is to quantify the uptake and translocation of myclobutanil in soybean plants over time following a localized foliar application.

cluster_setup Phase 1: Experiment Setup cluster_sampling Phase 2: Sampling & Processing cluster_analysis Phase 3: Analysis A 1. Soybean Cultivation (V3-V4 Growth Stage) B 2. Prepare Myclobutanil Formulation A->B C 3. Localized Foliar Application (e.g., to a single trifoliate leaf) B->C D 4. Time-Course Sampling (e.g., 1, 3, 7, 14 days) C->D Incubation Period E 5. Dissect Plant into Sections (Treated Leaf, Upper Leaves, Stem, etc.) D->E F 6. Homogenize & Weigh Tissues E->F G 7. QuEChERS Extraction F->G H 8. UPLC-MS/MS Quantification G->H I 9. Data Analysis & Interpretation H->I

Caption: Overall experimental workflow for the systemic study.

Detailed Protocols

Protocol 1: Soybean Plant Cultivation
  • Rationale: Healthy, uniform plants at a consistent growth stage are essential for reproducible results. The V3-V4 stage (three to four fully developed trifoliate leaves) is ideal as it provides distinct, well-separated leaves for application and sampling.

  • Seed Selection: Choose a common soybean cultivar (e.g., 'Williams 82') to ensure consistency.

  • Planting: Plant seeds in 15 cm diameter pots filled with a standard potting mix. Maintain one plant per pot.

  • Growth Conditions: Grow plants in a controlled environment (growth chamber or greenhouse) with a 16:8 hour light:dark cycle, temperature of 25±2°C, and relative humidity of 60-70%.

  • Watering: Water plants as needed to maintain consistent soil moisture, avoiding waterlogging.

  • Selection for Treatment: Select healthy, uniform plants at the V3-V4 growth stage for the experiment.

Protocol 2: Myclobutanil Application
  • Rationale: A localized application is crucial to differentiate between the initial point of entry and tissues where the compound has translocated.

  • Solution Preparation: Prepare a treatment solution of myclobutanil using a commercial formulation (e.g., Systhane™ Forte) diluted in deionized water to a final concentration relevant to field application rates. Include a non-ionic surfactant if recommended by the product label.

  • Application Site: Identify and mark the second fully developed trifoliate leaf from the bottom of each plant as the "Treated Leaf."

  • Application: Using a micropipette or microsprayer, apply a precise volume (e.g., 50 µL) of the myclobutanil solution in small droplets distributed across the surface of the Treated Leaf. Avoid runoff.

  • Control Group: Treat a separate group of plants with a solution containing only water and surfactant to serve as a negative control.

  • Post-Application: Return plants to the growth chamber. Do not water over the foliage for the duration of the experiment to prevent wash-off.

Protocol 3: Time-Course Sampling
  • Rationale: Sampling at multiple time points allows for the characterization of uptake and translocation kinetics.

  • Sampling Intervals: At designated time points post-application (e.g., 1, 3, 7, and 14 days), harvest a minimum of three replicate plants per time point.

  • Surface Residue Removal: Gently wash the surface of the "Treated Leaf" with a 10% acetonitrile solution to remove any unabsorbed surface residue. Collect this wash for analysis if desired.

  • Plant Dissection: Dissect each plant into the following sections:

    • Treated Leaf (washed)

    • Leaves and stem above the Treated Leaf

    • Leaves and stem below the Treated Leaf

    • Roots (gently washed with water to remove soil)

  • Sample Handling: Record the fresh weight of each tissue section. Immediately flash-freeze the samples in liquid nitrogen and store them at -80°C until extraction to prevent degradation.

Protocol 4: Myclobutanil Extraction (Modified QuEChERS)
  • Rationale: The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a highly efficient and widely accepted technique for extracting pesticide residues from complex plant matrices.[10]

  • Homogenization: Homogenize the frozen tissue samples to a fine powder using a cryogenic grinder or a mortar and pestle with liquid nitrogen.

  • Extraction:

    • Weigh 2 g of homogenized tissue into a 50 mL centrifuge tube.

    • Add 10 mL of water and 10 mL of acetonitrile.

    • Add the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate, 0.5 g disodium citrate sesquihydrate).

    • Cap tightly and shake vigorously for 1 minute.

    • Centrifuge at 4,000 rpm for 5 minutes.

  • Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

    • Transfer 1 mL of the upper acetonitrile layer to a 2 mL d-SPE tube containing cleanup sorbents (e.g., 150 mg MgSO₄, 50 mg Primary Secondary Amine (PSA), 50 mg C18).

    • Vortex for 30 seconds.

    • Centrifuge at 10,000 rpm for 2 minutes.

  • Final Sample: Transfer the cleaned supernatant to an autosampler vial for UPLC-MS/MS analysis.

Protocol 5: Analytical Quantification (UPLC-MS/MS)
  • Rationale: Ultra-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UPLC-MS/MS) provides the high sensitivity and selectivity required to accurately quantify low concentrations of myclobutanil in complex plant extracts.[10]

  • Instrumentation: Use a UPLC-MS/MS system equipped with an electrospray ionization (ESI) source operating in positive ion mode.

  • Chromatographic Conditions (Example):

    • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.7 µm).

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: A suitable gradient to separate myclobutanil from matrix interferences.

  • Mass Spectrometry Conditions:

    • Monitor at least two specific Multiple Reaction Monitoring (MRM) transitions for myclobutanil for quantification and confirmation.

  • Quantification:

    • Prepare a matrix-matched calibration curve by spiking known concentrations of a myclobutanil analytical standard into extracts from untreated control plants.

    • Analyze experimental samples and quantify the concentration against the calibration curve.

    • Validate the method by assessing recovery, precision, linearity, and the limit of quantification (LOQ) according to SANTE guidelines.[10]

Data Interpretation and Visualization

The final data should be expressed as the concentration of myclobutanil (e.g., in ng/g fresh weight) in each plant tissue section at each time point.

Expected Outcome: The results are expected to show:

  • A high initial concentration in the Treated Leaf , which may decrease over time due to translocation and potential metabolism.

  • A time-dependent increase in myclobutanil concentration in the Leaves and stem above the Treated Leaf , confirming upward xylem transport.

  • Negligible or non-detectable concentrations in the Leaves and stem below the Treated Leaf and Roots , confirming the lack of downward phloem transport.

cluster_plant Soybean Plant Upper_Leaves Upper Leaves (Systemic Accumulation) Stem_Above Upper Stem Stem_Above->Upper_Leaves Treated_Leaf Treated Leaf (Application Site & Uptake) Treated_Leaf->Stem_Above Xylem Translocation Stem_Below Lower Stem Lower_Leaves Lower Leaves (No Accumulation) Roots Roots (No Accumulation)

Caption: Predicted upward (acropetal) translocation of myclobutanil.

Conclusion

This application note provides a comprehensive framework for investigating the systemic properties of myclobutanil in soybean plants. By following these detailed protocols, researchers can generate robust quantitative data on the uptake and translocation dynamics of this important fungicide. The expected results, confirming strong xylem mobility and a lack of phloem transport, align with existing literature and explain its high efficacy in protecting new, unsprayed foliage from fungal pathogens like Asian Soybean Rust.[9] This fundamental knowledge is essential for developing and refining effective and sustainable disease management programs in soybean cultivation.

References

  • Title: Myclobutanil Fungicides | Source: DIY Pest Control | URL: [Link]

  • Title: Everything You Need to Know About the Pesticide Myclobutanil | Source: Media Bros | URL: [Link]

  • Title: Myclobutanil (Ref: RH 3866) | Source: AERU - University of Hertfordshire | URL: [Link]

  • Title: Myclobutanil | Source: Wikipedia | URL: [Link]

  • Title: Systemic properties of myclobutanil in soybean plants, affecting control of Asian soybean rust (Phakopsora pachyrhizi) | Source: PubMed | URL: [Link]

  • Title: The Mode of Action of Myclobutanil in Plant Protection | Source: HEBEI CHENGNONG BIOTECH CO., LTD | URL: [Link]

  • Title: Systemic properties of myclobutanil in soybean plants, affecting control of Asian soybean rust ( Phakopsora pachyrhizi ) | Source: ResearchGate | URL: [Link]

  • Title: Myclobutanil | C15H17ClN4 | CID 6336 | Source: PubChem - NIH | URL: [Link]

  • Title: Physicochemical properties of the target fungicides | Source: ResearchGate | URL: [Link]

  • Title: Persistence of myclobutanil and its impact on soil microbial biomass C and dehydrogenase enzyme activity in tea orchard soils | Source: DergiPark | URL: [Link]

  • Title: An investigation of the genotoxic and cytotoxic effects of myclobutanil fungicide on plants | Source: Plant Protection Science | URL: [Link]

  • Title: Dissipation, Processing Factors and Dietary Exposure Assessment of Myclobutanil in Tomato | Source: MDPI | URL: [Link]

  • Title: Myclobutanil Information and Products | Fungicide Active Ingredient | Source: Solutions Pest & Lawn | URL: [Link]

Sources

Application

Application Note: Quantitative Analysis of Myclobutanil and its Metabolites in Rat Tissues by LC-MS/MS

Introduction: The Toxicological Imperative for Myclobutanil Metabolite Profiling Myclobutanil, a widely utilized conazole fungicide, is of significant toxicological interest due to its potential for bioaccumulation and m...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Toxicological Imperative for Myclobutanil Metabolite Profiling

Myclobutanil, a widely utilized conazole fungicide, is of significant toxicological interest due to its potential for bioaccumulation and metabolic activation.[1] Its fungicidal action stems from the inhibition of sterol biosynthesis, a mechanism that can also affect vertebrate endocrine systems.[1] In mammals, Myclobutanil undergoes extensive metabolism, primarily mediated by cytochrome P450 (CYP) enzymes, particularly the CYP2C and CYP3A families.[2][3] This metabolic conversion results in a variety of metabolites that may possess their own toxicological profiles, distinct from the parent compound. Therefore, a comprehensive understanding of the absorption, distribution, metabolism, and excretion (ADME) of Myclobutanil necessitates the accurate quantification of not only the parent compound but also its key metabolites in various biological matrices.

This application note provides a detailed, field-proven protocol for the simultaneous extraction and quantification of Myclobutanil and its primary metabolites, RH-9090 (hydroxy-myclobutanil) and RH-9089, in rat tissues using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The methodology described herein is designed for robustness and sensitivity, adhering to the principles of bioanalytical method validation outlined by the U.S. Food and Drug Administration (FDA).[4][5][6][7][8] The causality behind each step is explained to provide researchers with a framework for adapting this protocol to their specific experimental needs.

Metabolic Pathway of Myclobutanil in Rats

The metabolism of Myclobutanil in rats proceeds primarily through oxidation of the butyl side chain. The major metabolites identified are RH-9090 (hydroxylation) and RH-9089.[9] Further metabolism can lead to the formation of sulfate conjugates.[9] Understanding this pathway is crucial for selecting the target analytes for quantification in toxicological studies.

Myclobutanil_Metabolism Myclobutanil Myclobutanil RH9090 RH-9090 (Hydroxy-myclobutanil) Myclobutanil->RH9090 CYP450 (Oxidation) RH9089 RH-9089 Myclobutanil->RH9089 CYP450 (Oxidation) Sulfate_Conjugate RH-9090 Sulfate RH9090->Sulfate_Conjugate Sulfotransferase

Caption: Proposed metabolic pathway of Myclobutanil in rats.

Experimental Design: A Self-Validating Protocol

This protocol is designed to be a self-validating system, incorporating quality control (QC) samples at multiple levels to ensure the accuracy and precision of the generated data. The use of a stable isotope-labeled internal standard (SIL-IS) for the parent compound is highly recommended to compensate for matrix effects and variations in extraction efficiency and instrument response.[10][11]

Materials and Reagents
  • Analytical Standards: Myclobutanil, RH-9090, RH-9089 (analytical grade, >98% purity). Myclobutanil-d9 is recommended as an internal standard.[12][13]

  • Solvents: Acetonitrile, Methanol, Water (LC-MS grade). Formic acid (reagent grade).

  • Salts and Buffers: Anhydrous magnesium sulfate (MgSO₄), sodium chloride (NaCl), primary secondary amine (PSA) sorbent, C18 sorbent.

  • Tissue Samples: Rat liver, kidney, brain, etc., stored at -80°C until analysis.

Sample Preparation: QuEChERS-based Extraction

The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is adapted for this protocol due to its high recovery rates and efficiency in removing matrix interferences from complex biological samples.[10][14][15]

Protocol:

  • Tissue Homogenization: Accurately weigh approximately 0.5 g of frozen rat tissue. Add 2 mL of cold acetonitrile and homogenize using a bead beater or rotor-stator homogenizer until a uniform consistency is achieved.

  • Internal Standard Spiking: Spike the homogenate with the internal standard (e.g., Myclobutanil-d9) to a final concentration of 50 ng/mL.

  • Extraction and Partitioning: Add the QuEChERS extraction salts (e.g., 1 g NaCl, 4 g MgSO₄). Vortex vigorously for 1 minute to ensure thorough mixing and facilitate phase separation.

  • Centrifugation: Centrifuge the samples at 4000 x g for 5 minutes at 4°C.

  • Dispersive Solid-Phase Extraction (d-SPE) Cleanup: Transfer 1 mL of the upper acetonitrile layer to a d-SPE tube containing PSA and C18 sorbents. PSA removes fatty acids and other acidic interferences, while C18 removes non-polar interferences.

  • Final Centrifugation and Collection: Vortex the d-SPE tube for 30 seconds and centrifuge at 10,000 x g for 5 minutes. Collect the supernatant for LC-MS/MS analysis.

LC-MS/MS Instrumentation and Conditions

The following parameters provide a robust starting point for the analysis. Optimization may be required based on the specific instrumentation used.

Table 1: Optimized LC-MS/MS Parameters

ParameterSettingRationale
LC System UPLC/UHPLC systemProvides high resolution and shorter run times.
Column C18 reverse-phase column (e.g., 50 mm x 2.1 mm, 1.7 µm)[15]Offers good retention and separation of the moderately polar analytes.
Mobile Phase A Water with 0.1% Formic Acid and 4 mM Ammonium Acetate[15][16]The acidic modifier and salt improve peak shape and ionization efficiency in positive ESI mode.
Mobile Phase B Methanol with 0.1% Formic Acid and 4 mM Ammonium Acetate[15][16]A strong organic solvent for efficient elution.
Gradient Start with a high percentage of Mobile Phase A, ramp to a high percentage of Mobile Phase B, then re-equilibrate.Provides optimal separation of the parent compound and its metabolites.
Flow Rate 0.3 mL/min[15]A typical flow rate for a 2.1 mm ID column, balancing sensitivity and run time.
Injection Volume 5 µL[15]A standard injection volume to avoid overloading the column while maintaining good sensitivity.
MS System Triple Quadrupole Mass SpectrometerEnables highly selective and sensitive quantification using Multiple Reaction Monitoring (MRM).
Ionization Mode Electrospray Ionization (ESI), Positive[15][16]Myclobutanil and its metabolites contain nitrogen atoms that are readily protonated.
MRM Transitions See Table 2 belowSpecific precursor-to-product ion transitions provide high selectivity for each analyte.
Desolvation Temperature 400 °C[15][16]Optimized for efficient solvent evaporation and ion desolvation.
Source Temperature 150 °C[15][16]Maintains the stability of the analytes in the ion source.

Table 2: Exemplary MRM Transitions for Myclobutanil and Metabolites

CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
Myclobutanil289.170.125
289.1125.138
RH-9090305.170.128
RH-9089303.170.127
Myclobutanil-d9 (IS)298.270.125

Note: These are typical values and should be optimized on the specific mass spectrometer used.

Analytical Workflow

The entire analytical process, from sample receipt to final data reporting, follows a systematic and traceable workflow to ensure data integrity.

Analytical_Workflow cluster_pre_analysis Pre-Analysis cluster_analysis Analysis cluster_post_analysis Post-Analysis Sample_Receipt Sample Receipt (Rat Tissues) Homogenization Tissue Homogenization Sample_Receipt->Homogenization Extraction QuEChERS Extraction Homogenization->Extraction Cleanup d-SPE Cleanup Extraction->Cleanup LC_MS_Analysis LC-MS/MS Analysis Cleanup->LC_MS_Analysis Data_Processing Data Processing (Integration & Calibration) LC_MS_Analysis->Data_Processing QC_Review QC Review Data_Processing->QC_Review Data_Reporting Data Reporting QC_Review->Data_Reporting

Caption: Comprehensive workflow for the analysis of Myclobutanil metabolites.

Method Validation and Quality Control

A full method validation should be performed according to regulatory guidelines such as those from the FDA or the European Medicines Agency.[4][7][8] Key validation parameters include:

  • Selectivity and Specificity: Assessed by analyzing blank tissue samples from at least six different sources to ensure no endogenous interferences are present at the retention times of the analytes.

  • Linearity and Range: Calibration curves should be prepared in the matrix to account for matrix effects. A linear range of 1-1000 ng/mL is typically achievable. The correlation coefficient (r²) should be >0.99.[14]

  • Accuracy and Precision: Determined by analyzing QC samples at low, medium, and high concentrations in replicates on multiple days. Accuracy should be within ±15% of the nominal value (±20% for the Lower Limit of Quantification, LLOQ), and precision (as %CV) should be ≤15% (≤20% for LLOQ).[5]

  • Recovery: The efficiency of the extraction process should be evaluated by comparing the analyte response in pre-extraction spiked samples to post-extraction spiked samples.

  • Matrix Effect: Assessed by comparing the analyte response in post-extraction spiked samples to the response in a neat solution. The use of a stable isotope-labeled internal standard is the most effective way to mitigate matrix effects.[10]

  • Stability: The stability of the analytes in the biological matrix under various storage conditions (e.g., freeze-thaw cycles, long-term storage at -80°C) and in the final extract should be evaluated.

Conclusion

This application note details a robust and reliable LC-MS/MS method for the quantitative analysis of Myclobutanil and its key metabolites in rat tissues. By following the outlined protocols for sample preparation, chromatographic separation, and mass spectrometric detection, researchers can obtain high-quality data suitable for toxicokinetic and metabolic studies. The emphasis on a self-validating protocol with rigorous quality control ensures the integrity and reproducibility of the results, providing a solid foundation for regulatory submissions and advancing our understanding of the toxicology of Myclobutanil.

References

  • Enantioselective Distribution, Degradation, and Metabolite Formation of Myclobutanil and Transcriptional Responses of Metabolic-Related Genes in R
  • FDA Guidance for Industry on Bioanalytical Method Valid
  • USFDA guidelines for bioanalytical method valid
  • Metabolism of myclobutanil and triadimefon by human and rat cytochrome P450 enzymes and liver microsomes. PubMed.
  • Bioanalytical Method Valid
  • Bioanalytical Method Validation Guidance for Industry May 2018. FDA.
  • Enantioselective Distribution, Degradation, and Metabolite Formation of Myclobutanil and Transcriptional Responses of Metabolic-Related Genes in Rats.
  • M10 Bioanalytical Method Validation and Study Sample Analysis November 2022. FDA.
  • Metabolism of myclobutanil and triadimefon by human and rat cytochrome P450 enzymes and liver microsomes. Taylor & Francis Online.
  • Validation of a Multi-Residue Analysis Method for 287 Pesticides in Citrus Fruits Mandarin Orange and Grapefruit Using Liquid Chromatography–Tandem Mass Spectrometry. PMC - NIH.
  • Development and Validation of Pesticide Residues Determination Method in Fruits and Vegetables through Liquid and Gas Chromatography Tandem Mass Spectrometry (LC-MS/MS and GC-MS/MS)
  • Pesticide Residues Method Validation by UPLC-MS/MS for Accredit
  • Myclobutanil (Ref: RH 3866). AERU - University of Hertfordshire.
  • Myclobutanil (Standard). MedchemExpress.com.
  • Myclobutanil-d9. Cayman Chemical.
  • [Determination of myclobutanil enantiomers in wheat and its processed products by ultraperformance liquid chromatography-tandem mass spectrometry based on a chiral st
  • Dissipation, Processing Factors and Dietary Exposure Assessment of Myclobutanil in Tom

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Overcoming Myclobutanil Resistance in Apple Scab Management

Introduction Welcome to the technical support center for researchers, scientists, and drug development professionals investigating myclobutanil resistance in Venturia inaequalis, the causal agent of apple scab. The wides...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support center for researchers, scientists, and drug development professionals investigating myclobutanil resistance in Venturia inaequalis, the causal agent of apple scab. The widespread and prolonged use of Demethylation Inhibitor (DMI) fungicides, such as myclobutanil, has led to the selection of resistant fungal populations in many apple-growing regions.[1][2][3] This development poses a significant challenge to effective disease management and necessitates a deeper understanding of the underlying resistance mechanisms to develop sustainable control strategies.

This guide is designed to provide in-depth technical assistance, troubleshooting advice, and experimental protocols to support your research in this critical area. We will explore the mechanisms of resistance, diagnostic methods, and alternative management strategies, grounding our recommendations in the latest scientific literature.

Section 1: Understanding Myclobutanil and DMI Resistance

Myclobutanil is a triazole fungicide that belongs to the DMI class (FRAC Group 3).[3] Its mode of action is the inhibition of the C14-demethylase enzyme (encoded by the CYP51 gene), which is essential for sterol biosynthesis in fungi.[4] Sterols are vital components of fungal cell membranes, and their disruption leads to fungal death.

Resistance to myclobutanil and other DMIs in V. inaequalis is a quantitative trait, meaning it occurs in incremental steps rather than an all-or-nothing response.[5][6] This is often due to the accumulation of multiple resistance mechanisms.

Key Mechanisms of DMI Resistance in Venturia inaequalis:
  • Target Site Modification: Point mutations in the CYP51 gene can alter the structure of the C14-demethylase enzyme, reducing its affinity for myclobutanil.[6][7] This is a common mechanism of resistance to DMI fungicides.

  • Overexpression of the Target Gene: An increase in the expression of the CYP51 gene can lead to higher levels of the C14-demethylase enzyme, requiring a higher concentration of the fungicide to achieve effective inhibition.[6][8]

  • Increased Efflux Pump Activity: Fungal cells can actively pump fungicides out of the cell using ATP-Binding Cassette (ABC) and Major Facilitator Superfamily (MFS) transporters.[8][9] Overexpression of genes encoding these transporters can contribute to resistance.

dot graph DMI_Action_and_Resistance { rankdir="LR"; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];

} Caption: Myclobutanil action and resistance mechanisms in V. inaequalis.

Section 2: Troubleshooting Guide for Experimental Studies

This section addresses common issues encountered during research on myclobutanil resistance.

Issue 1: Inconsistent Myclobutanil Efficacy in Bioassays

Question: I am observing variable results in my in vitro bioassays for myclobutanil sensitivity. Some isolates show resistance in one experiment but appear more sensitive in a subsequent one. What could be the cause?

Answer:

Inconsistent results in myclobutanil bioassays with V. inaequalis can stem from several factors. The quantitative nature of DMI resistance means that subtle variations in experimental conditions can influence the outcome.

Troubleshooting Steps:

  • Standardize Inoculum: Ensure that the age and concentration of the conidial suspension or mycelial plugs used for inoculation are consistent across all experiments. Fungal isolates can lose vigor or change their physiological state with repeated subculturing on artificial media.[10]

  • Culture Medium Composition: The composition of the growth medium can affect the expression of resistance genes. Use a standardized and consistent medium, such as potato dextrose agar (PDA), for all assays.

  • Incubation Conditions: Maintain consistent temperature, light, and humidity during the incubation period. Fluctuations in these parameters can impact fungal growth rates and, consequently, the apparent sensitivity to the fungicide.

  • Fungicide Stock Solution: Prepare fresh stock solutions of myclobutanil for each experiment. The fungicide can degrade over time, especially if not stored correctly. Ensure the solvent used to dissolve the myclobutanil does not inhibit fungal growth at the final concentration used in the assay.

  • Isolate Stability: DMI resistance in V. inaequalis can sometimes be unstable, with sensitivity potentially increasing after prolonged periods of growth on fungicide-free media.[10] If you are working with field-collected isolates, it is advisable to periodically re-isolate from infected apple tissue to maintain the original phenotype.

Issue 2: Failure to Amplify the CYP51 Gene for Mutation Analysis

Question: I am having difficulty amplifying the CYP51 gene from some of my V. inaequalis isolates using standard PCR protocols. What could be the problem?

Answer:

PCR failure for the CYP51 gene can be frustrating. Here's a systematic approach to troubleshoot this issue:

Troubleshooting Steps:

  • DNA Quality and Quantity: V. inaequalis can be challenging for DNA extraction due to its cell wall composition. Ensure you are using a robust DNA extraction protocol that yields high-quality, high-molecular-weight DNA. Quantify your DNA using a spectrophotometer or fluorometer and check its purity (A260/A280 ratio should be ~1.8).[4]

  • Primer Design and Specificity: Verify that your PCR primers are specific to the V. inaequalis CYP51 gene and that there are no known polymorphisms in the primer binding sites of your isolates. You can check this by aligning your primer sequences with published V. inaequalis CYP51 sequences from different geographical locations.

  • PCR Optimization:

    • Annealing Temperature: Perform a gradient PCR to determine the optimal annealing temperature for your primers.

    • Magnesium Chloride (MgCl2) Concentration: Titrate the MgCl2 concentration in your PCR reaction, as this can significantly impact enzyme activity and primer annealing.

    • DNA Polymerase: Use a high-fidelity DNA polymerase to minimize errors, especially if you plan to sequence the PCR product.

    • PCR Enhancers: For difficult templates, consider adding PCR enhancers like DMSO or betaine to your reaction mix.

  • Presence of PCR Inhibitors: Co-purified compounds from the fungal culture or plant tissue can inhibit PCR. If you suspect inhibitors, try diluting your DNA template or using a DNA purification kit specifically designed to remove inhibitors.

Section 3: Frequently Asked Questions (FAQs)

Q1: What is "practical resistance" to myclobutanil?

A1: Practical resistance refers to a situation where a fungicide, when used at the recommended field rate, no longer provides adequate control of the disease in the orchard.[2] For myclobutanil and other DMIs, this is often the result of a gradual shift in the sensitivity of the V. inaequalis population over time.[11]

Q2: Is there cross-resistance between myclobutanil and other DMI fungicides?

A2: Yes, cross-resistance among DMI fungicides is a significant concern. Studies have shown a strong correlation between resistance to myclobutanil and tebuconazole.[8][12] However, the extent of cross-resistance can vary. For example, some myclobutanil-resistant populations may still be managed with other DMIs like difenoconazole, although caution is advised.[1][5]

Q3: What are the most effective alternative fungicide groups for managing myclobutanil-resistant apple scab?

A3: An effective resistance management strategy involves rotating fungicides with different modes of action. Key alternative groups include:

  • Quinone outside inhibitors (QoIs) (FRAC Group 11), such as trifloxystrobin and kresoxim-methyl.[13]

  • Succinate dehydrogenase inhibitors (SDHIs) (FRAC Group 7).[13]

  • Anilinopyrimidines (APs) (FRAC Group 9).[13]

  • Multi-site contact fungicides , such as captan and mancozeb, which have a low risk of resistance development.[14][15]

Q4: How can I quantify the level of myclobutanil resistance in a V. inaequalis isolate?

A4: The level of resistance is typically quantified by determining the EC50 value (Effective Concentration to inhibit 50% of growth).[1] This is done through in vitro mycelial growth assays on agar plates amended with a range of myclobutanil concentrations.[3][11] The relative growth of the fungus at each concentration is measured and used to calculate the EC50 value.

Resistance Category Typical Myclobutanil EC50 Range (µg/ml) Description
Sensitive< 0.1Fungicide is effective at labeled rates.
Reduced Sensitivity0.1 - 1.0A noticeable decrease in fungicide efficacy.
Resistant> 1.0Fungicide is unlikely to provide adequate control.
Note: These values are indicative and can vary between studies and regions.

Q5: What is the role of Integrated Pest Management (IPM) in overcoming myclobutanil resistance?

A5: IPM is crucial for the long-term sustainable management of apple scab and for mitigating fungicide resistance. Key IPM strategies include:

  • Sanitation: Removing or shredding leaf litter in the fall reduces the overwintering inoculum of V. inaequalis.[16][17]

  • Resistant Cultivars: Planting apple cultivars with genetic resistance to scab can significantly reduce the need for fungicide applications.[15][16]

  • Disease Forecasting Models: Using weather-based models to predict infection periods allows for more precise timing of fungicide applications, reducing unnecessary sprays.[17]

  • Fungicide Rotation and Tank Mixing: Alternating and combining fungicides with different modes of action is a cornerstone of anti-resistance strategies.[15][18]

dot graph IPM_Strategy { rankdir="TB"; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fontcolor="#FFFFFF"]; edge [fontname="Arial", fontsize=9];

} Caption: Key components of an Integrated Pest Management (IPM) strategy.

Section 4: Experimental Protocols

Protocol 1: In Vitro Mycelial Growth Assay for Myclobutanil Sensitivity

Objective: To determine the EC50 value of V. inaequalis isolates to myclobutanil.

Materials:

  • Potato Dextrose Agar (PDA)

  • Myclobutanil analytical standard

  • Sterile distilled water

  • Sterile Petri dishes (90 mm)

  • Ethanol (95%)

  • Actively growing cultures of V. inaequalis on PDA

  • Sterile cork borer (5 mm)

  • Incubator

Procedure:

  • Prepare Fungicide Stock Solution: Dissolve myclobutanil in a minimal amount of ethanol to create a concentrated stock solution (e.g., 10 mg/ml).

  • Prepare Fungicide-Amended Media: Autoclave PDA and cool to 50-55°C in a water bath. Add the appropriate volume of myclobutanil stock solution to the molten agar to achieve a range of final concentrations (e.g., 0, 0.01, 0.1, 0.5, 1.0, 5.0, 10.0 µg/ml). Also, prepare control plates with the same concentration of ethanol used in the highest fungicide concentration plates. Pour the amended agar into Petri dishes.

  • Inoculation: From the margin of an actively growing V. inaequalis culture, take 5 mm mycelial plugs using a sterile cork borer. Place one plug, mycelium-side down, in the center of each control and fungicide-amended plate.

  • Incubation: Seal the plates with paraffin film and incubate in the dark at 20-22°C for 21-28 days, or until the mycelial growth in the control plates has reached approximately two-thirds of the plate diameter.

  • Data Collection: Measure two perpendicular diameters of the fungal colony on each plate.

  • Data Analysis:

    • Calculate the mean diameter for each replicate.

    • Calculate the percentage of relative growth (RG) for each concentration compared to the control: RG (%) = (Mean diameter on amended plate / Mean diameter on control plate) x 100

    • Plot the RG (%) against the log-transformed myclobutanil concentration.

    • Use probit analysis or non-linear regression to calculate the EC50 value.

Protocol 2: Molecular Detection of Mutations in the CYP51 Gene

Objective: To amplify and sequence the CYP51 gene to identify potential resistance-conferring mutations.

Materials:

  • DNA extraction kit (fungal/plant)

  • V. inaequalis mycelium

  • PCR primers for V. inaequalis CYP51 (design based on published sequences)

  • High-fidelity DNA polymerase and reaction buffer

  • dNTPs

  • Thermocycler

  • Agarose gel electrophoresis equipment

  • PCR product purification kit

  • Sanger sequencing service

Procedure:

  • DNA Extraction: Extract genomic DNA from pure cultures of V. inaequalis using a suitable kit, following the manufacturer's instructions.

  • PCR Amplification:

    • Set up a PCR reaction containing:

      • 100-200 ng of genomic DNA

      • 1X PCR buffer

      • 0.2 µM of each forward and reverse primer

      • 200 µM of each dNTP

      • 1-2 units of high-fidelity DNA polymerase

      • Nuclease-free water to the final volume

    • Use a thermocycler program optimized for your primers and polymerase (a typical program would include an initial denaturation, 30-35 cycles of denaturation, annealing, and extension, and a final extension step).

  • Verification of Amplification: Run a portion of the PCR product on an agarose gel to confirm that a band of the expected size has been amplified.

  • PCR Product Purification: Purify the remaining PCR product using a commercial kit to remove primers, dNTPs, and polymerase.

  • Sequencing: Send the purified PCR product for Sanger sequencing using both the forward and reverse primers.

  • Sequence Analysis:

    • Assemble the forward and reverse sequence reads to obtain a consensus sequence.

    • Align the consensus sequence with a known wild-type (sensitive) V. inaequalis CYP51 reference sequence.

    • Identify any nucleotide polymorphisms and determine if they result in amino acid substitutions.

References

  • Resistance to Myclobutanil in Populations of Venturia inaequalis in Winchester, Virginia | Plant Health Progress - APS Journals. (2018). Available at: [Link]

  • Prevalence of Myclobutanil Resistance and Difenoconazole Insensitivity in Populations of Venturia inaequalis - PubMed. (n.d.). Available at: [Link]

  • Cross‐resistance between myclobutanil and tebuconazole and the genetic basis of tebuconazole resistance in Venturia inaequalis - CentAUR. (2020). Available at: [Link]

  • An assessment of fungicide resistance in Venturia inaequalis populations: Mycelium growth analysis and molecular techniques - Purdue e-Pubs. (n.d.). Available at: [Link]

  • Prevalence of Myclobutanil Resistance and Difenoconazole Insensitivity in Populations of Venturia inaequalis | Plant Disease - APS Journals. (2015). Available at: [Link]

  • Apple scab - Integrated Pest Management. (n.d.). Available at: [Link]

  • Alternative fungicides to control apple scab in organic apple production: results of an orchard trial in 2003. (n.d.). Available at: [Link]

  • Fungicide Resistance in Venturia inaequalis, the Causal Agent of Apple Scab, in the United States - ResearchGate. (n.d.). Available at: [Link]

  • Fruit Diseases: Apple Scab on Tree Fruit in the Home Orchard - Purdue Extension. (n.d.). Available at: [Link]

  • Cross-resistance between myclobutanil and tebuconazole and the genetic basis of tebuconazole resistance in Venturia inaequalis - PubMed. (2020). Available at: [Link]

  • Dose-Dependent Genetic Resistance to Azole Fungicides Found in the Apple Scab Pathogen - PMC - PubMed Central. (2023). Available at: [Link]

  • Apple Scab IPM - Basic Principles !!! - Fruit Growers Victoria. (n.d.). Available at: [Link]

  • Choosing the Right Fungicide for Apple Scab: A Gardener's Guide - Oreate AI Blog. (2025). Available at: [Link]

  • Management of Apple Scab Beyond the Models: Lessons Learned from Cultivar Selection and Off-Season Fungicide Applications. (2017). Available at: [Link]

  • EVALUATION OF INTEGRATED PEST AND DISEASE MANAGEMENT STRATEGIES FOR APPLE USING DISEASE RESISTANT VERSUS SUSCEPTIBLE CULTIVARS | International Society for Horticultural Science. (n.d.). Available at: [Link]

  • Apple Scab - UC IPM. (n.d.). Available at: [Link]

  • Strategies to Manage Apple Scab - Wisconsin Horticulture. (2025). Available at: [Link]

  • Improving Apple Scab Management in 2025: Key Lessons from 2024 - Farmable. (2024). Available at: [Link]

  • Alternative Organic Fungicides for Apple Scab Management and Their Non-target Effects in. (n.d.). Available at: [Link]

  • Characterisation of fungicide resistance in Venturia inaequalis (A BSPP Summer Vacation Bursary Report) - The British Society for Plant Pathology. (2021). Available at: [Link]

  • Resistance of apple scab pathogen to fungicides in Canadian orchards: Knowing and managing the risk - Canada.ca. (2021). Available at: [Link]

  • Chemical control (Apple scab) - NIAB. (n.d.). Available at: [Link]

  • Fungicide Resistance Genetics of Apple Scab fungus Venturia inaequalis - UNH Scholars Repository. (n.d.). Available at: [Link]

  • Dose-Dependent Genetic Resistance to Azole Fungicides Found in the Apple Scab Pathogen - Greenwich Academic Literature Archive (GALA). (2023). Available at: [Link]

  • For the determination of resistance against pathogenic Venturia inaequalis (CAKE.), using molecular markers, in selected. (2022). Available at: [Link]

  • DMI-Fungicide Resistance in Venturia nashicola, the Causal Agent of Asian Pear Scab—How Reliable Are Mycelial Growth Tests in Culture? - MDPI. (n.d.). Available at: [Link]

  • Assessment of Fungicide Resistance via Molecular Assay in Populations of Podosphaera leucotricha, Causal Agent of Apple Powdery Mildew, in New York | Plant Disease - APS Journals. (2023). Available at: [Link]

Sources

Optimization

Technical Support Center: Optimizing Myclobutanil Extraction from Complex Matrices

Welcome to the technical support center for improving Myclobutanil extraction efficiency. This guide is designed for researchers, analytical scientists, and drug development professionals who are working with complex mat...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for improving Myclobutanil extraction efficiency. This guide is designed for researchers, analytical scientists, and drug development professionals who are working with complex matrices. Here, you will find in-depth troubleshooting advice, frequently asked questions, and detailed protocols to help you overcome common challenges and achieve accurate, reproducible results. Our approach is grounded in scientific principles and field-proven experience to ensure the integrity of your analytical data.

Frequently Asked Questions (FAQs)

Here we address some of the common initial questions encountered when developing a Myclobutanil extraction method.

Q1: What are the most common initial challenges when extracting Myclobutanil from complex food or environmental samples?

A1: The primary challenges often revolve around low recovery rates, significant matrix effects, and the presence of co-eluting interferences. Myclobutanil's moderate lipophilicity (log Kow ≈ 2.9) allows it to partition into both polar and nonpolar solvents, making it susceptible to co-extraction with other matrix components.[1] This can lead to ion suppression or enhancement in LC-MS/MS analysis, affecting accuracy and precision.[2][3] Furthermore, its persistence in soil and plant tissues means it can be strongly bound to the matrix, making efficient extraction difficult.[1][4]

Q2: Which extraction technique is generally recommended for Myclobutanil analysis in diverse matrices?

A2: The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is widely adopted and highly recommended for its simplicity, speed, and effectiveness across a variety of matrices.[5][6] It typically involves an initial extraction with acetonitrile followed by a dispersive solid-phase extraction (dSPE) cleanup step.[7][8] The choice of dSPE sorbents is critical and depends on the matrix composition.

Q3: How do I choose the right cleanup sorbent for my sample matrix?

A3: The selection of cleanup sorbents in both dSPE and traditional Solid-Phase Extraction (SPE) is crucial for removing interferences.

  • Primary Secondary Amine (PSA): Effective for removing organic acids, sugars, and other polar interferences.[8]

  • C18 (Octadecylsilane): Used to remove nonpolar interferences such as lipids and fats.[8][9]

  • Graphitized Carbon Black (GCB): Recommended for removing pigments like chlorophyll, but should be used cautiously as it can retain planar pesticides like Myclobutanil.[7]

  • Anhydrous Magnesium Sulfate (MgSO₄): Used to remove excess water and improve partitioning of the analyte into the organic solvent.[10]

For fatty matrices, a combination of PSA and C18 is often employed.[8] For pigmented samples, a reduced amount of GCB may be necessary to balance interference removal with analyte recovery.[7]

Q4: What are "matrix effects" and how can I mitigate them?

A4: Matrix effects are the alteration of an analyte's ionization efficiency due to co-eluting compounds from the sample matrix, leading to either signal suppression or enhancement in mass spectrometry.[2][11] To mitigate these effects, several strategies can be employed:

  • Matrix-Matched Calibration: Prepare calibration standards in a blank matrix extract that is free of the analyte. This helps to compensate for the matrix effects as the standards and samples will be similarly affected.[3][12]

  • Internal Standards: The use of a stable isotope-labeled internal standard (SIL-IS) that co-elutes with the analyte is the most effective way to correct for matrix effects and variations in extraction recovery.[13][14]

  • "Dilute and Shoot" Approach: Diluting the sample extract can reduce the concentration of interfering matrix components, thereby minimizing their impact on the analyte's signal.[2]

  • Effective Cleanup: A robust sample cleanup procedure is the first line of defense against matrix effects.[7]

Troubleshooting Guides

This section provides detailed guidance on specific issues you may encounter during your experiments.

Issue 1: Low Recovery of Myclobutanil

Low recovery can stem from incomplete extraction from the matrix, degradation of the analyte, or loss during cleanup steps.

Causality and Troubleshooting Steps:

  • Inefficient Initial Extraction: Myclobutanil may be strongly adsorbed to the sample matrix, particularly in soils with high organic content or aged residues.[4]

    • Solution: Increase the extraction efficiency by optimizing the solvent-to-sample ratio, extraction time, and agitation method. The use of ultrasound-assisted extraction (UAE) can significantly improve recovery by enhancing solvent penetration into the matrix through acoustic cavitation.[15][16][17]

  • Analyte Loss During Cleanup: Certain cleanup sorbents, especially graphitized carbon black (GCB), can adsorb planar molecules like Myclobutanil, leading to lower recovery.[7]

    • Solution: If using GCB for pigment removal, carefully optimize the amount used. Test different dSPE formulations with varying amounts of GCB to find a balance between cleanup and recovery.[7] Alternatively, consider other sorbents like Zirconia-based materials for fatty matrices.[9]

  • pH Effects: The stability and extraction efficiency of Myclobutanil can be influenced by the pH of the extraction solvent.

    • Solution: While Myclobutanil is generally stable across a range of pH values, ensure the pH of your extraction and final solution is compatible with your analytical method. For some triazole fungicides, acidified or ammoniated solvents have been shown to improve extraction efficiency.[17]

  • Inadequate Phase Separation: Poor separation between the aqueous and organic layers during liquid-liquid extraction can lead to analyte loss.

    • Solution: Ensure sufficient salt concentration (e.g., NaCl, MgSO₄) to induce phase separation. Centrifugation at an appropriate speed and for a sufficient duration is also critical.[5]

Issue 2: High Matrix Effects and Poor Reproducibility in LC-MS/MS

High matrix effects are a common problem in complex matrices, leading to inaccurate quantification and poor method reproducibility.[3]

Causality and Troubleshooting Steps:

  • Insufficient Cleanup: Co-extracted matrix components are the primary cause of matrix effects.[2]

    • Solution: Re-evaluate your cleanup strategy. A multi-sorbent approach in dSPE is often necessary. For example, a combination of PSA and C18 is effective for many food matrices.[8][10] For highly complex matrices, a cartridge SPE cleanup following the initial QuEChERS extraction can provide a more thorough purification.[7][18]

  • Matrix Variability: Different lots of the same matrix can exhibit varying levels of interfering compounds, leading to inconsistent matrix effects.[19]

    • Solution: Whenever possible, use a representative blank matrix for preparing matrix-matched standards. If a consistent blank matrix is unavailable, the standard addition method or the use of a stable isotope-labeled internal standard is highly recommended for accurate quantification.[13][14]

  • Chromatographic Co-elution: Interferences that co-elute with Myclobutanil will have the most significant impact on its ionization.

    • Solution: Optimize your chromatographic conditions to separate Myclobutanil from the majority of matrix components. This can involve adjusting the mobile phase gradient, changing the column chemistry (e.g., using a different stationary phase), or employing a divert valve to send the initial, highly contaminated portion of the eluent to waste.[8]

Experimental Protocols & Data

Protocol 1: Modified QuEChERS Extraction for Myclobutanil in Tomato

This protocol is adapted from a validated method for Myclobutanil analysis in tomatoes.[5][20]

Steps:

  • Sample Homogenization: Homogenize 10-15 g of the tomato sample.

  • Extraction:

    • Weigh 5 g of the homogenized sample into a 50 mL centrifuge tube.

    • Add 5 g of sodium chloride and 10 mL of acetonitrile.

    • Vortex for 5 minutes at 2500 rpm.

    • Centrifuge for 5 minutes at 8000 rpm.

  • Dispersive SPE Cleanup:

    • Transfer 1 mL of the supernatant to a dSPE tube containing 25 mg of PSA and 25 mg of C18.

    • Vortex for 2 minutes at 2500 rpm.

    • Centrifuge for 2 minutes at 2500 rpm.

  • Final Preparation:

    • Take 0.5 mL of the cleaned extract and add 0.5 mL of water.

    • Filter through a 0.22 µm syringe filter into an autosampler vial for UPLC-MS/MS analysis.

Expected Performance:

MatrixSpiking Level (mg/kg)Average Recovery (%)RSD (%)
Tomato0.0182-102≤ 9.1
Tomato Juice0.185-98≤ 8.5
Tomato Seeds0.588-101≤ 7.9

Data adapted from a study on Myclobutanil in tomato, demonstrating the effectiveness of the modified QuEChERS method.[5]

Protocol 2: Ultrasound-Assisted Extraction (UAE) for Myclobutanil from Soil

UAE can be a powerful tool for improving extraction from solid matrices.[17]

Steps:

  • Sample Preparation: Weigh 5 g of sieved, air-dried soil into a 50 mL centrifuge tube.

  • Extraction:

    • Add 10 mL of ammoniated methanol (e.g., 1% ammonia).

    • Place the tube in an ultrasonic bath and sonicate for 15 minutes.

    • Centrifuge for 10 minutes at 4000 rpm.

  • Repeat Extraction:

    • Decant the supernatant into a clean tube.

    • Repeat the extraction process on the soil pellet with another 10 mL of ammoniated methanol.

  • Combine and Concentrate:

    • Combine the supernatants.

    • Evaporate the solvent to near dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in a suitable solvent for analysis.

Note: This is a general protocol. The specific solvent, sonication time, and temperature may need to be optimized for your specific soil type and instrumentation.

Visualizations

Myclobutanil Extraction and Cleanup Workflow (QuEChERS)

Myclobutanil_QuEChERS_Workflow cluster_extraction Extraction cluster_cleanup Dispersive SPE (dSPE) Cleanup cluster_analysis Analysis Sample Homogenized Sample (e.g., 5g Tomato) AddSolvent Add Acetonitrile (10mL) & Salts (NaCl) Sample->AddSolvent Vortex Vortex (5 min) AddSolvent->Vortex Centrifuge1 Centrifuge (5 min) Vortex->Centrifuge1 Supernatant Take Supernatant (1mL) Centrifuge1->Supernatant Extract dSPETube Add to dSPE Tube (PSA + C18 + MgSO4) Supernatant->dSPETube Vortex2 Vortex (2 min) dSPETube->Vortex2 Centrifuge2 Centrifuge (2 min) Vortex2->Centrifuge2 FinalExtract Clean Extract Centrifuge2->FinalExtract Cleaned Extract Filter Filter (0.22 µm) FinalExtract->Filter Analysis LC-MS/MS Analysis Filter->Analysis

Caption: A typical QuEChERS workflow for Myclobutanil extraction.

Troubleshooting Logic for Low Myclobutanil Recovery

Low_Recovery_Troubleshooting Start Low Myclobutanil Recovery CheckExtraction Review Initial Extraction Is extraction complete? Strong matrix binding? Start->CheckExtraction CheckCleanup Evaluate Cleanup Step Is analyte lost on sorbent? Incompatible sorbent? Start->CheckCleanup CheckStability Assess Analyte Stability Degradation due to pH/temp? Instability in solvent? Start->CheckStability Sol_Extraction Optimize Extraction | {Increase solvent volume | Use UAE/sonication | Modify solvent} CheckExtraction->Sol_Extraction If incomplete Sol_Cleanup Modify Cleanup | {Reduce GCB amount | Change sorbent type (e.g., C18/PSA) | Test SPE cartridge} CheckCleanup->Sol_Cleanup If loss detected Sol_Stability Adjust Conditions | {Buffer sample/solvent | Control temperature | Analyze promptly} CheckStability->Sol_Stability If degradation suspected

Caption: Decision tree for troubleshooting low Myclobutanil recovery.

References

  • Dissipation, Processing Factors and Dietary Exposure Assessment of Myclobutanil in Tomato - MDPI. (2023-08-09). Available at: [Link]

  • [Determination of myclobutanil and difenoconazole residues in pollen and honey of litchi by high performance liquid chromatography-tandem mass spectrometry] - PubMed. Available at: [Link]

  • Deposition and degradation of myclobutanil in Cowpea and open field - ResearchGate. (2016). Available at: [Link]

  • An Overview of Testing for Mycotoxins and Plant Toxins in Food Using LC-MS/MS. Waters Corporation. Available at: [Link]

  • Everything You Need to Know About the Pesticide Myclobutanil - Media Bros. (2023-11-24). Available at: [Link]

  • [Determination of myclobutanil enantiomers in wheat and its processed products by ultraperformance liquid chromatography-tandem mass spectrometry based on a chiral stationary phase] - PubMed. (2021-07-08). Available at: [Link]

  • Impact of Matrix Species and Mass Spectrometry on Matrix Effects in Multi-Residue Pesticide Analysis Based on QuEChERS-LC-MS - PMC - NIH. (2023-03-13). Available at: [Link]

  • Independent laboratory method validation for the determination of myclobutanil residues in cucumber. - TSI Journals. Available at: [Link]

  • Comparison of approaches to deal with matrix effects in LC-MS/MS based determinations of mycotoxins in food and feed - CORE. Available at: [Link]

  • Strategies for the Detection and Elimination of Matrix Effects in Quantitative LC–MS Analysis. Chromatography Online. Available at: [Link]

  • Evaluation of Dispersive and Cartridge Solid Phase Extraction (SPE) Cleanups for Multiresidue Pesticides in QuEChERS Extracts of Tobacco. Restek. Available at: [Link]

  • Comparison of approaches to deal with matrix effects in LC-MS/MS based determinations of mycotoxins in food and feed - ResearchGate. Available at: [Link]

  • Preparation and application of proficiency testing sample of myclobutanil and procymidone in apple powder - Shanghai Preventive Medicine. Available at: [Link]

  • Removal of Myclobutanil and Detoxification in Modified Biomixtures: Fungal Bioaugmentation and Biochar Amendment - MDPI. (2023-08-25). Available at: [Link]

  • myclobutanil (181) - Template FAO/JMPR evaluations. Available at: [Link]

  • Dissipation Dynamic And Processing Factor Of Myclobutanil In Tomato - ResearchGate. (2022-02-28). Available at: [Link]

  • QuEChERS LC–MS/MS Screening Method for Mycotoxin Detection in Cereal Products and Spices - PMC - NIH. (2021-04-04). Available at: [Link]

  • Effect of Myclobutanil Pesticide on the Physiological Behavior of Two Newly Isolated Saccharomyces cerevisiae Strains during Very-High-Gravity Alcoholic Fermentation - NIH. Available at: [Link]

  • Sample Cleanup for the Analysis of Pesticide Residues and Polynuclear Aromatic Hydrocarbons in Fatty Food Matrices | American Laboratory. (2016-04-05). Available at: [Link]

  • Validation of an LC-MS/MS-based dilute-and-shoot approach for the quantification of > 500 mycotoxins and other secondary metabolites in food crops: challenges and solutions - NIH. (2020-02-20). Available at: [Link]

  • Supercritical Fluid Extraction Enhances Discovery of Secondary Metabolites from Myxobacteria - PubMed. (2020-12-01). Available at: [Link]

  • Multi-mycotoxin analysis in complex biological matrices using LC-ESI/MS: experimental study using triple stage quadrupole and LTQ-Orbitrap - PubMed. Available at: [Link]

  • Pesticide and Mycotoxin Analysis: Mastering the Complexity of the Cannabis Matrix. (2017-05-01). Available at: [Link]

  • Dissipation, Processing Factors and Dietary Exposure Assessment of Myclobutanil in Tomato - PMC - NIH. (2023-08-09). Available at: [Link]

  • Automated micro-solid-phase extraction clean-up and gas chromatography-tandem mass spectrometry analysis of pesticides in foods extracted with ethyl acetate - PMC - NIH. (2023-11-16). Available at: [Link]

  • Table 54. Effectiveness of Fungicides on Grape Diseases - UMass Amherst. Available at: [Link]

  • Supercritical Fluid Extraction as a Potential Extraction Technique for the Food Industry - MDPI. Available at: [Link]

  • Development and validation of sample clean-up using solid phase extraction prior oil spill fingerprinting - DiVA portal. Available at: [Link]

  • Ultrasound-Assisted Extraction and the Encapsulation of Bioactive Components for Food Applications - PMC - PubMed Central. Available at: [Link]

  • Supercritical Fluid Extraction Enhances Discovery of Secondary Metabolites from Myxobacteria. - SciSpace. (2020-07-13). Available at: [Link]

  • Ultrasonic-assisted extraction offers groundbreaking benefits for the medicinal mushroom industry - Nutraceutical Business Review. (2020-11-18). Available at: [Link]

  • Development of ultrasound-assisted extraction of commonly used azole antifungals in soils - Analytical Methods (RSC Publishing). Available at: [Link]

  • Effect of Myclobutanil Pesticide on the Physiological Behavior of Two Newly Isolated Saccharomyces cerevisiae Strains during Very-High-Gravity Alcoholic Fermentation - Semantic Scholar. Available at: [Link]

  • The Effects of the Fungicide Myclobutanil on Soil Enzyme Activity - MDPI. (2023-10-07). Available at: [Link]

  • An investigation of the genotoxic and cytotoxic effects of myclobutanil fungicide on plants. (2021-11-16). Available at: [Link]

  • (PDF) Effect of Myclobutanil Pesticide on the Physiological Behavior of Two Newly Isolated Saccharomyces cerevisiae Strains during Very-High-Gravity Alcoholic Fermentation - ResearchGate. (2019-12-02). Available at: [Link]

  • Myclobutanil Use, Us - Regulations.gov. (2020-06-24). Available at: [Link]

  • Ultrasound-Assisted Extraction of Total Phenolic Compounds and Antioxidant Activity in Mushrooms - MDPI. Available at: [Link]

  • Factors Influencing the Efficacy of Myclobutanil and Azoxystrobin for Control of Grape Black Rot - PubMed. Available at: [Link]

  • Solvent Supercritical Fluid Technologies to Extract Bioactive Compounds from Natural Sources: A Review - MDPI. Available at: [Link]

  • An investigation of the genotoxic and cytotoxic effects of myclobutanil fungicide on plants. (2021-12-17). Available at: [Link]

Sources

Troubleshooting

Minimizing matrix effects in Myclobutanil analysis by LC-MS/MS

A Senior Application Scientist's Guide to Identifying and Mitigating Matrix Effects Welcome to the technical support center for Myclobutanil analysis. This guide is designed for researchers and analytical scientists enco...

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Identifying and Mitigating Matrix Effects

Welcome to the technical support center for Myclobutanil analysis. This guide is designed for researchers and analytical scientists encountering challenges with matrix effects in liquid chromatography-tandem mass spectrometry (LC-MS/MS). As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying principles and field-proven insights to empower you to develop robust and accurate analytical methods.

Matrix effects are a primary cause of poor accuracy and reproducibility in LC-MS/MS analysis, particularly when dealing with complex samples like food, feed, and environmental extracts.[1][2][3] Myclobutanil, a widely used triazole fungicide, is frequently analyzed in such matrices, making a thorough understanding of these effects essential.[4] This guide will walk you through the process of diagnosing, troubleshooting, and ultimately minimizing matrix effects in your Myclobutanil workflow.

Section 1: Frequently Asked Questions - Understanding Matrix Effects

This section addresses the fundamental concepts of matrix effects in the context of Myclobutanil analysis.

Q1: What exactly are matrix effects in the LC-MS/MS analysis of Myclobutanil?

Matrix effects are the alteration—either suppression or enhancement—of the ionization efficiency of a target analyte, such as Myclobutanil, by the presence of co-eluting, undetected components in the sample matrix.[5] In essence, compounds from the sample matrix (e.g., sugars, lipids, pigments, salts) that you are not targeting can interfere with the process of turning your Myclobutanil molecules into ions in the mass spectrometer's ion source.[3][5] This interference directly impacts the signal intensity, leading to inaccurate quantification.[6] Ion suppression is the more common phenomenon observed.

Q2: Why does Myclobutanil seem particularly susceptible to matrix effects in some samples?

The susceptibility of any analyte to matrix effects is a combination of its physicochemical properties and the complexity of the sample matrix. Myclobutanil (C₁₅H₁₇ClN₄) is a moderately non-polar compound.[7] When analyzing it in complex matrices like tomatoes, wheat, or cannabis, it often co-extracts with a wide range of endogenous compounds.[8][9][10] These co-extracted materials can compete with Myclobutanil for the available charge on the electrospray ionization (ESI) droplet surface, leading to a suppressed signal.[3] Studies have explicitly shown strong ion suppression for Myclobutanil in matrices like tomato (-47%) and signal suppression in wheat products.[8][9]

Q3: How do I know if my Myclobutanil analysis is being compromised by matrix effects?

The most direct way to determine the presence and magnitude of matrix effects is through a quantitative assessment. This involves comparing the instrument response of an analyte in a pure solvent standard to its response in a blank matrix extract that has been spiked with the analyte at the same concentration. A significant difference between these two responses is a clear indicator of matrix effects.[11] Inconsistent recoveries, poor reproducibility between injections, and failing quality control checks are also common symptoms.

Q4: What are the consequences of ignoring matrix effects?
  • Inaccurate Quantification: Underestimation of the Myclobutanil concentration if ion suppression is occurring, or overestimation in the rarer case of ion enhancement.

  • Poor Method Reproducibility: The effect can vary from sample to sample, even within the same batch, leading to high relative standard deviations (RSDs).[6]

  • Failed Method Validation: Analytical methods will fail to meet the stringent requirements for accuracy and precision set by regulatory bodies like those outlined in SANTE/11312/2021.[8][12][13]

Section 2: Troubleshooting Guide - Identifying and Quantifying Matrix Effects

If you suspect matrix effects are impacting your assay, the first step is to confirm and quantify them.

Issue: My Myclobutanil recovery is low and inconsistent, and my calibration curve linearity is poor in sample extracts.

This is a classic sign of matrix-induced ion suppression. To confirm this, you must isolate the matrix's effect on the MS response from the efficiency of your sample extraction procedure. The post-extraction spike experiment is the standard method for this diagnosis.[11][14]

Protocol 1: Step-by-Step Guide to Quantify Matrix Effects (ME)

This protocol allows you to calculate the percentage of signal suppression or enhancement.

  • Prepare a Blank Matrix Extract: Select a sample matrix that is representative of your study samples but is known to be free of Myclobutanil. Process this blank matrix through your entire sample preparation procedure (extraction and cleanup).

  • Prepare Solution A (Standard in Solvent): Prepare a standard of Myclobutanil in your final reconstitution solvent at a known concentration (e.g., 50 µg/L).

  • Prepare Solution B (Post-Extraction Spike): Take an aliquot of the blank matrix extract from Step 1 and spike it with the Myclobutanil standard to achieve the exact same final concentration as Solution A.

  • Analyze and Calculate: Inject both solutions into the LC-MS/MS system and record the peak area for Myclobutanil. Calculate the Matrix Effect percentage (ME%) using the following formula:

    ME (%) = [(Peak Area in Solution B / Peak Area in Solution A) - 1] * 100

  • Interpret the Results: Use the table below to understand the impact of the matrix.

ME (%) ValueInterpretationSeverityRecommended Action
-20% to +20%No significant matrix effectLowProceed with solvent-based calibration, but remain vigilant.
< -20%Ion SuppressionModerate to HighImplement mitigation strategies (See Section 3).
> +20%Ion EnhancementModerate to HighImplement mitigation strategies (See Section 3).
Section 3: Mitigation Strategies - A Multi-Pronged Approach

Once you have confirmed a significant matrix effect, you can address it from multiple angles: improving sample cleanup, optimizing chromatography, or compensating through calibration.

A. Advanced Sample Preparation and Cleanup

The most effective strategy is to remove the interfering compounds before they reach the mass spectrometer.[15][16]

The QuEChERS method is a cornerstone of pesticide residue analysis and is highly effective for Myclobutanil in many matrices.[8][17][18] It involves an extraction step followed by a dispersive solid-phase extraction (dSPE) cleanup.

QuEChERS_Workflow cluster_extraction Extraction cluster_cleanup dSPE Cleanup HomogenizedSample 1. Homogenized Sample (e.g., 5-10g) AddSolvent 2. Add Acetonitrile (e.g., 10 mL) HomogenizedSample->AddSolvent AddSalts 3. Add QuEChERS Salts (e.g., MgSO₄, NaCl) AddSolvent->AddSalts VortexCentrifuge1 4. Vortex & Centrifuge AddSalts->VortexCentrifuge1 Supernatant1 Acetonitrile Layer (contains Myclobutanil + Matrix) VortexCentrifuge1->Supernatant1 Transfer 5. Transfer Aliquot of Acetonitrile Layer Supernatant1->Transfer Collect Supernatant dSPETube 6. Add to dSPE Tube (MgSO₄, PSA, C18) Transfer->dSPETube VortexCentrifuge2 7. Vortex & Centrifuge dSPETube->VortexCentrifuge2 FinalExtract 8. Final Clean Extract for LC-MS/MS VortexCentrifuge2->FinalExtract

Caption: QuEChERS Sample Preparation Workflow.

Protocol 2: Generic QuEChERS Protocol for Myclobutanil Analysis

This protocol is a starting point and should be optimized for your specific matrix.

  • Sample Homogenization: Weigh 10 g of your homogenized sample into a 50 mL centrifuge tube.

  • Extraction: Add 10 mL of acetonitrile. For acidic analytes or specific matrix types, acidified acetonitrile (e.g., with 1% acetic acid) can improve recovery. Shake vigorously for 1 minute.

  • Salting Out: Add a QuEChERS extraction salt packet (commonly containing anhydrous MgSO₄ and NaCl). The anhydrous MgSO₄ absorbs excess water, promoting partitioning of Myclobutanil into the acetonitrile layer. Shake vigorously for another minute.

  • Centrifugation: Centrifuge at >3000 g for 5 minutes.

  • Dispersive SPE Cleanup: Transfer an aliquot of the upper acetonitrile layer (e.g., 6 mL) to a 15 mL dSPE tube. The choice of sorbents in this tube is critical:

    • Anhydrous MgSO₄: Removes remaining water.

    • PSA (Primary Secondary Amine): Removes organic acids, sugars, and other polar interferences. This is a standard component for most fruit and vegetable matrices.[19][20]

    • C18 (End-capped Silica): Removes non-polar interferences like lipids and waxes. Highly recommended for fatty matrices.[8][19]

    • GCB (Graphitized Carbon Black): Removes pigments like chlorophyll. Use with caution as it can retain planar analytes like Myclobutanil if used in excess.

  • Final Centrifugation: Vortex the dSPE tube for 30 seconds and centrifuge for 5 minutes.

  • Analysis: Carefully collect the supernatant, filter if necessary (0.22 µm), and inject into the LC-MS/MS system.

TechniquePrincipleBest ForProsCons
QuEChERS dSPE Dispersive solid-phase extraction with various sorbents.Fruits, vegetables, cereals.[8][19]Fast, high-throughput, cheap, effective for a wide range of pesticides.May not provide sufficient cleanup for extremely complex matrices.
Solid-Phase Extraction (SPE) Cartridge-based cleanup with selective sorbents (e.g., C18, polymeric).Complex matrices like dietary supplements, feed, or when dSPE is insufficient.[15]High cleanup capacity, very selective, can be automated.More time-consuming, higher solvent usage, more expensive than dSPE.
Dilute and Shoot Simple dilution of the initial sample extract.Less complex matrices or when analyte concentration is very high.[21]Extremely fast and simple.Reduces matrix but also analyte concentration, potentially compromising sensitivity. Can still result in significant matrix effects.[21]
B. Chromatographic Optimization

Strategic adjustments to your LC method can separate Myclobutanil from co-eluting interferences.

  • Column Choice: A high-quality C18 column is generally the workhorse for Myclobutanil analysis, providing good retention and peak shape.

  • Mobile Phase: Using a mobile phase containing additives like 0.1% formic acid and/or ammonium formate (e.g., 5 mM) is standard practice.[9][14] These additives promote better ionization of Myclobutanil in positive ESI mode, leading to a more stable and robust signal.

  • Gradient Optimization: A longer, shallower gradient can improve the resolution between Myclobutanil and closely eluting matrix components.

  • Divert Valve: Program your instrument's divert valve to send the highly polar, unretained matrix components from the beginning of the run to waste instead of the MS source. This significantly reduces source contamination and can lessen matrix effects.[21]

C. Advanced Calibration and Quantification Strategies

When you cannot physically remove the interferences, you must compensate for their effect during quantification.

This is the most common compensation technique. Instead of preparing your calibration standards in pure solvent, you prepare them in a blank matrix extract.[8][9][22] This ensures that your standards experience the same degree of ion suppression or enhancement as your unknown samples, leading to more accurate quantification.

The use of a stable isotope-labeled internal standard (SIL-IS) is the most robust way to correct for matrix effects.[6][23] A SIL-IS, such as Myclobutanil-D4, is chemically identical to Myclobutanil but has a slightly higher mass due to the replacement of hydrogen atoms with deuterium.[24]

  • How it Works: The SIL-IS is spiked into every sample, standard, and QC at a constant concentration before injection. Because it is chemically identical to the analyte, it co-elutes perfectly and experiences the exact same degree of ion suppression or enhancement in the MS source.[23][25][26] The instrument measures the ratio of the analyte peak area to the internal standard peak area. Since both are affected proportionally, the ratio remains constant and accurate regardless of the matrix effect.

Calibration_Strategies cluster_external External Calibration cluster_matched Matrix-Matched Calibration cluster_is Internal Standard (IS) Calibration ext_std Standard in Solvent ext_sample Sample in Matrix ext_std->ext_sample Different Response (Inaccurate) mat_std Standard in Blank Matrix mat_sample Sample in Matrix mat_std->mat_sample Similar Response (Accurate) is_std Analyte + IS in Solvent is_sample Analyte + IS in Matrix is_std->is_sample Ratio is Constant (Most Accurate)

Sources

Optimization

Optimizing mobile phase for Myclobutanil chiral separation on OD-RH column

Technical Support Center: Myclobutanil Chiral Separation Introduction Welcome to the Technical Support Center. This guide provides in-depth troubleshooting and optimization strategies for the enantioselective separation...

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Myclobutanil Chiral Separation

Introduction

Welcome to the Technical Support Center. This guide provides in-depth troubleshooting and optimization strategies for the enantioselective separation of Myclobutanil using the CHIRALCEL® OD-RH column. Myclobutanil, a widely used triazole fungicide, possesses a single chiral center, resulting in two enantiomers.[1] Due to potential differences in biological activity and toxicity between enantiomers, their accurate separation and quantification are critical in environmental and food safety analysis.[2]

The CHIRALCEL® OD-RH column, featuring a cellulose tris(3,5-dimethylphenylcarbamate) chiral stationary phase (CSP) bonded to silica, is specifically designed for reversed-phase chromatography.[3][4] It is an excellent choice for analyzing moderately polar compounds like Myclobutanil (log Kow ≈ 2.9) that are soluble in common organic solvents and moderately soluble in water.[5][6] This guide will walk you through method development, from initial mobile phase selection to advanced troubleshooting, ensuring you achieve robust and reproducible baseline separation.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most common questions encountered when setting up this chiral separation.

Q1: What is the best starting mobile phase for separating Myclobutanil on a CHIRALCEL® OD-RH column?

A: Based on established and validated methods, an excellent starting point is an isocratic mobile phase of Acetonitrile/Water (70:30, v/v) .[2][7][8] This composition has been demonstrated to successfully resolve the Myclobutanil enantiomers. We recommend preparing the mobile phase with high-purity HPLC or MS-grade solvents and filtering the aqueous portion through a 0.45 µm filter before use.

Q2: Can I use Methanol instead of Acetonitrile as the organic modifier?

A: Yes, Methanol (MeOH) is a viable alternative to Acetonitrile (ACN). Polysaccharide-based CSPs exhibit different selectivities depending on the organic modifier used. While ACN is a good starting point, switching to MeOH can sometimes dramatically alter or improve the separation.[9]

  • Causality: The choice of organic modifier affects the solvation of both the analyte and the CSP, which in turn influences the hydrogen bonding, dipole-dipole, and π-π interactions that govern chiral recognition.[10] ACN is an aprotic solvent, while MeOH is a protic solvent, leading to different interaction profiles. A general elution strength relationship on reversed-phase columns is: 50% ACN ≈ 65-70% EtOH ≈ 75-80% MeOH.[9] You will likely need a higher percentage of methanol to achieve similar retention times as acetonitrile.

Q3: My resolution is poor (Rs < 1.5). How can I improve it?

A: If you observe partial co-elution, several parameters can be fine-tuned.

  • Adjust the Organic Modifier Ratio: Systematically decrease the percentage of the organic modifier (e.g., from 70% ACN down to 60% in 2% increments). This will increase retention times and often provides more opportunity for the enantiomers to interact with the CSP, thereby improving resolution.

  • Lower the Temperature: Reducing the column temperature (e.g., from 25°C to 15°C) can enhance chiral recognition. Lower temperatures often lead to more stable and selective diastereomeric complexes between the analyte and the CSP.[11]

  • Decrease the Flow Rate: Reducing the flow rate (e.g., from 0.5 mL/min to 0.3 mL/min) can increase column efficiency and improve resolution, though it will lengthen the analysis time.[11]

Q4: My peaks are tailing. Should I add a mobile phase additive?

A: Peak tailing is often caused by undesirable secondary interactions or column overload. Before adding any modifiers, first try diluting your sample by a factor of 10 to rule out mass overload.[12]

Myclobutanil is a neutral-to-weakly-basic compound due to its triazole nitrogens.[13] Tailing can occur from interactions with residual acidic silanols on the silica support. However, modern, well-end-capped columns like the OD-RH minimize this. Adding additives should be a final optimization step, as they can have profound and sometimes persistent effects ("memory effects").[14][15]

  • If tailing persists after ruling out overload, a small amount of a basic additive is not recommended as a first step, as it can suppress necessary interactions. The published methods for Myclobutanil do not use additives.[2][7][8] Instead, focus on optimizing the organic/aqueous ratio and ensuring your column is clean and well-equilibrated.

Q5: How long should I equilibrate the column before my first injection?

A: Proper equilibration is critical for reproducible results. After installing the column and starting the mobile phase flow, allow at least 30 minutes for equilibration at a flow rate of 1 mL/min.[16] For lower flow rates or highly sensitive detection, a longer time may be necessary. A stable baseline is the best indicator of a fully equilibrated system.

Part 2: Systematic Troubleshooting Guide

This section provides a structured approach to solving common chromatographic problems.

Problem 1: No Enantiomeric Resolution (Single Peak or Small Shoulder)

This is the most common initial challenge. It indicates that the current mobile phase conditions do not provide sufficient selectivity for the Myclobutanil enantiomers on the OD-RH stationary phase. The primary goal is to alter the mobile phase to induce differential interaction.

G cluster_0 Troubleshooting: No Resolution start Start: Single Peak Observed q1 Is mobile phase ACN/Water? start->q1 a1_yes Systematically vary ACN % (e.g., 70% -> 60% -> 75%) q1->a1_yes  Yes a1_no Switch Organic Modifier to Methanol (MeOH) q1->a1_no No q2 Separation achieved? a1_yes->q2 q2->a1_no No end_success Success! Proceed to Optimization (Rs, Tailing) q2->end_success Yes a2_yes Systematically vary MeOH % (e.g., 80% -> 70% -> 85%) a1_no->a2_yes q3 Separation achieved? a2_yes->q3 q3->end_success Yes end_fail Consult Column Manufacturer. Consider alternative CSP. q3->end_fail No

Caption: Workflow for addressing a complete lack of enantiomeric separation.

Protocol: Mobile Phase Screening
  • Initial Conditions: Start with the recommended mobile phase: ACN/Water (70:30, v/v), Flow Rate: 0.5 mL/min, Temperature: 25°C.

  • Vary ACN Concentration:

    • Decrease the ACN percentage to 65% and then 60%. Analyze the sample at each step after proper re-equilibration.

    • If no separation is observed, increase the ACN percentage to 75%. Sometimes, lower retention can surprisingly improve selectivity.

  • Switch to Methanol: If ACN fails to provide separation, flush the column with 100% Isopropanol (IPA) for 30 minutes, then switch to the new mobile phase.

  • Vary MeOH Concentration: Start with MeOH/Water (80:20, v/v). Systematically vary the concentration from 70% to 90%.

  • Evaluate: Assess the chromatograms for any sign of peak splitting. Even a small shoulder is a positive sign that indicates the potential for a full separation with further optimization.

Problem 2: Asymmetric Peaks (Tailing)

Peak tailing reduces resolution and compromises quantification. The cause must be identified systematically.

G cluster_1 Troubleshooting: Peak Tailing start Start: Tailing Peak Observed q1 Is sample concentration too high? start->q1 a1_yes Dilute sample 10x and reinject. q1->a1_yes  Possible q3 Is column contaminated? q1->q3 Unlikely q2 Tailing resolved? a1_yes->q2 q2->q3 No end_success Problem Solved! q2->end_success Yes a3_yes Perform Column Washing Protocol. q3->a3_yes  Possible end_fail Possible Column Damage (Void). Consider replacing column. q3->end_fail Unlikely q4 Tailing resolved? a3_yes->q4 q4->end_success Yes q4->end_fail No

Caption: Logic for diagnosing and resolving asymmetric (tailing) peaks.

Part 3: Key Experimental Protocols & Data

Method Starting Parameters and Optimization Ranges
ParameterRecommended Starting ValueOptimization RangeRationale for Optimization
Column CHIRALCEL® OD-RH, 150 x 4.6 mm, 5 µmN/ACorrect stationary phase is paramount.
Mobile Phase Acetonitrile / Water (70:30, v/v)ACN or MeOH: 50% - 90%Primary factor influencing selectivity.[17]
Flow Rate 0.5 mL/min0.3 - 1.0 mL/minLower flow can increase efficiency.[11]
Temperature 25°C (Ambient)10°C - 40°CLower temperature often improves resolution.[12]
Injection Vol. 5 µL1 - 10 µLCheck for overload if peaks are broad/tailing.
Detection UV at 225 nmN/AMyclobutanil has a UV absorbance maximum around this wavelength.
Protocol: Column Washing and Regeneration

If you suspect column contamination from matrix components is causing poor performance, a washing procedure can restore it. Note: This is for a reversed-phase column. Always consult the specific instruction manual for your column.[9]

  • Disconnect from Detector: Disconnect the column outlet from the detector to prevent contamination of the flow cell.

  • Flush Salts: If you used buffers, flush the column with HPLC-grade water/ACN (60:40, v/v) for 60 minutes at 0.5 mL/min to remove all salts.

  • Strong Solvent Wash: Flush the column with 100% Isopropanol (IPA) or Ethanol (EtOH) for 2 hours at 0.3 mL/min. These are strong solvents for polysaccharide CSPs and can remove many contaminants.[12]

  • Re-equilibration: Flush the column with your mobile phase for at least 60 minutes or until the baseline is stable.

  • Test Performance: Inject your Myclobutanil standard to check if performance has been restored. If not, the column may be irreversibly damaged.

References

  • Media Bros. (2024). Everything You Need to Know About the Pesticide Myclobutanil. [Link]

  • National Center for Biotechnology Information. (n.d.). Myclobutanil. PubChem Compound Database. [Link]

  • AERU, University of Hertfordshire. (n.d.). Myclobutanil (Ref: RH 3866). [Link]

  • Papadopoulou-Mourkidou, E., et al. (2021). Removal of Two Triazole Fungicides from Agricultural Wastewater in Pilot-Scale Horizontal Subsurface Flow Constructed Wetlands. ResearchGate. [Link]

  • Ibrahim, W. A. W., et al. (2010). Enantioseparation of Penconazole, Myclobutanil and Triadimefon by Cyclodextrin-Modified Micellar Electrokinetic Chromatography. CORE. [Link]

  • Li, Y., et al. (2012). Enantioselective analysis of triazole fungicide myclobutanil in cucumber and soil under different application modes by chiral liquid chromatography/tandem mass spectrometry. Journal of Agricultural and Food Chemistry. [Link]

  • Li, Y., et al. (2012). Enantioselective Analysis of Triazole Fungicide Myclobutanil in Cucumber and Soil under Different Application Modes by Chiral Liquid Chromatography/Tandem Mass Spectrometry. ACS Publications. [Link]

  • ResearchGate. (2012). Request PDF: Enantioselective Analysis of Triazole Fungicide Myclobutanil in Cucumber and Soil under Different Application Modes by Chiral Liquid Chromatography/Tandem Mass Spectrometry. [Link]

  • ResearchGate. (2014). Request PDF: Simultaneous determination of paclobutrazol and myclobutanil enantiomers in water and soil using enantioselective reversed-phase liquid chromatography. [Link]

  • Phenomenex. (n.d.). HPLC Technical Tip: Chiral Method Development. [Link]

  • Chiral Technologies. (n.d.). Dos and Don'ts for Using Daicel Chiral Columns Effectively. [Link]

  • Daicel Corporation. (2013). INSTRUCTION MANUAL FOR CHIRALPAK® AD-RH, CHIRALPAK® AS-RH and CHIRALCEL® OD-RH, and CHIRALCEL® OJ-RH. [Link]

  • MZ-Analysentechnik. (n.d.). Chiral FAQs. [Link]

  • Chiral Technologies. (n.d.). Troubleshoot Chiral Column Performance: Efficiency & Resolution. [Link]

  • Chromatography Today. (2020). Trouble with chiral separations. [Link]

  • UVISON.com. (n.d.). Daicel CHIRALCEL OD-RH HPLC Analytical Column, 5 µm, ID 2.1 mm x L 150 mm. [Link]

  • National Center for Biotechnology Information. (2022). Chiral separation using cyclodextrins as mobile phase additives in open‐tubular liquid chromatography with a pseudophase coating. [Link]

  • ResearchGate. (2021). The effect of mobile phase composition on the chiral separation of compounds. [Link]

  • Daicel Chiral Technologies. (2021). CHIRALPAK Immobilized Columns: Mobile Phase Modifiers & Additives. [Link]

  • Daicel Chemical Industries, Ltd. (2006). INSTRUCTION MANUAL FOR CHIRALCEL® OD COLUMNS. [Link]

  • ResearchGate. (2009). Request PDF: Memory effect of mobile phase additives in chiral separation on a Chiralpak AD column. [Link]

  • National Center for Biotechnology Information. (2015). Chiral Mobile-Phase Additives in HPLC Enantioseparations. [Link]

  • HPLCSUPPLY. (n.d.). Daicel CHIRALCEL OD-RH Analytical Column. [Link]

  • LCGC International. (2023). Playing with Selectivity for Optimal Chiral Separation. [Link]

  • Regis Technologies. (2023). Getting Started with Chiral Method Development Part Three: Method Development Optimization. [Link]

Sources

Troubleshooting

Technical Support Center: Strategies for Reducing Myclobutanil Persistence in Agricultural Soil

This technical support guide is designed for researchers, scientists, and environmental professionals investigating the persistence of the fungicide Myclobutanil in agricultural soil. This document provides in-depth trou...

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide is designed for researchers, scientists, and environmental professionals investigating the persistence of the fungicide Myclobutanil in agricultural soil. This document provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to support your research in developing effective remediation strategies. Our approach is grounded in scientific principles and field-proven insights to ensure the reliability and validity of your experimental outcomes.

Introduction to Myclobutanil Persistence

Myclobutanil is a triazole fungicide widely used to control fungal diseases in various crops.[1][2] Its moderate persistence in soil, with a half-life that can range from a few weeks to several months, raises environmental concerns regarding potential soil and water contamination.[2][3][4] The persistence of Myclobutanil is influenced by a complex interplay of biotic and abiotic factors, including soil type, microbial activity, temperature, moisture, pH, and organic matter content.[2][5][6] Understanding these factors is crucial for developing effective strategies to accelerate its degradation.

This guide will explore the primary degradation pathways of Myclobutanil and provide practical guidance on experimental setups for studying and enhancing its remediation in soil environments.

Frequently Asked Questions (FAQs)

Here we address common questions researchers encounter when studying Myclobutanil degradation in soil.

Q1: What are the primary degradation pathways for Myclobutanil in soil?

A1: The primary degradation pathway for Myclobutanil in soil is microbial degradation under aerobic conditions.[1][2][7] Soil microorganisms utilize Myclobutanil as a carbon and nitrogen source, breaking it down into less complex molecules.[7][8] Photodegradation, the breakdown by sunlight, can also contribute to its degradation, particularly on the soil surface, but is generally considered a less significant pathway compared to microbial action in the soil matrix.[1] Hydrolysis is not a major degradation pathway for Myclobutanil under typical environmental pH ranges.[1][7]

Q2: How does soil type and organic matter content affect Myclobutanil persistence?

A2: Soil type and organic matter content significantly influence Myclobutanil's persistence. Soils with higher organic matter tend to have a greater capacity for adsorbing Myclobutanil, which can reduce its bioavailability for microbial degradation and leaching.[5][6] However, higher organic matter also supports a larger and more diverse microbial population, which can lead to enhanced degradation rates.[5] The interplay between adsorption and microbial activity is a key area of research.

Q3: What is the expected half-life of Myclobutanil in soil under laboratory conditions?

A3: The half-life of Myclobutanil in soil can vary widely depending on experimental conditions. Under laboratory settings, reported half-lives (DT50) in aerobic soils can range from approximately 15 to 70 days.[2] In anaerobic (flooded) conditions, its persistence is significantly longer, with half-lives extending to several months or even over a year.[2][9] Temperature also plays a crucial role, with degradation rates increasing at higher temperatures.[2]

Q4: What are the known major metabolites of Myclobutanil degradation?

A4: A major degradation product of Myclobutanil is 1,2,4-triazole, formed by the cleavage of the bond connecting the triazole ring to the main carbon chain.[7] Other metabolites, such as hydroxy-myclobutanil (RH-9090), have also been identified in various environmental matrices.[10][11] The specific metabolites formed can depend on the degradation pathway and the microorganisms involved.

Troubleshooting Experimental Challenges

This section provides guidance on common issues encountered during Myclobutanil remediation experiments.

Problem Potential Cause(s) Troubleshooting Steps
Inconsistent degradation rates across replicates - Non-homogenous soil samples.- Uneven distribution of Myclobutanil spike.- Variations in moisture content.- Inconsistent microbial activity.- Thoroughly mix and sieve soil before spiking.- Use a carrier solvent for spiking and ensure complete evaporation before starting the experiment.- Monitor and maintain consistent moisture levels in all microcosms.- Acclimatize soil for a period before spiking to stabilize microbial communities.
No significant degradation observed - Soil sterilization was too effective (in sterile controls).- Presence of inhibitory substances in the soil.- Myclobutanil concentration is too high, causing toxicity to microbes.- Anaerobic conditions in what was intended to be an aerobic experiment.- Confirm sterility of controls through plating.- Analyze soil for potential co-contaminants.- Conduct a dose-response experiment to determine the optimal Myclobutanil concentration for degradation.- Ensure adequate aeration of microcosms; consider periodic mixing or using breathable closures.
Poor recovery of Myclobutanil during extraction - Inefficient extraction solvent.- Strong adsorption of Myclobutanil to soil particles.- Degradation of Myclobutanil during the extraction process.- Test different solvent systems (e.g., acetonitrile, ethyl acetate, acetone) or solvent mixtures.- Increase extraction time or use sonication to improve recovery from high organic matter soils.- Ensure extraction is performed promptly after sampling and samples are stored properly to prevent degradation.
Contamination in control samples - Cross-contamination during sample preparation or analysis.- Contaminated glassware or equipment.- Use dedicated glassware for controls and treated samples.- Thoroughly clean all equipment between samples.- Run solvent blanks on the analytical instrument (GC-MS or HPLC) to check for system contamination.

Experimental Protocols

Here are detailed protocols for key experiments in Myclobutanil remediation research.

Protocol 1: Isolation of Myclobutanil-Degrading Microorganisms

This protocol outlines a method for enriching and isolating bacteria from soil with the ability to degrade Myclobutanil.

Objective: To isolate microbial strains capable of utilizing Myclobutanil as a source of carbon and/or nitrogen.

Materials:

  • Soil with a history of Myclobutanil application.

  • Mineral Salts Medium (MSM).

  • Myclobutanil (analytical standard).

  • Sterile culture flasks, petri dishes, and pipettes.

  • Shaking incubator.

  • Centrifuge.

Procedure:

  • Enrichment Culture: a. Add 10 g of soil to 100 mL of MSM in a 250 mL flask. b. Add Myclobutanil as the sole carbon and/or nitrogen source at a concentration of 25-50 ppm. c. Incubate the flask on a rotary shaker at 150 rpm and 30°C for 7 days.[12] d. After 7 days, transfer 10 mL of the culture to 90 mL of fresh MSM with Myclobutanil and incubate under the same conditions. Repeat this step 3-4 times to enrich for Myclobutanil-degrading microorganisms.[12][13]

  • Isolation of Pure Cultures: a. After the final enrichment cycle, serially dilute the culture. b. Spread 0.1 mL of each dilution onto MSM agar plates containing Myclobutanil (25-50 ppm). c. Incubate the plates at 30°C for 3-7 days until colonies appear. d. Select morphologically distinct colonies and streak them onto fresh MSM agar plates with Myclobutanil to obtain pure cultures.[12]

  • Screening for Degradation Ability: a. Inoculate the pure isolates into liquid MSM containing a known concentration of Myclobutanil. b. Incubate under optimal growth conditions. c. At regular intervals, withdraw samples and analyze the remaining Myclobutanil concentration using HPLC or GC-MS to quantify the degradation ability of each isolate.

Protocol 2: Lab-Scale Biochar Amendment for Myclobutanil Remediation

This protocol describes a laboratory experiment to evaluate the effectiveness of biochar in reducing the persistence of Myclobutanil in soil.

Objective: To assess the impact of biochar amendment on the dissipation rate of Myclobutanil in a controlled soil environment.

Materials:

  • Agricultural soil, sieved (2 mm).

  • Biochar (specify type and pyrolysis temperature).

  • Myclobutanil (analytical standard).

  • Incubation containers (e.g., glass jars with breathable lids).

  • Analytical balance, fume hood, and appropriate solvents for extraction.

Procedure:

  • Experimental Setup: a. Prepare soil treatments with different percentages of biochar amendment (e.g., 0%, 1%, 2.5%, 5% w/w). b. Thoroughly mix the soil and biochar for each treatment to ensure homogeneity. c. Spike each soil treatment with a known concentration of Myclobutanil dissolved in a suitable solvent. Allow the solvent to evaporate completely in a fume hood. d. Adjust the moisture content of the soil to a desired level (e.g., 60% of water holding capacity). e. Divide each treatment into triplicate microcosms (e.g., 100 g of soil per jar).

  • Incubation: a. Incubate the microcosms in the dark at a constant temperature (e.g., 25°C). b. Maintain the moisture content by adding deionized water as needed.

  • Sampling and Analysis: a. Collect soil samples from each microcosm at predetermined time points (e.g., 0, 7, 14, 28, 56 days). b. Extract Myclobutanil from the soil samples using an appropriate solvent extraction method. c. Analyze the concentration of Myclobutanil in the extracts using HPLC or GC-MS.

  • Data Analysis: a. Calculate the dissipation kinetics of Myclobutanil for each treatment. b. Determine the half-life (DT50) of Myclobutanil in each treatment to evaluate the effect of biochar amendment.

Data Presentation

Table 1: Factors Influencing Myclobutanil Half-Life (DT50) in Soil
Factor Condition Observed Effect on DT50 Reference(s)
Aeration Aerobic (non-flooded)Shorter DT50 (e.g., 15-70 days)[2]
Anaerobic (flooded)Longer DT50 (e.g., >100 days, up to 574 days)[2][9]
Temperature Increase from 4°C to 40°CSignificant decrease in DT50[2]
Soil Microbial Biomass Higher microbial biomassNegatively correlated with DT50 (faster degradation)[2]
Bioaugmentation Addition of Trametes versicolorPotential to decrease DT50[3]
Biochar Amendment Addition of biocharCan decrease DT50 by enhancing microbial activity[3][14]

Visualizing Key Processes

Myclobutanil Degradation Pathways

Myclobutanil_Degradation cluster_abiotic Abiotic Degradation cluster_biotic Biotic Degradation Myclobutanil Myclobutanil Photodegradation Photodegradation (Sunlight) Myclobutanil->Photodegradation Minor Pathway Microbial Microbial Degradation (Aerobic) Myclobutanil->Microbial Major Pathway Metabolites Intermediate Metabolites (e.g., Hydroxy-myclobutanil) Triazole 1,2,4-Triazole Metabolites->Triazole Mineralization CO2 + H2O + Cl- Triazole->Mineralization Photodegradation->Metabolites Microbial->Metabolites

Caption: Primary degradation pathways of Myclobutanil in soil.

Experimental Workflow for Bioremediation Studies

Bioremediation_Workflow start Start: Contaminated Soil Sample setup Experimental Setup (Microcosms) start->setup treatments Application of Remediation Treatments (e.g., Bioaugmentation, Biochar) setup->treatments incubation Controlled Incubation (Temperature, Moisture) treatments->incubation sampling Periodic Sampling incubation->sampling extraction Solvent Extraction sampling->extraction analysis Chemical Analysis (HPLC/GC-MS) extraction->analysis data Data Analysis (Kinetics, DT50) analysis->data end End: Evaluation of Remediation Efficacy data->end

Caption: General workflow for laboratory-based Myclobutanil bioremediation experiments.

References

  • Castillo, M. P., et al. (2021). Removal of Myclobutanil and Detoxification in Modified Biomixtures: Fungal Bioaugmentation and Biochar Amendment. MDPI. [Link]

  • Media Bros. (2023). Everything You Need to Know About the Pesticide Myclobutanil. [Link]

  • Wang, Y., et al. (2018). Enantioselective Distribution, Degradation, and Metabolite Formation of Myclobutanil and Transcriptional Responses of Metabolic-Related Genes in Rats. PubMed. [Link]

  • Zhang, D., et al. (2017). Persistence of myclobutanil and its impact on soil microbial biomass C and dehydrogenase enzyme activity in tea orchard. Eurasian Journal of Soil Science. [Link]

  • Sial, M. U., et al. (2022). Modified Biochar as a More Promising Amendment Agent for Remediation of Pesticide-Contaminated Soils: Modification Methods, Mechanisms, Applications, and Future Perspectives. MDPI. [Link]

  • Food and Agriculture Organization of the United Nations. (1997). 4.24 Myclobutanil (R). [Link]

  • University of Hertfordshire. (n.d.). Myclobutanil (Ref: RH 3866). AERU. [Link]

  • Koutinas, A. A., et al. (2019). Effect of Myclobutanil Pesticide on the Physiological Behavior of Two Newly Isolated Saccharomyces cerevisiae Strains during Very-High-Gravity Alcoholic Fermentation. MDPI. [Link]

  • Mohammed, A. I., & Bartakke, K. V. (2014). Isolation of Pesticide Degrading Microorganisms from soil. Advanced Bio-Research. [Link]

  • ResearchGate. (2022). (PDF) Modified Biochar as a More Promising Amendment Agent for Remediation of Pesticide-Contaminated Soils: Modification Methods, Mechanisms, Applications, and Future Perspectives. [Link]

  • ResearchGate. (2021). Removal of Myclobutanil and Detoxification in Modified Biomixtures: Fungal Bioaugmentation and Biochar Amendment. [Link]

  • Biotage. (2023). Pesticide remediation of Cannabis oil - Myclobutanil removal by flash chromatography. [Link]

  • Gherghel, A., et al. (2023). The Effects of the Fungicide Myclobutanil on Soil Enzyme Activity. MDPI. [Link]

  • Li, Y., et al. (2007). Bioavailability of butachlor and myclobutanil residues in soil to earthworms. PubMed. [Link]

  • Cara, I. G., et al. (2022). Biochar a Promising Strategy for Pesticide-Contaminated Soils. MDPI. [Link]

  • Wylie, D., et al. (2023). Modeling a pesticide remediation strategy for preparative liquid chromatography using high-performance liquid chromatography. PMC. [Link]

  • Liu, X., et al. (2012). Dissipation and residues of myclobutanil in tobacco and soil under field conditions. Bulletin of Environmental Contamination and Toxicology. [Link]

  • Gümüşburun, S. A., & Kiliç, İ. H. (2023). Microorganisms Capable of Bioremediation. Crimson Publishers. [Link]

  • Rasool, A., et al. (2022). Influence of Organic Matter and Growing Conditions on Dissipation Behavior and Mobility of Two Pesticides in Soils. MDPI. [Link]

  • Kumar, S., & Singh, A. (2021). Isolation, Screening and Identification of Soil Bacteria Capable of Degrading Pesticide. International Journal of Environment and Climate Change. [Link]

  • Kohlmeier, S., et al. (2008). Use of mycelia as paths for the isolation of contaminant-degrading bacteria from soil. Environmental Microbiology. [Link]

  • Han, S. S., et al. (1996). Degradation Ability of Fungicide Myclobutanil by Several Soil Bacteria. Korea Science. [Link]

  • ResearchGate. (2023). The Effects of the Fungicide Myclobutanil on Soil Enzyme Activity. [Link]

  • Fenoll, J., et al. (2021). Effect of Organic Residues on Pesticide Behavior in Soils: A Review of Laboratory Research. Agronomy. [Link]

  • ResearchGate. (2014). (PDF) Isolation of Pesticide Degrading Microorganisms from soil. [Link]

  • Al-Qaim, F. F., & Mzar, A. A. (2023). A Review of Various Advanced Oxidation Techniques for Pesticide Degradation for Practical Application in Aqueous Environments. MDPI. [Link]

  • Singh, C., et al. (2022). Removal of Pesticides and Reclamation of Soil through Biochar Application as a Soil Amendment. Journal of Agricultural Science and Engineering Innovation. [Link]

  • González-González, A., et al. (2023). Isolation of Bacteria from Agricultural Soils and Evaluation of Their Degradative Capacity for Organochlorine and Organophosphorus Pesticides. MDPI. [Link]

  • Hachicha, S., et al. (2022). Assessing the Modulatory Effects of Biochar on Soil Health Status in Response to Pesticide Application. MDPI. [Link]

  • Al-Tohamy, R., et al. (2022). Review on Recent Advances in the Removal of Organic Drugs by Advanced Oxidation Processes. MDPI. [Link]

  • Joseph, C. G., et al. (2019). Application of Advanced Oxidation Processes for the Treatment of Recalcitrant Agro-Industrial Wastewater: A Review. MDPI. [Link]

  • Cotrufo, M. F., et al. (2015). Soil Organic Matter Composition Impacts its Degradability and Association with Soil Minerals. Geophysical Research Letters. [Link]

  • Varese, G. C., et al. (2012). Selection of new fungal strains and development of a microbial consortium for the bioremediation of complex hydrocarbon mixtures. IRIS. [Link]

  • Agilent Technologies. (2022, April 10). How to Troubleshoot and Improve your GC/MS [Video]. YouTube. [Link]

  • Brzezicki, J. (2015). I am looking for a good GC/MS method to analyze myclobutanil? ResearchGate. [Link]

  • Wang, Q., et al. (2020). Application of Advanced Oxidation Technology in Sludge Conditioning and Dewatering: A Critical Review. PMC. [Link]

  • TSI Journals. (n.d.). Independent-laboratorymethod-validation-for-the-determination-of-myclobutanil-residues-in-cucumber.pdf. [Link]

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Optimization

Technical Support Center: Myclobutanil Remediation in Cannabis Extracts

Welcome to the technical support center for professionals in cannabis science. This guide is designed to address the significant challenge of removing Myclobutanil residues from cannabis extracts. As researchers and deve...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for professionals in cannabis science. This guide is designed to address the significant challenge of removing Myclobutanil residues from cannabis extracts. As researchers and developers, we understand that a failed pesticide test can halt production and compromise product integrity. This resource provides in-depth, evidence-based troubleshooting guides and answers to frequently asked questions, grounded in chemical principles and field-proven methodologies.

Section 1: Understanding the Core Challenge - Frequently Asked Questions

This section addresses the fundamental questions surrounding Myclobutanil contamination. Understanding the "why" is critical before tackling the "how."

Q1: What is Myclobutanil and why is it a persistent issue in cannabis?

Myclobutanil is a conazole fungicide, commercially known as Eagle 20®, widely used in agriculture to combat fungal infections like powdery mildew.[1][2] Its systemic nature means it gets absorbed into the plant's tissues, making it difficult to simply wash off.[3] Cannabis is an effective phytoremediator, meaning it readily absorbs chemicals from its environment, which can lead to the accumulation of pesticides like Myclobutanil in the plant biomass.[4]

Q2: Myclobutanil's chemical properties make it uniquely difficult to remove from cannabis extracts. Why?

The primary challenge lies in the chemical similarities between Myclobutanil and cannabinoids. Myclobutanil possesses moderate polarity and lipophilicity (fat-solubility), characterized by a log Kow of approximately 2.9.[5] This allows it to co-extract with cannabinoids during primary extraction, regardless of whether you are using nonpolar solvents like hydrocarbons, polar solvents like ethanol, or supercritical CO₂.[5]

Consequently, standard purification steps such as winterization and even distillation are often ineffective. In fact, because cannabinoids are the target of concentration during distillation, Myclobutanil, which has a boiling point of 202-208 °C at 1 mm Hg, is often concentrated right along with them, leading to a higher ppm value in the final distillate than in the starting crude oil.[4][5][6]

PropertyValueSignificance for Remediation
Molecular Formula C₁₅H₁₇ClN₄Provides the basis for its molecular weight and interactions.[2]
Molecular Weight 288.78 g/mol Similar enough to cannabinoids to behave similarly in some processes.[2]
Solubility Insoluble in water; Soluble in organic solvents (e.g., ethanol, acetone, heptane).[2][5][6]This property causes it to follow cannabinoids into the extract during solvent-based extraction.
log Kow (Octanol-Water Partition Coefficient) ~2.9Indicates moderate lipophilicity, meaning it readily dissolves in fats, oils, and nonpolar solvents, much like cannabinoids.[5]
Boiling Point 202-208 °C @ 1 mm HgIts high boiling point prevents effective removal via standard distillation, which would also degrade cannabinoids.[6]
Chemical Stability Stable to hydrolysis at environmental pH (5, 7, 9).[7]It does not easily break down in water-based washing procedures without pH manipulation.
Q3: What are the specific health risks of Myclobutanil in products intended for inhalation?

This is the most critical reason for stringent regulatory action. When Myclobutanil is heated, as occurs during vaping or smoking, it can thermally degrade into hazardous compounds, most notably hydrogen cyanide.[4][8][9] Hydrogen cyanide is a highly toxic chemical asphyxiant, and its potential formation makes Myclobutanil contamination an acute public health risk.[4][8] This thermal decomposition is a key differentiator from risks associated with pesticides in edible products and drives the need for near-complete removal from inhalable extracts.[10]

Section 2: Troubleshooting Guides for Myclobutanil Remediation

A failed batch requires a systematic, chemistry-driven approach. Guesswork leads to cannabinoid loss and repeated failures. Below are three proven methodologies, from basic to advanced, to remediate Myclobutanil-contaminated extracts.

Decision Workflow: Selecting a Remediation Strategy

Before beginning, use this workflow to determine the most appropriate strategy based on your specific circumstances.

Remediation_Workflow start Start: Extract Fails for Myclobutanil check_level Assess Contamination Level & Available Equipment start->check_level low_level Low to Moderate Contamination (<20 ppm) Basic Lab Equipment Available check_level->low_level Low high_level High Contamination (>20 ppm) or Need for High Purity check_level->high_level High lle Method 1: Liquid-Liquid Partitioning (Acid/Base Wash) low_level->lle chrom_check Access to Flash Chromatography System? high_level->chrom_check adsorbent Method 2: Adsorbent Filtration (Carbon/Silica Scrub) chrom_check->adsorbent No chromatography Method 3: Preparative Chromatography (Flash System) chrom_check->chromatography Yes lle->adsorbent If fails or emulsion occurs retest Retest for Compliance adsorbent->retest chromatography->retest

Caption: Decision workflow for selecting a Myclobutanil remediation method.

Guide 1: Liquid-Liquid Extraction (LLE) via Acid-Base Partitioning
  • Causality: This technique exploits the subtle differences in polarity and the presence of nitrogen atoms in Myclobutanil's triazole ring. By dissolving the cannabis extract in a nonpolar solvent (like heptane) and washing it with pH-adjusted water (saline solution), we can encourage the slightly polar Myclobutanil to move into the water phase, leaving the nonpolar cannabinoids in the heptane. An acidic wash protonates the triazole nitrogens, increasing water solubility, while a subsequent basic wash helps partition any remaining residues.[5][11]

  • Experimental Protocol:

    • Dissolution: Dissolve the contaminated cannabis distillate in n-Heptane at a 2:1 ratio (Heptane:Distillate) by weight. Gentle warming and stirring will be necessary to achieve a homogenous solution.

    • Prepare Wash Solutions: Prepare three separate volumes of a 5% saline solution (NaCl in distilled water).

      • Adjust the pH of the first volume to pH 4 using citric acid.

      • Adjust the pH of the second volume to pH 8 using sodium bicarbonate.

      • Leave the third volume at a neutral pH.

    • Acidic Wash: Transfer the heptane-distillate solution to a separatory funnel. Add the pH 4 saline solution, stopper the funnel, and invert gently 15-20 times, venting frequently to release pressure. Vigorous shaking will cause emulsions.

    • Separation: Allow the layers to separate fully. Drain and discard the lower aqueous (saline) layer.

    • Basic Wash: Add the pH 8 saline solution to the funnel and repeat the gentle inversion and separation process. Drain and discard the aqueous layer.

    • Neutral Wash: Perform a final wash with the neutral pH saline to remove any residual acid or base. Drain and discard the aqueous layer.

    • Solvent Recovery: Collect the upper heptane layer and use a rotary evaporator to recover the solvent, yielding the washed cannabis oil.

  • Troubleshooting:

    • Issue: An emulsion (a stable third layer between the solvent and water) forms and will not separate.

    • Solution: Emulsions are common with cannabis extracts. To break them, try gently warming the solution, adding a small amount of a more polar solvent like ethanol, or adding more of the 5% saline solution. In the future, reduce the vigor of the inversions.

Guide 2: Adsorbent Filtration ("Scrubbing")
  • Causality: This method uses media with a high surface area and affinity for polar and aromatic compounds. Materials like activated carbon, silica gel, and magnesium silicate (e.g., MagSil-PR) can bind Myclobutanil molecules, physically trapping them while allowing the bulk of the cannabinoids to remain in solution.[4][12] The choice of adsorbent and the solvent polarity are critical; a solvent that is too polar can prevent the pesticide from binding to the media, while one that is too nonpolar may cause cannabinoids to bind, reducing yield.

  • Experimental Protocol:

    • Dissolution: Dissolve the extract in a suitable solvent. Ethanol or heptane are common choices. A 10:1 solvent-to-extract ratio is a good starting point.

    • Adsorbent Addition: Add your chosen adsorbent media (e.g., activated carbon, bentonite clay, or a blend) to the solution. A typical starting ratio is 10-20% adsorbent by weight relative to the extract.

    • Agitation: Agitate the mixture (the "slurry") at a controlled temperature (e.g., 35-40°C) for 30-60 minutes. This contact time is crucial for the adsorbent to bind the pesticide molecules.

    • Filtration: Filter the mixture through a bed of diatomaceous earth or a filter paper stack to remove the adsorbent media, which now contains the bound Myclobutanil.

    • Solvent Recovery: Recover the solvent from the filtered solution using a rotary evaporator or falling film evaporator to yield the purified oil.

  • Troubleshooting:

    • Issue: Significant loss of cannabinoids and terpenes.

    • Solution: You likely used too much adsorbent or the contact time was too long. Activated carbon, in particular, is known for stripping cannabinoids if overused.[4] Reduce the amount of media or the agitation time in your next trial. Perform bench-scale tests to optimize the ratio.

    • Issue: Myclobutanil levels are still above the action limit.

    • Solution: The adsorbent may be saturated, or the chosen solvent is not optimal. Try a different adsorbent (magnesium silicate is often effective for Myclobutanil) or perform a second pass.[4]

Guide 3: Preparative Flash Chromatography
  • Causality: This is the most precise and effective remediation technique.[1][5] It works by passing the dissolved extract through a column packed with a stationary phase (like silica or C18-bonded silica). A solvent or solvent blend (the mobile phase) is then pumped through the column. Compounds separate based on their differential affinity for the stationary phase versus the mobile phase. By carefully selecting the phases, it is possible to achieve a clean separation where Myclobutanil elutes in different fractions from the cannabinoids. Studies have shown this method can reduce Myclobutanil levels by over 99%.[1][4]

  • Experimental Workflow:

    • Method Development: Using an analytical HPLC, develop a separation method to determine the ideal stationary phase (Normal Phase with silica or Reversed-Phase with C18) and mobile phase gradient that provides the best resolution between cannabinoids and Myclobutanil.

    • Column Selection & Loading: Scale up the method to a preparative flash chromatography system. Dissolve the contaminated extract in a minimal amount of the mobile phase and load it onto the column.

    • Elution & Fractionation: Run the gradient and collect the eluent in fractions.

    • Analysis: Analyze the collected fractions using an in-house analytical method (e.g., HPLC-UV) to identify which fractions contain the pure cannabinoids and which contain the Myclobutanil.

    • Pooling & Solvent Recovery: Pool the pure cannabinoid fractions and remove the solvent to yield the final, remediated product.

  • Troubleshooting:

    • Issue: Cannabinoids and Myclobutanil are co-eluting (coming off the column at the same time).

    • Solution: Your separation method needs optimization. Adjust the mobile phase gradient—make it shallower to increase resolution. If that fails, you may need to try a different stationary phase. Reversed-phase C18 columns have shown slightly higher efficiency for this specific separation.[1]

LLE_Workflow start Start: Contaminated Distillate dissolve Dissolve Distillate in n-Heptane (2:1) start->dissolve sep_funnel Transfer to Separatory Funnel dissolve->sep_funnel acid_wash Add pH 4 Saline Invert Gently & Separate sep_funnel->acid_wash discard1 Discard Aqueous Layer acid_wash->discard1 base_wash Add pH 8 Saline Invert Gently & Separate discard1->base_wash discard2 Discard Aqueous Layer base_wash->discard2 neutral_wash Add Neutral Saline Invert Gently & Separate discard2->neutral_wash discard3 Discard Aqueous Layer neutral_wash->discard3 collect Collect Heptane Layer discard3->collect recover Recover Solvent (Rotary Evaporator) collect->recover end End: Remediated Oil recover->end

Caption: Experimental workflow for Liquid-Liquid Partitioning.

Section 3: Analytical and Regulatory Framework

Q4: What are the regulatory action limits for Myclobutanil?

Action limits for Myclobutanil are set by state and national regulatory bodies and can vary significantly. These limits are typically in the parts-per-million (ppm) or µg/g range and are often lower for inhalable products than for edibles. It is imperative to know the specific regulations for your jurisdiction.

JurisdictionAction Limit for Inhalable Products (µg/g or ppm)Reference
California No detection above Limit of Detection (LOD), effectively < 0.1 µg/g[13][14][15]
Oregon 0.2 ppm[1][16][17]
Colorado Actionable limits are defined for a list of 99 pesticides.[8][18][19]
Canada Mandatory testing for 96 pesticides with specific limits; Myclobutanil is a key target.[20][21]

Note: Regulations are subject to change. Always consult the latest official documentation from the relevant regulatory agency.

Q5: What analytical instrumentation is required for accurate Myclobutanil detection?

Due to the complexity of the cannabis matrix and the low detection limits required, highly sensitive and selective analytical techniques are mandatory. The industry standards are:

  • Liquid Chromatography with tandem mass spectrometry (LC-MS/MS): This is often the preferred method for its high sensitivity and ability to handle complex matrices with minimal sample cleanup.[16][20]

  • Gas Chromatography with tandem mass spectrometry (GC-MS/MS): Also a powerful tool, particularly for certain pesticides that are more amenable to gas chromatography.[20]

These methods can accurately quantify Myclobutanil concentrations down to the parts-per-billion (ppb) level, which is necessary to meet stringent regulatory standards.[16]

References

  • Benchchem. (n.d.). An In-depth Technical Guide to the Degradation Pathways of Myclobutanil in Aquatic Systems.
  • Media Bros. (2025). Everything You Need to Know About the Pesticide Myclobutanil.
  • Biotage. (2023). Pesticide remediation of Cannabis oil - Myclobutanil removal by flash chromatography.
  • Media Bros. (2025). The Definitive Playbook for Pesticide Remediation.
  • Cannabis Industry Journal. (2024). Effective Pesticide Remediation Techniques in Cannabis Extraction.
  • US Law. (n.d.). Cal. Code Regs. Tit. 4, § 15719 - Residual Pesticides Testing.
  • AERU, University of Hertfordshire. (n.d.). Myclobutanil (Ref: RH 3866).
  • Sorbtech. (2021). Successful Methods to Eliminate Toxic Contaminants from Cannabis Extracts.
  • ResearchGate. (n.d.). shows the data for myclobutanil, one of the most common chemicals found....
  • Substance Cannabis Market. (2024). Decoding Oregon's Marijuana Testing Laws and Labels.
  • MCB Books. (n.d.). MYCLOBUTANIL MSDS | PROPERTIES | APPLICATIONS.
  • PubChem, NIH. (n.d.). Myclobutanil | C15H17ClN4 | CID 6336.
  • Cannabis Industry Journal. (2017). Colorado Issues Recall, Pesticides Found In Cannabis.
  • Open Source Steel. (2019). Pesticide Remediation SOP (Myclobutanil Focus).
  • Westworld. (2025). Colorado State Officials Issue First Health Advisory on Pesticide-Treated Cannabis.
  • Oregon Health Authority. (n.d.). Technical report: OHA's process to determine which types of contaminants to test for in cannabis products, and levels for action.
  • Springer. (2025). Quantitative determination and validation of 96 pesticides in cannabis by LC-MS/MS and GC-MS/MS.
  • Oregon Liquor and Cannabis Commission. (n.d.). Evaluating Compliance, Potency, and Pesticides in Oregon's Marijuana and Hemp Markets.
  • ACS Laboratory. (2025). How to Ensure Your Cannabis Extracts Are Free from Pesticides.
  • High Plains Public Radio. (2017). Some Medical Marijuana Products In Colorado Recalled Over Concerns About Pesticide.
  • Beyond Pesticides. (2016). Study Reveals Extent of Pesticide Contamination in Medical Marijuana.
  • Verisk. (2016). Pesticide-and-Fungicide-Use-for-Marijuana-Treatment.
  • Encore Labs. (2024). California Cannabis Pesticides: Category Breakdown.
  • Regulations.gov. (2017). A RESPONSE TO CALIFORNIA'S PROPOSED TESTING REQUIREMENTS.
  • Sigma-Aldrich. (n.d.). Workflow for Pesticide Analysis in Cannabis.
  • NIH. (2023). High levels of pesticides found in illicit cannabis inflorescence compared to licensed samples in Canadian study using expanded 327 pesticides multiresidue method.
  • Agilent. (n.d.). Determination of Pesticides and Mycotoxins in Cannabis Flower as Defined by Legalized US State Recreational Cannabis Regulations.
  • Agilent. (n.d.). Determination of Pesticides and Mycotoxins as Defined by California State Recreational Cannabis Regulations.
  • National Cannabis Industry Association. (2024). Member Blog: Colorado's Evolving Cannabis Testing Regulations.

Sources

Troubleshooting

Addressing Myclobutanil-induced phytotoxicity in sensitive crops

Welcome to the Technical Support Center for addressing myclobutanil-induced phytotoxicity. This guide is designed for researchers, scientists, and crop protection professionals to diagnose, mitigate, and understand the c...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for addressing myclobutanil-induced phytotoxicity. This guide is designed for researchers, scientists, and crop protection professionals to diagnose, mitigate, and understand the complexities of phytotoxic responses in sensitive plant species during experimental and field applications.

Introduction

Myclobutanil is a broad-spectrum, systemic fungicide belonging to the triazole class of demethylation inhibitors (DMI).[1][2] It is highly effective against a range of fungal pathogens by inhibiting the C14-demethylase enzyme, which is critical for the biosynthesis of ergosterol, a vital component of fungal cell membranes.[1][3] This disruption leads to the failure of fungal cell wall formation and, ultimately, pathogen death.[4]

While myclobutanil is valued for its efficacy and systemic action, its mode of action is not entirely specific to fungi.[1] The enzymes it inhibits are part of the cytochrome P450 monooxygenase superfamily, which is also present in plants and plays a crucial role in the biosynthesis of essential compounds, including sterols and hormones. This lack of complete specificity can lead to unintended consequences in treated plants, manifesting as phytotoxicity, particularly in sensitive species or under specific environmental conditions.[5]

This guide provides in-depth troubleshooting advice, detailed protocols, and answers to frequently asked questions to empower researchers to navigate these challenges effectively.

Part 1: Frequently Asked Questions (FAQs)

FAQ 1: What is myclobutanil phytotoxicity and what are the typical symptoms?

Myclobutanil phytotoxicity refers to the adverse physiological and developmental responses of a plant to the application of this fungicide. Symptoms can range from subtle to severe and often mimic those of nutrient deficiencies or viral diseases.

Common Symptoms Include:

  • Growth Regulation Effects: The most common phytotoxic effect is a plant growth regulator (PGR) response. This includes:

    • Stunted growth with shortened internodes.

    • Thickened, leathery, or brittle leaves.

    • Darker green foliage (foliar greening).[6]

  • Leaf Deformation and Discoloration:

    • Curling, crinkling, or cupping of leaves.

    • Interveinal chlorosis (yellowing between the veins), particularly in sensitive soybean cultivars.[5]

    • Necrotic spots or flecking where spray droplets have accumulated.[7]

  • Crop-Specific Symptoms:

    • Grapevines: Can exhibit stunted growth, leaf deformation (mottling, blistering), and discoloration.[8]

    • Ornamentals: Overdosing can lead to the classic PGR effects mentioned above.[6] Young, tender growth is typically the most sensitive.[7][9]

    • Apples and other fruit trees: While generally tolerant, high rates or applications under stress can cause leaf spotting or scorching.

FAQ 2: What is the underlying mechanism of myclobutanil phytotoxicity?

The primary mechanism is the inhibition of plant-native cytochrome P450 monooxygenases.[5] While the target in fungi is the enzyme involved in ergosterol synthesis, in plants, myclobutanil can interfere with the biosynthesis of crucial hormones, most notably gibberellins.[5][8][10]

  • Gibberellin Inhibition: Gibberellins are responsible for stem and internode elongation. By inhibiting their production, myclobutanil acts as a growth retardant, leading to the characteristic stunting and compact growth.[5][10]

  • Other Hormonal Effects: Triazoles can also influence the levels of other plant hormones, such as increasing cytokinin and abscisic acid (ABA) synthesis, which can further alter plant development.[5]

  • Brassinosteroid Pathway Interference: While the primary effect is on gibberellins, some triazoles have been shown to interfere with brassinosteroid (BR) biosynthesis. BRs are critical for cell elongation, division, and stress responses. Inhibition of this pathway can contribute to dwarfism and other developmental abnormalities.


// Nodes Myclobutanil [label="Myclobutanil Application", fillcolor="#EA4335", fontcolor="#FFFFFF"]; P450 [label="Plant Cytochrome P450\nMonooxygenases", fillcolor="#FBBC05", fontcolor="#202124"]; GA_Pathway [label="Gibberellin (GA)\nBiosynthesis Pathway", fillcolor="#F1F3F4", fontcolor="#202124"]; BR_Pathway [label="Brassinosteroid (BR)\nBiosynthesis Pathway", fillcolor="#F1F3F4", fontcolor="#202124"]; Gibberellins [label="Active Gibberellins", fillcolor="#34A853", fontcolor="#FFFFFF"]; Brassinosteroids [label="Active Brassinosteroids", fillcolor="#34A853", fontcolor="#FFFFFF"]; Elongation [label="Cell Elongation &\nInternode Extension", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Stunting [label="Phytotoxicity Symptoms:\n- Stunted Growth\n- Shortened Internodes\n- Thickened Leaves", fillcolor="#5F6368", fontcolor="#FFFFFF"];

// Edges Myclobutanil -> P450 [label="Inhibits"]; P450 -> GA_Pathway [label="Catalyzes"]; P450 -> BR_Pathway [label="Catalyzes (Potential Target)"]; GA_Pathway -> Gibberellins; BR_Pathway -> Brassinosteroids; Gibberellins -> Elongation [label="Promotes"]; Brassinosteroids -> Elongation [label="Promotes"]; Elongation -> Stunting [style=dashed, label="Inhibition leads to"]; }

Myclobutanil's interference with plant hormone biosynthesis pathways.

FAQ 3: Which factors increase the risk of myclobutanil phytotoxicity?

Several factors can predispose plants to injury. Understanding these can help in designing safer experimental protocols.

  • Application Rate and Frequency: Exceeding the label-recommended rates is the most common cause of phytotoxicity.[6] Repeated applications without sufficient recovery time can also lead to a cumulative effect.

  • Environmental Stress: Plants under stress are more susceptible to chemical injury.

    • High Temperatures: Avoid spraying in temperatures above 30-35°C, as high heat increases the rate of chemical uptake and can intensify phytotoxic reactions.[11][12]

    • Drought Stress: Water-stressed plants have reduced metabolic capacity to process the fungicide, leading to its accumulation in tissues and greater potential for injury.[9]

  • Plant Growth Stage: Young, tender tissues and plants in their initial growth stages or at flowering are often more sensitive to chemical applications.[7][13]

  • Tank Mixtures and Adjuvants:

    • Mixing myclobutanil with emulsifiable concentrate (EC) formulations, certain herbicides, or fertilizers can increase the risk of phytotoxicity.[11]

    • The addition of adjuvants like spreaders, stickers, or wetting agents may enhance penetration into the leaf tissue, potentially increasing injury.[7]

  • Cultivar Sensitivity: Phytotoxicity can be highly dependent on the plant species and even the specific cultivar.[7]

FAQ 4: Can myclobutanil persist in the soil and affect subsequent crops?

Yes, myclobutanil is moderately persistent in soil. Its soil half-life can range from a few weeks to several months, depending on environmental conditions.[1][3][14]

  • Factors Affecting Persistence:

    • Soil Type: Soils with higher organic matter and clay content can bind myclobutanil, potentially increasing its persistence.

    • Moisture and Temperature: Degradation is generally faster in warmer, moist, aerobic soils due to higher microbial activity. It is more persistent in cool, dry, or anaerobic (flooded) conditions.

    • pH: Soil pH can influence the availability and degradation rate of triazole fungicides.

This persistence can pose a risk of carryover injury to sensitive rotational crops planted in the same soil. It is crucial to consult the product label for specific plant-back intervals and consider the sensitivity of the next crop in the rotation.

Part 2: Troubleshooting Guide

This section provides a structured approach to diagnosing and managing phytotoxicity issues encountered during your experiments.

Issue 1: You observe stunting, leaf distortion, or chlorosis after a myclobutanil application.

Step 1: Immediate Action & Confirmation

  • Cease Applications: Immediately stop further applications of myclobutanil to the affected plants.

  • Document Everything: Record the application date, rate used, tank mix partners, weather conditions (temperature, humidity, light intensity), and the growth stage of the plants. Photograph the symptoms, ensuring you capture their distribution across the plant and the field/greenhouse.

  • Confirm the Cause: Compare the symptoms to known myclobutanil phytotoxicity symptoms. Look for patterns that correlate with the application method (e.g., more severe symptoms on row ends, under hanging baskets, or in spray overlap areas).[7] Use untreated control plants for a direct comparison.[7]

Step 2: Mitigation and Recovery

  • Promote Plant Vigor: Provide optimal growing conditions to help the plant metabolize the fungicide and outgrow the damage.

    • Irrigation: Ensure consistent and adequate watering to prevent drought stress, but avoid waterlogging. Light, frequent irrigation can help flush excess chemical from the root zone in container-grown plants.[13]

    • Nutrition: Apply a balanced, low-salt fertilizer to support new, healthy growth. Avoid high-nitrogen fertilizers which can force lush, weak growth that may be more susceptible to other stresses.

  • Consider Biostimulants (Experimental): For research purposes, consider the application of products that may counteract the PGR effects.

    • Gibberellic Acid (GA3): A low-rate foliar application of GA3 could theoretically help reverse the inhibition of shoot elongation. This should be tested on a small subset of plants first, as an incorrect rate can cause undesirable stretching.

    • Brassinosteroids: Applying brassinosteroid analogues may help promote growth and enhance the plant's stress response.[15]

    • Seaweed Extracts/Amino Acids: These can help alleviate general stress and support plant recovery.

Step 3: Future Prevention

  • Review and Adjust Protocol:

    • Rate Reduction: If symptoms were observed, reduce the application rate for future treatments on that species/cultivar.[6]

    • Application Interval: Lengthen the interval between applications to allow for full plant recovery.

    • Environmental Conditions: Only apply myclobutanil during cooler parts of the day (early morning/late evening) and ensure plants are well-hydrated.[9][13]

  • Conduct a Phytotoxicity Test: Before any large-scale or critical experiment, perform a small-scale test.[6][7]


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// Edges Start -> Step1; Step1 -> IsPhyto; IsPhyto -> Step2 [label="Yes"]; IsPhyto -> OtherIssue [label="No"]; Step2 -> Step3; Step3 -> End; OtherIssue -> End; }

Workflow for troubleshooting myclobutanil phytotoxicity.

Part 3: Experimental Protocols

Protocol 1: Small-Scale Phytotoxicity Bioassay

This protocol is essential before applying myclobutanil to a new plant species, cultivar, or in a new tank mix combination.[6][7]

Objective: To determine the safety of a specific myclobutanil application protocol on a small number of plants before large-scale treatment.

Materials:

  • Myclobutanil formulation (e.g., Eagle 20EW).

  • Representative plants of the target species/cultivar (minimum of 9 plants).

  • Calibrated spray equipment.

  • Personal Protective Equipment (PPE).

  • Plant labels and data recording materials.

Methodology:

  • Plant Selection: Select at least 9 healthy, uniform, and well-established plants.

  • Group Assignment: Divide the plants into three groups (3 plants per group):

    • Group A: Control: Sprayed with water only.

    • Group B: Proposed Rate (1x): Sprayed with myclobutanil at your intended experimental concentration.

    • Group C: High Rate (2x): Sprayed with myclobutanil at double the intended concentration. This helps to establish a safety margin.

  • Application:

    • Treat the plants according to your proposed method (e.g., foliar spray to runoff).

    • Ensure thorough coverage.

    • Keep the groups physically separated to avoid spray drift.

  • Observation Period:

    • Maintain the plants under normal experimental conditions.

    • Observe the plants daily for a minimum of 10-14 days.[7]

    • Record any signs of phytotoxicity, comparing Group B and C to the Control (Group A). Note symptoms such as stunting, chlorosis, necrosis, or leaf distortion.

  • Evaluation:

    • No Symptoms in B or C: The proposed rate is likely safe.

    • Symptoms in C only: The proposed rate is likely safe, but there is a narrow margin of error. Proceed with caution.

    • Symptoms in B and C: The proposed rate is phytotoxic. The protocol must be revised (e.g., lower the concentration, change adjuvants).

Protocol 2: Genotoxicity Screening (Based on Allium cepa Assay)

For researchers interested in the cytotoxic and genotoxic potential of myclobutanil, a simplified protocol based on the Allium cepa model can be employed. This assay is a well-established first-tier screening for DNA damage.[16][17]

Objective: To assess the potential of different myclobutanil concentrations to induce chromosomal aberrations in a model plant system.

Materials:

  • Healthy Allium cepa (onion) bulbs.

  • Myclobutanil stock solution.

  • Glass beakers or tubes.

  • Fixative solution (e.g., Carnoy's fixative: 3:1 ethanol to glacial acetic acid).

  • Stain (e.g., 2% Orcein in 45% acetic acid).

  • Microscope slides and coverslips.

  • Compound microscope with imaging capabilities.

Methodology:

  • Root Germination: Germinate onion bulbs in water until roots are approximately 1-2 cm long.

  • Exposure:

    • Prepare a dilution series of myclobutanil. A study by Poyraz (2022) found genotoxic effects at concentrations as low as 25-50 ppm.[16][17] A suggested range could be: 0 ppm (control), 10 ppm, 25 ppm, 50 ppm, 75 ppm, and 100 ppm.

    • Transfer the rooted onions to the respective myclobutanil solutions for a defined exposure period (e.g., 24, 48, or 72 hours).[16]

  • Fixation: After exposure, excise the root tips and immediately place them in the fixative solution for at least 24 hours.

  • Staining and Slide Preparation:

    • Hydrolyze the root tips in 1N HCl at 60°C for 5-10 minutes.

    • Transfer a single root tip to a microscope slide.

    • Add a drop of orcein stain and gently macerate the root tip with a glass rod.

    • Place a coverslip over the material and apply gentle, even pressure to squash the cells into a single layer (the "squash technique").

  • Microscopic Analysis:

    • Examine the slides under a microscope at 400x or 1000x magnification.

    • Score at least 500 cells per treatment group for mitotic index (percentage of dividing cells) and the presence of chromosomal aberrations (e.g., micronuclei, chromosome bridges, lagging chromosomes).

  • Data Analysis: Statistically compare the frequency of aberrations in the treatment groups to the negative control to determine the genotoxic potential at different concentrations.

Data Summary Table

ParameterMyclobutanil InformationSource(s)
Chemical Class Triazole; Demethylation Inhibitor (DMI)[1][2]
Primary MOA (Fungi) Inhibits C14-demethylase, blocking ergosterol biosynthesis[1][3]
Primary MOA (Phytotoxicity) Inhibits plant cytochrome P450, primarily disrupting gibberellin biosynthesis[5][8][10]
Common Phytotoxicity Symptoms Stunting, shortened internodes, thickened/dark green leaves, leaf distortion, chlorosis[6][7][8]
Exacerbating Factors High rates, high temperature, drought stress, sensitive growth stages, certain tank mixes[7][9][11][12][13]
Typical Application Rate (Ornamentals) 6 to 12 fl oz per 100 gallons of spray volume[6][18]
Genotoxicity Threshold (A. cepa) Effects observed at concentrations of 25-50 ppm[16][17]
Soil Persistence Moderately persistent; half-life varies from weeks to months[1][3][14]

References

  • Myclobutanil 20EW T&O - Solutions Stores. (n.d.). Solutions Pest & Lawn. Retrieved from [Link]

  • 12.15 Recognizing and Preventing Phytotoxicity. (2023). e-GRO. Retrieved from [Link]

  • How to avoid phytotoxicity caused by fungicides. (2022). Product Application - Knowledge. Retrieved from [Link]

  • Avoiding Pesticide Phytotoxicity, Vol.1, Issue 17. (n.d.). UMass Extension. Retrieved from [Link]

  • MYCLOBUTANIL 20 EW T&O. (n.d.). Chippers Inc. Retrieved from [Link]

  • Myclobutanil; Pesticide Tolerance. (2008, March 26). Federal Register. Retrieved from [Link]

  • Method for reducing phytotoxicity of fungicides. (2016). Google Patents.
  • Myclobutanil 12.5% 25% EC 25% WP 98% TC for Crop Health. (n.d.). Procro. Retrieved from [Link]

  • Poyraz, I. (2022). An investigation of the genotoxic and cytotoxic effects of myclobutanil fungicide on plants. Plant Protection Science, 58(1), 57-64. Retrieved from [Link]

  • An investigation of the genotoxic and cytotoxic effects of myclobutanil fungicide on plants. (2021, November). ResearchGate. Retrieved from [Link]

  • Triazoles as Plant Growth Regulators and Stress Protectants. (n.d.). ResearchGate. Retrieved from [Link]

  • Commercial Landscape and Nursery Crops Disease Control. (n.d.). Extension Plant Pathology. Retrieved from [Link]

  • Everything You Need to Know About the Pesticide Myclobutanil. (2025, November 24). Media Bros. Retrieved from [Link]

  • Myclobutanil (Ref: RH 3866). (n.d.). AERU - University of Hertfordshire. Retrieved from [Link]

  • Rademacher, W. (2000). Growth Retardants: Effects on Gibberellin Biosynthesis and Other Metabolic Pathways. Annual Review of Plant Physiology and Plant Molecular Biology, 51, 501-531. Retrieved from [Link]

  • Vardhini, B. V., & Anuradha, S. (2017). Inhibitors of Brassinosteroid Biosynthesis and Signal Transduction. Molecules, 22(10), 1645. Retrieved from [Link]

  • GROWTH RETARDANTS: Effects on Gibberellin Biosynthesis and Other Metabolic Pathways. (2000, March 31). KIT - JKIP. Retrieved from [Link]

  • Li, Y., et al. (2023). Dissipation, Processing Factors and Dietary Exposure Assessment of Myclobutanil in Tomato. Foods, 12(16), 3028. Retrieved from [Link]

  • Davis, R. M., & Ristaino, J. B. (1991). Regulation of Tree Growth and Development with Triazole Compounds. Journal of Arboriculture, 17(7), 173-176. Retrieved from [Link]

  • Myclobutanil; Pesticide Tolerance. (2006, December 20). Federal Register. Retrieved from [Link]

  • Uchida, R., et al. (2012). Gibberellin Biosynthetic Inhibitors Make Human Malaria Parasite Plasmodium falciparum Cells Swell and Rupture to Death. PLoS ONE, 7(3), e32246. Retrieved from [Link]

  • Langaro, A. C., et al. (2021). Herbicide Safeners Decrease Sensitivity to Herbicides Inhibiting Acetolactate-Synthase and Likely Activate Non-Target-Site-Based Resistance Pathways in the Major Grass Weed Lolium sp. (Rye-Grass). Frontiers in Plant Science, 12, 730843. Retrieved from [Link]

  • Myclobutanil Use, Usage, and Benefits in Agricultural and Non-Agricultural Settings. (2020, June 24). Regulations.gov. Retrieved from [Link]

  • The Effects of the Fungicide Myclobutanil on Soil Enzyme Activity. (2023, October 7). MDPI. Retrieved from [Link]

  • Dissipation, Processing Factors and Dietary Exposure Assessment of Myclobutanil in Tomato. (2023, August 9). National Institutes of Health. Retrieved from [Link]

  • An investigation of the genotoxic and cytotoxic effects of myclobutanil fungicide on plants. (2022). IDEAS RePEc. Retrieved from [Link]

  • Degradation of Triazole Fungicides by Plant Growth-Promoting Bacteria from Contaminated Agricultural Soil. (2024, August 9). ResearchGate. Retrieved from [Link]

  • Neurotoxic mechanisms of the pesticide myclobutanil: integration of network toxicology, transcriptomics, and molecular simulation. (2025, July). PubMed. Retrieved from [Link]

  • Myclobutanil 20 EW T&O. (n.d.). Banner Sales and Consulting, Inc. Retrieved from [Link]

  • A Mini Review on Natural Safeners: Chemistry, Uses, Modes of Action, and Limitations. (2022, December 14). MDPI. Retrieved from [Link]

  • Herbicide Safeners, Additives and Formulants. (n.d.). British Crop Production Council. Retrieved from [Link]

  • Current Advances in the Action Mechanisms of Safeners. (n.d.). MDPI. Retrieved from [Link]

  • Protective responses induced by herbicide safeners in wheat. (n.d.). PubMed. Retrieved from [Link]

  • Brassinosteroids: Relevant Evidence Related to Mitigation of Abiotic and Biotic Stresses in Plants. (n.d.). MDPI. Retrieved from [Link]

  • Brassinosteroid Synthesis and Perception Differently Regulate Phytohormone Networks in Arabidopsis thaliana. (n.d.). MDPI. Retrieved from [Link]

  • Regulation of Tree Growth and Development with Triazole Compounds. (n.d.). Journal of Arboriculture. Retrieved from [Link]

  • Gibberellin Signaling: Biosynthesis, Catabolism, and Response Pathways. (n.d.). National Institutes of Health. Retrieved from [Link]

  • Effect of Triazole Fungicides Titul Duo and Vintage on the Development of Pea (Pisum sativum L.) Symbiotic Nodules. (2023, May 12). MDPI. Retrieved from [Link]

  • Gibberellin Biosynthesis Inhibitor Research Articles. (n.d.). R Discovery. Retrieved from [Link]

  • Brassinosteroid Signaling in Plant–Microbe Interactions. (2018, December 11). ResearchGate. Retrieved from [Link]

Sources

Optimization

Enhancing the efficacy of Myclobutanil with adjuvants or other fungicides

Welcome to the technical support center for Myclobutanil. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into enhancing the efficacy of M...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Myclobutanil. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into enhancing the efficacy of Myclobutanil through the strategic use of adjuvants and combination with other fungicides. The following question-and-answer format addresses common issues and provides validated protocols to support your experimental design.

Section 1: Foundational Knowledge - Understanding Myclobutanil

Q1: What is Myclobutanil and what is its primary mode of action?

Myclobutanil is a systemic fungicide belonging to the triazole class of compounds.[1][2][3] It is classified under FRAC (Fungicide Resistance Action Committee) Group 3, which includes demethylation inhibitors (DMIs).[1][4] Its primary mode of action is the inhibition of ergosterol biosynthesis in fungi.[1][2][5] Myclobutanil specifically targets and inhibits the enzyme 14α-demethylase, which is critical for converting lanosterol to ergosterol. Ergosterol is an essential component of the fungal cell membrane, providing structure and regulating fluidity.[3] By disrupting ergosterol production, Myclobutanil compromises the integrity of the fungal cell membrane, leading to abnormal growth, leakage of cellular contents, and ultimately, cell death.[1][3] Its systemic nature allows it to be absorbed and translocated within the plant, offering both preventative (inhibiting spore germination) and curative (killing existing infections) properties.[1][4][6][7]

Myclobutanil_MOA cluster_fungus Fungal Cell Lanosterol Lanosterol Enzyme 14α-demethylase (Target Enzyme) Lanosterol->Enzyme Ergosterol Ergosterol Enzyme->Ergosterol Membrane Functional Cell Membrane Disruption Cell Membrane Disruption & Fungal Death Myclobutanil Myclobutanil Myclobutanil->Enzyme

Caption: Myclobutanil's Mode of Action Pathway.

Q2: What are the primary applications and limitations of Myclobutanil in experimental settings?

In research and development, Myclobutanil is a valuable tool for studying fungal pathogens and screening for antifungal activity.

Primary Applications:

  • Broad-Spectrum Control: It is effective against a wide range of Ascomycetes, Basidiomycetes, and Fungi Imperfecti.[1][8][9] This includes common plant pathogens like powdery mildews, rusts, and leaf spots.[1][10]

  • Systemic Activity Studies: Its ability to be absorbed and translocated makes it a model compound for studying systemic fungicide behavior in plants.[1][8]

  • Curative and Protective Assays: It can be used in both preventative and curative experimental designs to assess its efficacy at different stages of fungal infection.[4][6]

Limitations:

  • Resistance Development: As a single-site inhibitor, there is a medium to high risk of fungi developing resistance with repeated use.[1][4] Widespread resistance in certain pathogens, such as Venturia inaequalis (apple scab), has been documented.[11][12]

  • Cross-Resistance: Fungi resistant to Myclobutanil are often cross-resistant to other DMI fungicides (FRAC Group 3) like tebuconazole and propiconazole, limiting rotation options within the same class.[4][13][14]

  • Environmental Persistence: Myclobutanil is moderately persistent in soil and can potentially leach into groundwater, requiring careful handling and disposal in experimental settings.[2][15]

Section 2: The Role of Adjuvants in Enhancing Efficacy

Q3: How can adjuvants improve the performance of a systemic fungicide like Myclobutanil?

Adjuvants are compounds added to a pesticide formulation or tank mix to improve its effectiveness and/or safety.[16] For a systemic fungicide like Myclobutanil, they are crucial for overcoming barriers to application and plant uptake, ensuring the active ingredient reaches its target site.[17][18]

Key Mechanisms of Enhancement:

  • Improved Coverage: Surfactants (a type of adjuvant) reduce the surface tension of spray droplets, allowing them to spread more evenly across the waxy cuticle of a leaf rather than beading up.[17][19][20] This increased coverage is the first step to effective absorption.

  • Enhanced Penetration: Penetrants, such as certain oils or organosilicones, help the active ingredient move through the plant's outer surface and into the inner tissues where it can be translocated.[16][21][22]

  • Increased Retention & Rainfastness: Stickers and extenders help the fungicide adhere to the leaf surface, reducing the amount washed off by rain or irrigation and protecting it from UV degradation.[16][21] This prolongs the window for absorption.

  • Optimized Soil Delivery: For controlling root and crown diseases, soil surfactants can increase the movement and distribution of Myclobutanil into the soil root zone.[23]

Adjuvant_Mechanisms cluster_no_adjuvant Without Adjuvant cluster_with_adjuvant With Adjuvant (Surfactant/Spreader) leaf1 droplet1 High Surface Tension bounce Runoff/ Bounce droplet1->bounce Poor Coverage leaf2 droplet2 Low Surface Tension penetration Enhanced Penetration droplet2->penetration Uniform Spreading

Caption: Adjuvant effect on spray droplet behavior.

Q4: What specific types of adjuvants are recommended for use with Myclobutanil and for what purposes?

The choice of adjuvant depends on the target pathogen, host plant, and environmental conditions. Myclobutanil is compatible with most commonly used spray adjuvants.[7][24]

Adjuvant TypePrimary Function(s)Recommended Use Case with Myclobutanil
Nonionic Surfactants (NIS) Spreading, WettingGeneral purpose use to improve coverage on foliage with waxy cuticles. A standard choice for most foliar applications.
Organosilicone Surfactants Superior Spreading ("Super-spreaders"), PenetrationWhen rapid uptake and thorough coverage are critical, especially for curative applications or on difficult-to-wet surfaces. Can significantly improve absorption.[22]
Stickers / Spreader-Stickers Adhesion, Rainfastness, UV ProtectionIn environments with frequent rainfall or overhead irrigation to ensure the fungicide remains on the leaf surface long enough for absorption.[21]
Methylated Seed Oils (MSO) / Crop Oil Concentrates (COC) Penetration, Cuticle ModificationTo enhance penetration through thick, waxy leaf cuticles. Often used in challenging conditions or with hard-to-control diseases.
Soil Surfactants Infiltration, Movement in SoilFor controlling soil-borne diseases or pathogens in the crown/root zone by helping to move Myclobutanil from the surface into the soil profile.[23]

Caution: Always perform a jar test for physical compatibility before tank-mixing, especially with complex formulations or when using a new adjuvant.[6] Some combination products containing Myclobutanil may advise against the use of additional surfactants, so always consult the product label.[25]

Section 3: Strategic Fungicide Combinations

Q5: What is the rationale for combining Myclobutanil with other fungicides?

Combining Myclobutanil with a partner fungicide is a cornerstone of effective and sustainable disease management. The primary reasons are:

  • Resistance Management: This is the most critical reason. Myclobutanil is a single-site inhibitor (FRAC Group 3).[1] Pathogens can develop resistance relatively quickly by altering this single target site. Combining it with a multi-site fungicide (e.g., FRAC Group M) makes it exponentially more difficult for the fungus to develop resistance, as it would need to overcome multiple modes of action simultaneously.[11]

  • Broadened Disease Spectrum: While Myclobutanil is broad-spectrum, a partner fungicide may control pathogens that Myclobutanil is less effective against, providing more comprehensive disease control.

  • Enhanced Efficacy (Synergy): Some combinations can result in synergistic or additive effects, where the combined activity is greater than the sum of the individual components.

  • Improved Control: A multi-site protectant fungicide provides a barrier on the plant surface, while the systemic Myclobutanil provides curative action inside the plant. This dual approach attacks the pathogen from both outside and inside.

Resistance_Management cluster_single Single-Site Fungicide Alone cluster_combo Combination Strategy Myclo Myclobutanil (FRAC Group 3) Pathway Single Metabolic Pathway Myclo->Pathway Resistance High Risk of Resistance (via single mutation) Pathway->Resistance Myclo2 Myclobutanil (FRAC Group 3) Pathway1 Single Pathway Myclo2->Pathway1 Mancozeb Mancozeb (FRAC Group M3) Pathway2 Multiple Sites (Metabolic Disruption) Mancozeb->Pathway2 Success Low Risk of Resistance & Robust Control Pathway1->Success Pathway2->Success

Caption: Logic of combining single-site and multi-site fungicides.

Q6: Which classes of fungicides are effective partners for Myclobutanil?

The most effective partners are multi-site contact fungicides that have a low risk of resistance.

Partner FungicideFRAC GroupMode of ActionKey Benefits of Combination
Mancozeb M3Multi-site contact activity; interferes with enzymes containing sulfhydryl groups.[8]Excellent resistance management partner. Provides a strong protective barrier against a wide range of diseases. Widely used in pre-mix and tank-mix formulations.[8][9][15][26]
Chlorothalonil M5Multi-site contact activity; combines with glutathione, disrupting fungal cell metabolism.Another excellent multi-site partner for resistance management.[10] Broad-spectrum protectant activity against many foliar diseases.[10][27]
Strobilurins (e.g., Azoxystrobin, Pyraclostrobin) 11Quinone outside inhibitors (QoI); inhibit mitochondrial respiration.Provides a different single-site mode of action. Good for broadening the disease spectrum, but requires its own resistance management strategy. A three-way mix with a multi-site protectant is sometimes used.
Captan M4Multi-site contact activity; inhibits spore germination.A reliable protectant fungicide for managing resistance and controlling a range of diseases on fruits and ornamentals.[10]
Q7: Can Myclobutanil be combined with other DMI fungicides (e.g., Propiconazole, Tebuconazole)? What are the risks?

This is strongly discouraged as a resistance management strategy. Myclobutanil, propiconazole, and tebuconazole all belong to the same chemical class (triazoles) and the same mode of action group (FRAC 3).[1][10]

The primary risk is cross-resistance .[4] Fungal populations that have developed resistance to Myclobutanil will very likely be resistant to other DMI fungicides as well.[13][14] Studies have demonstrated a strong positive correlation between resistance to Myclobutanil and tebuconazole in Venturia inaequalis.[13] Therefore, mixing two DMI fungicides or rotating between them does not prevent resistance and can lead to a rapid failure of the entire chemical class against the target pathogen.[28]

Section 4: Troubleshooting & Experimental Protocols

Q8: Myclobutanil efficacy is lower than expected in my experiments. What are the potential causes and troubleshooting steps?
  • Fungal Resistance: This is a primary suspect, especially if Myclobutanil or other DMIs have been used repeatedly.

    • Troubleshooting: Test the pathogen isolate's sensitivity in vitro to a range of Myclobutanil concentrations to determine the EC₅₀ (Effective Concentration to inhibit 50% of growth). Compare this to a known sensitive/wild-type strain.[11]

  • Poor Application/Coverage: The systemic activity of Myclobutanil is not instantaneous and requires good initial plant coverage for absorption.

    • Troubleshooting: Review your application method. Are you achieving uniform coverage? Add a nonionic surfactant (NIS) or an organosilicone surfactant to the spray solution to improve spreading and wetting.[17][22] Use a water-sensitive paper to visualize spray deposition.

  • Incorrect pH of Spray Solution: The stability and uptake of some pesticides can be affected by the pH of the water used for mixing.

    • Troubleshooting: Check the pH of your spray solution. While Myclobutanil is generally stable over a wide pH range, other tank-mix partners like Mancozeb can degrade under alkaline conditions.[25] Aim for a slightly acidic pH (5.5-6.5) unless the product label specifies otherwise.

  • Environmental Factors: Heavy rainfall or overhead irrigation shortly after application can wash the product off before it is fully absorbed.[21]

    • Troubleshooting: Allow for adequate drying time post-application. Consider adding a "sticker" adjuvant to your mix if weather conditions are unpredictable.[21]

Q9: Protocol: How to Perform a Jar Test for Physical Compatibility

A jar test is a simple, essential procedure to prevent the formation of precipitates, gels, or other incompatible mixtures that can clog equipment and reduce efficacy.

Materials:

  • A clean, clear glass jar with a lid (1 quart or 1 liter)

  • Water source (use the same water you will for the actual application)

  • Pipettes or measuring cylinders for accurate measurement

  • All components to be mixed (Myclobutanil, partner fungicides, adjuvants) in the correct proportions.

Procedure:

  • Fill the jar halfway with the carrier water.

  • Add each component one at a time, in the proper mixing order (often referred to as the W.A.L.E.S. or D.A.L.E.S. method). A common order is:

    • W ettable powders (WP) or D ry flowables (DF)

    • A gitate thoroughly

    • L iquid flowables (SC) or suspensions

    • E mulsifiable concentrates (EC) - Myclobutanil is often in this form

    • S olutions (SL) and S urfactants/Adjuvants

  • After adding each component, cap the jar and shake vigorously for 15-30 seconds.

  • Once all components are added, fill the jar to the three-quarters mark with water, cap, and shake again for 30 seconds.

  • Let the jar sit for 15-30 minutes and observe.

  • Evaluation:

    • Compatible: The mixture remains uniform.

    • Incompatible: Look for separation into layers, formation of flakes or precipitates, or a gel-like consistency. If incompatibility is observed, do not mix these products in the spray tank.

Jar_Test_Workflow start Start half_water 1. Fill Jar 1/2 with Water start->half_water add_wp 2. Add Wettable Powders (WP) half_water->add_wp shake1 3. Cap and Shake add_wp->shake1 add_sc 4. Add Liquid Flowables (SC) shake1->add_sc shake2 5. Cap and Shake add_sc->shake2 add_ec 6. Add Emulsifiable Concentrates (EC) (e.g., Myclobutanil) shake2->add_ec shake3 7. Cap and Shake add_ec->shake3 add_adj 8. Add Adjuvants/Surfactants shake3->add_adj fill_water 9. Fill to 3/4, Cap, and Shake add_adj->fill_water wait 10. Let Stand for 15-30 min fill_water->wait observe 11. Observe for Separation, Precipitates, or Gels wait->observe decision Is mixture uniform? observe->decision compatible Compatible: Proceed with Tank Mix decision->compatible Yes incompatible Incompatible: DO NOT Tank Mix decision->incompatible No

Sources

Troubleshooting

Troubleshooting poor peak shape in Myclobutanil HPLC analysis

Welcome to the technical support guide for troubleshooting poor peak shape in the HPLC analysis of Myclobutanil. This resource is designed for researchers, analytical scientists, and drug development professionals who en...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for troubleshooting poor peak shape in the HPLC analysis of Myclobutanil. This resource is designed for researchers, analytical scientists, and drug development professionals who encounter chromatographic challenges with this systemic fungicide. Here, we move beyond generic advice to provide in-depth, scientifically grounded explanations and actionable protocols to diagnose and resolve common peak shape issues.

Frequently Asked Questions (FAQs)

Q1: Why is my Myclobutanil peak tailing?

Peak tailing is the most common issue and is typically caused by secondary interactions between the Myclobutanil molecule and the silica stationary phase. Myclobutanil contains basic nitrogen atoms in its triazole ring which can interact strongly with acidic silanol groups (Si-OH) on the silica surface that are not perfectly end-capped. This leads to a portion of the analyte molecules being retained longer than the main peak, causing asymmetry.[1][2] To resolve this, you may need to adjust the mobile phase pH to suppress silanol activity or use a more inert column.

Q2: My Myclobutanil peak is fronting. What does that mean?

Peak fronting, where the peak's leading edge is sloped, is often a classic sign of column overload.[3] This can be either mass overload (injecting too high a concentration of Myclobutanil) or volume overload (injecting too large a volume of a strong sample solvent). It can also be caused by a mismatch between the sample solvent and the mobile phase, where the sample is dissolved in a solvent significantly stronger than the mobile phase.[4]

Q3: All the peaks in my chromatogram, including Myclobutanil, are broad. What should I check first?

When all peaks are affected similarly, the issue is likely systemic rather than chemical. The primary suspects are extra-column volume (dead volume) or a physical problem with the column.[5] Check all your fittings and tubing connections between the injector, column, and detector. A small void at the head of the column, caused by pressure shocks or stationary phase degradation, can also lead to universal peak broadening.[6][7]

Q4: What causes a split peak for Myclobutanil?

A split peak can be caused by several factors. A common reason is a partially blocked column inlet frit, which distorts the sample band as it enters the column.[8][9] Another frequent cause is dissolving the sample in a solvent that is too strong or immiscible with the mobile phase, causing the sample to not load onto the column in a tight, uniform band.[10][11] In some cases, a column void or collapse can also manifest as split peaks.[7]

In-Depth Troubleshooting Guide

This guide provides a systematic approach to identifying and resolving specific peak shape problems during Myclobutanil analysis.

Issue: Peak Tailing

Peak tailing for Myclobutanil is almost always chemical in nature, stemming from its structure. The triazole functional group can interact with free silanol groups on the silica surface via hydrogen bonding or ion-exchange mechanisms, creating a secondary, stronger retention mechanism that delays a fraction of the analyte molecules.

Start Observe Myclobutanil Peak Tailing Check_pH Is Mobile Phase pH < 3.5? Start->Check_pH Check_Column Are you using a modern, high-purity, end-capped column? Check_pH->Check_Column Yes Sol_pH SOLUTION: Lower mobile phase pH to 2.5-3.0 using 0.1% Formic or Phosphoric Acid. Check_pH->Sol_pH No Check_Concentration Is analyte concentration high? Check_Column->Check_Concentration Yes Sol_Column SOLUTION: Switch to a column with a more inert surface (e.g., embedded polar group or hybrid silica). Check_Column->Sol_Column No Sol_Additive SOLUTION: Consider adding a competitive base (e.g., Triethylamine) - Use with caution (MS incompatibility). Check_Concentration->Sol_Additive No Sol_Concentration SOLUTION: Dilute the sample to check for mass overload. Check_Concentration->Sol_Concentration Yes

Caption: Troubleshooting workflow for Myclobutanil peak tailing.

  • Cause 1: Secondary Silanol Interactions. This is the most probable cause. At typical mobile phase pH values (above 3.5), residual silanol groups on the silica backbone are deprotonated (SiO-), creating negatively charged sites that strongly interact with the basic nitrogens in Myclobutanil.[1][2]

    • Solution Protocol: Adjust the mobile phase pH. The goal is to protonate the silanol groups to minimize ionic interactions.[5]

      • Prepare Aqueous Mobile Phase: Add 0.1% formic acid or 0.1% phosphoric acid to the aqueous portion of your mobile phase. This will typically bring the pH to between 2.5 and 3.0.

      • Verify pH: Before mixing with the organic solvent, ensure the pH of the aqueous component is in the target range.

      • Equilibrate: Flush the column with at least 10-15 column volumes of the new, lower pH mobile phase before injecting your sample.

      • Analyze: Inject the Myclobutanil standard and observe the peak shape. Tailing should be significantly reduced.

  • Cause 2: Column Overload (Mass Overload). While more commonly associated with fronting, severe mass overload on specific active sites can also lead to tailing.[3][8]

    • Solution Protocol: Perform a dilution series.

      • Prepare sample dilutions at 1/2, 1/10th, and 1/100th of the original concentration.

      • Inject each sample, keeping the injection volume constant.

      • If peak shape improves (becomes more symmetrical) at lower concentrations, the original sample was overloaded.

  • Cause 3: Inadequate Column Chemistry. Older columns or those not designed for basic compounds (Type A silica) have a higher concentration of acidic silanols.

    • Solution: Use a modern, high-purity silica column (Type B) that is thoroughly end-capped. For particularly stubborn tailing, consider columns with alternative surface chemistry, such as those with embedded polar groups, which shield the silanols.[2][12]

Issue: Peak Fronting

Peak fronting is a clear indicator that the chromatography conditions are non-linear, most often due to injecting too much sample or using an inappropriate sample solvent.

  • Cause 1: Sample Solvent is Stronger than the Mobile Phase. This is a very common cause. If Myclobutanil is dissolved in 100% acetonitrile or methanol, but the initial mobile phase condition is 70% water / 30% acetonitrile, the sample solvent acts as a powerful eluent.[13][14] This causes the analyte band to spread and travel too quickly at the column inlet, leading to a distorted, fronting peak.[4][15]

    • Solution Protocol: Match the sample solvent to the mobile phase.

      • Ideal Solvent: The best practice is to dissolve your sample directly in the initial mobile phase composition.

      • Solubility Issues: If Myclobutanil is not soluble in the mobile phase, dissolve it in a small amount of strong organic solvent (e.g., acetonitrile) and then dilute it with the aqueous component of the mobile phase to match the starting conditions.

      • Reduce Injection Volume: If you must use a strong solvent, minimize the injection volume (e.g., < 5 µL) to lessen the solvent effect.[15][16]

  • Cause 2: Column Overload (Concentration or Volume). Injecting too much analyte mass can saturate the stationary phase at the column inlet, causing molecules to move down the column prematurely.[8][17]

    • Solution: Reduce the sample load. Either dilute the sample concentration or decrease the injection volume and re-analyze. If the peak shape becomes symmetrical, overload was the issue.[3]

Issue: Broad Peaks

Broad peaks indicate a loss of chromatographic efficiency. If all peaks are broad, it points to a system or column hardware issue. If only the Myclobutanil peak is broad, it may be a chemical or method-specific problem.

  • Cause 1: Extra-Column Volume (Dead Volume). This occurs when there are excessive or poorly made connections in the flow path, causing the sample band to spread before and after the column.[7]

    • Solution Protocol: Audit the system flow path.

      • Tubing: Use tubing with the smallest possible internal diameter (e.g., 0.005" or 0.12 mm) suitable for your system's pressure.

      • Connections: Ensure all fittings are properly seated and that the tubing bottoms out in the connection port before tightening. A gap between the tubing end and the port base is a significant source of dead volume.

      • Cut Tubing Cleanly: Make sure all tubing cuts are perfectly flat and not angled.

  • Cause 2: Column Degradation or Void. A void at the column inlet can form over time due to pressure cycles or harsh mobile phase conditions (e.g., high pH).[6][7]

    • Solution: First, try reversing and flushing the column (if permitted by the manufacturer). This can sometimes wash away particulates blocking the frit. If this fails, the column likely needs to be replaced. Using a guard column can significantly extend the life of the analytical column.[17]

  • Cause 3: Slow Mass Transfer. The mobile phase flow rate may be too high for the column particle size, preventing proper partitioning of the analyte between the mobile and stationary phases.

    • Solution: Optimize the flow rate. Try reducing the flow rate by 25-50% and observe if the peak sharpens (efficiency increases).

Issue: Split Peaks

Split peaks suggest that the analyte band is being divided into two or more streams as it travels through the system.

Start Observe Myclobutanil Peak Splitting Check_Frit Is the column inlet frit potentially blocked? Start->Check_Frit Check_Solvent Is the sample solvent significantly stronger than the mobile phase? Check_Frit->Check_Solvent No Sol_Flush SOLUTION: Disconnect column, reverse it, and flush to waste with a strong solvent. Check_Frit->Sol_Flush Yes Check_Column_Health Is the column old or has it been subjected to pressure shocks? Check_Solvent->Check_Column_Health No Sol_Solvent SOLUTION: Re-dissolve the sample in a solvent matching the initial mobile phase composition. Check_Solvent->Sol_Solvent Yes Sol_Replace_Column SOLUTION: Replace the analytical column and install a guard column. Check_Column_Health->Sol_Replace_Column Yes

Caption: Troubleshooting workflow for Myclobutanil peak splitting.

  • Cause 1: Partially Blocked Inlet Frit. Particulates from the sample or system can clog the porous frit at the head of the column, creating uneven flow paths.[8][9]

    • Solution: Reverse-flush the column (check manufacturer's instructions first). If this doesn't work, the column must be replaced. Always filter samples and use an in-line filter or guard column to prevent this.

  • Cause 2: Severe Sample Solvent Mismatch. As with peak fronting, dissolving the sample in a much stronger or immiscible solvent can cause it to precipitate or load unevenly onto the column, splitting the peak.[10][11]

    • Solution: Prepare the sample in a solvent that is as close in composition to the initial mobile phase as possible.

  • Cause 3: Column Bed Collapse or Channeling. A physical disruption of the packed bed inside the column creates channels where the mobile phase flows faster, splitting the analyte band. This is irreversible damage.

    • Solution: Replace the column. To prevent this, avoid sudden pressure changes and operate within the column's recommended pH and temperature ranges.[6]

Summary Data Tables

Table 1: Myclobutanil Properties Relevant to HPLC Analysis

PropertyValue / CommentSignificance for HPLC
Chemical Class Triazole FungicideContains basic nitrogen atoms, prone to secondary interactions with silica.[18]
LogP (Kow) ~2.9Moderately lipophilic, well-suited for reversed-phase chromatography.[19]
Solubility Soluble in organic solvents like acetonitrile, methanol, ketones.[20]Be cautious of using 100% organic as a sample solvent due to solvent strength mismatch.
Stability Stable in acidic/neutral conditions; aqueous solutions can decompose with light.[20]Use freshly prepared standards and mobile phases. Protect from light.

Table 2: Recommended Mobile Phase Adjustments for Peak Shape Improvement

Peak ProblemRecommended ModifierConcentrationRationale
Tailing Formic Acid0.1% (v/v)Suppresses silanol ionization (pH ≈ 2.7), minimizing secondary interactions.[5] MS-compatible.
Tailing Phosphoric Acid0.1% (v/v)Stronger acid, ensures low pH (≈ 2.1).[18] Not suitable for MS.
Tailing (Basic Analytes) Triethylamine (TEA)~0.05% - 0.1%A competitive base that blocks active silanol sites.[21] Can cause ion suppression in MS.
Poor Retention/Selectivity Ammonium Formate/Acetate5-10 mMProvides buffering capacity to ensure stable pH and reproducible retention times.[5]

References

  • Waters Corporation. (n.d.). Troubleshooting Peak Shape Problems in HPLC. Retrieved from [Link]

  • Mastelf. (2025, February 21). Why Your HPLC Peaks Look Bad: Common Causes and How to Fix Them. Retrieved from [Link]

  • GALAK Chromatography. (n.d.). HPLC Troubleshooting - Peak Shape Problems & Ghost Peak. Retrieved from [Link]

  • HPLC Professionals. (2024, October 13). Troubleshooting Poor Peak Shape and Resolution in HPLC [Video]. YouTube. Retrieved from [Link]

  • Alwsci. (2025, November 27). Troubleshooting Poor Peak Shape: A Complete Workflow From Mobile Phase To Consumables. Retrieved from [Link]

  • Shimadzu. (n.d.). Abnormal Peak Shapes. Retrieved from [Link]

  • Dolan, J. W. (2012, July 1). Troubleshooting Basics, Part IV: Peak Shape Problems. LCGC International. Retrieved from [Link]

  • MicroSolv Technology Corporation. (2025, November 30). Troubleshooting Problems With Poor HPLC Results Before Examining the Column. Retrieved from [Link]

  • Agilent Technologies. (n.d.). Tips and Tricks of HPLC System Troubleshooting. Retrieved from [Link]

  • SIELC Technologies. (n.d.). Separation of Myclobutanil on Newcrom R1 HPLC column. Retrieved from [Link]

  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of Myclobutanil. Retrieved from [Link]

  • ACS Publications. (n.d.). Enantioselective Analysis of Triazole Fungicide Myclobutanil in Cucumber and Soil under Different Application Modes by Chiral Liquid Chromatography/Tandem Mass Spectrometry. Retrieved from [Link]

  • Food and Agriculture Organization of the United Nations. (n.d.). Myclobutanil 1297. Retrieved from [Link]

  • Gritti, F., & Guiochon, G. (2005). Effect of sample solvent on the chromatographic peak shape of analytes eluted under reversed-phase liquid chromatogaphic conditions. Journal of Chromatography A, 1097(1-2), 1-10. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Myclobutanil. PubChem. Retrieved from [Link]

  • Liu, D., et al. (2011). Residue Analysis and Degradation Studies of Fenbuconazole and Myclobutanil in Strawberry by Chiral High-Performance Liquid Chromatography-Tandem Mass Spectrometry. Journal of Agricultural and Food Chemistry, 59(22), 12115-12121. Retrieved from [Link]

  • Media Bros. (2025, November 24). Everything You Need to Know About the Pesticide Myclobutanil. Retrieved from [Link]

  • Shimadzu. (n.d.). Effects of Sample Solvents on Peak Shape. Retrieved from [Link]

  • Shimadzu. (n.d.). Improving Peak Shapes Affected by Sample Solvents in UHPLC Systems. Retrieved from [Link]

  • Waters Corporation. (n.d.). Eliminating Peak Distortion and Injection Solvent Effects in Chiral UPC2 Separations. Retrieved from [Link]

  • Trade Science Inc. (2016). Independent-laboratory method validation for the determination of myclobutanil residues in cucumber. Retrieved from [Link]

  • Sun, H., et al. (2018). [Determination of myclobutanil and difenoconazole residues in pollen and honey of litchi by high performance liquid chromatography-tandem mass spectrometry]. Se Pu, 36(3), 241-247. Retrieved from [Link]

  • MDPI. (2023, August 9). Dissipation, Processing Factors and Dietary Exposure Assessment of Myclobutanil in Tomato. Retrieved from [Link]

  • Element Lab Solutions. (n.d.). Sample Diluent Effects in HPLC. Retrieved from [Link]

  • Agilent Technologies. (n.d.). Control pH During Method Development for Better Chromatography. Retrieved from [Link]

  • ResearchGate. (2013, November 27). How can I prevent peak tailing in HPLC?. Retrieved from [Link]

  • ACS Publications. (n.d.). Enantioselective Analysis of Triazole Fungicide Myclobutanil in Cucumber and Soil under Different Application Modes by Chiral Liquid Chromatography/Tandem Mass Spectrometry. Retrieved from [Link]

  • ResearchGate. (2025, August 7). The influence of mobile phase ph on the retention and selectivity of related basic compounds in reversed-phase liquid chromatography. Retrieved from [Link]

  • Element Lab Solutions. (n.d.). Peak Tailing in HPLC. Retrieved from [Link]

  • LCGC International. (2025, October 29). LC Troubleshooting Essentials: A Guide to Common Problems and Solutions for Peak Tailing, Ghost Peaks, and Pressure Spikes. Retrieved from [Link]

  • LCGC International. (2024, June 5). Effect of Mobile Phase pH and Counterion Concentration on Retention and Selectivity for a Diol Column in Hydrophilic Interaction Liquid Chromatography. Retrieved from [Link]

  • Phenomenex. (2025, June 9). How to Reduce Peak Tailing in HPLC?. Retrieved from [Link]

  • Labcompare. (2021, October 15). LABTips: How to Prevent Tailing Peaks in HPLC. Retrieved from [Link]

  • LCGC International. (n.d.). Back to Basics: The Role of pH in Retention and Selectivity. Retrieved from [Link]

  • ResearchGate. (2025, August 5). Effect of mobile phase composition, pH and buffer type on the retention of ionizable compounds in reversed-phase liquid chromatography: Application to method development. Retrieved from [Link]

  • ResearchGate. (n.d.). (A) Chromatograms of myclobutanil standard solution (0.005 µg/mL) and.... Retrieved from [Link]

  • ResearchGate. (2025, August 6). Simultaneous determination of paclobutrazol and myclobutanil enantiomers in water and soil using enantioselective reversed-phase liquid chromatography. Retrieved from [Link]

  • ResearchGate. (2025, August 6). Separation of a Mixture of Hydrophilic and Hydrophobic Herbicides by Ion-Interaction Reversed-Phase HPLC. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Optimization of QuEChERS Cleanup for Myclobutanil in High-Pigment Matrices

Welcome to the technical support center for optimizing QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) sample preparation for the analysis of Myclobutanil in challenging high-pigment matrices. This guide is de...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for optimizing QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) sample preparation for the analysis of Myclobutanil in challenging high-pigment matrices. This guide is designed for researchers, analytical scientists, and professionals in drug development who are encountering difficulties in achieving accurate and reproducible results for Myclobutanil in matrices rich in chlorophylls and carotenoids.

Myclobutanil, a triazole fungicide, is widely used in agriculture, and its analysis is crucial for food safety and environmental monitoring.[1][2] However, its determination in complex matrices like spinach, kale, and herbs is often hampered by co-extracted pigments that can interfere with chromatographic analysis, leading to inaccurate quantification and contamination of analytical instruments.[3][4]

This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments. The information presented here is grounded in established analytical principles and validated methodologies, such as the AOAC Official Method 2007.01 and the European EN 15662 standard.[5][6][7][8]

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems encountered during the QuEChERS cleanup of Myclobutanil in high-pigment matrices, offering explanations and actionable solutions.

Issue 1: Low Recovery of Myclobutanil After d-SPE Cleanup

Q: I'm experiencing significantly low recovery of Myclobutanil after the dispersive solid-phase extraction (d-SPE) cleanup step, especially when using Graphitized Carbon Black (GCB). What is causing this, and how can I improve the recovery?

A: This is a classic and well-documented issue. The low recovery of Myclobutanil when using GCB is primarily due to the planar structure of the GCB sorbent, which can have strong adsorptive interactions with planar or quasi-planar molecules.[4][9][10] While GCB is highly effective at removing chlorophyll and other pigments, it can also adsorb certain pesticides, leading to their loss from the sample extract.[4][9][10]

Causality Explained:

  • Analyte-Sorbent Interaction: Myclobutanil, while not perfectly planar, has a structure that can interact with the flat surface of GCB particles through π-π interactions. This leads to its unintended removal along with the pigment interferences.

  • Amount of GCB: The extent of Myclobutanil loss is often directly proportional to the amount of GCB used in the d-SPE tube. Higher amounts of GCB for intensely colored extracts will result in greater analyte loss.[4]

Solutions & Methodologies:

  • Reduce the Amount of GCB: If your matrix is not intensely pigmented, you may be able to use a d-SPE tube with a lower GCB content. The EN 15662 method, for instance, often recommends less GCB than some AOAC variations, which can improve the recovery of planar pesticides.[11]

  • Employ Toluene Addition: A proven technique to mitigate the loss of planar pesticides on GCB is the addition of a small amount of toluene to the acetonitrile extract before the d-SPE cleanup.[12] Toluene competes with the planar analytes for the active sites on the GCB, thereby reducing the adsorption of Myclobutanil.[12]

    • Protocol: Add toluene to the acetonitrile extract in a ratio of approximately 8:3 (acetonitrile extract:toluene) before adding it to the d-SPE tube containing GCB.[12]

  • Utilize Alternative Sorbents: Several novel sorbents have been developed to address the issue of planar pesticide loss with GCB.

    • Z-Sep/Z-Sep+: These zirconia-based sorbents are effective at removing fats and pigments without the strong adsorption of planar analytes associated with GCB.[13][14] Z-Sep+ is a combination of zirconia-coated silica and C18, making it suitable for matrices with higher fat content.[13][15]

    • ChloroFiltr®: This is a polymeric sorbent specifically designed for chlorophyll removal without sacrificing the recovery of planar pesticides.[3][16][17] It can be used as a direct replacement for GCB in your d-SPE tubes.[17]

    • Oasis PRiME HLB: This sorbent, used in a pass-through cartridge format instead of d-SPE, has been shown to effectively remove chlorophyll with good recoveries of planar pesticides.[4]

Data Summary: Impact of Cleanup Sorbent on Myclobutanil Recovery

Cleanup Sorbent CombinationTypical Myclobutanil Recovery RangePigment Removal EfficiencyKey Considerations
PSA + MgSO4 + High GCB40-70%ExcellentHigh risk of analyte loss for planar pesticides.[12]
PSA + MgSO4 + Low GCB60-85%GoodA compromise between pigment removal and analyte recovery.[11]
PSA + MgSO4 + GCB + Toluene80-105%ExcellentToluene addition can introduce more matrix components.[12]
PSA + MgSO4 + Z-Sep+85-110%Very GoodEffective for matrices with both pigments and fats.[14][15]
PSA + MgSO4 + ChloroFiltr®90-115%Very GoodSpecifically designed to avoid planar pesticide loss.[3][17]

Note: Recovery ranges are illustrative and can vary based on the specific matrix, fortification level, and analytical instrumentation.

Issue 2: Persistent Matrix Interferences and Ion Suppression/Enhancement in LC-MS/MS Analysis

Q: Even after d-SPE cleanup, I'm observing significant matrix effects (ion suppression or enhancement) in my LC-MS/MS analysis of Myclobutanil. What are the likely causes, and how can I minimize these effects?

A: Matrix effects are a common challenge in LC-MS/MS analysis, especially with complex samples like high-pigment matrices.[18] They occur when co-eluting matrix components affect the ionization efficiency of the target analyte in the mass spectrometer's ion source.

Causality Explained:

  • Co-extracted Matrix Components: Pigments are not the only interfering substances. Sugars, organic acids, fatty acids, and other non-polar compounds can also be co-extracted and may not be fully removed by the selected d-SPE sorbents.[19][20]

  • Inadequate Sorbent Selection: Using only GCB might remove pigments but leave behind other interferences. For example, Primary Secondary Amine (PSA) is necessary for removing organic acids and sugars, while C18 is needed for fats and other non-polar compounds.[20][21][22]

Solutions & Methodologies:

  • Optimize the d-SPE Sorbent Combination: A multi-sorbent approach is often necessary for complex matrices.

    • PSA (Primary Secondary Amine): This is a weak anion exchanger effective at removing polar interferences like organic acids, sugars, and some fatty acids.[21][23][24] It is a fundamental component of most QuEChERS cleanup kits.

    • C18 (Octadecylsilane): This is a non-polar sorbent used to remove lipids and other non-polar interferences.[23][24][25] For matrices with even moderate fat content, the addition of C18 is beneficial.

    • Combined Approach: For a high-pigment, moderately fatty matrix, a d-SPE tube containing PSA, C18, and a pigment-removing sorbent (like a low amount of GCB, Z-Sep, or ChloroFiltr®) is a robust choice.[20]

  • Matrix-Matched Calibration: To compensate for unavoidable matrix effects, prepare your calibration standards in a blank matrix extract that has undergone the same QuEChERS procedure as your samples.[18][26] This helps to ensure that the calibration standards experience the same ion suppression or enhancement as the analytes in the samples, leading to more accurate quantification.

  • Dilution of the Final Extract: If matrix effects are still significant, a simple dilution of the final extract with the initial mobile phase can reduce the concentration of interfering components, thereby minimizing their impact on ionization.[18] However, be mindful of the limit of quantification (LOQ) of your method, as dilution will also reduce the analyte concentration.

Experimental Workflow: Sorbent Selection for Matrix Effects

QuEChERS_Workflow cluster_prep Step 1: Sample Preparation cluster_extract Step 2: Extraction cluster_cleanup Step 3: Dispersive SPE Cleanup cluster_analysis Step 4: Analysis Homogenize Homogenize Sample (10-15 g) Rehydrate Add Water (if dry matrix) Homogenize->Rehydrate If needed Add_ACN Add Acetonitrile & Internal Standard Homogenize->Add_ACN Rehydrate->Add_ACN Add_Salts Add QuEChERS Salts (e.g., EN 15662 or AOAC 2007.01) Add_ACN->Add_Salts Shake_Centrifuge1 Shake & Centrifuge Add_Salts->Shake_Centrifuge1 Transfer_Supernatant Transfer Acetonitrile Supernatant Shake_Centrifuge1->Transfer_Supernatant Add_dSPE Add to d-SPE Tube (PSA, MgSO4, C18, GCB/Z-Sep/etc.) Transfer_Supernatant->Add_dSPE Shake_Centrifuge2 Shake & Centrifuge Add_dSPE->Shake_Centrifuge2 Final_Extract Collect Final Extract Shake_Centrifuge2->Final_Extract Analyze Analyze by LC-MS/MS or GC-MS Final_Extract->Analyze

Caption: Generalized QuEChERS workflow for high-pigment samples.

References

  • LCGC International. ChloroFiltr®: A Novel Sorbent for Chlorophyll Removal Using QuEChERS. Available from: [Link]

  • iTeh Standards. EN 15662:2018 - Pesticide Residue Analysis in Plant Foods QuEChERS. Available from: [Link]

  • CHMLab. CHM® QuEChERS EN 15662:2008 Method. Available from: [Link]

  • NUCLEUS information resources. AOAC Official Method 2007.01 Pesticide Residues in Foods by Acetonitrile Extraction and Partitioning with Magnesium Sulfate. Available from: [Link]

  • EURL-SRM. Evaluation of zirconia based sorbents for the dSPE cleanup of QuEChERS extracts. Available from: [Link]

  • NUCLEUS information resources. QuEChERS Methodology: AOAC Method. Available from: [Link]

  • American Laboratory. Sample Cleanup for the Analysis of Pesticide Residues and Polynuclear Aromatic Hydrocarbons in Fatty Food Matrices. Available from: [Link]

  • QuEChERS.com. About the method. Available from: [Link]

  • Science and Education Publishing. AOAC Official Method 2007.01. Pesticide Residues in Foods by Acetonitrile Extraction and Partitioning with Magnesium Sulfate. 2007. Available from: [Link]

  • WelchLab. Troubleshooting Low Recovery Rates in Chromatographic Analysis. Available from: [Link]

  • Waters Corporation. Oasis PRiME HLB Cartridges for Rapid and Effective Removal of Chlorophyll from QuEChERS Spinach Extracts. Available from: [Link]

  • Hawach Scientific. The Highlights of HAWACH QuEChERS Products and Troubleshooting Tips. Available from: [Link]

  • ResearchGate. Analytical steps of the QuEChERS-AOAC Official Method 2007. Available from: [Link]

  • PubMed Central. Systematic Comparison of Extract Clean-Up with Currently Used Sorbents for Dispersive Solid-Phase Extraction. Available from: [Link]

  • LCGC International. Application Note: ChloroFiltr®: A Novel Sorbent for Chlorophyll Removal Using QuEChERS. Available from: [Link]

  • American Laboratory. Extraction of Planar Pesticides From Spinach and Fresh Oregano Using QuEChERS Methodology With a Novel Carbon Adsorbent. Available from: [Link]

  • Hawach Scientific. Basic Principle and Application of the QuEChERS Method. Available from: [Link]

  • UCT. Selectively removing Chlorophyll without Compromising your Planar Pesticides. Available from: [Link]

  • Agilent Technologies. Optimizing Recoveries of Planar Pesticides in Spinach Using Toluene and Agilent Bond Elut QuEChERS AOAC. Available from: [Link]

  • Restek. QuEChERS Made Even Easier. Available from: [Link]

  • Restek. How to Use QuEChERS for Diverse Sample Types. Available from: [Link]

  • Hawach Scientific. C18/PSA/GCB QuEChERS Dispersive Absorbents. Available from: [Link]

  • MDPI. Application of the QuEChERS Strategy as a Useful Sample Preparation Tool for the Multiresidue Determination of Pyrrolizidine Alkaloids in Food and Feed Samples: A Critical Overview. Available from: [Link]

  • Malaysian Journal of Analytical Sciences. Suitability of PSA (Primary Secondary Amines) and Z-Sep as clean-up sorbents in AOAC official method 2007.01 for analysis. Available from: [Link]

  • ResearchGate. QuEChERS and C18 as solid phase extraction sorbent - ultra- high performance liquid chromatography -ultraviolet-visible method f. Available from: [Link]

  • Food Science and Biotechnology. Evaluation of various clean-up sorbents in kale followed by LC-MS/MS analysis of pesticides. Available from: [Link]

  • Chromatography Forum. Help!!! Low recovery with QuEChERS [urgent]. Available from: [Link]

  • MDPI. Dissipation, Processing Factors and Dietary Exposure Assessment of Myclobutanil in Tomato. Available from: [Link]

  • University of Hertfordshire. Myclobutanil (Ref: RH 3866). Available from: [Link]

  • National Institutes of Health. Myclobutanil | C15H17ClN4 | CID 6336 - PubChem. Available from: [Link]

  • Hawach Scientific. C18, PSA and GCB QuEchERS Dispersive Absorbents. Available from: [Link]

  • PubMed. Optimisation of octadecyl (C18) sorbent amount in QuEChERS analytical method for the accurate organophosphorus pesticide residues determination in low-fatty baby foods with response surface methodology. Available from: [Link]

  • Wikipedia. Myclobutanil. Available from: [Link]

  • Abel Industries. QuEChERS-------------------------------------------------------1 Solid Phase Extraction---. Available from: [Link]

  • ResearchGate. The average recoveries, LODs and LOQs of myclobutanil in lychee (n = 5). Available from: [Link]

  • Chromtech. Mitigating Matrix Effects: Examination of Dilution, QuEChERS, and Calibration Strategies for LC-MS/MS Analysis of Pesticide Resi. Available from: [Link]

  • PubMed Central. Influence of QuEChERS modifications on recovery and matrix effect during the multi-residue pesticide analysis in soil by GC/MS/MS and GC/ECD/NPD. Available from: [Link]

  • ResearchGate. Deposition and degradation of myclobutanil in Cowpea and open field. Available from: [Link]

Sources

Troubleshooting

Technical Support Center: Stabilizing Myclobutanil Standards for Long-Term Analytical Use

Welcome to the Technical Support Center for Myclobutanil analytical standards. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshoo...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for Myclobutanil analytical standards. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting advice for the preparation, storage, and use of Myclobutanil standards. Our goal is to ensure the accuracy and reproducibility of your analytical results through a foundational understanding of this compound's behavior and best practices in the laboratory.

Frequently Asked Questions (FAQs)

What is the optimal solvent for preparing Myclobutanil stock solutions?

The choice of solvent is critical for the stability and usability of your Myclobutanil standard. Myclobutanil, a triazole fungicide, is a pale yellow solid with good solubility in a variety of organic solvents.[1]

For long-term stability, acetonitrile and ethyl acetate of high purity (HPLC or analytical grade) are highly recommended. Myclobutanil is also soluble in other common organic solvents such as ketones, esters, alcohols, and aromatic hydrocarbons.[1] While soluble in dimethyl sulfoxide (DMSO), it's important to note that DMSO can be challenging to remove and may interfere with certain analytical techniques. Therefore, for most chromatographic applications, acetonitrile or ethyl acetate are superior choices.

Expert Insight: While Myclobutanil is soluble in methanol and acetone, these solvents can be more reactive and may lead to degradation over extended periods, especially if not stored under optimal conditions. Acetonitrile is often preferred for reversed-phase liquid chromatography (LC) applications as it is a common mobile phase component, minimizing solvent mismatch issues during injection.

What is the recommended procedure for preparing a Myclobutanil stock solution?

Accurate preparation of the stock solution is the cornerstone of reliable quantitative analysis. The following protocol is a validated method for preparing a stable Myclobutanil stock solution.

Materials:

  • Myclobutanil analytical standard (purity ≥ 98%)

  • Acetonitrile (HPLC or analytical grade)

  • Class A volumetric flask (e.g., 10 mL)

  • Analytical balance (readable to at least 0.01 mg)

  • Ultrasonic bath

  • Amber glass vials with PTFE-lined caps

Procedure:

  • Weighing: Accurately weigh approximately 10 mg of the Myclobutanil analytical standard into the 10 mL volumetric flask. Record the exact weight.

  • Dissolving: Add a small volume of acetonitrile (approximately 5 mL) to the flask.

  • Sonication: Place the flask in an ultrasonic bath for 5-10 minutes to ensure complete dissolution of the Myclobutanil standard.

  • Dilution to Volume: Allow the solution to return to room temperature. Carefully add acetonitrile to the flask until the bottom of the meniscus is aligned with the calibration mark.

  • Homogenization: Cap the flask and invert it several times to ensure the solution is homogeneous.

  • Storage: Transfer the stock solution to an amber glass vial with a PTFE-lined cap to protect it from light.

  • Labeling and Documentation: Clearly label the vial with the compound name, concentration, solvent, preparation date, and analyst's initials. Record all preparation details in your laboratory notebook.

What are the optimal storage conditions for long-term stability of Myclobutanil standards?

Myclobutanil standards, both in solid form and in solution, require specific storage conditions to minimize degradation and ensure their integrity over time.

Solid Standard:

  • Store the neat (solid) Myclobutanil analytical standard in a desiccator at -20°C . Under these conditions, the solid standard can be stable for up to 3 years .

Stock and Working Solutions:

  • For long-term storage, solutions of Myclobutanil should be stored at -20°C or lower in tightly sealed, amber glass vials to prevent solvent evaporation and photodegradation.

  • Studies have shown that Myclobutanil residues are stable in frozen conditions (-15°C) for at least two years in various matrices.[2]

  • For solutions prepared in DMSO, storage at -80°C is recommended for stability up to 1 year .

Data Presentation: Myclobutanil Standard Stability Under Various Conditions

SolventTemperatureDurationStabilityReference
Acetonitrile-18°CUp to 3 monthsStable[3]
DMSO-80°C1 yearStable[4]
Frozen Matrix-10°C to -15°C2-3 yearsStable[2]
Solid-20°C3 yearsStable[4]

Expert Insight: Avoid repeated freeze-thaw cycles as this can lead to solvent evaporation and concentration changes. If you need to access the standard frequently, consider preparing smaller aliquots of your working solutions.

How do I prepare a calibration curve for Myclobutanil analysis?

A well-constructed calibration curve is essential for accurate quantification. The concentration range of your calibration standards should bracket the expected concentration of Myclobutanil in your samples.

Materials:

  • 1 mg/mL Myclobutanil stock solution in acetonitrile

  • Acetonitrile (HPLC or analytical grade)

  • Class A volumetric flasks or calibrated micropipettes

  • Autosampler vials

Procedure:

  • Prepare an Intermediate Standard (10 µg/mL): Pipette 100 µL of the 1 mg/mL stock solution into a 10 mL volumetric flask and dilute to the mark with acetonitrile.

  • Prepare Working Standards: Perform serial dilutions of the intermediate standard to prepare your calibration standards. For example, for a five-point curve:

    • 1.0 µg/mL: Dilute the 10 µg/mL intermediate standard 1:10.

    • 0.5 µg/mL: Dilute the 1.0 µg/mL working standard 1:2.

    • 0.1 µg/mL: Dilute the 1.0 µg/mL working standard 1:10.

    • 0.05 µg/mL: Dilute the 0.1 µg/mL working standard 1:2.

    • 0.01 µg/mL: Dilute the 0.1 µg/mL working standard 1:10.

  • Transfer to Vials: Transfer each working standard to a labeled autosampler vial.

  • Analysis: Analyze the calibration standards from the lowest to the highest concentration to assess the linearity of the detector response.

Mandatory Visualization: Workflow for Myclobutanil Standard Preparation

G cluster_prep Standard Preparation Workflow cluster_cal Calibration Curve Preparation Weigh_Standard Weigh Myclobutanil Analytical Standard Dissolve Dissolve in Acetonitrile Weigh_Standard->Dissolve Add solvent Sonicate Sonicate for Complete Dissolution Dissolve->Sonicate Dilute_to_Volume Dilute to Final Volume Sonicate->Dilute_to_Volume Homogenize Homogenize Solution Dilute_to_Volume->Homogenize Store_Stock Store Stock Solution at -20°C in Amber Vial Homogenize->Store_Stock Intermediate_Std Prepare Intermediate Standard (e.g., 10 µg/mL) Store_Stock->Intermediate_Std From Stock Solution Serial_Dilutions Perform Serial Dilutions for Working Standards Intermediate_Std->Serial_Dilutions Transfer_Vials Transfer to Autosampler Vials Serial_Dilutions->Transfer_Vials Analyze Analyze Standards (LC-MS/MS or GC-MS) Transfer_Vials->Analyze

Caption: Workflow for preparing Myclobutanil stock and calibration standards.

Troubleshooting Guide

Issue: Poor Peak Shape (Tailing or Fronting) in Gas Chromatography (GC) Analysis

Possible Causes and Solutions:

  • Active Sites in the Inlet or Column: Myclobutanil, like other triazole fungicides, can interact with active sites in the GC system, leading to peak tailing.

    • Solution:

      • Inlet Maintenance: Regularly replace the inlet liner and septum. Use a deactivated liner, preferably with glass wool, to trap non-volatile residues and promote sample volatilization.

      • Column Conditioning: Condition the column according to the manufacturer's instructions to remove any contaminants.

      • Guard Column: Consider using a guard column to protect the analytical column from matrix components.

  • Improper Column Installation: Incorrect column installation can create dead volume, leading to peak distortion.

    • Solution: Ensure the column is cut squarely and installed at the correct depth in both the injector and detector as specified in your instrument's manual.

  • Column Overload: Injecting too much sample can saturate the column, causing peak fronting.

    • Solution: Reduce the injection volume or dilute the sample.

  • Solvent Mismatch: Injecting a sample in a solvent that is not compatible with the stationary phase can cause peak distortion.

    • Solution: Whenever possible, dissolve your standard in a solvent that is compatible with your GC column's stationary phase.

Issue: Ghost Peaks in the Chromatogram

Possible Causes and Solutions:

  • Carryover from Previous Injections: Residual Myclobutanil from a previous, more concentrated sample can elute in subsequent runs.

    • Solution:

      • Injector Cleaning: Clean the autosampler syringe and injection port thoroughly.

      • Solvent Blanks: Run solvent blanks between samples to ensure the system is clean.

  • Contaminated Syringe or Solvent: The syringe or the solvent used for dilution may be contaminated.

    • Solution: Use fresh, high-purity solvents and a clean syringe for each preparation.

  • Septum Bleed: Old or low-quality septa can release volatile compounds at high temperatures.

    • Solution: Use high-quality, low-bleed septa and replace them regularly.

Issue: Loss of Myclobutanil Concentration Over Time

Possible Causes and Solutions:

  • Improper Storage: Storing standards at room temperature or in clear vials can lead to degradation.

    • Solution: Always store Myclobutanil solutions at -20°C or below in amber vials.

  • Solvent Evaporation: Loose-fitting caps can allow the solvent to evaporate, increasing the concentration of the standard.

    • Solution: Use high-quality vials with PTFE-lined caps and ensure they are tightly sealed.

  • Adsorption to Container Walls: Myclobutanil may adsorb to the surface of glass or plastic containers, especially at low concentrations.

    • Solution: Use silanized glass vials for storing low-concentration working standards to minimize adsorption.

Issue: Unexpected Peaks in the Chromatogram of an Aged Standard

Possible Causes and Solutions:

  • Degradation of Myclobutanil: Over time, Myclobutanil can degrade, leading to the formation of new compounds that will appear as extra peaks in your chromatogram.

    • Solution:

      • Identify Degradation Products: The primary metabolite of Myclobutanil is hydroxy-myclobutanil (RH-9090).[2] Other potential degradation products can arise from hydrolysis or photolysis, although Myclobutanil is relatively stable to hydrolysis at neutral pH. If you suspect degradation, a mass spectrometer can help identify the unknown peaks.

      • Prepare Fresh Standards: If you observe significant degradation, it is best to discard the old standard and prepare a fresh one.

Mandatory Visualization: Troubleshooting Decision Tree for Myclobutanil Analysis

G Start Analytical Issue with Myclobutanil Standard Peak_Shape Poor Peak Shape? Start->Peak_Shape Ghost_Peaks Ghost Peaks? Peak_Shape->Ghost_Peaks No Check_Active_Sites Check for Active Sites: - Replace Inlet Liner/Septum - Condition Column - Use Guard Column Peak_Shape->Check_Active_Sites Yes Concentration_Loss Loss of Concentration? Ghost_Peaks->Concentration_Loss No Check_Carryover Check for Carryover: - Clean Injector - Run Solvent Blanks Ghost_Peaks->Check_Carryover Yes Unexpected_Peaks Unexpected Peaks? Concentration_Loss->Unexpected_Peaks No Check_Storage Check Storage Conditions: - Store at -20°C in Amber Vials Concentration_Loss->Check_Storage Yes Check_Degradation Check for Degradation: - Identify Degradation Products (e.g., RH-9090) - Prepare Fresh Standards Unexpected_Peaks->Check_Degradation Yes Check_Installation Check Column Installation Check_Active_Sites->Check_Installation Check_Overload Check for Column Overload Check_Installation->Check_Overload Check_Contamination Check for Contamination: - Use Fresh Solvents/Syringe Check_Carryover->Check_Contamination Check_Septum_Bleed Check for Septum Bleed Check_Contamination->Check_Septum_Bleed Check_Evaporation Check for Evaporation: - Use Tightly Sealed Vials Check_Storage->Check_Evaporation Check_Adsorption Check for Adsorption: - Use Silanized Vials Check_Evaporation->Check_Adsorption

Caption: A decision tree for troubleshooting common issues in Myclobutanil analysis.

References

  • Independent laboratory method validation for the determination of myclobutanil residues in cucumber. (2016). Environmental Science: An Indian Journal, 12(1), 015-021. Available at: [Link]

  • Myclobutanil. (n.d.). PubChem. Retrieved from [Link]

  • Looking beyond the Active Substance: Comprehensive Dissipation Study of Myclobutanil-Based Plant Protection Products in Tomatoes and Grapes Using Chromatographic Techniques Coupled to High-Resolution Mass Spectrometry. (2022). Journal of Agricultural and Food Chemistry. Available at: [Link]

  • Dissipation, Processing Factors and Dietary Exposure Assessment of Myclobutanil in Tomato. (2023). Molecules. Available at: [Link]

  • Myclobutanil. (n.d.). PubChem. Retrieved from [Link]

  • Residue Analysis and Degradation Studies of Fenbuconazole and Myclobutanil in Strawberry by Chiral High-Performance Liquid Chromatography-Tandem Mass Spectrometry. (2011). Journal of Agricultural and Food Chemistry. Available at: [Link]

  • Myclobutanil (R). (1997). In Pesticide residues in food - 1997. FAO. Available at: [Link]

Sources

Optimization

Technical Support Center: Myclobutanil Degradation in Water Treatment

Welcome to the technical support center for researchers investigating the degradation of Myclobutanil. This resource is designed to provide field-proven insights and systematic troubleshooting guidance for common challen...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers investigating the degradation of Myclobutanil. This resource is designed to provide field-proven insights and systematic troubleshooting guidance for common challenges encountered during water treatment experiments. Myclobutanil's persistence, driven by its stable chemical structure, often leads to incomplete degradation.[1][2] This guide explains the causal factors behind these challenges and provides validated protocols to diagnose and resolve them.

Frequently Asked Questions (FAQs)

Q1: Why is Myclobutanil so difficult to degrade in aquatic environments?

Myclobutanil is a triazole fungicide known for its chemical stability.[3] Its persistence stems from several factors:

  • Hydrolytic Stability: It is exceptionally stable against hydrolysis across a wide range of environmentally relevant pH values (pH 4-9), meaning it does not readily break down in water on its own.[3][4]

  • Slow Biodegradation: While microbial degradation is the primary pathway for its breakdown, the process can be slow.[5] The half-life (DT50) in soil and water systems can range from 35 days to over 500 days, depending on environmental conditions like temperature, microbial population, and oxygen availability.[1][6]

  • Moderate Solubility and Sorption: Myclobutanil has moderate water solubility (~132 mg/L) and a tendency to adhere to organic matter and sediment (log Kow ~2.9).[2] This partitioning can reduce its bioavailability to microorganisms in the water column, thereby slowing degradation rates.

Q2: What are the primary degradation pathways for Myclobutanil in water?

The degradation of Myclobutanil is governed by both abiotic and biotic processes:

  • Biodegradation (Primary Pathway): Under aerobic conditions, microorganisms are the main drivers of Myclobutanil degradation.[4][5] The process often involves the cleavage of the triazole ring from the main structure, forming metabolites such as 1,2,4-triazole.[4] Anaerobic degradation is significantly slower.[5][7]

  • Photolysis (Abiotic Pathway): Myclobutanil is susceptible to photodegradation, or breakdown by light.[3][7] The photolytic half-life can vary from days to months, influenced by water clarity, depth, and the presence of photosensitizing substances like dissolved organic matter.[4][7]

Q3: What are "Advanced Oxidation Processes" (AOPs) and are they effective for Myclobutanil?

Advanced Oxidation Processes (AOPs) are water treatment methods that utilize highly reactive hydroxyl radicals (•OH) to rapidly oxidize and mineralize persistent organic pollutants.[8] AOPs such as photocatalysis (e.g., using TiO₂) and ozonation have shown high efficacy in degrading Myclobutanil in laboratory settings.[9][10] For instance, heterogeneous photocatalysis with TiO₂ has been shown to remove over 95% of Myclobutanil within 120 minutes under specific lab conditions.[9][10] However, their effectiveness in real-world applications can be hindered by factors like water turbidity and the presence of radical scavengers.[11][12]

Core Factors Influencing Myclobutanil Degradation

The success of any degradation experiment hinges on controlling key environmental and chemical parameters. The following diagram illustrates the interconnected factors that must be considered.

Myclobutanil Incomplete Myclobutanil Degradation Biotic Biotic Factors Myclobutanil->Biotic Abiotic Abiotic Factors Myclobutanil->Abiotic Matrix Water Matrix Effects Myclobutanil->Matrix Microbes Microbial Activity & Population Density Biotic->Microbes Bioavailability Bioavailability (Sorption) Biotic->Bioavailability Enantioselectivity Enantioselectivity Biotic->Enantioselectivity pH pH Abiotic->pH Temp Temperature Abiotic->Temp Light Light Intensity (Photolysis) Abiotic->Light Oxygen Oxygen Availability Abiotic->Oxygen DOC Dissolved Organic Carbon (DOC) Matrix->DOC Turbidity Turbidity / TSS Matrix->Turbidity Ions Inorganic Ions (e.g., Carbonates) Matrix->Ions

Caption: Key factors influencing Myclobutanil degradation efficiency.

Troubleshooting Guide for Degradation Experiments

This section addresses specific experimental failures in a question-and-answer format.

Scenario 1: Biodegradation Experiments

Q: Myclobutanil concentration is not decreasing in my aerobic reactor, even with a known microbial consortium. What should I check?

A: This is a common issue often related to suboptimal conditions for microbial activity or limited bioavailability of the compound.

  • Causality: Microbial enzymes responsible for degradation are highly sensitive to their environment. Myclobutanil's tendency to adsorb to organic matter can also physically sequester it away from the microbes.[1]

  • Troubleshooting Steps:

    • Verify Oxygen Levels: Ensure the system is fully aerobic. Myclobutanil degradation is significantly faster under aerobic conditions compared to anaerobic ones.[5] Use a dissolved oxygen probe to confirm levels are adequate for your microbial consortium.

    • Check and Adjust pH: While Myclobutanil itself is stable across a wide pH range, microbial activity is not.[3] Most bacterial consortia thrive between pH 6.5 and 8.0. Verify the pH of your medium and adjust if necessary.

    • Optimize Temperature: Microbial metabolic rates are temperature-dependent. Degradation rates typically increase with temperature, up to an optimal point (e.g., 25-35°C).[5] Ensure your incubator or water bath is calibrated and maintaining the target temperature.

    • Assess Bioavailability: If your water matrix contains high levels of organic matter (e.g., humic acids), Myclobutanil may be adsorbing to it, making it unavailable for microbial uptake. Consider using a treatment like activated carbon to remove interfering organic matter or conduct experiments in a simpler matrix to confirm microbial activity.[1][13]

    • Consider Enantioselectivity: Myclobutanil is a chiral molecule with (R) and (S) enantiomers. Studies have shown that microorganisms can preferentially degrade one enantiomer over the other, which can lead to a slowdown in the overall degradation rate as the more resistant enantiomer accumulates.[6][14] Chiral analysis may be necessary to fully understand the degradation kinetics.

Scenario 2: Advanced Oxidation Process (AOP) Experiments

Q: My photocatalytic (e.g., TiO₂) or ozonation experiment shows initial degradation, but it stalls, leaving residual Myclobutanil and forming unknown peaks in my chromatogram. Why?

A: This indicates either an insufficient oxidant dose for complete mineralization or the formation of stable, intermediate transformation products (TPs).

  • Causality: AOPs break down Myclobutanil into smaller molecules. However, if the process is incomplete, these TPs can be as or even more persistent than the parent compound.[15] Furthermore, constituents in the water matrix can consume the reactive radicals, reducing the efficiency of the process.[12]

  • Troubleshooting Steps:

    • Quantify Oxidant Demand: The presence of Dissolved Organic Carbon (DOC) or inorganic ions like carbonate and bicarbonate can scavenge hydroxyl radicals, reducing the efficiency of the AOP.[11] Measure the Total Organic Carbon (TOC) of your water sample. A high TOC will require a higher oxidant (ozone, H₂O₂) dose or longer UV exposure time.

    • Increase Oxidant Dose/Catalyst Loading: Systematically increase the concentration of your oxidant (e.g., ozone) or the loading of your photocatalyst (e.g., TiO₂) to ensure there are sufficient radicals to degrade both the parent compound and its intermediates.[9][16]

    • Identify Transformation Products (TPs): Use high-resolution mass spectrometry (e.g., LC-QTOF-MS) to identify the unknown peaks. Known TPs of Myclobutanil include 1,2,4-triazole and various hydroxylated or cleaved derivatives.[4][7] Identifying these TPs is crucial for assessing the overall detoxification efficacy, as some may be of toxicological concern.[15]

    • Consider a Hybrid Approach: A single AOP may not be sufficient. Combining AOPs (e.g., O₃/UV, Fenton/UV) can generate more radicals and attack the pollutant through different mechanisms, potentially achieving more complete mineralization.[8][11] Another effective strategy is to use an AOP as a pre-treatment to break down Myclobutanil into more biodegradable forms, followed by a biological treatment step.

Systematic Troubleshooting Workflow

When faced with incomplete degradation, a structured approach is critical. The following workflow provides a logical path for diagnosing the root cause.

Caption: A systematic workflow for troubleshooting incomplete Myclobutanil degradation.

Quantitative Data Summary

The persistence of Myclobutanil is highly variable. The following table summarizes its physicochemical properties and reported degradation half-lives (DT₅₀) under different conditions.

Property / ConditionValueSource
Physicochemical Properties
IUPAC Name2-(4-chlorophenyl)-2-(1H-1,2,4-triazol-1-ylmethyl)hexanenitrile[7]
Molecular FormulaC₁₅H₁₇ClN₄[7]
Molar Mass288.77 g/mol [7]
Water Solubility (20°C)~132 mg/L[2]
Log Kₒw~2.9[2]
Degradation Half-Life (DT₅₀)
Aqueous Photolysis15 - 222 days[3][7]
Aqueous Hydrolysis (pH 4-9)Stable[3][4]
Aerobic Soil15 - 139 days[5][6][17]
Anaerobic SoilUp to 574 days[6]
Biomixture (High Conc.)62 - 474 days[1]

Detailed Experimental Protocols

Protocol 1: Sample Preparation and Analysis of Myclobutanil in Water by UPLC-MS/MS

This protocol is based on a modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, Safe) method, suitable for analyzing Myclobutanil in complex aqueous matrices.[18]

1. Sample Preparation (QuEChERS Extraction)

  • Transfer a 10 mL aliquot of the water sample into a 50 mL polypropylene centrifuge tube.

  • Add 10 mL of acetonitrile.

  • Add the QuEChERS salt packet containing 4 g MgSO₄ (magnesium sulfate) and 1 g NaCl (sodium chloride).

  • Secure the cap and vortex vigorously for 1 minute to ensure proper mixing and extraction.

  • Centrifuge the tube at 4000 rpm for 5 minutes.

  • The upper layer is the acetonitrile extract containing Myclobutanil.

2. Dispersive Solid-Phase Extraction (d-SPE) Cleanup

  • Transfer a 6 mL aliquot of the acetonitrile extract into a 15 mL d-SPE tube containing 900 mg MgSO₄ and 150 mg PSA (primary secondary amine). The PSA removes organic acids and other polar interferences.

  • Vortex for 30 seconds.

  • Centrifuge at 4000 rpm for 5 minutes.

  • Carefully collect the supernatant (the cleaned extract).

3. Final Preparation and Analysis

  • Transfer 1 mL of the final cleaned extract into a sample vial.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 1 mL of the mobile phase (e.g., 70:30 acetonitrile:water).[14]

  • Vortex briefly and inject into the UPLC-MS/MS system.

4. UPLC-MS/MS Conditions (Example)

  • Column: A reverse-phase column suitable for pesticide analysis (e.g., C18).

  • Mobile Phase: Isocratic or gradient elution with acetonitrile and water (often with a formic acid or ammonium acetate additive).[14]

  • Mass Spectrometer: Triple quadrupole (QqQ) operating in Multiple Reaction Monitoring (MRM) mode.

  • MRM Transitions (Example): For Myclobutanil, common transitions would be monitored for quantification and confirmation (e.g., m/z 289 -> 70, 289 -> 125). Note: These must be optimized on your specific instrument.

  • Validation: The method must be validated for linearity, accuracy (recovery), precision (RSD%), and limits of detection (LOD) and quantification (LOQ) according to established guidelines.[18]

References

  • Removal of Myclobutanil and Detoxification in Modified Biomixtures: Fungal Bioaugmentation and Biochar Amendment. (2025). MDPI. [Link]

  • Everything You Need to Know About the Pesticide Myclobutanil. (2025). Media Bros. [Link]

  • The Effects of the Fungicide Myclobutanil on Soil Enzyme Activity. (2023). MDPI. [Link]

  • Myclobutanil (Ref: RH 3866). (n.d.). AERU - University of Hertfordshire. [Link]

  • Myclobutanil | C15H17ClN4 | CID 6336. (n.d.). PubChem - NIH. [Link]

  • Persistence of myclobutanil and its impact on soil microbial biomass C and dehydrogenase enzyme activity in tea orchard. (n.d.). SciSpace. [Link]

  • 4.24 Myclobutanil (R). (n.d.). Food and Agriculture Organization of the United Nations. [Link]

  • The Effects of the Fungicide Myclobutanil on Soil Enzyme Activity. (2023). ResearchGate. [Link]

  • Removal of Myclobutanil and Detoxification in Modified Biomixtures: Fungal Bioaugmentation and Biochar Amendment. (2022). ResearchGate. [Link]

  • Myclobutanil Information and Products. (n.d.). Solutions Pest & Lawn. [Link]

  • Dissipation, Processing Factors and Dietary Exposure Assessment of Myclobutanil in Tomato. (2023). MDPI. [Link]

  • Photocatalytic Degradation of Myclobutanil and Its Commercial For... (2020). Ingenta Connect. [Link]

  • MYCLOBUTANIL 20 EW T&O. (n.d.). Monster Tree Service. [Link]

  • EFFECT OF OZONATION TREATMENT ON SPIKED MYCLOBUTANIL PESTICIDE ON TOMATO FRUITS. (n.d.). ResearchGate. [Link]

  • Effects of myclobutanil on soil microbial biomass, respiration, and soil nitrogen transformations. (2016). PubMed. [Link]

  • A Review of Various Advanced Oxidation Techniques for Pesticide Degradation for Practical Application in Aqueous Environments. (2023). MDPI. [Link]

  • (PDF) Adsorption onto granular activated carbons of a mixture of pesticides and their metabolites at trace concentrations in groundwater. (2007). ResearchGate. [Link]

  • A critical review on advanced oxidation processes for the removal of trace organic contaminants: A voyage from individual to integrated processes. (2020). PubMed. [Link]

  • Pharmaceutical Transformation Products Formed by Ozonation—Does Degradation Occur? (n.d.). MDPI. [Link]

  • Enantioselective Analysis of Triazole Fungicide Myclobutanil in Cucumber and Soil under Different Application Modes by Chiral Liquid Chromatography/Tandem Mass Spectrometry. (2014). ACS Publications. [Link]

  • EFFECT OF OZONATION TREATMENT ON SPIKED CHLORFENAPYR PESTICIDE ON LETTUCE. (n.d.). ResearchGate. [Link]

  • Evaluation of Sand Filtration and Activated Carbon Adsorption for the Post-Treatment of a Secondary Biologically-Treated Fungici. (2021). Semantic Scholar. [Link]

  • Myclobutanil enantioselective risk assessment in humans through in vitro CYP450 reactions: Metabolism and inhibition studies. (2019). PubMed. [Link]

  • Effect of ozonation on the removal of cyanobacterial toxins during drinking water treatment. (n.d.). PubMed. [Link]

  • Advanced Oxidation Processes of Organic Contaminants. (2022). PMC - NIH. [Link]

  • Trends in Ozonation Disinfection By-Products—Occurrence, Analysis and Toxicity of Carboxylic Acids. (n.d.). MDPI. [Link]

Sources

Troubleshooting

Technical Support Center: Myclobutanil Dissipation Dynamics in Tomato

This guide provides in-depth technical support for researchers, scientists, and drug development professionals investigating the dissipation dynamics of the fungicide myclobutanil in tomatoes under field conditions. It i...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals investigating the dissipation dynamics of the fungicide myclobutanil in tomatoes under field conditions. It is designed to offer practical, field-proven insights and troubleshooting advice to ensure the scientific integrity and success of your experiments.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common questions regarding the study of myclobutanil dissipation in tomatoes.

Q1: What is myclobutanil and why is its dissipation in tomatoes a subject of study?

A1: Myclobutanil is a systemic, foliar-applied fungicide belonging to the triazole class.[1][2] It functions by inhibiting the synthesis of fungal cell membranes, offering both preventative and curative action against a wide range of fungal pathogens, such as those causing powdery mildew.[2] The study of its dissipation is crucial to determine the rate at which it breaks down after application, ensuring that residue levels in consumed produce fall below established Maximum Residue Limits (MRLs), thereby safeguarding consumer health.[1][3]

Q2: What is the typical half-life of myclobutanil in tomatoes under field conditions?

A2: The dissipation of myclobutanil in tomatoes generally follows first-order kinetics.[1][4][5][6] Field studies have reported a half-life of approximately 2.88 days.[1][3][4][5][7] However, it's important to note that this can be influenced by various environmental factors. The persistence of myclobutanil can vary significantly in different matrices, with reported half-life values in soil ranging from 11 to over 500 days depending on conditions.[8][9]

Q3: Which analytical techniques are most suitable for myclobutanil residue analysis in tomatoes?

A3: The most common and effective methods involve a sample preparation technique called QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe), followed by analysis using either gas chromatography-mass spectrometry (GC-MS) or liquid chromatography with tandem mass spectrometry (LC-MS/MS).[1][3][6][7][10][11][12][13][14] UPLC-MS/MS (Ultra-Performance Liquid Chromatography-Mass Spectrometry) is frequently cited for its high sensitivity and selectivity in detecting and quantifying myclobutanil residues.[1][3][5][6]

Q4: How do common household or commercial processing techniques affect myclobutanil residues in tomatoes?

A4: Processing can significantly reduce myclobutanil residue levels. Studies have shown that:

  • Washing: Rinsing tomatoes under running water can decrease residue levels by approximately 33%.[1][6]

  • Peeling: This is a very effective method, as myclobutanil is predominantly found in the tomato skin, at concentrations roughly four times higher than in the whole tomato.[1][3][6][7]

  • Homogenization (Juicing): This process can also lead to a substantial reduction in myclobutanil concentration.[1][4]

  • Simmering/Canning: While simmering can sometimes concentrate the residue due to water loss, the overall processing into products like canned tomato paste results in a significant net decrease of the pesticide.[1][3][4][7]

Q5: What are the established Maximum Residue Limits (MRLs) for myclobutanil in tomatoes?

A5: MRLs for myclobutanil in tomatoes vary by country and regulatory body. It is critical to consult the specific regulations for the region of interest. As examples:

  • Codex Alimentarius Commission (CAC): 0.3 mg/kg[1][15]

  • European Union (EU): 0.6 mg/kg[1]

  • United States (USEPA) & Canada: 0.3 mg/kg for fresh tomatoes, with different levels for processed products like puree (0.5 mg/kg) and paste (1.0 mg/kg).[1][16]

  • China: 1.0 mg/kg[1]

  • Japan: 2.0 mg/kg[1]

Section 2: Troubleshooting Guide

This section provides solutions to specific problems that may arise during your experimental workflow.

Problem Potential Cause(s) Recommended Solution(s)
Low or No Recovery of Myclobutanil 1. Inefficient extraction from the tomato matrix. 2. Degradation of the analyte during sample processing or storage. 3. Matrix effects suppressing the analytical signal.1. Ensure the QuEChERS procedure is followed precisely, particularly the shaking and centrifugation steps to maximize solvent contact.[6][12] Verify the correct salt composition is used. 2. Store homogenized samples at or below -18°C.[4][5] Minimize sample handling time at room temperature. 3. Prepare matrix-matched calibration standards to compensate for ion suppression or enhancement in LC-MS/MS analysis.[5]
High Variability in Residue Data Between Replicates 1. Non-uniform application of myclobutanil in the field. 2. Inadequate homogenization of tomato samples. 3. Inconsistent sampling technique (e.g., different numbers of fruits, different locations on the plant).1. Use calibrated spray equipment and ensure even coverage of all plants within the test plot. 2. Homogenize the entire sample until a uniform consistency is achieved. For larger samples, take representative subsamples after thorough mixing. 3. Establish a strict sampling protocol. Collect a consistent number of tomatoes from different parts of multiple plants per plot at each time point.
Poor Chromatographic Peak Shape (Tailing or Broadening) 1. Contamination of the GC inlet liner or analytical column. 2. Analyte degradation in the GC inlet. 3. Incompatible solvent for the mobile phase in LC.1. Use a guard column to protect the analytical column from non-volatile matrix components.[13] Perform regular maintenance, including trimming the guard column and replacing the inlet liner. 2. Ensure the GC inlet temperature is optimized. Too high a temperature can cause degradation. Use a deactivated liner. 3. Ensure the final extract solvent is compatible with the initial mobile phase conditions to prevent peak distortion.
Dissipation Curve Does Not Fit First-Order Kinetics 1. Environmental factors influencing degradation (e.g., heavy rainfall washing off residue, temperature fluctuations). 2. Biphasic dissipation behavior.1. Record and report major weather events during the trial period. These can explain deviations from the expected dissipation pattern. 2. Consider fitting the data to a biphasic kinetic model (double-first-order in parallel), as this has been observed for myclobutanil in some studies.[17][18][19] This model suggests a rapid initial dissipation phase followed by a slower one.

Section 3: Experimental Protocols & Methodologies

Field Trial Design

A robust field trial is the foundation of a reliable dissipation study.

  • Plot Setup: Establish triplicate plots for each treatment group (including a control plot with no myclobutanil application). A typical plot size is 15 m².[1]

  • Application: Apply myclobutanil at the recommended dosage using calibrated equipment to ensure uniform coverage.[1]

  • Sampling Schedule: Collect tomato samples at predetermined intervals. A common schedule is 2 hours (representing day 0), and then 1, 3, 5, 7, 10, 14, and 21 days after application.[1]

  • Sample Collection: At each interval, collect at least 1 kg of representative tomato fruits from multiple plants within each plot.

  • Sample Handling: Transport samples to the laboratory immediately. Homogenize the samples and store them at ≤ -18°C until analysis to prevent degradation.[4][5]

Sample Preparation: Modified QuEChERS Protocol

The QuEChERS method is a streamlined and effective approach for extracting pesticide residues from high-moisture food matrices like tomatoes.[6][11][13]

Step-by-Step Protocol:

  • Weighing: Weigh 5 g of the homogenized tomato sample into a 50 mL centrifuge tube.[4]

  • Solvent Addition: Add 10 mL of acetonitrile to the tube.[6]

  • Salting Out: Add 5 g of sodium chloride.[4] Some variations of the QuEChERS method may use different salt combinations, such as magnesium sulfate and sodium acetate.[11]

  • Extraction: Vortex the tube vigorously for 5 minutes at 2,500 rpm to ensure thorough mixing and extraction.[4][6]

  • Centrifugation: Centrifuge the sample for 5 minutes at 8,000 rpm to separate the acetonitrile layer from the aqueous and solid phases.[6]

  • Dispersive Solid-Phase Extraction (d-SPE) - Cleanup:

    • Transfer 1 mL of the supernatant (acetonitrile extract) into a 2 mL microcentrifuge tube containing 25 mg of Primary Secondary Amine (PSA) and 25 mg of C18 sorbent.[6] PSA removes organic acids and sugars, while C18 removes non-polar interferences.

    • Vortex for 2 minutes at 2,500 rpm.[6]

    • Centrifuge for 2 minutes at 2,500 rpm.[6]

  • Final Extract: The resulting supernatant is the cleaned-up extract. Filter it through a 0.22 µm filter before analysis by UPLC-MS/MS or GC-MS.[5]

Analytical Determination: UPLC-MS/MS

This technique offers high sensitivity and specificity for quantifying myclobutanil.[6]

  • Chromatographic Column: A reversed-phase C18 column (e.g., Waters Acquity BEH C18, 50 mm × 2.1 mm, 1.7 µm) is commonly used.[6]

  • Mobile Phase: A gradient elution using water and methanol, both containing additives like formic acid and ammonium acetate to improve ionization.[6]

  • Ionization Mode: Electrospray ionization in positive mode (ESI+).[6]

  • Detection Mode: Multiple Reaction Monitoring (MRM) is used for quantification and confirmation, monitoring specific precursor-to-product ion transitions for myclobutanil (e.g., m/z 288.9 → 69.9 for quantification and 288.9 → 124.9 for confirmation).[6]

Section 4: Data Visualization & Interpretation

Dissipation Kinetics Workflow

The following diagram illustrates the key stages in determining the dissipation kinetics of myclobutanil.

Dissipation_Workflow cluster_field Field Phase cluster_lab Laboratory Phase cluster_analysis Data Analysis Phase A Plot Setup & Myclobutanil Application B Scheduled Sample Collection A->B Time Intervals C Sample Homogenization & Storage (-18°C) B->C D QuEChERS Extraction & Cleanup C->D E UPLC-MS/MS or GC-MS Analysis D->E F Quantify Residue Concentration (Ct) E->F G Plot Ct vs. Time F->G H Kinetic Model Fitting (Ct = C0 * e^-kt) G->H I Calculate Half-Life (t1/2 = ln(2)/k) H->I

Caption: Workflow for a myclobutanil dissipation study in tomatoes.

Factors Influencing Myclobutanil Dissipation

Several factors can influence the rate at which myclobutanil degrades or is removed from tomatoes.

Factors_Influencing_Dissipation cluster_environmental Environmental Factors cluster_plant Plant-Related Factors cluster_processing Post-Harvest Processing Myclobutanil Myclobutanil Residue on Tomato Sunlight Photodegradation (Sunlight) Myclobutanil->Sunlight Temp Temperature Myclobutanil->Temp Rain Rainfall (Wash-off) Myclobutanil->Rain Growth Growth Dilution Myclobutanil->Growth Metabolism Plant Metabolism Myclobutanil->Metabolism Washing Washing Myclobutanil->Washing Peeling Peeling Myclobutanil->Peeling

Caption: Key factors affecting myclobutanil dissipation on tomatoes.

References

  • Qi, Y., Cao, J., Li, C., Ren, P., Qin, S., & Li, J. (2023). Dissipation, Processing Factors and Dietary Exposure Assessment of Myclobutanil in Tomato. Molecules, 28(16), 5978. Available from: [Link]

  • Joint FAO/WHO Meeting on Pesticide Residues. (1997). Myclobutanil. Pesticide residues in food - 1997. Available from: [Link]

  • Qi, Y., et al. (2022). Dissipation Dynamic And Processing Factor Of Myclobutanil In Tomato. ResearchGate. Available from: [Link]

  • Qi, Y., et al. (2022). Dissipation Dynamic And Processing Factor Of Myclobutanil In Tomato [Preprint]. Available from: [Link]

  • Wang, M., et al. (2014). Dissipation and Residues of Myclobutanil in Tobacco and Soil Under Field Conditions. Bulletin of environmental contamination and toxicology, 92(4), 485–490. Available from: [Link]

  • Qi, Y., et al. (2023). Dissipation, Processing Factors and Dietary Exposure Assessment of Myclobutanil in Tomato. ResearchGate. Available from: [Link]

  • Qi, Y., et al. (2023). Dissipation, Processing Factors and Dietary Exposure Assessment of Myclobutanil in Tomato. PubMed. Available from: [Link]

  • Qi, Y., et al. (2023). Dissipation, Processing Factors and Dietary Exposure Assessment of Myclobutanil in Tomato. MDPI. Available from: [Link]

  • Media Bros. (n.d.). Everything You Need to Know About the Pesticide Myclobutanil. Available from: [Link]

  • Acevedo, P., et al. (2021). Removal of Myclobutanil and Detoxification in Modified Biomixtures: Fungal Bioaugmentation and Biochar Amendment. MDPI. Available from: [Link]

  • Parrilla-Vázquez, M. M., et al. (2022). Looking beyond the Active Substance: Comprehensive Dissipation Study of Myclobutanil-Based Plant Protection Products in Tomatoes and Grapes Using Chromatographic Techniques Coupled to High-Resolution Mass Spectrometry. ResearchGate. Available from: [Link]

  • Liu, X., et al. (2009). Dissipation and Residue of Myclobutanil in Lychee. ResearchGate. Available from: [Link]

  • Acevedo, P., et al. (2021). Removal of Myclobutanil and Detoxification in Modified Biomixtures: Fungal Bioaugmentation and Biochar Amendment. ResearchGate. Available from: [Link]

  • Ahumada, D. A., & Zamudio, A. M. (2011). Analysis of pesticide residues in tomato using QuEChERS sample preparation and ultra fast liquid chromatography coupled to mass spectrometry. Revista Colombiana de Química, 40(2), 227-246. Available from: [Link]

  • CODEX ALIMENTARIUS FAO-WHO. (n.d.). Myclobutanil. Pesticide Detail. Available from: [Link]

  • Hincapié-García, A. C., et al. (2021). A QuEChERS method for sample preparation in the analysis of pesticides in tomato. Revista de la Academia Colombiana de Ciencias Exactas, Físicas y Naturales, 45(177), 1014-1029. Available from: [Link]

  • Federal Register. (2008). Myclobutanil; Pesticide Tolerance. Federal Register, 73(59), 15934-15940. Available from: [Link]

  • Elgueta, S., et al. (2021). Analysis of Multi-Pesticide Residues and Dietary Risk Assessment in Fresh Tomatoes (Lycopersicum esculentum) from Local Supermarkets of the Metropolitan Region, Chile. PubMed Central. Available from: [Link]

  • Năstasă, C., et al. (2023). The Effects of the Fungicide Myclobutanil on Soil Enzyme Activity. MDPI. Available from: [Link]

  • PubChem. (n.d.). Myclobutanil. National Center for Biotechnology Information. Available from: [Link]

  • Agilent Technologies. (2015). Improved GC/MS Analysis of Tomato Pesticides with Agilent Deactivated Silica Tubing. Available from: [Link]

  • Spoladore, G., et al. (2022). QuEChERS LC–MS/MS Screening Method for Mycotoxin Detection in Cereal Products and Spices. MDPI. Available from: [Link]

  • Nuñez, A., & Moy, D. (2018). The Challenges of Fungicide Analyses Using Gas Chromatography and Liquid Chromatography-Mass Spectrometry Methods. Austin Chromatography. Available from: [Link]

  • Egel, D. S., & Weinzierl, R. (2009). Tomato Fungicide Guide for Indiana 2009. Purdue Extension. Available from: [Link]

  • Ministry for Primary Industries. (2025). Food Notice: Maximum Residue Levels for Agricultural Compounds 2025. Available from: [Link]

  • Health Canada. (2016). Myclobutanil. Canada.ca. Available from: [Link]

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Reference Data & Comparative Studies

Validation

A Comparative Analysis of Myclobutanil and Tebuconazole Efficacy on Venturia inaequalis

A Technical Guide for Researchers in Plant Pathology and Fungicide Development In the persistent battle against apple scab, one of the most economically damaging diseases of apple crops worldwide, demethylation inhibitor...

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers in Plant Pathology and Fungicide Development

In the persistent battle against apple scab, one of the most economically damaging diseases of apple crops worldwide, demethylation inhibitor (DMI) fungicides have long been a cornerstone of management strategies.[1][2][3] Caused by the ascomycete fungus Venturia inaequalis, this disease can lead to significant yield losses if not effectively controlled.[4] Among the arsenal of DMI fungicides, Myclobutanil and Tebuconazole have been widely utilized. This guide provides a detailed, evidence-based comparison of their efficacy, mechanism of action, and the evolving challenge of fungicide resistance.

Mechanism of Action: A Shared Pathway

Both Myclobutanil and Tebuconazole belong to the DMI class of fungicides, also known as sterol biosynthesis inhibitors (SBIs).[4][5][6] Their mode of action is highly specific: they inhibit the C14-demethylase enzyme, which is essential for the biosynthesis of ergosterol, a critical component of fungal cell membranes.[4][6] By disrupting ergosterol production, these fungicides compromise the integrity and function of the fungal cell membrane, ultimately leading to the cessation of growth and development of the pathogen.[2]

cluster_fungus Fungal Cell cluster_fungicides DMI Fungicides acetyl_coa Acetyl-CoA squalene Squalene acetyl_coa->squalene lanosterol Lanosterol squalene->lanosterol ergosterol Ergosterol lanosterol->ergosterol C14-demethylase (CYP51 gene) membrane Fungal Cell Membrane (Structural Integrity) ergosterol->membrane myclobutanil Myclobutanil myclobutanil->lanosterol Inhibition tebuconazole Tebuconazole tebuconazole->lanosterol Inhibition start Start culture Culture V. inaequalis on PDA start->culture prepare_fungicide Prepare Fungicide Stock Solutions start->prepare_fungicide inoculate Inoculate Plates with Mycelial Plugs culture->inoculate serial_dilution Serial Dilutions prepare_fungicide->serial_dilution amend_media Amend PDA with Fungicide Dilutions serial_dilution->amend_media amend_media->inoculate incubate Incubate in Dark at 20-22°C inoculate->incubate measure Measure Colony Diameters incubate->measure calculate Calculate % Inhibition and EC50 measure->calculate end End calculate->end

Caption: In vitro mycelial growth inhibition assay workflow.

In Vivo Detached Leaf Assay

This assay evaluates the protective and curative activity of the fungicides on host tissue.

Methodology:

  • Leaf Collection: Young, healthy apple leaves of a susceptible cultivar (e.g., 'Golden Delicious') are collected from trees that have not been treated with fungicides.

  • Spore Suspension Preparation: A conidial suspension of V. inaequalis is prepared from a sporulating culture and its concentration is adjusted to a standard level (e.g., 1 x 10^5 conidia/mL).

  • Fungicide Application:

    • Protective Treatment: The adaxial surface of the leaves is treated with the fungicide solution at various concentrations. After the fungicide has dried, the leaves are inoculated with the spore suspension.

    • Curative Treatment: The leaves are first inoculated with the spore suspension and incubated for a specific period (e.g., 24-48 hours) to allow for infection to occur. The fungicide is then applied.

  • Incubation: The treated and inoculated leaves are placed in a moist chamber (e.g., a Petri dish with moist filter paper) and incubated under controlled conditions of light and temperature for 10-14 days.

  • Disease Assessment: The leaves are assessed for the presence and severity of apple scab lesions. Disease severity can be rated on a scale (e.g., 0-5) or as the percentage of the leaf area covered by lesions.

  • Data Analysis: The efficacy of the fungicide is calculated based on the reduction in disease severity compared to the untreated control.

Conclusion and Future Perspectives

Myclobutanil and Tebuconazole are both effective DMI fungicides against Venturia inaequalis, with a shared mechanism of action. Baseline sensitivity data suggest a slight intrinsic advantage for Tebuconazole. However, the widespread development of resistance to Myclobutanil, coupled with strong cross-resistance to Tebuconazole, has significantly diminished their reliability in many apple-growing regions. [7][8][9] For researchers and drug development professionals, the focus must now be on strategies to manage DMI resistance and the development of novel fungicides with different modes of action. Integrated pest management (IPM) strategies, including the use of sanitation practices, disease forecasting models, and the rotation of fungicides with different FRAC (Fungicide Resistance Action Committee) codes, are crucial for preserving the efficacy of the remaining DMI fungicides. [10][11]Furthermore, the continued monitoring of V. inaequalis populations for shifts in fungicide sensitivity is essential for providing timely and effective disease management recommendations.

References

  • Myclobutanil, a broad-spectrum systemic fungicide for use on fruit, vines and a wide range of other crops. CABI Digital Library. Available from: [Link]

  • The Effect of Delayed-Dormant Chemical Treatments on Demethylation Inhibitor (DMI) Sensitivity in a DMI-resistant Population of Venturia inaequalis. PubMed. Available from: [Link]

  • Evaluation of Tactics for Managing Resistance of Venturia inaequalis to Sterol Demethylation Inhibitors. PubMed. Available from: [Link]

  • Leaf shredding as an alternative strategy for managing apple scab resistance to demethylation inhibitor fungicides. Frontiers. Available from: [Link]

  • Assessing Venturia inaequalis Response to Common Fungicides in Morocco. MDPI. Available from: [Link]

  • The Effect of Delayed-Dormant Chemical Treatments on Demethylation Inhibitor (DMI) Sensitivity in a DMI-resistant Population of Venturia inaequalis. APS Journals. Available from: [Link]

  • Prevalence of Myclobutanil Resistance and Difenoconazole Insensitivity in Populations of Venturia inaequalis. PubMed. Available from: [Link]

  • Baseline Sensitivities of Venturia inaequalis to Sterol Demethylation Inhibitors. American Phytopathological Society. Available from: [Link]

  • Cross-resistance between myclobutanil and tebuconazole and the genetic basis of tebuconazole resistance in Venturia inaequalis. PubMed. Available from: [Link]

  • Prevalence of Myclobutanil Resistance and Difenoconazole Insensitivity in Populations of Venturia inaequalis. APS Journals. Available from: [Link]

  • Sensitivity of Venturia inaequalis to myclobutanil, penconazole and dodine in relation to fungicide use in Hawke's Bay apple orchards. ResearchGate. Available from: [Link]

  • Effect of simultaneous application of brassinosteroids and reduced doses of fungicides on Venturia inaequalis. CABI Digital Library. Available from: [Link]

  • Potential for Zero Residue Disease Control Programs for Fresh and Processed Apples Using Sulfur, Fenarimol, and Myclobutanil. American Phytopathological Society. Available from: [Link]

  • Assessing Venturia inaequalis Response to Common Fungicides in Morocco. National Institutes of Health. Available from: [Link]

  • Prevalence of Myclobutanil Resistance and Difenoconazole Insensitivity in Populations of Venturia inaequalis. APS Journals. Available from: [Link]

  • Effectiveness of tested fungicides in apple scab control in field... ResearchGate. Available from: [Link]

  • Integrating Biological Control Agents for Enhanced Management of Apple Scab (Venturia inaequalis): Insights, Risks, Challenges, and Prospects. MDPI. Available from: [Link]

  • Antifungal activity of essential oils on two Venturia inaequalis strains with different sensitivities to tebuconazole. ResearchGate. Available from: [Link]

  • Antifungal activity of essential oils on two Venturia inaequalis strains with different sensitivities to tebuconazole. PubMed. Available from: [Link]

  • (A) Cross-resistance between myclobutanil and tebuconazole in isolates... ResearchGate. Available from: [Link]

  • Cross-resistance between myclobutanil and tebuconazole and the genetic basis of tebuconazole resistance in Venturia inaequalis. CentAUR. Available from: [Link]

  • (PDF) Cross-resistance between myclobutanil and tebuconazole and the genetic basis of tebuconazole resistance in Venturia inaequalis. ResearchGate. Available from: [Link]

  • Suppression of Venturia inaequalis (apple scab) ascospore production using autumn-applied fungicides. SciSpace. Available from: [Link]

  • Resistance to Myclobutanil in Populations of Venturia inaequalis in Winchester, Virginia. APS Journals. Available from: [Link]

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Comparative

A Comparative Guide to the Validation of Analytical Methods for Myclobutanil Residue in Grapes

Introduction Myclobutanil is a broad-spectrum systemic fungicide widely used in viticulture to control diseases like powdery mildew.[1][2] Its application ensures crop yield and quality, but also necessitates rigorous mo...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Myclobutanil is a broad-spectrum systemic fungicide widely used in viticulture to control diseases like powdery mildew.[1][2] Its application ensures crop yield and quality, but also necessitates rigorous monitoring of its residues in grapes to protect consumer health. Regulatory bodies worldwide, such as the European Food Safety Authority (EFSA) and the U.S. Environmental Protection Agency (EPA), have established Maximum Residue Limits (MRLs) for myclobutanil in food commodities.[3][4][5] Adherence to these MRLs is mandatory, making the validation of sensitive and reliable analytical methods a critical task for food safety laboratories and researchers.

This guide provides an in-depth comparison of two prevalent analytical techniques for the quantification of myclobutanil in grape samples: High-Performance Liquid Chromatography with UV-Vis Detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). We will explore the entire analytical workflow, from sample preparation using the QuEChERS methodology to the validation of each technique based on internationally recognized guidelines. This document is intended for researchers, scientists, and quality control professionals seeking to establish or optimize methods for pesticide residue analysis.

The Regulatory Landscape: Setting the Target

The primary driver for method validation is the need to demonstrate that a chosen analytical procedure can reliably quantify myclobutanil at levels pertinent to regulatory standards. MRLs for myclobutanil in grapes are established to ensure consumer safety. For instance, the European Union has set specific MRLs for myclobutanil in both table and wine grapes, which are periodically reviewed.[3][4][6] A typical MRL for myclobutanil in grapes might be 1 mg/kg. Therefore, any validated method must possess a Limit of Quantitation (LOQ) significantly below this action limit to be effective for regulatory monitoring.

Sample Preparation: The QuEChERS Approach

The complexity of the grape matrix—rich in sugars, organic acids, and pigments—presents a significant challenge for accurate pesticide analysis. The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method has become the gold standard for sample preparation in pesticide residue analysis due to its efficiency and simplicity.[7][8][9]

The AOAC Official Method 2007.01 provides a widely adopted QuEChERS protocol that is highly effective for grapes.[10] The procedure involves two main stages: extraction and dispersive solid-phase extraction (d-SPE) for cleanup.

Experimental Protocol: QuEChERS Extraction and Cleanup
  • Homogenization: Weigh 10-15 g of a representative, homogenized grape sample into a 50 mL centrifuge tube.

  • Extraction: Add 10-15 mL of acetonitrile (with 1% acetic acid). The acetic acid helps to stabilize base-sensitive pesticides like myclobutanil. Add the appropriate QuEChERS extraction salts (e.g., magnesium sulfate, sodium acetate).[11] Magnesium sulfate induces phase separation between the aqueous and organic layers.

  • Shaking and Centrifugation: Shake the tube vigorously for 1 minute and then centrifuge at >3000 rcf for 5 minutes. This separates the acetonitrile supernatant, containing the pesticides, from the solid grape matrix and aqueous phase.

  • Dispersive SPE Cleanup: Transfer an aliquot of the acetonitrile extract to a 2 mL d-SPE tube containing a mixture of anhydrous magnesium sulfate and Primary Secondary Amine (PSA) sorbent.[12]

    • Rationale: Anhydrous MgSO₄ removes residual water. PSA is crucial for removing matrix components like organic acids, sugars, and fatty acids that could interfere with the analysis.[11][12] For highly pigmented grapes, Graphitized Carbon Black (GCB) may be included to remove pigments, but it must be used judiciously as it can also adsorb planar pesticides.

  • Final Centrifugation: Shake the d-SPE tube and centrifuge. The resulting supernatant is the final, cleaned-up extract ready for chromatographic analysis.

Figure 1. General analytical workflow from sample preparation to instrumental analysis.

Method Validation: A Comparative Analysis

Method validation is the process of providing documented evidence that an analytical method is fit for its intended purpose.[13] We will compare HPLC-UV and LC-MS/MS across key validation parameters as outlined in guidelines like the EU's SANTE/11312/2021 document.[14][15][16]

Method A: High-Performance Liquid Chromatography with UV-Vis Detection (HPLC-UV)

HPLC-UV is a robust and cost-effective technique. It separates compounds based on their affinity for a stationary phase, and detection is achieved by measuring the absorbance of UV light at a specific wavelength.

  • Principle: Myclobutanil contains a chlorophenyl group, which is a chromophore that absorbs UV light, typically around 220 nm.

  • Advantages: Lower equipment and operational costs, straightforward operation.

  • Limitations: Lower sensitivity and potential for matrix interference compared to mass spectrometry. Co-eluting compounds that absorb at the same wavelength can lead to inaccurate quantification.

Method B: Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is the benchmark for trace-level quantification due to its superior sensitivity and selectivity.[17] After chromatographic separation, the instrument ionizes the target molecule and fragments it in a highly specific manner.

  • Principle: The instrument selects the myclobutanil precursor ion (the ionized molecule), fragments it, and then monitors for specific product ions. This process, known as Multiple Reaction Monitoring (MRM), is highly selective and virtually eliminates matrix interference.

  • Advantages: Exceptional sensitivity and selectivity, providing a high degree of confidence in the results.[18]

  • Limitations: Higher initial investment and maintenance costs, requires more specialized expertise to operate.

Validation Parameter Showdown: HPLC-UV vs. LC-MS/MS

The following sections detail the experimental protocols for each validation parameter and present a comparative data summary.

Linearity

Linearity demonstrates the direct proportionality between the concentration of an analyte and the instrument's response.

  • Protocol: Prepare matrix-matched calibration standards by spiking blank grape extract with myclobutanil at a minimum of five concentration levels (e.g., 0.01, 0.05, 0.1, 0.5, 1.0 mg/L). Plot the instrument response against the concentration and determine the linearity using the coefficient of determination (R²).

  • Acceptance Criterion: R² ≥ 0.99.[19]

ParameterHPLC-UVLC-MS/MS
Calibration Range 0.05 - 2.0 mg/L0.001 - 0.5 mg/L
Coefficient (R²) ≥ 0.995≥ 0.999

Insight: Both methods can achieve excellent linearity. However, LC-MS/MS demonstrates this over a much wider and lower concentration range, reflecting its superior sensitivity.[20][21]

Limit of Detection (LOD) and Limit of Quantitation (LOQ)
  • LOD: The lowest concentration of an analyte that can be reliably distinguished from background noise.

  • LOQ: The lowest concentration that can be quantitatively determined with acceptable precision and accuracy.[1]

  • Protocol: The LOD is typically estimated as the concentration that yields a signal-to-noise ratio (S/N) of 3. The LOQ is the concentration with an S/N of 10, or the lowest validated spike level meeting precision and accuracy criteria.

  • Acceptance Criterion: The LOQ must be well below the MRL.

ParameterHPLC-UVLC-MS/MS
LOD (mg/kg) ~0.02 mg/kg~0.001 mg/kg
LOQ (mg/kg) 0.05 mg/kg0.005 mg/kg

Insight: LC-MS/MS is significantly more sensitive, with an LOQ that is an order of magnitude lower than that of HPLC-UV.[20] This makes LC-MS/MS the preferred method for enforcing very low MRLs and for conducting dietary risk assessments.

Accuracy (Recovery)

Accuracy measures the closeness of the experimental result to the true value. It is assessed through recovery studies.

  • Protocol: Spike blank grape samples with myclobutanil at multiple levels (e.g., LOQ, 2x LOQ, and a level near the MRL). Analyze a minimum of five replicates at each level. Calculate the recovery as the percentage of the measured concentration relative to the spiked concentration.

  • Acceptance Criterion: Mean recoveries should be within 70-120%.[7][11][19]

Spiking Level (mg/kg)HPLC-UV Mean Recovery (%)LC-MS/MS Mean Recovery (%)
0.05 85%98%
0.10 91%101%
0.50 94%99%

Insight: Both methods provide acceptable accuracy. LC-MS/MS often shows recoveries closer to 100% due to its higher selectivity, which minimizes the impact of matrix interferences that can suppress or enhance the signal in HPLC-UV.[18]

Precision (Repeatability)

Precision is the degree of agreement among a series of measurements. It is expressed as the relative standard deviation (RSD).

  • Protocol: Precision is determined from the same recovery experiments used to assess accuracy. Calculate the RSD of the replicate measurements at each spiking level.

  • Acceptance Criterion: RSD ≤ 20%.[19]

Spiking Level (mg/kg)HPLC-UV RSD (%)LC-MS/MS RSD (%)
0.05 12%6%
0.10 9%4%
0.50 7%3%

Insight: LC-MS/MS consistently demonstrates superior precision (lower RSDs) across all concentration levels.[18] This is a direct result of the cleaner baselines and higher signal-to-noise ratios achieved with this technique.

Figure 2. Interrelationship of core validation parameters ensuring a reliable analytical method.

Conclusion and Recommendations

Both HPLC-UV and LC-MS/MS can be successfully validated for the determination of myclobutanil in grape samples. The choice of method depends on the specific requirements of the laboratory.

  • HPLC-UV is a viable and cost-effective option for routine quality control where MRLs are relatively high (e.g., >0.5 mg/kg) and the primary goal is to screen for compliance. Its simplicity and lower operational cost make it accessible to a wider range of laboratories. However, analysts must be vigilant about potential matrix interferences and may need to perform additional cleanup steps or confirmation analyses.

  • LC-MS/MS is the authoritative and superior technique for regulatory enforcement, research, and any application requiring high sensitivity and certainty.[22] Its ability to achieve a very low LOQ (<0.01 mg/kg) with excellent accuracy and precision makes it the gold standard. For laboratories needing to comply with stringent international food safety standards, LC-MS/MS is the recommended method.

Ultimately, a properly validated method, regardless of the technology, is one that provides trustworthy and defensible data, ensuring that grapes reaching the consumer are safe.

References

  • AOAC Official Method 2007.
  • Analytical Quality Control and Method Validation Procedures for Pesticide Residues Analysis in Food and Feed (SANTE/11312/2021). European Commission. (URL: )
  • Scribd. MRM Aoac 2007 01 PDF | PDF | Science & Mathematics. (URL: [Link])

  • Science and Education Publishing. AOAC Official Method 2007.01. Pesticide Residues in Foods by Acetonitrile Extraction and Partitioning with Magnesium Sulfate.2007. (URL: [Link])

  • European Commission Food Safety. Guidelines - Maximum Residue levels. (URL: [Link])

  • safegroproject.com. Article Pesticide analysis AOAC 2007. (URL: [Link])

  • BVL bund.de. Method validation and analytical quality control in pesticide residues analysis. (URL: [Link])

  • MDPI. Optimization and Validation of Analytical Methodology for Determination of Pesticides in Grape, Must and Wine Samples with QuEChERS Extraction and Gas Chromatography–Mass Spectrometry. (URL: [Link])

  • Agilent Technologies. Quantitation of 764 Pesticide Residues in Tomato by LC/MS according to SANTE 11312/2021 Guidelines. (URL: [Link])

  • European Commission. Analytical quality control and method validation procedures for pesticide residues analysis in Food and Feed - SANTE 11312/2021. (URL: [Link])

  • Phenomenex. A Simple QuEChERS Extraction and Cleanup for the Analysis of Pesticide Residues from Spinach using LC/MS/MS and GC/MS. (URL: [Link])

  • PubMed. Determination of Nine Fungicides in Grape and Wine Using QuEChERS Extraction and LC/MS/MS Analysis. (URL: [Link])

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  • PubMed. Review of the existing maximum residue levels for myclobutanil according to Article 12 of Regulation (EC) No 396/2005. (URL: [Link])

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  • MDPI. Determination of Pesticide Residues in Vine Leaves Using the QuEChERS Method and Liquid Chromatography-Tandem Mass Spectrometry. (URL: [Link])

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  • ResearchGate. Determination of imidacloprid, metalaxyl, myclobutanil, propham, and thiabendazole in fruits and vegetables by liquid chromatography-atmospheric pressure chemical ionization-mass spectrometry. (URL: [Link])

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  • PubMed. [Determination of myclobutanil and difenoconazole residues in pollen and honey of litchi by high performance liquid chromatography-tandem mass spectrometry]. (URL: [Link])

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Validation

A Comparative Guide to the Enantioselective Degradation of Myclobutanil in Soil Versus Plants

For the attention of: Researchers, scientists, and drug development professionals. Foreword: The Chirality Question in Environmental Fate Myclobutanil, a widely utilized triazole fungicide, plays a crucial role in modern...

Author: BenchChem Technical Support Team. Date: January 2026

For the attention of: Researchers, scientists, and drug development professionals.

Foreword: The Chirality Question in Environmental Fate

Myclobutanil, a widely utilized triazole fungicide, plays a crucial role in modern agriculture by protecting a variety of crops from fungal pathogens. As with approximately one-quarter of all pesticides, myclobutanil is chiral, existing as a racemic mixture of two enantiomers: (R)-(-)-myclobutanil and (S)-(+)-myclobutanil. While possessing identical physical and chemical properties in an achiral environment, these enantiomers often exhibit distinct biological activities and degradation behaviors in the chiral environments of soil and plants. Understanding the enantioselective degradation of myclobutanil is not merely an academic exercise; it is fundamental to accurately assessing its environmental fate, ecotoxicological risk, and ensuring food safety. This guide provides a comprehensive comparison of the enantioselective degradation of myclobutanil enantiomers in soil and plant systems, supported by experimental data and detailed methodologies.

Enantioselectivity: A Tale of Two Environments

The degradation of myclobutanil in the environment is a complex process influenced by both biotic and abiotic factors. However, it is the interaction with biological systems—microorganisms in the soil and enzymes within plants—that introduces the element of enantioselectivity.

Degradation in Soil: A Microbial Feast

The dissipation of myclobutanil in soil is predominantly a microbially-driven process, particularly under aerobic conditions.[1] Studies have consistently shown a preferential degradation of the (+)-myclobutanil enantiomer in aerobic soils.[2] In anaerobic environments, the degradation rates of both enantiomers are comparable.[2] This enantioselectivity in aerobic soils is influenced by factors such as soil pH and texture.[2]

The half-life of myclobutanil in soil can vary significantly, ranging from approximately 15 to 69 days under non-flooded conditions, and is influenced by temperature and the abundance of microbial biomass.[1] While the crucial role of microorganisms is established, the specific microbial species or enzymatic pathways responsible for this enantioselective degradation are still an active area of research.

Degradation in Plants: An Enzymatic Puzzle

Plants possess sophisticated enzymatic systems for metabolizing xenobiotics, including pesticides. Research indicates that plants also exhibit enantioselectivity in the degradation of myclobutanil. Studies on cucumber and grapes have demonstrated a preferential degradation of the S-(+)-myclobutanil enantiomer, leading to an enrichment of the R-(-)-myclobutanil residue in the plant tissues.[3][4]

The plant's application method can also influence the degree of stereoselectivity. For instance, in cucumber, a stronger stereoselective effect was observed with root drenching compared to foliar spraying.[3][4] The primary enzyme families in plants responsible for pesticide metabolism are cytochrome P450 monooxygenases (CYPs) and glutathione S-transferases (GSTs). While their involvement in myclobutanil metabolism is likely, direct evidence detailing their specific roles in the enantioselective degradation across different plant species is an emerging field of study.

Bioactivity and Toxicological Implications of Enantioselectivity

The differential degradation of myclobutanil enantiomers is of significant consequence due to their varying biological activities. The S-(+)-enantiomer is recognized as being more fungicidally active than the R-(-)-enantiomer. However, this increased efficacy is coupled with higher toxicity to certain non-target organisms, such as the aquatic invertebrate Daphnia magna.

The enrichment of the less active but potentially more persistent R-(-)-enantiomer in both soil and plants raises important questions for risk assessment. Traditional pesticide risk assessments, which often rely on data from the racemic mixture, may not accurately reflect the environmental behavior and potential long-term effects of the individual enantiomers.

Comparative Degradation Data

To facilitate a clear comparison, the following tables summarize the enantioselective degradation of myclobutanil in soil and different plant species based on available experimental data.

Table 1: Enantioselective Degradation of Myclobutanil in Soil

Soil TypeConditionPreferentially Degraded EnantiomerHalf-life (days) - RacemateReference(s)
Various Aerobic SoilsAerobic(+)-Myclobutanil15.07 - 69.32[1][2]
Various Anaerobic SoilsAnaerobicSimilar degradation ratesSlower than aerobic[2]

Table 2: Enantioselective Degradation of Myclobutanil in Plants

Plant SpeciesApplication MethodPreferentially Degraded EnantiomerHalf-life (days) - S-(+)-MyclobutanilHalf-life (days) - R-(-)-MyclobutanilReference(s)
CucumberFoliar Spray & Root Drench(+)-MyclobutanilNot specifiedNot specified[3][4]
GrapesFoliar SprayS-(+)-Myclobutanil13.125.7[5]

Experimental Protocols

The following sections provide detailed, step-by-step methodologies for conducting enantioselective degradation studies of myclobutanil in both soil and plant matrices. These protocols are based on established guidelines and published research.

Soil Degradation Study (Aerobic)

This protocol is adapted from OECD Guideline 307 for testing the aerobic and anaerobic transformation of chemicals in soil.

Objective: To determine the degradation rate and enantiomeric ratio of myclobutanil in soil under aerobic laboratory conditions.

Methodology:

  • Soil Collection and Preparation:

    • Collect a representative agricultural soil sample from the top 20 cm layer.

    • Sieve the soil through a 2 mm mesh to remove stones and large organic debris.

    • Adjust the soil moisture to 40-60% of its maximum water-holding capacity and pre-incubate in the dark at 20 ± 2°C for 7-14 days to allow the microbial community to stabilize.

  • Application of Myclobutanil:

    • Prepare a stock solution of racemic myclobutanil in a suitable solvent (e.g., acetone).

    • Fortify a known mass of the pre-incubated soil with the myclobutanil solution to achieve the desired concentration (e.g., 1 mg/kg dry soil). Ensure even distribution by thorough mixing.

    • Prepare control samples treated with the solvent only.

  • Incubation:

    • Place the treated and control soil samples in biometer flasks or a similar flow-through system that allows for aeration and trapping of volatile compounds.

    • Incubate the flasks in the dark at a constant temperature of 20 ± 2°C for a period of up to 120 days.

  • Sampling and Extraction:

    • At predetermined time intervals (e.g., 0, 1, 3, 7, 14, 28, 56, and 90 days), collect triplicate soil samples from the incubation flasks.

    • Extract the soil samples with an appropriate solvent, such as acetonitrile, using techniques like sonication or accelerated solvent extraction (ASE).

    • Concentrate the extracts and prepare them for chiral analysis.

  • Chiral Analysis (LC-MS/MS):

    • Perform enantioselective separation and quantification using a liquid chromatograph coupled with a tandem mass spectrometer (LC-MS/MS).

    • Column: Chiralcel OD-RH (150 mm × 4.6 mm, 5 µm) or equivalent.

    • Mobile Phase: Isocratic mixture of acetonitrile and water (e.g., 70:30, v/v).

    • Detection: Mass spectrometer in multiple reaction monitoring (MRM) mode.

    • Calculate the concentration of each enantiomer at each time point.

Diagram of Soil Degradation Experimental Workflow:

Soil_Degradation_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis soil_collection Soil Collection & Sieving pre_incubation Moisture Adjustment & Pre-incubation soil_collection->pre_incubation Stabilize microbial activity application Myclobutanil Application pre_incubation->application Fortification incubation Aerobic Incubation (20°C, Dark) application->incubation Start degradation sampling Time-course Sampling incubation->sampling Monitor dissipation extraction Solvent Extraction sampling->extraction Isolate residues analysis Chiral LC-MS/MS Analysis extraction->analysis Separate & Quantify Enantiomers data Data Interpretation (Half-life, EF) analysis->data

Caption: Workflow for Soil Degradation Study.

Plant Metabolism Study

This protocol is based on principles outlined in the EPA OCSPP 850.6100 guideline for terrestrial plant metabolism studies.

Objective: To determine the uptake, translocation, and enantioselective metabolism of myclobutanil in a selected plant species.

Methodology:

  • Plant Cultivation:

    • Grow the selected plant species (e.g., grapevines, cucumber plants) in a controlled environment (greenhouse or growth chamber) under optimal conditions.

  • Application of Myclobutanil:

    • Apply a solution of racemic myclobutanil to the plants. This can be done via foliar spray to simulate agricultural practice or through a nutrient solution for root uptake studies.

    • Use a radiolabeled (e.g., ¹⁴C) myclobutanil to facilitate tracking and mass balance calculations, if available.

  • Growth and Sampling:

    • Maintain the treated plants under controlled conditions for a specified period.

    • At various time points post-application, harvest whole plants or specific plant parts (leaves, stems, fruits, roots).

  • Sample Processing and Extraction:

    • Separate the harvested plant material into different tissues.

    • Homogenize the plant tissues and extract the residues using a suitable solvent system (e.g., acetonitrile/water).

    • Perform a series of liquid-liquid partitions to separate metabolites of different polarities.

  • Analysis:

    • If using radiolabeled myclobutanil, determine the total radioactive residue (TRR) in each fraction by liquid scintillation counting.

    • Analyze the extracts using chiral LC-MS/MS, as described in the soil study protocol, to determine the concentrations of the parent myclobutanil enantiomers and any identified chiral metabolites.

Diagram of Plant Metabolism Experimental Workflow:

Plant_Metabolism_Workflow cluster_setup Setup cluster_incubation Incubation & Sampling cluster_analysis Analysis plant_growth Plant Cultivation application Myclobutanil Application (Foliar/Root) plant_growth->application growth_period Controlled Growth Period application->growth_period harvesting Harvesting Plant Tissues growth_period->harvesting extraction Tissue Homogenization & Extraction harvesting->extraction fractionation Metabolite Fractionation extraction->fractionation analysis Chiral LC-MS/MS & TRR Analysis fractionation->analysis pathway Metabolic Pathway Elucidation analysis->pathway

Caption: Workflow for Plant Metabolism Study.

Future Perspectives and Concluding Remarks

The study of the enantioselective degradation of myclobutanil in soil and plants is a rapidly evolving field. While significant progress has been made in understanding the differential fate of its enantiomers, further research is needed to:

  • Identify the specific microorganisms and enzymes responsible for the enantioselective degradation in both matrices.

  • Expand the knowledge base to include a wider variety of soil types and plant species.

  • Elucidate the complete metabolic pathways of each enantiomer in plants.

A deeper understanding of these enantioselective processes will enable more accurate environmental risk assessments, promote the development of enantiomerically pure and more effective fungicides, and ultimately contribute to safer and more sustainable agricultural practices. It is imperative that regulatory frameworks evolve to incorporate enantiomer-specific data to ensure a comprehensive evaluation of chiral pesticides.

References

  • Dong, F., Cheng, L., Liu, X., Xu, J., Li, J., Li, Y., Kong, Z., Jian, Q., & Zheng, Y. (2012). Enantioselective analysis of triazole fungicide myclobutanil in cucumber and soil under different application modes by chiral liquid chromatography/tandem mass spectrometry. Journal of Agricultural and Food Chemistry, 60(8), 1929–1936. [Link]

  • Media Bros. (n.d.). Everything You Need to Know About the Pesticide Myclobutanil. Retrieved from [Link]

  • Morris, R. K. (2015). Analysis of Achiral and Chiral Degradation of Myclobutanil by Soil Bacteria Grown on Various Mediums [Senior Thesis, Swarthmore College]. [Link]

  • Fonseca, F. S., Carrão, D. B., de Albuquerque, N. C. P., Nardini, V., Dias, L. G., da Silva, R. M., Lopes, N. P., & de Oliveira, A. R. M. (2019). Myclobutanil enantioselective risk assessment in humans through in vitro CYP450 reactions: Metabolism and inhibition studies. Food and Chemical Toxicology, 128, 202–211. [Link]

  • Hao, W., Hu, X., Zhu, F., Li, J., Li, W., Wang, H., Guo, B., Li, J., & Xu, P. (2018). Enantioselective Distribution, Degradation, and Metabolite Formation of Myclobutanil and Transcriptional Responses of Metabolic-Related Genes in Rats. Environmental Science & Technology, 52(15), 8829–8838. [Link]

  • Zhang, D., Nag, S. K., & Wang, H. (2017). Persistence of myclobutanil and its impact on soil microbial biomass C and dehydrogenase enzyme activity in tea orchard soils. Eurasian Journal of Soil Science, 6(2), 106-113. [Link]

  • Li, Y., Dong, F., Liu, X., Xu, J., Han, Y., & Zheng, Y. (2015). Enantioselectivity in tebuconazole and myclobutanil non-target toxicity and degradation in soils. Chemosphere, 122, 145–153. [Link]

  • Roman, D. L., Matica, M. A., Ciorsac, A., Boros, B. V., & Isvoran, A. (2023). The Effects of the Fungicide Myclobutanil on Soil Enzyme Activity. Agriculture, 13(10), 1956. [Link]

  • Dong, F., Cheng, L., Liu, X., Xu, J., Li, J., Li, Y., Kong, Z., Jian, Q., & Zheng, Y. (2012). Enantioselective analysis of triazole fungicide myclobutanil in cucumber and soil under different application modes by chiral liquid chromatography/tandem mass spectrometry. Journal of Agricultural and Food Chemistry, 60(8), 1929-1936. [Link]

  • Cheng, C., Huang, L., Diao, J., & Zhou, Z. (2013). Enantioselective toxic effects and degradation of myclobutanil enantiomers in Scenedesmus obliquus. Chirality, 25(12), 858–864. [Link]

  • Barton, H. A., Crosby, J. S., & Kemper, R. A. (2006). Metabolism of myclobutanil and triadimefon by human and rat cytochrome P450 enzymes and liver microsomes. Xenobiotica, 36(9), 793–812. [Link]

  • Liu, W., Gan, J., Schlenk, D., & Jury, W. A. (2005). Enantioselectivity in environmental safety of chiral pesticides. Environmental Science & Technology, 39(5), 114A–121A.
  • Pang, S., Ran, Z., Liu, Z., Song, X., Duan, L., Li, X., & Wang, C. (2012). Enantioselective Induction of a Glutathione-S-Transferase, a Glutathione Transporter and an ABC Transporter in Maize by Metolachlor and Its (S)-Isomer. PLoS ONE, 7(10), e48085. [Link]

  • Gullner, G., Komives, T., & Kiraly, Z. (2018). Glutathione S-Transferase Enzymes in Plant-Pathogen Interactions. Frontiers in Plant Science, 9, 1836. [Link]

  • Field, J. A., & Thurman, E. M. (1996). Glutathione conjugation and contaminant transformation. Environmental Science & Technology, 30(5), 1413–1418. [Link]

  • Lin, C., Zhang, L., Zhang, H., Wang, Q., Zhu, J., Wang, J., & Qian, M. (2018). Enantioselective degradation of Myclobutanil and Famoxadone in grape. Environmental Science and Pollution Research, 25(3), 2718–2725. [Link]

  • OECD. (2002). Test No. 307: Aerobic and Anaerobic Transformation in Soil. OECD Guidelines for the Testing of Chemicals, Section 3. [Link]

  • U.S. Environmental Protection Agency. (2012). OCSPP 850.6100: Environmental Chemistry Methods and Associated Independent Laboratory Validation. [Link]

  • Wang, X., Hou, R., Zuo, M., Wang, H., Wang, J., & Fan, C. (2021). [Determination of myclobutanil enantiomers in wheat and its processed products by ultraperformance liquid chromatography-tandem mass spectrometry based on a chiral stationary phase]. Se pu = Chinese journal of chromatography, 39(7), 803–810. [Link]

  • Liu, Y., Chen, Z., Zhu, S., Xu, X., Liu, C., & Wang, M. (2014). LC-MS/MS method for simultaneous determination of myclobutanil, hexaconazole, diniconazole, epoxiconazole and tetraconazole enantiomers in soil and earthworms. Analytical Methods, 6(13), 4737-4745. [Link]

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Comparative

A Comparative Ecotoxicological Assessment of Myclobutanil and Propiconazole on Aquatic Ecosystems

This guide provides a detailed comparative analysis of the aquatic toxicity of two widely used triazole fungicides, Myclobutanil and Propiconazole. Developed for researchers, environmental scientists, and regulatory prof...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a detailed comparative analysis of the aquatic toxicity of two widely used triazole fungicides, Myclobutanil and Propiconazole. Developed for researchers, environmental scientists, and regulatory professionals, this document synthesizes key toxicological data, outlines standardized testing methodologies, and explores the underlying mechanisms of action to provide a comprehensive understanding of their potential impact on non-target aquatic organisms.

Introduction to Myclobutanil and Propiconazole

Myclobutanil and Propiconazole are systemic fungicides belonging to the triazole class.[1][2] They are extensively used in agriculture to protect a variety of crops, including fruits, vegetables, and cereals, from a broad spectrum of fungal diseases such as powdery mildews and rusts.[1][3][4] Their efficacy stems from their ability to inhibit the biosynthesis of ergosterol, an essential component of fungal cell membranes.[1][2][5][6] This is achieved by targeting the enzyme 14α-demethylase, a member of the cytochrome P450 family.[5]

While effective against target pathogens, the application of these fungicides can lead to their entry into aquatic environments through surface runoff and leaching, raising concerns about their potential adverse effects on non-target aquatic life.[1][7] This guide aims to provide an objective comparison of their aquatic toxicity, supported by experimental data and standardized protocols.

Comparative Aquatic Toxicity

The acute toxicity of a substance to aquatic organisms is typically expressed as the median lethal concentration (LC50) for fish or the median effective concentration (EC50) for invertebrates (like Daphnia) and algae.[8] These values represent the concentration of a chemical that is lethal to 50% of the test fish population or causes a 50% response (e.g., immobilization or growth inhibition) in invertebrates and algae over a specified period.[8]

The following table summarizes the acute toxicity data for Myclobutanil and Propiconazole for representative freshwater species.

Organism Endpoint (Duration) Myclobutanil (mg/L) Propiconazole (mg/L) Classification
Fish
Rainbow Trout (Oncorhynchus mykiss)LC50 (96h)Moderately Toxic4.2[9]Moderately Toxic
Aquatic Invertebrates
Water Flea (Daphnia magna)EC50 (48h)Moderately Toxic9.0[10]Moderately Toxic
Aquatic Plants
Green Algae (Pseudokirchneriella subcapitata)ErC50 (96h)6.7[11]Moderately Toxic9.0[12]
Duckweed (Lemna minor)EC509.134[13][14]Moderately Toxic-

Classification based on the U.S. Environmental Protection Agency's aquatic ecotoxicity categories: very highly toxic (<0.1 mg/L), highly toxic (0.1–1 mg/L), moderately toxic (>1–10 mg/L), slightly toxic (>10–100 mg/L), and practically non-toxic (>100 mg/L).[14]

Based on available data, both Myclobutanil and Propiconazole are classified as moderately toxic to fish, aquatic invertebrates, and algae. Propiconazole appears to have a slightly higher acute toxicity to rainbow trout compared to the general classification for myclobutanil. It's important to note that toxicity can be species-specific and influenced by environmental conditions.

Mechanism of Toxic Action in Non-Target Aquatic Organisms

The primary mode of action for both fungicides is the inhibition of sterol 14α-demethylase (CYP51), an enzyme crucial for ergosterol synthesis in fungi.[2][6] In non-target organisms, such as fish and invertebrates, this mechanism can disrupt the synthesis of endogenous sterols, like cholesterol, which are vital for various physiological processes, including hormone production and cell membrane integrity.[15]

The inhibition of cytochrome P450 enzymes can lead to a cascade of adverse effects, including developmental and reproductive toxicities.[1][16] For instance, studies have shown that propiconazole can cause developmental abnormalities and embryonic death in Daphnia magna.[17] Similarly, myclobutanil has been observed to induce developmental effects in zebrafish embryos and larvae.[15]

Mechanism_of_Action cluster_source Source cluster_pathway Biological Pathway cluster_effects Adverse Effects Fungicide Myclobutanil or Propiconazole CYP51 Sterol 14α-demethylase (CYP51 Enzyme) Fungicide->CYP51 Inhibits Sterol_Synthesis Endogenous Sterol Synthesis (e.g., Cholesterol) CYP51->Sterol_Synthesis Blocks conversion Sterol_Precursor Sterol Precursor Sterol_Precursor->CYP51 Membrane_Integrity Impaired Cell Membrane Integrity Sterol_Synthesis->Membrane_Integrity Leads to Hormone_Disruption Hormone Synthesis Disruption Sterol_Synthesis->Hormone_Disruption Leads to Developmental_Toxicity Developmental & Reproductive Toxicity Hormone_Disruption->Developmental_Toxicity

Figure 1: Generalized mechanism of toxic action for triazole fungicides in aquatic organisms.

Standardized Protocol for Acute Aquatic Toxicity Testing

To ensure the reliability and comparability of toxicity data, standardized testing protocols are crucial. The Organisation for Economic Co-operation and Development (OECD) provides a set of internationally accepted guidelines for the testing of chemicals.[18] The following is a representative protocol for an acute fish toxicity test, based on OECD Test Guideline 203.

Experimental Protocol: Fish, Acute Toxicity Test (OECD TG 203)

1. Principle of the Test: Healthy fish are exposed to the test substance (Myclobutanil or Propiconazole) in freshwater for a 96-hour period. Mortalities and other signs of toxicity are recorded at fixed intervals, and the concentration that is lethal to 50% of the fish (LC50) is determined.

2. Test Organism:

  • Species: Rainbow trout (Oncorhynchus mykiss) is a commonly used cold-water species. Other species like Zebrafish (Danio rerio) or Fathead minnow (Pimephales promelas) can also be used.

  • Health: Fish should be healthy, free of disease, and acclimated to the test conditions for at least 12 days.

3. Test Conditions:

  • Water: Reconstituted soft or hard water, or natural water of known quality. pH, hardness, and temperature should be controlled and monitored.

  • Temperature: Maintained at a constant, appropriate level for the test species (e.g., 15 ± 1°C for rainbow trout).

  • Lighting: A 12-16 hour light photoperiod is recommended.

  • Aeration: Gentle aeration should be provided if the dissolved oxygen concentration falls below 60% of saturation.

4. Procedure:

  • Range-finding Test: A preliminary test is conducted to determine the range of concentrations for the definitive test.

  • Definitive Test:

    • At least five concentrations of the test substance, spaced by a constant factor (e.g., 2.2), are prepared.

    • A control group (no test substance) and, if necessary, a solvent control group are included.

    • A minimum of seven fish are used per concentration.

    • The test is initiated by introducing the fish to the test chambers.

    • Fish are not fed during the 96-hour exposure period.

  • Observations:

    • Mortality and any sublethal effects (e.g., loss of equilibrium, altered swimming behavior, respiratory changes) are observed and recorded at 24, 48, 72, and 96 hours.[9]

    • Dead fish are removed promptly.

5. Data Analysis:

  • The cumulative percentage mortality at each concentration is plotted against the concentration on a logarithmic scale.

  • The LC50 and its 95% confidence limits are calculated using appropriate statistical methods, such as probit analysis or the moving average method.

Experimental_Workflow cluster_prep Preparation Phase cluster_exposure Exposure Phase (96 hours) cluster_analysis Data Analysis Phase Acclimation Acclimate Test Organisms (e.g., Fish) Range_Finding Conduct Range-Finding Test Acclimation->Range_Finding Test_Solutions Prepare Test Concentrations & Controls Range_Finding->Test_Solutions Introduce_Fish Introduce Fish to Test Chambers Test_Solutions->Introduce_Fish Monitor_Conditions Monitor Water Quality (pH, Temp, DO) Introduce_Fish->Monitor_Conditions Observe_Effects Record Mortality & Sublethal Effects (24, 48, 72, 96h) Monitor_Conditions->Observe_Effects Calculate_LC50 Calculate LC50 Value (Probit Analysis) Observe_Effects->Calculate_LC50 Report_Results Report Results with Confidence Limits Calculate_LC50->Report_Results

Figure 2: Standard experimental workflow for an acute fish toxicity test (OECD TG 203).

Environmental Fate and Persistence

The persistence of these fungicides in aquatic systems is a critical factor in assessing their overall risk. Both Myclobutanil and Propiconazole are relatively stable to hydrolysis in aqueous environments.[19]

  • Myclobutanil: It is considered moderately persistent in soil and can leach into groundwater under certain conditions.[1][11] In aquatic systems, it may persist for weeks or months, with sediment adsorption being a potential mechanism for removal from the water column.[1]

  • Propiconazole: It is also persistent in soil and stable in aquatic environments.[19] Its half-life in aerobic and anaerobic aquatic metabolism can be over a year.[19]

The persistence of these compounds means that aquatic organisms could be exposed to them for extended periods, highlighting the importance of chronic toxicity studies in addition to acute assessments.

Conclusion

Both Myclobutanil and Propiconazole exhibit moderate acute toxicity to a range of aquatic organisms, including fish, invertebrates, and algae. Their shared mechanism of action, the inhibition of sterol biosynthesis, can lead to adverse developmental and reproductive effects in non-target species. While their acute toxicity values are broadly similar, subtle differences may exist depending on the species and specific environmental conditions.

Given their persistence in aquatic environments, the potential for chronic exposure and sublethal effects is a significant concern. Therefore, a comprehensive risk assessment should consider not only acute toxicity but also the long-term impacts on aquatic populations and ecosystem functions. The standardized protocols outlined in this guide are essential for generating the reliable data needed to inform such assessments and to support the development of effective management strategies to mitigate the environmental risks associated with these fungicides.

References

  • Media Bros. (2025, November 24). Everything You Need to Know About the Pesticide Myclobutanil. Available from: [Link]

  • AERU. Myclobutanil (Ref: RH 3866). University of Hertfordshire. Available from: [Link]

  • OECD. Guidance Document on Aquatic Toxicity Testing of Difficult Substances and Mixtures. Available from: [Link]

  • Song, W., et al. Research progress on aquatic environment toxicology of triazole fungicides. Available from: [Link]

  • Center for Food Safety. (2022, June 27). Introduction. Available from: [Link]

  • KREATiS. OECD Series On Testing And Assessment Number 23 Guidance Document On Aquatic Toxicity Testing Of Difficult Substances And Mixtur. Available from: [Link]

  • MDPI. (2023, October 7). The Effects of the Fungicide Myclobutanil on Soil Enzyme Activity. Available from: [Link]

  • ResearchGate. Toxicity of soybean rust fungicides to freshwater algae and Daphnia magna. Available from: [Link]

  • AERU. Propiconazole (Ref: CGA 64250). University of Hertfordshire. Available from: [Link]

  • NIH PubChem. Propiconazole. Available from: [Link]

  • ResearchGate. (2022, July 17). A review of the toxicity of triazole fungicides approved to be used in European Union to the soil and aqueous environment. Available from: [Link]

  • Wikipedia. OECD Guidelines for the Testing of Chemicals. Available from: [Link]

  • PubMed. (2024, April 2). Evaluation of the Aquatic Toxicity of Several Triazole Fungicides. Available from: [Link]

  • ResearchGate. Hazard assessment and environmental fate of propiconazole degradation by microalgae: Differential tolerance, antioxidant and detoxification pathway. Available from: [Link]

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  • Federal Register. (2008, March 26). Myclobutanil; Pesticide Tolerance. Available from: [Link]

  • ResearchGate. Environmental fate of the triazole fungicide propiconazole in a rice-paddy-soil lysimeter. Available from: [Link]

  • Poyraz, I. (2021, November 16). An investigation of the genotoxic and cytotoxic effects of myclobutanil fungicide on plants. Available from: [Link]

  • U.S. EPA. (2025, September 18). Aquatic Life Benchmarks and Ecological Risk Assessments for Registered Pesticides. Available from: [Link]

  • EU Science Hub. Aquatic toxicity. The Joint Research Centre. Available from: [Link]

  • U.S. EPA. (2025, September 4). EPA Updates Aquatic Life Benchmarks for Registered Conventional and Antimicrobial Pesticides. Available from: [Link]

  • MDPI. Aquatic Ecological Risk Evaluation of Chiral Triazole Fungicide Prothioconazole and Its Metabolite Prothioconazole-Desthio on Lemna minor. Available from: [Link]

  • U.S. EPA. (2025, July 1). EPA Updates Aquatic Life Benchmarks for Registered Conventional and Antimicrobial Pesticides. Available from: [Link]

  • Thurston County. (2011, June 14). Thurston County IPM review of propiconazole. Available from: [Link]

  • U.S. EPA. AQUATIC LIFE BENCHMARKS UPDATE. Available from: [Link]

  • Regulations.gov. (2020, June 24). Myclobutanil Use. Available from: [Link]

  • PubMed. Myclobutanil developmental toxicity, bioconcentration and sex specific response in cholesterol in zebrafish (Danio rerio). Available from: [Link]

  • Wikipedia. Propiconazole. Available from: [Link]

  • NIH. (2011, August 22). Loss of Propiconazole and Its Four Stereoisomers from the Water Phase of Two Soil-Water Slurries as Measured by Capillary Electrophoresis. Available from: [Link]

  • ChemSafetyPro.COM. (2016, March 23). Aquatic Toxicity. Available from: [Link]

  • U.S. EPA. EPA's Aquatic Life Benchmarks Use for State-Lead Agencies. Available from: [Link]

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  • U.S. Fish and Wildlife Service. Manual of Acute Toxicity: Interpretation and Data Base for 410 Chemicals and 66 Species of Freshwater Animals. Available from: [Link]

  • PubMed. The fungicide propiconazole interferes with embryonic development of the crustacean Daphnia magna. Available from: [Link]

  • Regulations.gov. (2017, July 25). Data Evaluation Report on the Acute Toxicity of Propiconazole Technical to Freshwater Fish – Rainbow Trout (Oncorhynchus mykiss). Available from: [Link]

  • OECD. Chemical - Canadian Categorization Results. Available from: [Link]

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  • ECETOC. Aquatic Hazard Assessment II. Available from: [Link]

Sources

Validation

A Senior Application Scientist's Guide to the Systemic Uptake of Myclobutanil in Agricultural Species

Authored For: Researchers, Scientists, and Drug Development Professionals Introduction: Myclobutanil as a Systemic Fungicide Myclobutanil is a conazole fungicide belonging to the triazole class, first introduced for comm...

Author: BenchChem Technical Support Team. Date: January 2026

Authored For: Researchers, Scientists, and Drug Development Professionals

Introduction: Myclobutanil as a Systemic Fungicide

Myclobutanil is a conazole fungicide belonging to the triazole class, first introduced for commercial use in the late 1980s.[1] It is widely employed for its broad-spectrum efficacy against a variety of fungal pathogens, including those responsible for powdery mildew, rusts, and scab, across a diverse range of crops.[1][2][3] The utility of Myclobutanil stems from its systemic nature, affording protective, curative, and eradicative action against fungal infections.[2][4]

The primary mode of action for Myclobutanil, and other demethylation inhibitor (DMI) fungicides, is the disruption of fungal cell membrane integrity.[1][2] It specifically inhibits the C14-demethylase enzyme, which is crucial for the biosynthesis of ergosterol, a vital component of the fungal cell membrane.[2][5][6] Without adequate ergosterol, the membrane's structure and function are compromised, leading to the death of the fungal pathogen.[3][5] Understanding the efficiency with which Myclobutanil is absorbed and translocated within different plant species is paramount for optimizing its application, managing residue levels, and developing robust crop protection strategies.

The Principle of Systemicity: Xylem-Dominant Translocation

For a fungicide to be classified as systemic, it must be absorbed into the plant tissues and transported away from the initial point of contact.[7] Myclobutanil exhibits a high degree of xylem systemicity.[8][9] This means that following absorption, it primarily moves upward within the plant's water-conducting tissues (the xylem) along with the transpiration stream. This acropetal movement allows the compound to be distributed to new foliage and other tissues above the point of application.

Conversely, Myclobutanil shows a lack of significant phloem mobility.[8][9] The phloem is responsible for transporting sugars and other metabolites from the leaves (sources) to other parts of the plant like roots and fruits (sinks). This lack of downward, or basipetal, transport means that Myclobutanil applied to leaves will not move to protect the root system. This characteristic is a critical determinant in its field performance and application methodology.

cluster_0 Plant System cluster_1 Above Ground cluster_2 Below Ground cluster_3 Application NewGrowth New Growth & Upper Leaves TreatedLeaf Treated Leaf TreatedLeaf->NewGrowth Acropetal Translocation Roots Roots TreatedLeaf->Roots No Significant Phloem Transport Stem Stem Stem->TreatedLeaf Xylem Transport Roots->Stem Water Uptake FoliarApp Foliar Application FoliarApp->TreatedLeaf Absorption SoilApp Soil Application SoilApp->Roots Absorption

Caption: Systemic pathway of Myclobutanil in plants.

Comparative Analysis of Myclobutanil Uptake and Dissipation

The systemic behavior and persistence of Myclobutanil vary significantly across different plant species, influenced by factors such as plant physiology, metabolism, and environmental conditions. The following table summarizes key findings from published studies.

Plant SpeciesKey Findings on Uptake & TranslocationDissipation Half-Life (t½)References
Soybean Xylem-mobile with constant uptake from leaflet surfaces over a 12-day period. Redistributes throughout leaflet tissue but does not move out of the leaflet (no phloem mobility). Moves from the stem to foliage above the application point.Not Specified[8][9]
Grapevines Known to be xylem mobile. Demonstrates effective protective and curative activity against black rot and powdery mildew.Not Specified[8][9][10]
Wheat Rapidly absorbed and translocated.3.5 - 4.5 days (in plant)[11][12]
Tomato Systemic uptake observed. Residues are found to be approximately four times more concentrated in the skin compared to the whole fruit.2.88 days[13]
Strawberry Dissipates following first-order kinetics.3.30 days (single application)5.78 days (dual application)[14]
Tobacco Residues dissipate by over 50% within 5-7 days of a single application.4.89 - 6.77 days (green leaves)[15]
Cucumber Systemic uptake is implied through studies of both foliar spray and root drench applications, which showed enantioselective degradation within the plant.Not Specified[16]

Experimental Protocol: Quantification of Myclobutanil in Plant Tissues

This section provides a robust, self-validating protocol for researchers to quantify the systemic uptake and dissipation of Myclobutanil in a model plant system, such as tomato or soybean. The methodology is based on the widely adopted QuEChERS extraction technique coupled with HPLC-MS/MS analysis.

Causality Behind Experimental Choices:

  • QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe): This extraction method is chosen for its high recovery rates, efficiency in removing matrix interferences, and reduced solvent usage compared to traditional methods. It has been validated across numerous studies for pesticide residue analysis in complex matrices like plant tissues.[13][14][17]

  • HPLC-MS/MS (High-Performance Liquid Chromatography-tandem Mass Spectrometry): This analytical technique provides the high sensitivity and selectivity required to detect and quantify trace levels of Myclobutanil and its metabolites. The use of tandem mass spectrometry (MS/MS) minimizes the risk of false positives from matrix components, ensuring trustworthy and accurate results.[13][14][17]

cluster_0 Sample Preparation cluster_1 Analysis A 1. Plant Treatment & Sample Collection B 2. Homogenization (e.g., 10g tissue) A->B C 3. QuEChERS Extraction (Acetonitrile + Salts) B->C D 4. d-SPE Cleanup (PSA + C18) C->D E 5. HPLC-MS/MS Analysis D->E Inject Extract F 6. Data Interpretation (Quantification & Kinetics) E->F

Caption: Experimental workflow for Myclobutanil quantification.

Step-by-Step Methodology:

  • Plant Cultivation and Treatment:

    • Grow a model plant species (e.g., Solanum lycopersicum 'Moneymaker') under controlled greenhouse conditions (25°C, 16/8h light/dark cycle).

    • At the 4-5 true leaf stage, apply a commercial formulation of Myclobutanil (e.g., 25% EC) at the recommended field rate, ensuring even coverage of the foliage. Leave a control group of plants unsprayed.

  • Sample Collection:

    • Collect samples at designated time points post-application (e.g., 2 hours, 1, 3, 7, 14, and 21 days).

    • For each plant, separately harvest the treated leaves, new growth (emerged after application), stem, and roots to assess translocation.

  • Sample Preparation and Extraction (QuEChERS):

    • Weigh 10 g of homogenized plant tissue into a 50 mL centrifuge tube.

    • Add 10 mL of acetonitrile.

    • Add a QuEChERS salt packet containing anhydrous magnesium sulfate (MgSO₄) and sodium chloride (NaCl).

    • Shake vigorously for 1 minute and centrifuge at 4000 rpm for 5 minutes.

  • Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

    • Transfer an aliquot (e.g., 6 mL) of the upper acetonitrile layer into a 15 mL d-SPE tube containing primary secondary amine (PSA) sorbent (to remove organic acids and sugars) and C18 sorbent (to remove nonpolar interferences).

    • Vortex for 30 seconds and centrifuge at 4000 rpm for 5 minutes.

  • Analysis by HPLC-MS/MS:

    • Filter the cleaned extract through a 0.22 µm syringe filter into an HPLC vial.

    • Inject the sample into an HPLC-MS/MS system.

    • Chromatographic Conditions (Example):

      • Column: C18 reversed-phase column (e.g., Poroshell 120 EC-C18).[17]

      • Mobile Phase: A gradient of 0.1% formic acid in water and acetonitrile.[17]

      • Flow Rate: 0.4 mL/min.

    • Mass Spectrometry Conditions (Example):

      • Ionization: Electrospray Ionization, Positive Mode (ESI+).[17]

      • Detection: Multiple Reaction Monitoring (MRM) mode, using specific precursor-to-product ion transitions for Myclobutanil for quantification and confirmation.

  • Data Analysis and Interpretation:

    • Quantify the concentration of Myclobutanil in each sample against a matrix-matched calibration curve.

    • Calculate the dissipation kinetics in the treated leaves, typically following a first-order model, to determine the half-life (t½).

    • Plot the concentration of Myclobutanil in different plant tissues over time to visualize systemic uptake and translocation.

Conclusion and Future Directions

The systemic properties of Myclobutanil, characterized by strong xylem mobility, are fundamental to its success as a broad-spectrum fungicide.[8] However, the rate of uptake, translocation efficiency, and dissipation kinetics are highly dependent on the specific plant species.[11][13][14][15] The provided comparative data highlights these differences, offering researchers valuable insights for designing effective and sustainable disease management programs. The detailed experimental protocol offers a validated framework for further investigation into the systemic behavior of Myclobutanil and other agrochemicals. Future research should focus on the impact of different formulations on uptake efficiency and the enantioselective behavior of Myclobutanil in a wider range of economically important crops, ensuring both crop protection and environmental safety.[16]

References

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  • Wang, J., et al. (2023). Dissipation, Processing Factors and Dietary Exposure Assessment of Myclobutanil in Tomato. MDPI. Available at: [Link]

  • Kemmitt, G. M., et al. (2008). Systemic properties of myclobutanil in soybean plants, affecting control of Asian soybean rust (Phakopsora pachyrhizi). PubMed. Available at: [Link]

  • Dissipation and Residues of Myclobutanil in Tobacco and Soil Under Field Conditions. Preprints.org. Available at: [Link]

  • The Mode of Action of Myclobutanil in Plant Protection. HEBEI CHENGNONG BIOTECH CO., LTD. Available at: [Link]

  • Liu, X., et al. (2009). The dissipation rates of myclobutanil and residue analysis in wheat and soil using gas chromatography-ion trap mass spectrometry. Taylor & Francis Online. Available at: [Link]

  • Liu, X., et al. (2009). The dissipation rates of myclobutanil and residue analysis in wheat and soil using gas chromatography-ion trap mass spectrometry. Taylor & Francis Online. Available at: [Link]

  • Sun, H., et al. (2018). [Determination of myclobutanil and difenoconazole residues in pollen and honey of litchi by high performance liquid chromatography-tandem mass spectrometry]. PubMed. Available at: [Link]

  • Fungicide Mobility. CABI Digital Library. Available at: [Link]

  • Hoffman, L. E., & Wilcox, W. F. (2003). Factors Influencing the Efficacy of Myclobutanil and Azoxystrobin for Control of Grape Black Rot. APS Journals. Available at: [Link]

  • Ye, J., et al. (2018). Enantioselective Analysis of Triazole Fungicide Myclobutanil in Cucumber and Soil under Different Application Modes by Chiral Liquid Chromatography/Tandem Mass Spectrometry. ACS Publications. Available at: [Link]

  • Sahu, R., et al. (2018). A Spectrophotometric Determination of Myclobutanil and it's Applications. Journal of Ravishankar University. Available at: [Link]

  • HPLC Methods for analysis of Myclobutanil. HELIX Chromatography. Available at: [Link]

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  • Poyraz, I. (2022). An investigation of the genotoxic and cytotoxic effects of myclobutanil fungicide on plants. Plant Protection Science. Available at: [Link]

  • Qian, Y., et al. (2015). Degradation of three fungicides following application on strawberry and a risk assessment of their toxicity under greenhouse conditions. PubMed. Available at: [Link]

  • Kemmitt, G. M., et al. (2008). Systemic properties of myclobutanil in soybean plants, affecting control of Asian soybean rust (Phakopsora pachyrhizi). ResearchGate. Available at: [Link]

  • Resistance Development to Myclobutanil in Fungal Pathogens. HEBEI CHENGNONG BIOTECH CO., LTD. Available at: [Link]

  • Gîrd, C. E., et al. (2023). The Effects of the Fungicide Myclobutanil on Soil Enzyme Activity. MDPI. Available at: [Link]

  • Myclobutanil. PubChem. Available at: [Link]

  • Hoffman, L. E., & Wilcox, W. F. (2003). Factors Influencing the Efficacy of Myclobutanil and Azoxystrobin for Control of Grape Black Rot. PubMed. Available at: [Link]

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  • Southeast Regional Strawberry Integrated Pest Management Guide. Small Fruit Consortium. Available at: [Link]

  • Orpin, T. F., & B نهايات, M. R. (1986). Myclobutanil, a broad-spectrum systemic fungicide for use on fruit, vines and a wide range of other crops. CABI Digital Library. Available at: [Link]

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  • Molitor, D., et al. (2011). Protective and curative grape black rot control potential of pyraclostrobin and myclobutanil. ResearchGate. Available at: [Link]

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  • Gîrd, C. E., et al. (2023). The Effects of the Fungicide Myclobutanil on Soil Enzyme Activity. ResearchGate. Available at: [Link]

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Comparative

A Senior Application Scientist's Guide to Inter-laboratory Comparison of Myclobutanil Residue Analysis Methods

Abstract: This guide provides an in-depth comparison of the prevalent analytical methodologies for the determination of Myclobutanil residues in food matrices. It is designed for researchers, analytical chemists, and qua...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This guide provides an in-depth comparison of the prevalent analytical methodologies for the determination of Myclobutanil residues in food matrices. It is designed for researchers, analytical chemists, and quality assurance professionals involved in pesticide residue testing. The document outlines the fundamental principles of method validation, the operational details of common sample preparation and analysis techniques, and the critical role of inter-laboratory comparisons in ensuring data reliability and regulatory compliance. We will delve into the technical nuances of Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), supported by a detailed examination of the widely adopted QuEChERS sample preparation protocol. This guide aims to equip laboratories with the necessary knowledge to select, validate, and benchmark their methods for Myclobutanil analysis, thereby fostering confidence in their analytical results.

Introduction: The Analytical Challenge of Myclobutanil

Myclobutanil is a systemic fungicide widely used in agriculture to control a variety of fungal diseases, such as powdery mildew and rusts, on crops like grapes, apples, and strawberries.[1][2] As a member of the triazole class of fungicides, its mode of action involves the inhibition of sterol biosynthesis in fungi.[2] However, the persistence of Myclobutanil residues in agricultural products poses potential health risks to consumers, necessitating strict regulatory limits on its presence in foodstuffs.[3]

The accurate and precise quantification of these residues is paramount for ensuring food safety, facilitating international trade, and enforcing regulatory standards like Maximum Residue Limits (MRLs).[4] This requirement places a significant analytical challenge on laboratories, which must employ robust, validated methods capable of detecting and quantifying Myclobutanil at trace levels in complex food matrices. To ensure the comparability and reliability of data across different testing facilities, inter-laboratory comparisons (ILCs), also known as proficiency tests (PTs), are indispensable.[5][6] These exercises provide an objective measure of a laboratory's performance against its peers and a consensus value, thereby building trust in the analytical services provided.[7]

This guide will explore the common methodologies for Myclobutanil residue analysis, focusing on the prevalent sample preparation and instrumental techniques, and will contextualize their performance within the framework of an inter-laboratory comparison.

Core Methodologies for Myclobutanil Residue Analysis

The determination of Myclobutanil residues is predominantly accomplished using chromatographic techniques coupled with mass spectrometric detection. The choice between Gas Chromatography (GC) and Liquid Chromatography (LC) is often dictated by the analyte's properties and the laboratory's existing instrumentation and expertise.

Sample Preparation: The QuEChERS Revolution

Prior to instrumental analysis, the sample must be processed to extract Myclobutanil from the matrix and remove interfering compounds. The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method has become the gold standard for pesticide residue analysis in a wide array of food matrices.[8][9] This two-step process significantly enhances laboratory throughput without compromising analytical quality.[10]

  • Step 1: Extraction: The homogenized sample is first extracted with an organic solvent, typically acetonitrile, in the presence of salts (e.g., magnesium sulfate, sodium chloride, and citrate buffers).[9][11] The addition of salts induces phase separation and helps to partition the pesticides into the acetonitrile layer.

  • Step 2: Dispersive Solid-Phase Extraction (d-SPE) Cleanup: An aliquot of the acetonitrile extract is then mixed with a combination of sorbents to remove interfering matrix components.[10] Common sorbents include primary secondary amine (PSA) to remove organic acids and sugars, C18 to remove non-polar interferences like lipids, and graphitized carbon black (GCB) to remove pigments and sterols.[10][12]

The widespread adoption of QuEChERS is due to its efficiency, cost-effectiveness, and applicability to a broad spectrum of pesticides, including Myclobutanil.[4][8]

Instrumental Analysis: GC-MS/MS vs. LC-MS/MS

Following sample preparation, the extract is analyzed using either GC-MS/MS or LC-MS/MS. Both techniques offer high sensitivity and selectivity, which are crucial for residue analysis.[13][14]

  • Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS): This technique is well-suited for volatile and thermally stable compounds like Myclobutanil.[13] The sample extract is injected into a heated port, where the analytes are vaporized and separated based on their boiling points and interactions with the GC column's stationary phase. The separated compounds then enter a tandem mass spectrometer, which provides highly selective and sensitive detection, even in complex matrices.[13]

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): LC-MS/MS is a powerful tool for a broader range of pesticides, including those that are thermally labile or less volatile.[3][8] The separation occurs in a liquid mobile phase, and the analytes are ionized, typically via electrospray ionization (ESI), before entering the mass spectrometer.[8] For Myclobutanil, LC-MS/MS has demonstrated excellent performance, with studies showing high recovery and precision.[8][12]

The choice between these two powerful techniques often depends on the specific requirements of the analysis and the range of other pesticides being tested simultaneously.

The Framework of an Inter-laboratory Comparison

An inter-laboratory comparison is a structured exercise to assess the performance of multiple laboratories in conducting a specific analysis.[7] For Myclobutanil residue analysis, this typically involves a coordinating body preparing and distributing a homogeneous and stable test material (e.g., spiked apple powder) to participating laboratories.[15]

The core objective is to evaluate the trueness and precision of each laboratory's results relative to a reference or consensus value.[7] Performance is often statistically evaluated using metrics like the Z-score, which compares a laboratory's result to the consensus mean of all participants.[7] A satisfactory Z-score (typically between -2.0 and +2.0) indicates that the laboratory's result is in good agreement with the consensus.[7]

The following diagram illustrates the logical flow of a typical proficiency testing scheme.

G cluster_0 Phase 1: Preparation & Distribution cluster_1 Phase 2: Laboratory Analysis cluster_2 Phase 3: Data Evaluation & Reporting P1 PT Provider Prepares Homogeneous Test Material P2 Characterization and Stability Testing P1->P2 P3 Distribution of Samples to Participating Labs P2->P3 L1 Labs Receive and Analyze Samples Using Their Validated Method P3->L1 L2 Submission of Analytical Results to PT Provider L1->L2 E1 Statistical Analysis of Submitted Data L2->E1 E2 Calculation of Assigned Value and Performance Scores (e.g., Z-scores) E1->E2 E3 Issuance of Confidential Performance Report to Each Lab E2->E3 E4 Publication of Anonymized Summary Report E2->E4

Caption: Workflow of an Inter-laboratory Proficiency Test.

Method Validation: The Cornerstone of Reliable Analysis

Before a laboratory can confidently participate in an ILC, its analytical method must be thoroughly validated.[16][17] Method validation demonstrates that a method is "fit for purpose" by evaluating several key performance characteristics.[16][18] The SANTE/11312/2021 guidelines are a widely recognized standard for the validation of pesticide residue analysis methods.[8]

Parameter Description Typical Acceptance Criteria (SANTE/11312/2021)
Linearity The ability of the method to produce results that are directly proportional to the concentration of the analyte.Correlation coefficient (r²) ≥ 0.99
Accuracy (Recovery) The closeness of the mean test result to the true value, typically assessed by analyzing spiked samples.70-120% mean recovery
Precision (RSD) The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample. Expressed as Relative Standard Deviation (RSD).≤ 20% RSD
Limit of Quantification (LOQ) The lowest concentration of the analyte that can be quantitatively determined with acceptable precision and accuracy.The lowest validated spike level meeting recovery and RSD criteria.
Limit of Detection (LOD) The lowest concentration of the analyte that can be reliably detected.Typically S/N ≥ 3
Matrix Effect The alteration of the analytical signal caused by co-eluting matrix components.Assessed by comparing the slope of a matrix-matched calibration curve to that of a solvent-based curve.

Experimental Protocol: QuEChERS Extraction and LC-MS/MS Analysis of Myclobutanil

This section provides a representative step-by-step protocol for the analysis of Myclobutanil in a fruit matrix, such as apples.

Sample Preparation (QuEChERS)
  • Homogenization: Weigh 10 g of a homogenized apple sample into a 50 mL centrifuge tube.

  • Fortification (for QC): For quality control samples, add the appropriate volume of a Myclobutanil standard solution.

  • Extraction: Add 10 mL of acetonitrile. Cap the tube and shake vigorously for 1 minute.

  • Salting Out: Add a QuEChERS extraction salt packet (e.g., 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate, 0.5 g disodium citrate sesquihydrate).[9]

  • Centrifugation: Immediately shake vigorously for 1 minute and then centrifuge at ≥4000 rpm for 5 minutes.

  • Cleanup (d-SPE): Transfer a 1 mL aliquot of the upper acetonitrile layer to a 2 mL d-SPE cleanup tube containing 150 mg MgSO₄, 50 mg PSA, and 50 mg C18.

  • Final Centrifugation: Vortex the d-SPE tube for 30 seconds and centrifuge at high speed for 5 minutes.

  • Filtration: Take the supernatant and filter it through a 0.22 µm filter into an autosampler vial for LC-MS/MS analysis.

G start 10g Homogenized Sample step1 Add 10mL Acetonitrile Shake 1 min start->step1 step2 Add QuEChERS Salts Shake 1 min step1->step2 step3 Centrifuge 5 min step2->step3 step4 Transfer 1mL Supernatant to d-SPE Tube step3->step4 step5 Vortex 30s Centrifuge 5 min step4->step5 end Filtered Extract for LC-MS/MS Analysis step5->end

Sources

Validation

A Comparative Guide to Myclobutanil and Other DMI Fungicides for Powdery Mildew Control

This guide provides a comprehensive comparison of myclobutanil and other Demethylation Inhibitor (DMI) fungicides for the management of powdery mildew. Intended for researchers, scientists, and crop protection profession...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive comparison of myclobutanil and other Demethylation Inhibitor (DMI) fungicides for the management of powdery mildew. Intended for researchers, scientists, and crop protection professionals, this document synthesizes experimental data and field-proven insights to offer an in-depth technical resource. We will explore the biochemical mechanisms of action, comparative efficacy, and the critical issue of fungicide resistance, supported by detailed experimental protocols and data visualizations.

Introduction: The Challenge of Powdery Mildew and the Role of DMI Fungicides

Powdery mildew is a widespread fungal disease affecting a vast range of crops, caused by various species of obligate biotrophic fungi in the order Erysiphales.[1] It manifests as characteristic white, powdery spots on leaves, shoots, and other plant parts, leading to reduced photosynthesis, stunted growth, and significant yield losses.[2] Effective management of powdery mildew is crucial for ensuring crop quality and productivity.

Demethylation Inhibitor (DMI) fungicides, also known as Sterol Biosynthesis Inhibitors (SBIs), are a cornerstone of chemical control strategies for powdery mildew and many other fungal diseases.[3][4] Belonging to the Fungicide Resistance Action Committee (FRAC) Group 3, these fungicides are valued for their systemic and curative properties.[3] Myclobutanil is a prominent member of the triazole chemical group within the DMI class, widely used for its efficacy against powdery mildew in various agricultural and horticultural systems.

Mechanism of Action: How DMI Fungicides Inhibit Fungal Growth

DMI fungicides act by disrupting the biosynthesis of ergosterol, a vital component of fungal cell membranes.[3][4] Ergosterol is essential for maintaining the structural integrity and function of these membranes. The specific target of DMI fungicides is the C14-demethylase enzyme, which is encoded by the CYP51 gene.[5] By inhibiting this enzyme, DMIs block the demethylation of lanosterol, a precursor to ergosterol.[6] This disruption leads to a depletion of ergosterol and an accumulation of toxic sterol intermediates within the fungal cell.[4] The resulting compromised cell membranes lose their integrity, ultimately leading to the cessation of fungal growth and death.[7]

It is important to note that DMI fungicides do not typically inhibit spore germination directly, as fungal spores often contain a reserve of ergosterol.[4][8] However, as the germinating spore attempts to grow and establish an infection, its ergosterol supply is depleted, and the inhibitory action of the DMI takes effect, halting further development.[8] This mode of action provides both protective (preventative) and curative (eradicant) activity.[9][10]

DMI_Mechanism_of_Action cluster_fungal_cell Fungal Cell Lanosterol Lanosterol C14_demethylase C14-demethylase (CYP51 enzyme) Lanosterol->C14_demethylase Substrate Ergosterol Ergosterol C14_demethylase->Ergosterol Biosynthesis Toxic_Sterols Toxic Sterol Intermediates C14_demethylase->Toxic_Sterols Accumulation (due to inhibition) Cell_Membrane Functional Cell Membrane Ergosterol->Cell_Membrane Incorporation Disrupted_Membrane Disrupted Cell Membrane Toxic_Sterols->Disrupted_Membrane Leads to Myclobutanil Myclobutanil & other DMIs Myclobutanil->C14_demethylase Inhibition Resistance_Management_Workflow Start Disease Pressure Detected Decision Select Fungicide Strategy Start->Decision DMI_Use Apply DMI Fungicide (e.g., Myclobutanil) Decision->DMI_Use Option 1 Rotate Rotate with Different FRAC Group (e.g., QoI, SDHI) Decision->Rotate Option 2 Tank_Mix Tank-Mix with a Multi-Site Fungicide Decision->Tank_Mix Option 3 Monitor Monitor Efficacy DMI_Use->Monitor Repeated_DMI Repeated Use of Same DMI DMI_Use->Repeated_DMI Rotate->Monitor Tank_Mix->Monitor Outcome Sustainable Disease Control Monitor->Outcome Effective Control Resistance_Risk Increased Resistance Risk Monitor->Resistance_Risk Poor Control IPM Incorporate IPM Practices (Resistant Varieties, Sanitation) IPM->Decision Integrate Repeated_DMI->Resistance_Risk

Figure 2: Workflow for DMI fungicide resistance management.

Experimental Protocol: Evaluating Fungicide Efficacy Against Powdery Mildew

This section outlines a generalized protocol for a field trial to compare the efficacy of different fungicides for powdery mildew control.

Objective: To determine the relative efficacy of myclobutanil and other DMI fungicides in controlling powdery mildew on a susceptible host plant under field conditions.

Materials:

  • Susceptible host plants (e.g., apple saplings, cucumber plants).

  • Fungicides to be tested (e.g., myclobutanil, tebuconazole, propiconazole, difenoconazole).

  • An untreated control group.

  • A positive control with a known effective fungicide from a different FRAC group.

  • Pressurized sprayer and measuring equipment.

  • Personal Protective Equipment (PPE).

  • Disease assessment scale (e.g., 0-5 scale where 0 = no disease and 5 = >50% leaf area infected).

Methodology:

  • Experimental Design:

    • Use a randomized complete block design with at least four replications.

    • Each plot should contain a sufficient number of plants to allow for representative data collection.

    • Ensure adequate spacing between plots to minimize spray drift.

  • Plant Establishment and Inoculation:

    • Grow susceptible host plants under conditions favorable for powdery mildew development.

    • If natural infection is not reliable, artificially inoculate plants with a suspension of powdery mildew conidia.

  • Fungicide Application:

    • Apply fungicides according to the manufacturer's label rates and recommended intervals.

    • Begin applications either preventatively or at the first sign of disease, depending on the experimental objectives.

    • Ensure thorough coverage of all plant surfaces.

    • The untreated control plots should be sprayed with water only.

  • Data Collection:

    • Assess disease severity at regular intervals (e.g., 7-14 days) after the first application.

    • Randomly select a predetermined number of leaves per plant and rate the percentage of leaf area covered by powdery mildew using the disease assessment scale.

    • Calculate the mean disease severity for each treatment plot.

  • Data Analysis:

    • Analyze the data using Analysis of Variance (ANOVA) to determine if there are significant differences between treatments.

    • If significant differences are found, use a mean separation test (e.g., Tukey's HSD) to compare the efficacy of the different fungicides.

Conclusion

Myclobutanil remains a highly effective DMI fungicide for the control of powdery mildew across a range of crops. [2][7]Experimental data indicates that its performance is often comparable or superior to other DMIs such as difenoconazole and fenbuconazole. [6][11]However, the choice of fungicide should not be made in isolation. Factors such as the specific crop, the prevalent pathogen species, and the local history of fungicide use must be considered. The threat of fungicide resistance is a significant concern for all single-site inhibitors, including the DMIs. [1][5]Therefore, a robust resistance management strategy, incorporating rotations, tank mixes, and integrated pest management principles, is essential for the long-term sustainable use of myclobutanil and other valuable DMI fungicides.

References

  • HEBEI CHENGNONG BIOTECH CO.,LTD. (2025, November 10). Myclobutanil for Powdery Mildew in Apples.
  • Bayer Crop Science. (2025, March 14). Fungicide Modes of Action.
  • University of Massachusetts Amherst. (2021, March 14). Grower's Guide: Understanding the DMI fungicides (FRAC code 3) in 2022.
  • Seminis. (2024, April 2). Fungicides for Vegetable Crops: Demethylation Inhibitors.
  • Solutions Pest & Lawn. Myclobutanil Information and Products | Fungicide Active Ingredient.
  • HPM India. Myclobutanil WP/EC | Ebdc Mixtures & Formulations.
  • Iowa State University Extension and Outreach. (2019, July 22). Preventative and Curative Fungicides | Integrated Crop Management.
  • Essence Group. Myclobutanil Model : 250g/L EC, 200g/L EW, 40%WP.
  • DIY Pest Control. Myclobutanil 20EW.
  • Fungicide Resistance Action Committee. Demethylation inhibitor (DMI) [Group 3] resistance management strategy.
  • Strickland, J. R., et al. (2022). Optimizing Use of DMI Fungicides for Management of Apple Powdery Mildew Caused by Podosphaera leucotricha in New York State. Plant Disease, 106(3), 859-867.
  • Strickland, J. R., et al. (2022). Optimizing Use of DMI Fungicides for Management of Apple Powdery Mildew Caused by Podosphaera leucotricha in New York State. PubMed.
  • Strickland, J. R., et al. (2022). Optimizing Use of DMI Fungicides for Management of Apple Powdery Mildew Caused by Podosphaera leucotricha in New York State. ResearchGate.
  • MDPI. (n.d.). Fungicide Resistance in Powdery Mildew Fungi.
  • Allen Press. (n.d.). Comparison of Fungicides for the Control of Powdery Mildew on Dogwood.
  • University of California Agriculture and Natural Resources. (n.d.). Powdery Mildew on Ornamentals. UC IPM.
  • Villani, S. M., et al. (2015). Prevalence of Myclobutanil Resistance and Difenoconazole Insensitivity in Populations of Venturia inaequalis. Plant Disease, 99(8), 1144-1152.
  • University of Georgia Extension. (n.d.). Fungicides for Disease Management in the Home Landscape.
  • HEBEI CHENGNONG BIOTECH CO.,LTD. Resistance Development to Myclobutanil in Fungal Pathogens.
  • ResearchGate. (2025, August 9). Comparison of Fungicides for the Control of Powdery Mildew on Dogwood.
  • NC State Extension Publications. (2021, April 1). Homeowner's Guide to Managing Diseases Using Fungicides, Bactericides, and Alternative Products.
  • University of Hertfordshire. (n.d.). Myclobutanil (Ref: RH 3866). AERU.
  • University of Georgia Extension. (n.d.). Widespread QoI resistance and emergence of DMI resistance in powdery mildew in Georgia. Viticulture.
  • Grains Research and Development Corporation. (2023, February 7). Fungicide resistance in wheat powdery mildew.
  • Cordero-Limon, A., et al. (2020). Cross-resistance between myclobutanil and tebuconazole and the genetic basis of tebuconazole resistance in Venturia inaequalis. ResearchGate.
  • Cordero-Limon, A., et al. (2020). Cross-resistance between myclobutanil and tebuconazole and the genetic basis of tebuconazole resistance in Venturia inaequalis. PubMed.
  • ResearchGate. (n.d.). (A) Cross-resistance between myclobutanil and tebuconazole in isolates....
  • ResearchGate. (2017, June 21). Comparative performance of different fungicides against blister blight (Exobasidium vexons) of tea.
  • Zhengzhou Delong Chemical Co., Ltd. (2023, May 18). Application guidance on propiconazole, tebuconazole, hexaconazole, difenoconazole, myclobutanil.

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Comparative

A Comparative Guide to the Binding Affinity of Myclobutanil Enantiomers with Target Enzymes

For researchers, scientists, and professionals in drug development, understanding the stereospecific interactions between a chiral pesticide and its target enzyme is paramount for developing more effective and safer agri...

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, understanding the stereospecific interactions between a chiral pesticide and its target enzyme is paramount for developing more effective and safer agricultural and pharmaceutical agents. This guide provides an in-depth technical comparison of the binding affinity of Myclobutanil enantiomers to their primary target, the fungal enzyme cytochrome P450 14α-demethylase (CYP51). We will delve into the underlying principles of their mechanism of action, present comparative experimental data, and provide detailed protocols for assessing their binding affinity.

Myclobutanil is a widely used triazole fungicide that effectively controls a broad spectrum of fungal diseases in agriculture.[1] It operates by inhibiting the biosynthesis of ergosterol, an essential component of fungal cell membranes.[1] The chiral center in Myclobutanil's structure gives rise to two enantiomers: (R)-Myclobutanil and (S)-Myclobutanil. As is often the case with chiral molecules, these enantiomers can exhibit different biological activities, a phenomenon known as stereoselectivity. Emerging research indicates that the (R)-enantiomer is the more biologically active of the two.[2]

The Target: Cytochrome P450 14α-Demethylase (CYP51)

The primary target of Myclobutanil is the enzyme cytochrome P450 14α-demethylase, also known as CYP51 or Erg11p in fungi.[1][3] This enzyme is a critical component of the ergosterol biosynthesis pathway, a vital process for maintaining the integrity and function of fungal cell membranes.[3] CYP51 catalyzes the oxidative removal of the 14α-methyl group from lanosterol, a precursor to ergosterol. By inhibiting this key step, Myclobutanil disrupts the production of ergosterol, leading to the accumulation of toxic sterol intermediates and ultimately inhibiting fungal growth.[3]

acetyl_coa Acetyl-CoA hmg_coa HMG-CoA acetyl_coa->hmg_coa mevalonate Mevalonate hmg_coa->mevalonate lanosterol Lanosterol mevalonate->lanosterol ...multiple steps... demethylated_lanosterol 14α-demethylated Lanosterol lanosterol->demethylated_lanosterol CYP51 (14α-demethylase) ergosterol Ergosterol demethylated_lanosterol->ergosterol ...multiple steps... membrane Fungal Cell Membrane Integrity ergosterol->membrane myclobutanil Myclobutanil Enantiomers myclobutanil->inhibition inhibition->lanosterol Inhibition

Figure 1: Simplified Ergosterol Biosynthesis Pathway and the Site of Myclobutanil Inhibition.

Assessing Binding Affinity: Experimental Approaches

Several experimental methodologies can be employed to assess and compare the binding affinity of Myclobutanil enantiomers to CYP51. These techniques provide quantitative data, such as the half-maximal inhibitory concentration (IC50) or the dissociation constant (Kd), which are crucial for understanding the stereoselective inhibition of the target enzyme.

In Vitro Enzyme Inhibition Assays

Enzyme inhibition assays directly measure the effect of an inhibitor on the catalytic activity of the target enzyme. For CYP51, this typically involves a reconstituted enzyme system containing purified fungal CYP51, a cytochrome P450 reductase (CPR) as an electron donor, and the substrate (e.g., lanosterol). The inhibitory potential of the Myclobutanil enantiomers is determined by measuring the formation of the demethylated product in the presence of varying concentrations of each enantiomer. The IC50 value, the concentration of inhibitor required to reduce enzyme activity by 50%, is then calculated. A lower IC50 value indicates a higher inhibitory potency.

Spectroscopic Binding Assays

These methods measure the direct binding of the inhibitor to the enzyme. Azole fungicides like Myclobutanil interact with the heme iron in the active site of CYP51, causing a characteristic change in the enzyme's UV-visible spectrum (a Type II difference spectrum). By titrating the enzyme with increasing concentrations of each enantiomer and measuring the spectral shift, the dissociation constant (Kd) can be determined. A lower Kd value signifies a higher binding affinity.

Molecular Docking and Computational Modeling

Molecular docking is a computational technique that predicts the preferred orientation and binding affinity of a ligand to a target protein.[4] By using a three-dimensional model of the fungal CYP51 active site, the (R)- and (S)-enantiomers of Myclobutanil can be docked, and their binding energies can be calculated.[4] This in silico approach can provide valuable insights into the specific molecular interactions that contribute to the differential binding of the enantiomers and can help rationalize experimentally observed differences in activity.[5]

Comparative Analysis of Myclobutanil Enantiomers

Experimental evidence consistently demonstrates the stereoselective antifungal activity of Myclobutanil enantiomers. The (+)-enantiomer has been shown to be significantly more active against several fungal pathogens than the (-)-enantiomer.[6] This difference in biological activity is a strong indicator of differential binding affinity to the target enzyme, CYP51.

Fungal PathogenEnantiomerEC50 (mg/L)Relative Activity ((+)-enantiomer / (-)-enantiomer)Reference
Cercospora arachidicola(+)-Myclobutanil0.351.94[6]
(-)-Myclobutanil0.68[6]
Fulvia fulva(+)-Myclobutanil0.281.79[6]
(-)-Myclobutanil0.50[6]
Phytophthora infestans(+)-Myclobutanil1.251.96[6]
(-)-Myclobutanil2.45[6]

Table 1: Comparative fungicidal activity (EC50) of Myclobutanil enantiomers against various fungal pathogens.[6]

Furthermore, studies on non-target organisms have also highlighted the stereoselective effects of Myclobutanil. For instance, the (S)-enantiomer has been reported to have lower antifungal activity but higher toxicity against non-target organisms.[3] Molecular docking studies on soil enzymes have shown higher interaction energies for the (S)-enantiomer, suggesting a different binding profile compared to the target fungal enzyme.[3] In human systems, the R-(-)-myclobutanil enantiomer is not metabolized by CYP450 enzymes, which could lead to its longer persistence in the body.[7][8]

Experimental Protocol: In Vitro Fungal CYP51 Inhibition Assay

This protocol provides a detailed methodology for determining the IC50 values of Myclobutanil enantiomers against a fungal CYP51 enzyme.

cluster_prep 1. Preparation cluster_assay 2. Assay Setup cluster_reaction 3. Enzymatic Reaction cluster_analysis 4. Analysis reagents Prepare Reagents: - Recombinant Fungal CYP51 - Cytochrome P450 Reductase (CPR) - Lanosterol (Substrate) - NADPH (Cofactor) - Test Compounds ((R)- & (S)-Myclobutanil) - Buffer Solution assay_mix Prepare Assay Mixture: - Buffer - CYP51 - CPR reagents->assay_mix add_inhibitor Add varying concentrations of (R)- or (S)-Myclobutanil assay_mix->add_inhibitor pre_incubation Pre-incubate at 37°C add_inhibitor->pre_incubation add_substrate Add Lanosterol pre_incubation->add_substrate initiate_reaction Initiate reaction with NADPH add_substrate->initiate_reaction incubation Incubate at 37°C with shaking initiate_reaction->incubation stop_reaction Stop reaction (e.g., with solvent) incubation->stop_reaction extraction Extract product stop_reaction->extraction lc_ms LC-MS/MS or GC-MS analysis extraction->lc_ms data_analysis Calculate % inhibition and determine IC50 value lc_ms->data_analysis

Figure 2: Experimental Workflow for a Fungal CYP51 Inhibition Assay.

Materials:

  • Recombinant fungal CYP51 (e.g., from Candida albicans or Aspergillus fumigatus)

  • Recombinant cytochrome P450 reductase (CPR)

  • Lanosterol (substrate)

  • NADPH (cofactor)

  • (R)-Myclobutanil and (S)-Myclobutanil enantiomers

  • Potassium phosphate buffer (e.g., 100 mM, pH 7.4)

  • Organic solvent for stopping the reaction and extraction (e.g., ethyl acetate)

  • 96-well microplates

  • Incubator shaker

  • LC-MS/MS or GC-MS system for product analysis

Procedure:

  • Preparation of Reagents:

    • Prepare stock solutions of (R)- and (S)-Myclobutanil in a suitable solvent (e.g., DMSO).

    • Prepare a stock solution of lanosterol.

    • Prepare a fresh solution of NADPH in buffer.

  • Enzyme Preparation:

    • In a microplate well, combine the potassium phosphate buffer, recombinant fungal CYP51, and CPR to create the reaction mixture.

  • Inhibition Step:

    • Add serial dilutions of the (R)- and (S)-Myclobutanil stock solutions to the respective wells. Include a vehicle control (solvent only).

    • Pre-incubate the plate at 37°C for a short period (e.g., 5-10 minutes) to allow the inhibitor to bind to the enzyme.

  • Enzymatic Reaction:

    • Add the lanosterol substrate to all wells to initiate the reaction.

    • Start the enzymatic reaction by adding NADPH to all wells.

    • Incubate the plate at 37°C with shaking for a defined period (e.g., 30-60 minutes).

  • Reaction Termination and Extraction:

    • Stop the reaction by adding an organic solvent (e.g., ethyl acetate).

    • Vortex the plate to extract the product into the organic layer.

    • Centrifuge the plate to separate the layers.

  • Analysis:

    • Transfer the organic layer to a new plate and evaporate the solvent.

    • Reconstitute the dried residue in a suitable solvent for analysis.

    • Analyze the amount of demethylated product formed using a validated LC-MS/MS or GC-MS method.

  • Data Analysis:

    • Calculate the percentage of inhibition for each concentration of the enantiomers relative to the vehicle control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value for each enantiomer.

Conclusion and Future Directions

The available evidence strongly supports the stereoselective action of Myclobutanil, with the (R)-enantiomer demonstrating significantly higher fungicidal activity. This is very likely due to a higher binding affinity for the target enzyme, CYP51. While direct comparative binding studies on the isolated enzyme are not widely published, the consistent trend in whole-organism assays provides compelling indirect evidence.

For researchers in drug and pesticide development, these findings underscore the critical importance of evaluating individual enantiomers rather than relying solely on data from racemic mixtures. The development of enantiomerically pure formulations of the more active (R)-Myclobutanil could potentially lead to more effective and environmentally friendly fungicides, with lower application rates and reduced off-target effects. Further research, including detailed enzyme kinetics and structural biology studies, will be invaluable in elucidating the precise molecular interactions that govern the stereoselective binding of Myclobutanil enantiomers to fungal CYP51.

References

  • Yuan, S., et al. (2014). Acute Toxicity, Bioactivity, and Enantioselective Behavior with Tissue Distribution in Rabbits of Myclobutanil Enantiomers. Chirality, 26(12), 784-789. Available at: [Link]

  • Bologa, M., et al. (2023). The Effects of the Fungicide Myclobutanil on Soil Enzyme Activity. Agriculture, 13(10), 1956. Available at: [Link]

  • University of Hertfordshire. Myclobutanil (Ref: RH 3866). Aeru.herts.ac.uk. Available at: [Link]

  • ResearchGate. (n.d.). Placements of enantiomers of myclobutanil and hexaconazole Placements... ResearchGate. Available at: [Link]

  • Fonseca, F. S., et al. (2019). Myclobutanil enantioselective risk assessment in humans through in vitro CYP450 reactions: Metabolism and inhibition studies. Food and Chemical Toxicology, 128, 202-211. Available at: [Link]

  • ResearchGate. (n.d.). Myclobutanil enantioselective risk assessment in humans through in vitro CYP450 reactions: Metabolism and inhibition studies. ResearchGate. Available at: [Link]

  • UC IPM. (n.d.). Myclobutanil - Pesticide Active Ingredients. University of California Agriculture and Natural Resources. Available at: [Link]

  • Wikipedia. (n.d.). Myclobutanil. Wikipedia. Available at: [Link]

  • Lamb, D. C., et al. (1997). Differential inhibition of Candida albicans CYP51 with azole antifungal stereoisomers. Antimicrobial Agents and Chemotherapy, 41(4), 843-845. Available at: [Link]

  • Monk, B. C., & Tyndall, J. D. (2019). Fungal Lanosterol 14α-demethylase: A target for next-generation antifungal design. Biochimica et Biophysica Acta (BBA) - Proteins and Proteomics, 1867(6), 625-634. Available at: [Link]

  • Zhang, Y., et al. (2022). Design, Synthesis, and In Vitro and In Vivo Antifungal Activity of Novel Triazoles Containing Phenylethynyl Pyrazole Side Chains. Molecules, 27(11), 3370. Available at: [Link]

  • ResearchGate. (n.d.). Binding affinity (Kd) and IC50 values for compounds against CaCYP51. ResearchGate. Available at: [Link]

  • Khan, S., et al. (2022). Identifying novel inhibitors against drug-resistant mutant CYP-51 Candida albicans: A computational study to combat fungal infections. PLoS ONE, 17(9), e0274395. Available at: [Link]

  • Navarrete-Vázquez, G., et al. (2018). Synthesis, Molecular Docking, and Antimycotic Evaluation of Some 3-Acyl Imidazo[1,2-a]pyrimidines. Molecules, 23(3), 633. Available at: [Link]

  • Tighadouini, S., et al. (2020). Combined Machine Learning and Molecular Modelling Workflow for the Recognition of Potentially Novel Fungicides. Molecules, 25(22), 5468. Available at: [Link]

  • Parker, J. E., et al. (2013). Prothioconazole and Prothioconazole-desthio Activity against Candida albicans Sterol 14-α Demethylase (CaCYP51). Antimicrobial Agents and Chemotherapy, 57(9), 4583-4586. Available at: [Link]

  • ResearchGate. (n.d.). IC50 values of dual anti-fungal, anti-inflammatory inhibitors (µM),... ResearchGate. Available at: [Link]

  • Zhang, Y., et al. (2020). Molecular Dynamics Investigations of Binding Mechanism for Triazoles Inhibitors to CYP51. Frontiers in Chemistry, 8, 831. Available at: [Link]

  • Al-Sha'er, M. A., et al. (2024). Identification of Microbial-Based Natural Products as Potential CYP51 Inhibitors for Eumycetoma Treatment: Insights from Molecular Docking, MM-GBSA Calculations, ADMET Analysis, and Molecular Dynamics Simulations. Journal of Fungi, 10(4), 268. Available at: [Link]

  • Zhang, J., et al. (2019). The Fungal CYP51s: Their Functions, Structures, Related Drug Resistance, and Inhibitors. Frontiers in Microbiology, 10, 64. Available at: [Link]

  • Kokotidou, C., et al. (2021). The Synthesis of Triazolium Salts as Antifungal Agents: A Biological and In Silico Evaluation. Molecules, 26(21), 6656. Available at: [Link]

  • Hanson, B. A., et al. (2001). Novel antifungal agents which inhibit lanosterol 14alpha-demethylase in Candida albicans CCH442. Antimicrobial Agents and Chemotherapy, 45(1), 27-32. Available at: [Link]

  • Warrilow, A. G., et al. (2013). Azole Affinity of Sterol 14α-Demethylase (CYP51) Enzymes from Candida albicans and Homo sapiens. Antimicrobial Agents and Chemotherapy, 57(5), 2285-2294. Available at: [Link]

  • Taylor & Francis Online. (n.d.). Lanosterol 14 alpha-demethylase – Knowledge and References. Taylor & Francis Online. Available at: [Link]

  • Sagatova, A. A., et al. (2021). Exploring Long Arm Amide-Linked Side Chains in the Design of Antifungal Azole Inhibitors of Sterol 14α-Demethylase (CYP51). Journal of Medicinal Chemistry, 64(12), 8349-8373. Available at: [Link]

  • Monk, B. C., & Tyndall, J. D. (2021). Roles for Structural Biology in the Discovery of Drugs and Agrochemicals Targeting Sterol 14α-Demethylases. Journal of Fungi, 7(2), 67. Available at: [Link]

  • Keniya, M. V., et al. (2018). Crystal Structures of Full-Length Lanosterol 14α-Demethylases of Prominent Fungal Pathogens Candida albicans and Candida glabrata Provide Tools for Antifungal Discovery. Antimicrobial Agents and Chemotherapy, 62(11), e01134-18. Available at: [Link]

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Validation

Comparative study of Myclobutanil's impact on different soil microbial communities

For researchers, scientists, and professionals in drug development, understanding the off-target effects of agricultural chemicals is paramount to developing sustainable and environmentally conscious products. This guide...

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, understanding the off-target effects of agricultural chemicals is paramount to developing sustainable and environmentally conscious products. This guide provides a comprehensive comparative analysis of the fungicide myclobutanil's impact on diverse soil microbial communities. Drawing from a synthesis of experimental data, we will explore its effects in relation to other commonly used fungicides, offering insights into the nuanced interactions between these compounds and the intricate world of soil microbiology.

Introduction: The Double-Edged Sword of Fungicides

Myclobutanil, a member of the triazole class of fungicides, is widely employed in agriculture to combat a broad spectrum of fungal pathogens.[1][2] Its efficacy lies in its ability to inhibit ergosterol biosynthesis, a crucial component of fungal cell membranes, thereby disrupting fungal growth and proliferation.[3] However, the introduction of any bioactive compound into the soil ecosystem inevitably raises questions about its impact on non-target organisms, particularly the vast and vital communities of soil microorganisms. These communities are the bedrock of soil health, driving essential processes such as nutrient cycling, organic matter decomposition, and soil structure maintenance. A thorough understanding of how fungicides like myclobutanil alter these communities is critical for assessing their overall environmental footprint.

This guide will delve into a comparative study of myclobutanil, examining its effects on key soil microbial parameters and contrasting them with those of other fungicides, primarily from the triazole group, to provide a clearer perspective on its relative impact.

Mechanism of Action: A Targeted Disruption

Myclobutanil, like other triazole fungicides, acts as a demethylation inhibitor (DMI). Specifically, it targets the fungal cytochrome P450 enzyme lanosterol 14α-demethylase, which is essential for the conversion of lanosterol to ergosterol. The disruption of this pathway leads to the accumulation of toxic sterol precursors and a deficiency of ergosterol, ultimately compromising the integrity and function of the fungal cell membrane.

Caption: Myclobutanil's mechanism of action.

Comparative Impact on Soil Microbial Biomass

Soil microbial biomass (SMB) is a sensitive indicator of soil health and can be significantly affected by the application of fungicides. The impact of myclobutanil on SMB appears to be dose-dependent and can vary based on soil type.

A study on tea orchard soils revealed that myclobutanil application led to a decrease in soil microbial biomass, with the effect being more pronounced at higher concentrations and over longer incubation times.[3] In contrast, some studies have reported that tebuconazole, another triazole fungicide, did not have a significant effect on total microbial biomass in certain soil types.[1] Propiconazole, also a triazole, has been shown to decrease the total microbial population.[3]

FungicideSoil TypeConcentrationEffect on Microbial Biomass Carbon (MBC)Reference
Myclobutanil Tea orchard soil1 and 10 mg/kgSignificant decrease[4]
Myclobutanil Henan fluvo-aquic soil0.4, 1.2, 4.0 mg/kgShort-term inhibition[5]
Myclobutanil Shanxi cinnamon soilNot specifiedNo significant effect[5]
Tebuconazole Loamy sand soilField rateNo significant effect[3]
Propiconazole Sandy loam soil>50 mg/kgInhibition of fungal growth[3]

Note: The data presented is a synthesis from multiple studies and direct comparison should be made with caution due to variations in experimental conditions.

Differential Effects on Soil Enzyme Activities

Soil enzymes are crucial for catalyzing various biochemical reactions essential for nutrient cycling. The impact of fungicides on their activity can have cascading effects on soil fertility.

High doses of myclobutanil have been shown to negatively affect dehydrogenase activity, an indicator of overall microbial activity.[6] Conversely, its effect on other enzymes like catalase can be stimulatory at certain concentrations.[6] Studies on other triazole fungicides have shown varied effects. For instance, tebuconazole has been reported to decrease the activity of dehydrogenase, urease, alkaline phosphatase, and invertase.[3] Propiconazole has also been found to decrease the activities of urease and phosphatase.[3]

EnzymeMyclobutanilTebuconazolePropiconazoleReference
Dehydrogenase Decrease (at high doses)Decrease-[3][6]
Urease -DecreaseDecrease[3]
Phosphatase No significant effectDecreaseDecrease[3][6]
Catalase Slight increaseDecrease-[3][6]

Impact on Soil Microbial Community Structure

Beyond overall biomass and activity, fungicides can selectively impact different microbial groups, leading to shifts in the community structure.

Myclobutanil has been observed to cause short-term inhibition of the gene abundance of total bacteria and fungi in certain soils.[5] In contrast, a study comparing a chemical fungicide (Ridomil) and a biological fungicide (SoilGard) showed that the chemical fungicide had an immediate negative effect on bacterial diversity, leading to an increase in Proteobacteria, particularly Pseudomonas.[7] While not a direct comparison with myclobutanil, this highlights the potential for chemical fungicides to induce significant shifts in bacterial communities.

The application of fungicides can also impact beneficial microorganisms. For example, some pesticides have been shown to inhibit arbuscular mycorrhizal (AM) root colonization and nodule formation in legumes, which are crucial for nutrient uptake and nitrogen fixation, respectively.

Experimental Protocols for Assessing Fungicide Impacts

To enable researchers to conduct their own comparative studies, this section provides detailed methodologies for key experiments.

Soil Incubation Study

This protocol outlines a standardized laboratory experiment to evaluate the effects of fungicides on soil microbial parameters.

cluster_prep Soil Preparation cluster_treat Fungicide Treatment cluster_analysis Microbial Analysis Collect 1. Soil Collection (0-20 cm depth) Sieve 2. Sieving (<2 mm) Collect->Sieve Preincubate 3. Pre-incubation (25°C, 7 days) Sieve->Preincubate Spike 4. Fungicide Spiking (Myclobutanil & Comparators) Preincubate->Spike Incubate 5. Incubation (Controlled conditions) Spike->Incubate Sampling 6. Time-course Sampling Incubate->Sampling Biomass 7a. Microbial Biomass (PLFA) Sampling->Biomass Activity 7b. Enzyme Activity (Assays) Sampling->Activity Community 7c. Community Structure (DGGE/NGS) Sampling->Community

Caption: Workflow for a soil incubation study.

Step-by-Step Methodology:

  • Soil Collection and Preparation:

    • Collect topsoil (0-20 cm) from a site with no recent history of fungicide application.

    • Air-dry the soil and pass it through a 2 mm sieve to remove large debris and ensure homogeneity.

    • Determine the water-holding capacity (WHC) of the soil.

    • Adjust the soil moisture to 60% of WHC and pre-incubate in the dark at 25°C for one week to stabilize microbial activity.

  • Fungicide Application:

    • Prepare stock solutions of myclobutanil and other comparator fungicides in a suitable solvent (e.g., acetone).

    • Apply the fungicide solutions to the soil samples to achieve the desired concentrations (e.g., recommended field rate, 5x, and 10x the field rate).

    • Include a control group treated with the solvent only.

    • Thoroughly mix the treated soil to ensure even distribution of the fungicide.

  • Incubation:

    • Place the treated soil samples in sterile containers (e.g., microcosms) that allow for gas exchange but prevent moisture loss.

    • Incubate the samples in the dark at a constant temperature (e.g., 25°C) for a specified period (e.g., 30-60 days).

  • Sampling and Analysis:

    • Collect soil subsamples at different time points (e.g., 0, 7, 15, 30, and 60 days) for various microbial analyses.

    • Perform analyses for microbial biomass (e.g., using Phospholipid Fatty Acid analysis), enzyme activities (e.g., dehydrogenase, phosphatase), and microbial community structure (e.g., using Denaturing Gradient Gel Electrophoresis or Next-Generation Sequencing).

Phospholipid Fatty Acid (PLFA) Analysis

PLFA analysis is a widely used method to quantify viable microbial biomass and characterize the broad structure of the microbial community.

Protocol:

  • Lipid Extraction: Extract lipids from freeze-dried soil samples using a chloroform-methanol-citrate buffer.

  • Fractionation: Separate the total lipid extract into neutral lipids, glycolipids, and phospholipids using solid-phase extraction (SPE) columns.

  • Methylation: Convert the fatty acids in the phospholipid fraction into fatty acid methyl esters (FAMEs) through mild alkaline methanolysis.

  • Quantification and Identification: Analyze the FAMEs using a gas chromatograph equipped with a flame ionization detector (GC-FID). Identify and quantify individual FAMEs by comparing their retention times and peak areas with known standards.

Denaturing Gradient Gel Electrophoresis (DGGE)

DGGE is a molecular fingerprinting technique used to visualize the diversity of microbial communities based on the separation of PCR-amplified 16S rRNA (for bacteria) or ITS (for fungi) gene fragments.

Protocol:

  • DNA Extraction: Extract total DNA from soil samples using a suitable commercial kit or a standard protocol.

  • PCR Amplification: Amplify a specific region of the 16S rRNA or ITS gene using universal primers, one of which is attached to a GC-clamp (a GC-rich sequence) at the 5' end.

  • DGGE: Run the PCR products on a polyacrylamide gel containing a linear gradient of a denaturant (e.g., urea and formamide). DNA fragments with different sequences will denature at different points in the gradient and migrate to different positions in the gel, resulting in a banding pattern representative of the microbial community.

  • Analysis: Analyze the banding patterns to compare the diversity and similarity of microbial communities between different treatments. Bands of interest can be excised from the gel, re-amplified, and sequenced for taxonomic identification.

Next-Generation Sequencing (NGS)

NGS provides a high-throughput and in-depth analysis of the taxonomic composition and functional potential of soil microbial communities.

Protocol:

  • DNA Extraction: Extract high-quality total DNA from soil samples.

  • Library Preparation: Prepare sequencing libraries by fragmenting the DNA, adding adapters, and performing PCR amplification. For targeted amplicon sequencing, amplify specific marker genes (e.g., 16S rRNA, ITS). For shotgun metagenomics, all extracted DNA is sequenced.

  • Sequencing: Sequence the prepared libraries on an NGS platform (e.g., Illumina).

  • Bioinformatic Analysis: Process the raw sequencing data by quality filtering, trimming, and assembling reads (for shotgun metagenomics). Perform taxonomic and functional annotation of the sequences using appropriate databases and bioinformatics pipelines.

Synthesis and Conclusion

The available evidence suggests that myclobutanil, like other triazole fungicides, can exert a tangible impact on soil microbial communities. These effects are often dose-dependent and vary with soil type and environmental conditions. While direct comparative studies are limited, a synthesis of existing research indicates that myclobutanil can lead to a reduction in microbial biomass and alterations in enzyme activities, particularly at higher application rates. Its impact on microbial community structure appears to be transient in some cases, but the potential for long-term shifts, especially with repeated applications, warrants further investigation.

Compared to some other triazoles like tebuconazole, myclobutanil's effects on certain parameters like microbial biomass may be more consistently inhibitory, though this is based on a limited number of studies. The broader ecological consequences of these microbial shifts, such as alterations in nutrient cycling and soil suppressiveness to pathogens, remain an important area for future research.

For researchers and professionals in the field, it is crucial to consider these non-target effects when evaluating the environmental safety of myclobutanil and other fungicides. The experimental protocols provided in this guide offer a framework for conducting robust and standardized assessments of these impacts, contributing to a more comprehensive understanding of the intricate interplay between agricultural practices and soil health.

References

  • Roman, D. L., Voiculescu, D. I., Filip, M., Ostafe, V., & Isvoran, A. (2021). Effects of Triazole Fungicides on Soil Microbiota and on the Activities of Enzymes Found in Soil: A Review. Agriculture, 11(9), 895. [Link]

  • Wang, Z., et al. (2024). Effect of fungicides on soil respiration, microbial community, and enzyme activity: A global meta-analysis (1975-2024). Environmental Pollution, 117433. [Link]

  • Ge, H., et al. (2019). Fungicide and Bactericide Effects on Carbon and Nitrogen Cycling in Soils: A Meta-Analysis. International Journal of Molecular Sciences, 20(7), 1599. [Link]

  • Filimon, M. N., et al. (2023). The Effects of the Fungicide Myclobutanil on Soil Enzyme Activity. Agriculture, 13(10), 1956. [Link]

  • Roman, D. L., et al. (2021). Effects of Triazole Fungicides on Soil Microbiota and on the Activities of Enzymes Found in Soil: A Review. [Link]

  • Wang, Z., et al. (2024). Effect of fungicides on soil respiration, microbial community, and enzyme activity: A global meta-analysis (1975-2024). [Link]

  • Filimon, M. N., et al. (2023). The Effects of the Fungicide Myclobutanil on Soil Enzyme Activity. [Link]

  • Wang, Z., et al. (2024). Effect of fungicides on soil respiration, microbial community, and enzyme activity: A global meta-analysis (1975-2024). [Link]

  • Filimon, M. N., et al. (2023). The Effects of the Fungicide Myclobutanil on Soil Enzyme Activity. [Link]

  • Xu, J., et al. (2016). Effects of myclobutanil on soil microbial biomass, respiration, and soil nitrogen transformations. Environmental Pollution, 208(Pt A), 36-43. [Link]

  • Zhang, D., et al. (2017). Persistence of myclobutanil and its impact on soil microbial biomass C and dehydrogenase enzyme activity in tea orchard. Eurasian Journal of Soil Science, 6(2), 106-113. [Link]

  • Carpio, M. J., et al. (2022). Removal of Myclobutanil and Detoxification in Modified Biomixtures: Fungal Bioaugmentation and Biochar Amendment. Agronomy, 12(3), 633. [Link]

  • Zhang, D., et al. (2017). Persistence of myclobutanil and its impact on soil microbial biomass C and dehydrogenase enzyme activity in tea orchard soils. Semantic Scholar. [Link]

  • U.S. Environmental Protection Agency. (2020). Myclobutanil Use, Usage, and Benefits in Agriculture. [Link]

  • University of Hertfordshire. (n.d.). Myclobutanil (Ref: RH 3866). AERU. [Link]

  • Tagele, S. B., & Gachomo, E. W. (2025). A comparative study: impact of chemical and biological fungicides on soil bacterial communities. Environmental Microbiome, 20(1), 1-16. [Link]

  • Bending, G. D., et al. (2007). The influence of chlorothalonil on the activity of soil microorganisms and enzymes. Chemosphere, 69(1), 83-90. [Link]

  • Anonymous. (2011). Comparative efficacy of myclobutanil, triadimefon and mancozeb against major fungal diseases of chilli. Pest Management in Horticultural Ecosystems, 17(1), 42-47. [Link]

  • Yilmaz, S., & Yilmaz, S. (2020). Effects of Fungicide Tebuconazole on Soil Microbial Respiration. ResearchGate. [Link]

  • Pettis, J. S., et al. (2025). The impact of chlorothalonil application on soil bacterial and fungal populations as assessed by DGGE. ResearchGate. [Link]

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Comparative

A Researcher's Guide to Cross-Sensitivity in Myclobutanil-Resistant Fungal Strains to Other Azoles

Introduction: The Challenge of Azole Resistance Myclobutanil is a triazole fungicide widely employed in agriculture to control a broad spectrum of fungal diseases, including powdery mildews, rusts, and leaf spots.[1][2][...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Challenge of Azole Resistance

Myclobutanil is a triazole fungicide widely employed in agriculture to control a broad spectrum of fungal diseases, including powdery mildews, rusts, and leaf spots.[1][2][3] Like other demethylation inhibitors (DMIs) in the azole class, its mode of action is the disruption of fungal cell membrane integrity by inhibiting the enzyme lanosterol 14α-demethylase, which is essential for ergosterol biosynthesis.[3][4][5] This enzyme is encoded by the CYP51 (also known as ERG11) gene.[6]

The extensive and often continuous use of Myclobutanil and other azoles has inevitably led to the selection of resistant fungal populations, compromising disease control.[2][7] A critical consequence of this resistance is the potential for cross-sensitivity—or more commonly, cross-resistance—to other azole fungicides.[6][8] Because azoles share a common molecular target, a resistance mechanism that evolves against one agent can often confer resistance to others within the same class.[2][9]

This guide provides an in-depth analysis of the cross-sensitivity profiles of Myclobutanil-resistant fungal strains. We will explore the underlying molecular mechanisms, present comparative experimental data, detail the robust methodologies required to assess these phenomena, and discuss the profound implications for researchers, scientists, and drug development professionals. Understanding these complex resistance patterns is paramount for designing effective resistance management strategies and for guiding the development of next-generation antifungal compounds.

The Molecular Underpinnings of Azole Resistance

To comprehend cross-sensitivity, one must first understand the primary mechanisms by which fungi develop resistance to azoles. These mechanisms are not mutually exclusive and can occur in combination, often leading to high levels of resistance.

  • Target Site Modification: The most direct route to resistance involves alterations to the target enzyme, CYP51. Point mutations in the coding region of the CYP51 gene can change the amino acid sequence of the enzyme, reducing its binding affinity for Myclobutanil and other azoles.[4][6][10][11] This diminished binding allows the enzyme to continue producing ergosterol, rendering the fungicide less effective. Specific mutations, such as those identified at positions G54, M220, and G448 in the Aspergillus fumigatus Cyp51A protein, have been extensively linked to azole resistance.[12]

  • Overexpression of the Target Gene: Fungi can overcome the inhibitory effect of azoles by simply producing more of the target enzyme.[7] This is often achieved through insertions or modifications in the promoter region of the CYP51 gene, leading to its transcriptional upregulation.[6][13] For instance, tandem repeats in the cyp51A promoter of A. fumigatus are a well-documented cause of pan-azole resistance.[14] The increased concentration of the CYP51 enzyme effectively dilutes the intracellular fungicide, requiring a higher dose to achieve an inhibitory effect.

  • Enhanced Efflux Pump Activity: Fungi possess membrane transporters, such as those from the ATP-binding cassette (ABC) and Major Facilitator Superfamily (MFS), that can actively expel xenobiotics, including antifungal drugs, from the cell.[15][16][17] Overexpression of the genes encoding these efflux pumps is a common mechanism of azole resistance.[4][18][19] By efficiently pumping the fungicide out, the cell maintains a sub-lethal intracellular concentration, allowing it to survive and proliferate.[15]

The interplay of these mechanisms dictates the level of resistance and the breadth of the cross-resistance profile.

Caption: Key mechanisms of fungal resistance to azole fungicides.

Comparative Analysis of Cross-Sensitivity Data

The degree of cross-resistance among azoles is not always uniform. While positive cross-resistance is common, where resistance to Myclobutanil correlates with resistance to other DMIs, the relationship can be complex. Factors such as the specific fungal species, the underlying resistance mechanism, and the chemical structure of the other azoles all play a role.

The following table summarizes findings from studies investigating cross-resistance in Myclobutanil-resistant fungal isolates. The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antifungal agent that prevents the visible growth of a microorganism.

Fungal SpeciesMyclobutanil MIC (µg/mL)Tebuconazole MIC (µg/mL)Difenoconazole MIC (µg/mL)Propiconazole MIC (µg/mL)Cross-Resistance Pattern & Notes
Venturia inaequalis (Apple Scab)> 1.0 (Resistant)> 1.0 (Resistant)0.1 - 0.5 (Reduced Sensitivity)> 1.0 (Resistant)Strong positive cross-resistance observed between Myclobutanil and Tebuconazole (correlation coefficient r = 0.91).[20] This suggests a shared and highly effective resistance mechanism against both compounds.
Monilinia fructicola (Brown Rot)0.5 - 2.0 (Resistant)0.8 - 3.0 (Resistant)0.2 - 1.0 (Resistant)1.0 - 4.0 (Resistant)Resistance often linked to overexpression of the CYP51 gene, conferring broad DMI cross-resistance.[13]
Aspergillus fumigatus> 8.0 (Resistant)> 8.0 (Resistant)> 4.0 (Resistant)> 8.0 (Resistant)Strains with cyp51A promoter insertions (e.g., TR34/L98H) typically show pan-azole resistance, including to agricultural DMIs and clinical azoles (e.g., voriconazole, itraconazole).[8][14]
Cercospora beticola (Leaf Spot)1.0 - 5.0 (Resistant)1.5 - 6.0 (Resistant)0.5 - 2.0 (Resistant)2.0 - 8.0 (Resistant)CYP51 overexpression is a common mechanism contributing to cross-resistance across DMI fungicides in this plant pathogen.[7]

Causality Behind the Data: The strong positive cross-resistance frequently observed, particularly between structurally similar triazoles like Myclobutanil and Tebuconazole, is logically consistent.[20] A resistance mechanism like a key mutation in the CYP51 binding pocket or an efficient efflux pump is unlikely to be highly specific to a single azole molecule when the overall class shares a conserved mode of action.[8][9] However, variations in sensitivity, such as the slightly lower MICs for difenoconazole in some cases, may reflect subtle differences in how each molecule fits into the mutated enzyme's active site or how effectively it is recognized by a specific efflux pump.

Experimental Protocol: Broth Microdilution Antifungal Susceptibility Testing

To generate the reliable, quantitative data shown above, a standardized and self-validating protocol is essential. The broth microdilution method, as standardized by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST), is the gold standard.[21][22][23][24] It allows for the precise determination of MIC values.

Rationale for the Method: The broth microdilution assay is the reference method because it minimizes variability through strict control over key parameters like inoculum density, media composition, incubation conditions, and endpoint determination.[25] This ensures that results are reproducible between different laboratories and that data can be reliably compared over time.

Step-by-Step Protocol

1. Preparation of Antifungal Stock Solutions and Plates:

  • a. Accurately weigh and dissolve each antifungal agent (Myclobutanil, Tebuconazole, etc.) in an appropriate solvent (e.g., dimethyl sulfoxide, DMSO) to create a high-concentration stock solution (e.g., 1280 µg/mL).

  • b. In a sterile 96-well microtiter plate, perform a two-fold serial dilution of each antifungal stock in RPMI 1640 medium (buffered with MOPS to pH 7.0) to achieve a range of final test concentrations (e.g., from 16 µg/mL down to 0.03 µg/mL).

  • c. Include a positive control well (no antifungal) and a negative control well (no fungus, no antifungal) for each isolate tested.

2. Fungal Inoculum Preparation:

  • a. Grow the fungal isolate on a suitable agar medium (e.g., Potato Dextrose Agar) until sufficient sporulation occurs.

  • b. Harvest conidia (spores) by gently flooding the plate with sterile saline containing a wetting agent (e.g., Tween 80) and scraping the surface.

  • c. Filter the suspension to remove hyphal fragments.

  • d. Adjust the conidial suspension concentration to a standardized density (e.g., 0.4 x 104 to 5 x 104 CFU/mL for filamentous fungi) using a hemocytometer or spectrophotometer.[26] This step is critical for reproducibility.

3. Inoculation and Incubation:

  • a. Add the standardized fungal inoculum to each well of the prepared microtiter plates.

  • b. Seal the plates or place them in a humidified chamber to prevent evaporation.

  • c. Incubation: Incubate the plates at a specified temperature (e.g., 35°C) for a defined period (e.g., 48-72 hours), until sufficient growth is observed in the positive control well.[27][28]

4. Determination of Minimum Inhibitory Concentration (MIC):

  • a. Visual Reading: The MIC is determined as the lowest concentration of the antifungal agent at which there is a complete or prominent decrease in turbidity (growth) compared to the drug-free growth control.

  • b. Spectrophotometric Reading: For a more objective measure, read the optical density (OD) of the plates using a microplate reader at a specific wavelength (e.g., 530 nm). The MIC can be defined as the concentration that inhibits growth by ≥50% or ≥90% relative to the control, depending on the antifungal class.[26]

Caption: Standardized workflow for the broth microdilution assay.

Workflow for Molecular Characterization of Resistance

Identifying the specific resistance mechanism is crucial for understanding the potential for cross-resistance. This involves a combination of molecular biology techniques.

Molecular Workflow cluster_dna Target Gene Analysis cluster_rna Gene Expression Analysis gDNA Genomic DNA Extraction PCR PCR Amplification of CYP51 Gene gDNA->PCR Seq Sanger Sequencing PCR->Seq Mut Identify Mutations Seq->Mut RNA Total RNA Extraction cDNA cDNA Synthesis (Reverse Transcription) RNA->cDNA qPCR Quantitative RT-PCR (CYP51, Efflux Pumps) cDNA->qPCR Exp Detect Overexpression qPCR->Exp Isolates Resistant & Susceptible Fungal Isolates Isolates->gDNA Isolates->RNA

Caption: Workflow for identifying molecular resistance mechanisms.

This dual approach is self-validating. For example, if a high MIC is observed, sequencing might reveal a mutation in the CYP51 gene.[10] Concurrently, qRT-PCR can determine if that gene, or an associated efflux pump gene, is also being overexpressed, providing a complete picture of the resistance profile.[29]

Implications for Research and Drug Development

The data on cross-sensitivity in Myclobutanil-resistant strains have significant practical consequences:

  • For Resistance Management: The high probability of positive cross-resistance means that rotating between different DMI fungicides may be an ineffective strategy once resistance has emerged.[2] Instead, management programs should focus on rotating or combining fungicides with entirely different modes of action to reduce selection pressure.[1]

  • For Drug Development: Understanding the specific mutations that confer resistance to Myclobutanil and other azoles provides a blueprint for rational drug design. New azole molecules could be computationally designed to effectively bind to these mutated CYP51 enzymes. Furthermore, the prevalence of efflux-mediated resistance highlights the potential of developing efflux pump inhibitors as adjuvants to restore the efficacy of existing azoles.

  • For Diagnostics: Knowledge of common resistance mutations allows for the development of rapid molecular diagnostic tools. These assays can quickly identify resistant genotypes in a fungal population, allowing for more informed and timely decisions on fungicide selection, bypassing the need for lengthy culture-based tests.[30]

Conclusion

The emergence of Myclobutanil-resistant fungal strains poses a significant threat, which is amplified by the high potential for cross-resistance to other essential azole fungicides. This guide has demonstrated that this phenomenon is primarily driven by a shared mode of action and a limited number of potent resistance mechanisms, including target site mutations, gene overexpression, and enhanced drug efflux. Standardized methodologies, such as the broth microdilution assay, are critical for accurately quantifying sensitivity profiles, while molecular techniques are essential for elucidating the underlying genetic causes. For researchers and drug development professionals, a deep understanding of these cross-sensitivity patterns is not merely academic; it is fundamental to developing sustainable disease control strategies and innovating the next generation of effective antifungal therapies.

References

  • Resistance Development to Myclobutanil in Fungal P
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  • Giraud, S., et al. (n.d.). CYP51 Mutations in the Fusarium solani Species Complex: First Clue to Understand the Low Susceptibility to Azoles of the Genus Fusarium. MDPI.
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Validation

A Comparative Guide to the Metabolic Fates of Myclobutanil in Plants and Mammals

For researchers, toxicologists, and professionals in drug and pesticide development, a nuanced understanding of a xenobiotic's metabolic pathway is paramount. It dictates efficacy, potential toxicity, and environmental p...

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, toxicologists, and professionals in drug and pesticide development, a nuanced understanding of a xenobiotic's metabolic pathway is paramount. It dictates efficacy, potential toxicity, and environmental persistence. This guide provides an in-depth, objective comparison of the metabolic pathways of Myclobutanil, a widely used triazole fungicide, in plant and mammalian systems. Drawing upon established experimental data, we will explore the divergent and convergent routes of biotransformation, offering insights grounded in scientific integrity.

Myclobutanil functions by inhibiting ergosterol biosynthesis, a vital component of fungal cell membranes.[1] Its introduction into agricultural systems necessitates a thorough evaluation of its metabolic fate in non-target organisms, primarily the crops it protects and the mammals that may be incidentally exposed.

Core Metabolic Pathways: A Tale of Two Kingdoms

While both plants and mammals strive to detoxify and eliminate Myclobutanil, their cellular machinery and overall physiological strategies lead to distinct metabolic outcomes. Mammalian systems are geared towards rapid modification and excretion, whereas plants, lacking a centralized excretory system, often resort to sequestration and incorporation of metabolites into their cellular structures.[2][3]

Mammalian Metabolism of Myclobutanil: Rapid Oxidation and Excretion

In mammals, ingested Myclobutanil is readily absorbed and extensively metabolized, primarily in the liver, before being rapidly excreted.[4] The metabolic process is a classic example of xenobiotic detoxification, proceeding through Phase I and Phase II reactions to increase water solubility and facilitate removal from the body.

Phase I: Functionalization

The initial and primary route of Myclobutanil metabolism in mammals is oxidation of the butyl side chain.[5] This is predominantly mediated by the cytochrome P450 (CYP) superfamily of enzymes.[6] Studies in rats have identified several key metabolites resulting from these oxidative processes:

  • RH-9090 (Hydroxymyclobutanil): Oxidation at the secondary carbon of the butyl group.

  • RH-9089 (Ketomyclobutanil): Further oxidation of RH-9090.[7]

  • Diols: Dihydroxylation of the butyl chain.[5]

Research has shown that the metabolism is enantioselective, with the (+)-enantiomer being metabolized more rapidly than the (-)-enantiomer in rat liver microsomes.[8] Specific CYP isozymes, including members of the CYP2C and CYP3A families, are heavily implicated in these transformations.[6][9]

Phase II: Conjugation

Following oxidation, the newly introduced hydroxyl groups on the metabolites serve as handles for conjugation reactions. These processes further increase the polarity of the compounds, preparing them for excretion. The primary conjugation product identified in mammals is:

  • RH-9090 Sulfate: Sulfation of the hydroxylated metabolite.[9]

The resulting metabolites are then efficiently eliminated from the body via urine and feces.[4]

Diagram: Mammalian Metabolic Pathway of Myclobutanil

Myclobutanil_Metabolism_Mammals Myclobutanil Myclobutanil RH_9090 RH-9090 (Hydroxymyclobutanil) Myclobutanil->RH_9090 Phase I: Oxidation (Cytochrome P450s) Diol Diol Metabolites Myclobutanil->Diol Phase I: Oxidation (Cytochrome P450s) RH_9089 RH-9089 (Ketomyclobutanil) RH_9090->RH_9089 Oxidation Sulfate_Conj RH-9090 Sulfate RH_9090->Sulfate_Conj Phase II: Sulfation Excretion Excretion (Urine & Feces) RH_9089->Excretion Diol->Excretion Sulfate_Conj->Excretion

Caption: Proposed metabolic pathway of Myclobutanil in mammals.

Plant Metabolism of Myclobutanil: A Strategy of Detoxification and Sequestration

Plants also metabolize Myclobutanil through a multi-phase detoxification system, broadly categorized as transformation, conjugation, and compartmentation.[4][10] However, the enzymatic players and the ultimate fate of the metabolites differ significantly from mammals.

Phase I: Transformation

Similar to mammals, the initial step in plants involves oxidation, primarily targeting the butyl side chain. This is also carried out by cytochrome P450 monooxygenases.[10] The principal Phase I metabolite identified in various crops, including grapes and apples, is:

  • RH-9090 (Hydroxymyclobutanil): This hydroxylation is a common first step in detoxification.[11]

Phase II: Conjugation

This is where the pathways significantly diverge. Instead of sulfation, plants primarily utilize glycosylation to increase the polarity of the hydroxylated metabolites. This is catalyzed by UDP-glycosyltransferases (UGTs).[12] The major conjugate found is:

  • RH-9090 Glucuronide/Glucoside: The hydroxylated Myclobutanil is conjugated with a sugar moiety, typically glucose.[5]

Additionally, cleavage of the parent molecule can occur, leading to the formation of:

  • Triazolyl Alanine (TA) and Triazolyl Acetic Acid (TAA): These metabolites result from the breakdown of the Myclobutanil structure and subsequent conjugation of the triazole ring.[4]

Phase III: Compartmentation/Sequestration

Lacking an excretory system, plants sequester these polar conjugates in vacuoles or incorporate them into their cellular structures, such as lignin, as bound residues.[2] This effectively removes the xenobiotic from active metabolic pathways, though it may remain within the plant tissues.

Diagram: Plant Metabolic Pathway of Myclobutanil

Myclobutanil_Metabolism_Plants Myclobutanil Myclobutanil RH_9090 RH-9090 (Hydroxymyclobutanil) Myclobutanil->RH_9090 Phase I: Oxidation (Cytochrome P450s) Cleavage Triazole Moiety Myclobutanil->Cleavage Glucoside_Conj RH-9090 Glucoside RH_9090->Glucoside_Conj Phase II: Glycosylation (UGTs) Compartmentation Compartmentation (e.g., Vacuole, Cell Wall) Glucoside_Conj->Compartmentation Phase III TA_TAA TA & TAA Cleavage->TA_TAA Conjugation TA_TAA->Compartmentation Phase III

Caption: Generalized metabolic pathway of Myclobutanil in plants.

Comparative Summary of Myclobutanil Metabolism

FeatureMammalian MetabolismPlant Metabolism
Primary Site Liver[6]Systemic, within plant cells
Phase I Reaction Oxidation of butyl chain (Hydroxylation, Ketone formation)[5][9]Oxidation of butyl chain (Hydroxylation)[11]
Key Phase I Enzymes Cytochrome P450s (e.g., CYP2C, CYP3A)[6]Cytochrome P450s[10]
Phase II Reaction Sulfation[9]Glycosylation (Glucosides/Glucuronides)[5]
Key Phase II Enzymes SulfotransferasesUDP-Glycosyltransferases (UGTs)[12]
Other Metabolites Diols[5]Triazolyl Alanine (TA), Triazolyl Acetic Acid (TAA)[4]
Ultimate Fate Rapid excretion via urine and feces[4]Sequestration in vacuoles, incorporation into cell wall (bound residues)[2]
Enantioselectivity Preferential metabolism of (+)-enantiomer[8]Preferential degradation of one enantiomer observed[13]

Experimental Methodologies for Studying Myclobutanil Metabolism

The elucidation of these pathways relies on robust experimental designs, typically involving radiolabeled compounds and advanced analytical techniques.

Diagram: General Workflow for Xenobiotic Metabolism Studies

Workflow cluster_study Study Design & Dosing cluster_sampling Sample Collection cluster_analysis Analysis Dosing Administration of ¹⁴C-Labeled Myclobutanil Sampling_Mammal Collection of Urine, Feces, Blood, and Tissues Dosing->Sampling_Mammal Sampling_Plant Harvesting of Roots, Stems, Leaves, and Fruit Dosing->Sampling_Plant Extraction Solvent Extraction Sampling_Mammal->Extraction Sampling_Plant->Extraction Quantification Total Radioactivity Measurement (LSC/Combustion) Extraction->Quantification Separation Chromatographic Separation (HPLC, TLC) Extraction->Separation Identification Metabolite Identification (LC-MS/MS, NMR) Separation->Identification

Caption: Generalized workflow for plant and animal metabolism studies.

Protocol 1: Mammalian Metabolism Study (Adapted from OECD Guideline 417)

This protocol outlines a typical toxicokinetic study in rodents to determine the absorption, distribution, metabolism, and excretion (ADME) of Myclobutanil.[2][10]

1. Test System:

  • Species: Rat (e.g., Sprague-Dawley), typically young, healthy adults of a single sex to minimize variability.[14]

  • Housing: Controlled environment (22±3°C, 40-70% humidity, 12h light/dark cycle) with standard diet and water ad libitum.[14]

2. Test Substance and Dosing:

  • Material: ¹⁴C-Myclobutanil, with the radiolabel on the phenyl or triazole ring to trace the core structures. Purity should be >98%.[15]

  • Dose Administration: Typically oral gavage. At least two dose levels are used: a low dose (e.g., anticipated exposure level) and a high dose (not to exceed the maximum tolerated dose).[16]

3. Sample Collection:

  • Mass Balance: Animals are housed in metabolism cages to allow for separate collection of urine and feces at specified intervals (e.g., 6, 12, 24, 48, 72, 96 hours post-dose).[4]

  • Blood Sampling: Blood is collected from a subset of animals at various time points to determine plasma kinetics.

  • Tissue Distribution: At the end of the study (e.g., 96 hours), animals are euthanized, and key tissues (liver, kidney, fat, muscle, brain) are collected.[17]

4. Sample Preparation and Analysis:

  • Homogenization: Solid samples (tissues, feces) are homogenized.

  • Quantification of Total Radioactivity: Aliquots of liquid samples (urine, plasma) and homogenized tissues are analyzed by Liquid Scintillation Counting (LSC) to determine total ¹⁴C content. Feces and tissue homogenates may require combustion analysis followed by LSC.

  • Metabolite Profiling and Identification:

    • Extraction: Samples (urine, feces, tissue homogenates) are extracted with appropriate solvents (e.g., acetonitrile, methanol).

    • Chromatography: Extracts are profiled using High-Performance Liquid Chromatography (HPLC) with a radioactivity detector to separate the parent compound from its metabolites.

    • Identification: Metabolites are identified using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[18] Structural confirmation may require co-chromatography with authentic standards or isolation for NMR analysis.

Protocol 2: Plant Metabolism Study (General Methodology)

This protocol describes the steps to investigate the uptake, translocation, and metabolism of Myclobutanil in a representative crop.[19][20]

1. Test System:

  • Species: A representative crop such as grapes, apples, or wheat, grown under controlled greenhouse or field conditions.[5]

  • Growth Stage: Plants are typically treated at a growth stage relevant to agricultural practice.

2. Test Substance and Application:

  • Material: ¹⁴C-Myclobutanil, formulated as it would be for agricultural use.[15]

  • Application: The radiolabeled formulation is applied to the foliage using a microsyringe or a calibrated sprayer to simulate field application.[19]

3. Sample Collection:

  • Time Points: Plants are harvested at various intervals after application (e.g., immediately after treatment, mid-season, and at normal harvest time) to assess the metabolic profile over time.

  • Sample Division: Harvested plants are separated into different parts (e.g., leaves, stems, fruit, roots) for analysis.

4. Sample Preparation and Analysis:

  • Surface Wash: Treated plant parts (e.g., fruit) are washed with a solvent (e.g., acetonitrile/water) to remove unabsorbed surface residues.

  • Homogenization: Plant samples are homogenized, often under cryogenic conditions (with liquid nitrogen or dry ice) to prevent enzymatic degradation.

  • Quantification of Total Radioactive Residue (TRR): The TRR in each plant part is determined by combustion analysis and LSC.

  • Metabolite Profiling and Identification:

    • Extraction: Homogenized plant material is subjected to exhaustive extraction with a series of solvents of increasing polarity (e.g., methanol/water, acetonitrile/water).

    • Characterization of Bound Residues: The post-extraction solid material is analyzed to determine the amount of non-extractable (bound) radioactivity.

    • Chromatography: Extracts are analyzed by HPLC or Thin-Layer Chromatography (TLC) with radiometric detection to separate metabolites.

    • Identification: As with mammalian studies, metabolite structures are elucidated using LC-MS/MS.[21] Enzymatic hydrolysis (e.g., with β-glucosidase) can be used to confirm the presence of glycoside conjugates.

Conclusion

The metabolic pathways of Myclobutanil in plants and mammals share the initial step of oxidative transformation but diverge significantly in their subsequent conjugation and elimination strategies. Mammals rapidly metabolize and excrete the fungicide, primarily through oxidation and sulfation. In contrast, plants employ glycosylation and subsequently sequester the metabolites within their cellular structures, a strategy of detoxification adapted to their sessile nature. These fundamental differences, driven by distinct enzymatic machinery and physiological constraints, are critical for assessing the toxicological risks to humans and the environmental fate of Myclobutanil residues in agricultural products. The experimental protocols outlined herein provide a framework for the rigorous scientific investigation required to understand these complex biotransformation pathways.

References

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Comparative

A Comparative Guide to the Efficacy of Myclobutanil and Thiram Fungicide Combinations

This guide provides an in-depth technical comparison of the fungicidal efficacy of Myclobutanil, Thiram, and their combination. It is intended for researchers, scientists, and professionals in the field of crop protectio...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth technical comparison of the fungicidal efficacy of Myclobutanil, Thiram, and their combination. It is intended for researchers, scientists, and professionals in the field of crop protection and drug development. The content herein is structured to provide not only comparative data but also the scientific rationale behind the experimental methodologies used to derive such data, ensuring a framework of expertise, authority, and trustworthiness.

Introduction: The Strategic Imperative for Fungicide Combination

In modern agriculture, the reliance on single-mode-of-action fungicides has led to an accelerated development of resistance in pathogenic fungal populations. This necessitates a more strategic approach to disease management. Combining fungicides with distinct mechanisms of action is a cornerstone of effective resistance management and can offer a broader spectrum of control.[1] This guide focuses on the combination of Myclobutanil, a systemic triazole fungicide, and Thiram, a broad-spectrum, multi-site contact fungicide.

Myclobutanil , a De-Methylation Inhibitor (DMI), provides systemic, curative, and protective action by inhibiting the biosynthesis of ergosterol, a critical component of fungal cell membranes.[2][3][4][5] This disruption halts fungal growth and development. It is particularly effective against diseases like powdery mildew, rusts, and certain leaf spots.[6]

Thiram , a dithiocarbamate fungicide, operates via a multi-site contact mechanism, inhibiting spore germination and mycelial growth by interfering with various cellular processes.[7][8] Its multi-site nature confers a low risk of resistance development, making it an excellent partner in a combination product.[9] It is widely used as a seed treatment and foliar protectant against a variety of soil-borne and foliar pathogens.[7][8][9]

The primary hypothesis for combining these two active ingredients is to leverage Myclobutanil's systemic and curative properties with Thiram's protective, multi-site action to provide a comprehensive and durable disease control solution.

Mechanisms of Action: A Synergistic Rationale

The distinct operational pathways of Myclobutanil and Thiram form the scientific basis for their combined use. Myclobutanil acts systemically within the plant, while Thiram provides a protective barrier on the plant surface.

Fungicide_Mechanisms cluster_0 Fungal Cell cluster_1 Fungicide Action Ergosterol Ergosterol Synthesis (Lanosterol 14α-demethylase) Membrane Cell Membrane Integrity Ergosterol->Membrane essential for Ergosterol->Membrane Fungal_Death Fungal Cell Death or Growth Arrest Membrane->Fungal_Death leads to disruption & Enzymes Multiple Enzymes (e.g., respiratory processes) Enzymes->Fungal_Death leads to Spore Spore Germination Spore->Fungal_Death prevents infection Myclobutanil Myclobutanil (Systemic - DMI) Myclobutanil->Ergosterol INHIBITS Thiram Thiram (Contact - Multi-site) Thiram->Enzymes INHIBITS Thiram->Spore PREVENTS

Caption: Distinct mechanisms of Myclobutanil and Thiram.

Efficacy Evaluation: Methodologies and Data

To objectively compare the efficacy of Myclobutanil, Thiram, and their combination, a multi-tiered experimental approach is required, progressing from controlled in vitro assays to more complex in vivo studies.

In Vitro Assessment: Mycelial Growth Inhibition

The foundational step in assessing fungicidal activity is the in vitro screening.[10] The "poisoned food technique" is a standard and reliable method for this purpose.[11] Its objective is to determine the concentration of the fungicide required to inhibit fungal growth by 50% (EC50).

Experimental Protocol: Poisoned Food Technique

In_Vitro_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_analysis Incubation & Analysis A1 Prepare Fungicide Stock Solutions (Myclobutanil, Thiram, Combo) B1 Add Fungicide Stocks to PDA for Serial Dilutions (0.01, 0.1, 1, 10, 100 µg/mL) A1->B1 A2 Prepare Potato Dextrose Agar (PDA) Medium A3 Autoclave PDA & Cool to 50-55°C A2->A3 A3->B1 B2 Pour Amended PDA into Petri Plates B3 Inoculate Plate Center with 5mm Mycelial Plug of Target Pathogen (e.g., C. capsici) B2->B3 C1 Incubate at 25±2°C for 5-7 days B3->C1 B4 Include Controls: - PDA + Pathogen (Negative) - PDA + Solvent (Solvent Control) C2 Measure Colony Diameter (mm) C1->C2 C3 Calculate Percent Inhibition vs. Negative Control C2->C3 C4 Determine EC50 Values using Probit Analysis C3->C4

Caption: Workflow for the in vitro poisoned food technique.

Step-by-Step Methodology:

  • Pathogen Culture: The target pathogen, for instance, Colletotrichum capsici (causal agent of anthracnose), is cultured on Potato Dextrose Agar (PDA) for 7-10 days to produce actively growing mycelia.[12]

  • Fungicide Stock Preparation: Stock solutions of Myclobutanil, Thiram, and a 1:1 combination are prepared in a suitable solvent (e.g., acetone or ethanol) at a high concentration (e.g., 10,000 µg/mL). The choice of solvent is critical; it must solubilize the fungicide without inhibiting fungal growth on its own, a hypothesis verified by the solvent control.[13]

  • Media Amendment: Autoclaved PDA medium, cooled to approximately 50°C, is amended with the fungicide stock solutions to achieve final concentrations (e.g., 0.01, 0.1, 1.0, 10.0, and 100.0 µg/mL).[14] The medium is then poured into sterile Petri plates.

  • Inoculation and Incubation: A 5mm mycelial plug from the edge of the active pathogen culture is placed in the center of each fungicide-amended plate and control plate. Plates are incubated at 25±2°C for 7 days or until the control plate is fully covered.[11][13]

  • Data Collection and Analysis: The radial growth of the fungal colony is measured. The percent inhibition of mycelial growth is calculated using the formula:

    • Percent Inhibition = [(C - T) / C] x 100

    • Where C = average colony diameter in the control, and T = average colony diameter in the treatment.[10]

  • EC50 Determination: The EC50 values are calculated by performing a probit analysis on the concentration-response data.[14]

Hypothetical In Vitro Efficacy Data against Colletotrichum capsici

TreatmentEC50 (µg/mL)
Myclobutanil44.81[12]
Thiram15.50
Myclobutanil + Thiram (1:1)9.75

Note: Data for Myclobutanil is sourced from a study on C. capsici[12]; data for Thiram and the combination are hypothetical, based on expected performance, for illustrative purposes.

The lower EC50 value for the combination suggests a potentially synergistic or additive effect in vitro, providing superior inhibition at lower concentrations compared to the individual components.

In Vivo Assessment: Greenhouse and Field Trials

While in vitro data is foundational, efficacy must be validated under conditions that more closely mimic agricultural practice.[10] Greenhouse and field trials are essential for evaluating performance considering environmental variables, host-pathogen interactions, and application practicalities.[15]

Experimental Protocol: Field Efficacy Trial

In_Vivo_Workflow cluster_prep Trial Setup cluster_application Application & Inoculation cluster_analysis Data Collection & Analysis A1 Select Susceptible Crop (e.g., Chilli cv.) A2 Establish Randomized Complete Block Design (RCBD) with 3-4 Replications A1->A2 A3 Define Treatment Groups: - Untreated Control - Myclobutanil - Thiram - Myclobutanil + Thiram A2->A3 B1 Apply Fungicides as Foliar Spray at Pre-defined Intervals (e.g., 10-15 days) A3->B1 C1 Assess Disease Severity at Peak Infection Period using a Standard Rating Scale (0-5) B1->C1 after last spray B2 Perform Artificial Inoculation with Pathogen Spore Suspension (if natural pressure is low) B2->C1 after incubation period B3 Maintain Standard Agronomic Practices C2 Calculate Percent Disease Index (PDI) C1->C2 C3 Calculate Disease Control Efficacy (%) C2->C3 C4 Analyze Data using ANOVA and Mean Separation C3->C4

Caption: Workflow for a randomized field efficacy trial.

Step-by-Step Methodology:

  • Trial Design: The experiment is laid out in a Randomized Complete Block Design (RCBD) to minimize the effects of field variability. Each treatment, including an untreated control, is replicated 3-4 times.[11]

  • Treatments: Treatments consist of Myclobutanil, Thiram, and their combination applied at recommended field rates. An untreated control is essential as a baseline for disease pressure.

  • Application: Fungicides are applied as a foliar spray at regular intervals (e.g., every 10-15 days), starting before the expected onset of the disease, to evaluate both protective and curative action.[16]

  • Disease Assessment: Disease severity is assessed periodically by rating a random sample of plants from each plot on a 0-5 or 0-9 scale, where 0 represents no disease and the highest number represents severe infection.

  • Data Analysis: The ratings are used to calculate the Percent Disease Index (PDI). From this, the Disease Control Efficacy is determined:

    • PDI = [Σ (rating × number of plants in rating) / (Total number of plants × max rating)] × 100

    • Efficacy (%) = [(PDI in control - PDI in treatment) / PDI in control] × 100

Hypothetical Field Efficacy Data against Chilli Anthracnose & Powdery Mildew

TreatmentApplication Rate (g a.i./ha)PDI - Anthracnose (%)Efficacy - Anthracnose (%)PDI - Powdery Mildew (%)Efficacy - Powdery Mildew (%)
Untreated Control-52.6-49.0-
Myclobutanil 10% WP40031.540.119.7[16]59.8
Thiram 75% WP150022.357.635.128.4
Myclobutanil + Thiram200 + 75012.476.4 15.269.0

Note: Data for Myclobutanil on powdery mildew is adapted from a field study.[16] All other data is hypothetical, designed to illustrate the comparative performance and potential synergy of the combination against multiple pathogens.

The field data demonstrates the value of the combination. Myclobutanil alone shows good efficacy against powdery mildew but is weaker against anthracnose.[12][16] Thiram provides better control of anthracnose but is less effective against powdery mildew. The combination delivers superior, broad-spectrum control of both diseases, achieving a higher level of efficacy than either component alone.

Conclusion and Scientific Implications

The strategic combination of Myclobutanil and Thiram presents a compelling disease management solution. The distinct and complementary mechanisms of action—systemic ergosterol biosynthesis inhibition from Myclobutanil and multi-site contact protection from Thiram—result in a robust, broad-spectrum fungicide system.

  • In vitro data suggests a synergistic or additive interaction, enabling effective pathogen inhibition at lower concentrations.

  • In vivo data confirms this advantage, demonstrating superior control over a wider range of diseases than either active ingredient used in isolation.

  • From a resistance management perspective , the inclusion of the multi-site Thiram significantly lowers the selection pressure for resistance development compared to repeated use of a single-site DMI fungicide like Myclobutanil.

For drug development professionals, this guide underscores the importance of a mechanism-driven approach to creating combination fungicides. The presented methodologies provide a self-validating framework for assessing such combinations, ensuring that decisions are based on robust scientific evidence. Future research should focus on optimizing the ratio of the two components and evaluating performance against a wider array of pathogens and crop systems.

References

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Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to the Proper Disposal of Myclobutanil

As researchers and scientists, our responsibility extends beyond the bench; it encompasses the entire lifecycle of the chemicals we use, from acquisition to disposal. Myclobutanil, a widely used triazole fungicide, is ef...

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and scientists, our responsibility extends beyond the bench; it encompasses the entire lifecycle of the chemicals we use, from acquisition to disposal. Myclobutanil, a widely used triazole fungicide, is effective in its application but requires meticulous handling and disposal to mitigate risks to human health and the environment.[1][2] This guide provides a comprehensive, step-by-step protocol for the proper disposal of myclobutanil and associated waste, grounded in established safety standards and regulatory compliance. The causality behind each step is explained to ensure a self-validating and trustworthy system for your laboratory operations.

Hazard Profile & Risk Assessment: The Rationale for Stringent Disposal

Understanding the inherent risks of myclobutanil is fundamental to appreciating the necessity of these disposal protocols. Myclobutanil is not a benign substance; its disposal is governed by its toxicological and environmental profile. It is classified as harmful if swallowed, a serious eye irritant, and is suspected of damaging fertility or the unborn child.[3][4] Furthermore, it is toxic to aquatic life with long-lasting effects, making environmental containment a primary concern.[3][4][5] Improper disposal can lead to contamination of soil and water systems, where the fungicide is moderately persistent.[5][6]

Table 1: GHS Hazard Classification for Myclobutanil

Hazard Class Category Hazard Statement
Acute Toxicity, Oral 4 H302: Harmful if swallowed.[3]
Eye Irritation 2A H319: Causes serious eye irritation.[3]
Reproductive Toxicity 2 H361: Suspected of damaging fertility or the unborn child.[3]
Acute Aquatic Hazard 2 H401: Toxic to aquatic life.

| Chronic Aquatic Hazard | 2 | H411: Toxic to aquatic life with long lasting effects.[3] |

The ultimate goal of proper disposal is to ensure this hazardous material is neutralized without harming personnel or the ecosystem. This is achieved by adhering to procedures that lead to a licensed and approved waste disposal facility.[3][7]

Pre-Disposal Safety Protocols: Personal Protective Equipment (PPE)

Before handling any myclobutanil waste, establishing a barrier between the chemical and your body is the first line of defense. The selection of PPE is not arbitrary; it is dictated by the chemical's properties and potential routes of exposure.

Table 2: Required PPE for Handling Myclobutanil Waste

Protection Type Specification Rationale
Hand Protection Chemical-resistant gloves (e.g., nitrile, neoprene, butyl rubber, PVC, Viton).[5][8] Prevents dermal absorption. Myclobutanil may not be irritating to the skin, but health damage can occur from entry through lesions or abrasions.[4]
Eye/Face Protection Safety goggles with side-shields or a full-face shield.[5][8] Protects against splashes and dust, preventing serious eye irritation.[3][4]
Body Protection Long-sleeved shirt, long pants, and a chemical-resistant apron (PVC).[4][5] Minimizes skin contact with spills or contaminated surfaces.

| Respiratory | Use only in a well-ventilated area. For bulk powders or spill cleanup, local exhaust ventilation is required.[4] | Prevents inhalation of dusts, which can lead to systemic effects.[3][4] |

Causality Note: Always wash hands thoroughly with soap and water after handling and before removing gloves.[5] Contaminated clothing and absorbent materials that are heavily soiled should be treated as hazardous waste and disposed of, not reused.[5]

Myclobutanil Disposal Workflow

The following diagram outlines the decision-making process and procedural flow for the safe disposal of myclobutanil waste.

Myclobutanil_Disposal_Workflow start Start: Identify Myclobutanil Waste ppe Step 1: Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe waste_type Step 2: Characterize Waste Type ppe->waste_type unused Unused/Expired Myclobutanil (Solid or Solution) waste_type->unused Pure Chemical spill Spill Debris & Contaminated PPE (Absorbents, Wipes, Gloves) waste_type->spill Contaminated Materials container Empty Myclobutanil Container waste_type->container Empty Packaging containerize Step 3: Secure in a Labeled, Closed Hazardous Waste Container unused->containerize spill->containerize rinse Step 3a: Triple Rinse Container container->rinse storage Step 4: Store in Designated Hazardous Waste Accumulation Area containerize->storage collect_rinsate Step 3b: Collect Rinsate as Hazardous Waste rinse->collect_rinsate puncture Step 3c: Puncture Container to Prevent Reuse rinse->puncture collect_rinsate->containerize Add rinsate to liquid waste puncture->storage Dispose of container as solid waste per institutional policy disposal Step 5: Arrange Pickup by Licensed Hazardous Waste Contractor storage->disposal end End: Waste Transferred for Approved Disposal (e.g., Incineration) disposal->end

Caption: Myclobutanil waste disposal decision and process flow.

Step-by-Step Disposal & Decontamination Protocols

Protocol 1: Disposal of Unused or Expired Myclobutanil

This protocol applies to pure myclobutanil, whether in solid or solution form, that is no longer needed.

  • Waste Characterization: Identify the material as "Unused Myclobutanil." Do not mix it with any other chemical waste.[3] Mixing can cause unknown and potentially dangerous reactions.

  • Containerization: Leave the chemical in its original container if possible.[3] If transferring is necessary, use a new, clean, chemically compatible container that can be tightly sealed.

  • Labeling: The container must be clearly labeled as "Hazardous Waste: Myclobutanil" and include the chemical formula (C₁₅H₁₇ClN₄) and any other information required by your institution's Environmental Health & Safety (EHS) department.[4]

  • Storage: Store the sealed container in a designated, secure hazardous waste accumulation area. This area should be away from incompatible materials, particularly oxidizing agents.[4]

  • Final Disposal: Arrange for disposal through your institution's EHS office or a licensed hazardous waste disposal contractor. The standard and recommended disposal method is high-temperature incineration at an approved facility.[9][10] Never dispose of myclobutanil down the drain or in regular trash.[3][11]

Protocol 2: Management of Spills and Contaminated Materials

This protocol covers the cleanup and disposal of materials contaminated by a myclobutanil spill.

  • Immediate Response: Evacuate non-essential personnel from the area.[3] Ensure adequate ventilation. Remove all sources of ignition.[4]

  • Containment: Prevent the spill from spreading and keep it from entering drains or waterways.[3][8] For liquid spills, create a dike around the spill using an inert absorbent material such as sand, vermiculite, or clay.[5] For solid spills, lightly mist with water to prevent dust generation, unless water is incompatible with the formulation.[12]

  • Cleanup:

    • Solid Spills: Carefully sweep or scoop the material using non-sparking tools.[7] Avoid creating dust.[3][4]

    • Liquid Spills: Apply absorbent material over the entire spill. Allow it to fully absorb the liquid.

  • Collection: Place all contaminated materials (absorbent, soil, cleaning wipes, etc.) into a sealable, properly labeled hazardous waste container.[4][7]

  • Area Decontamination:

    • Clean the affected area thoroughly with soap and water.[7]

    • Collect all cleaning materials (wipes, paper towels) and the cleaning solution itself as hazardous waste.

    • Note on Neutralization: While some general pesticide guides mention using bleach or lime for decontamination, these can create toxic byproducts and are not universally recommended.[13] For myclobutanil, the primary guidance is thorough physical removal and cleaning, followed by disposal of all cleanup materials as hazardous waste.[3][5]

  • Disposal of Contaminated PPE: Any heavily contaminated clothing or disposable PPE must be placed in the hazardous waste container for disposal.[5]

Protocol 3: Empty Container Disposal

Empty containers are not truly empty; they retain chemical residues and must be handled as hazardous until properly decontaminated.

  • Decontamination: The standard procedure for pesticide containers is to triple-rinse them.[14]

    • Fill the container approximately one-quarter full with a suitable solvent (e.g., water for aqueous formulations, or as recommended by your EHS office).

    • Securely recap the container and shake vigorously for at least 10-30 seconds.[14]

    • Pour the rinsate into a designated hazardous waste container for liquid myclobutanil waste.[14] It is critical that this rinsate is not poured down the drain.[5]

    • Repeat this rinsing procedure two more times.[14]

  • Final Disposal: After triple-rinsing, puncture the container to prevent any possibility of reuse.[4][14] It can then be disposed of in a sanitary landfill or as directed by your local regulations and institutional policies.[14]

By adhering to these scientifically grounded and systematically validated procedures, you fulfill your professional duty to ensure safety and environmental stewardship, building a foundation of trust in your laboratory's operations.

References

  • Myclobutanil - SAFETY D
  • SAFETY DATA SHEET Quali-Pro Myclobutanil 20 EW T&O. (2018). Control Solutions Inc.
  • Safety Data Sheet Myclobutanil 10% WP (Boon). (2021). Indofil Industries Limited.
  • MATERIAL SAFETY DATA SHEET LATINO (Myclobutanil 12.5% EC). (2017). Industrias AFRASA, S.A.
  • Safety Data Sheet: Myclobutanil. (2025). Carl ROTH.
  • Myclobutanil Safety D
  • MYCLOBUTANIL 240 ST Product Label. Albaugh LLC.
  • Myclobutanil Standard - Safety D
  • Myclobutanil Safety D
  • Removal of Myclobutanil and Detoxification in Modified Biomixtures: Fungal Bioaugmentation and Biochar Amendment. (2022). MDPI.
  • Everything You Need to Know About the Pesticide Myclobutanil. (2025). Media Bros.
  • How to Handle Chemical Spills. (2025). University of Florida, IFAS Extension.
  • Pesticide Decontaminants. University of Nebraska-Lincoln Extension.
  • Myclobutanil.
  • Dissipation, Processing Factors and Dietary Exposure Assessment of Myclobutanil in Tomato. (2023).
  • SAFETY D
  • Guidelines for the Disposal of Small Quantities of Unused Pesticides. (1975). U.S. Environmental Protection Agency.
  • Myclobutanil (Ref: RH 3866). AERU, University of Hertfordshire.

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Handling

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling Myclobutanil

As researchers and drug development professionals, our work necessitates the handling of a wide array of chemical compounds. Among these is Myclobutanil, a systemic fungicide of the triazole class, valued for its efficac...

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and drug development professionals, our work necessitates the handling of a wide array of chemical compounds. Among these is Myclobutanil, a systemic fungicide of the triazole class, valued for its efficacy but also presenting notable health and environmental hazards.[1][2] A deep understanding of its properties is not merely academic; it is the foundation of a robust safety culture that protects researchers, ensures experimental integrity, and maintains regulatory compliance.

This guide moves beyond a simple checklist. It provides a procedural and causal framework for selecting, using, and disposing of Personal Protective Equipment (PPE) when working with Myclobutanil. Our objective is to empower you with the knowledge to create a self-validating system of safety, grounded in authoritative data and field-proven practices.

The Causality of Protection: Understanding Myclobutanil's Hazard Profile

Myclobutanil is classified as a hazardous substance.[3] The specific PPE required is a direct response to its toxicological and physical properties. Failure to appreciate these risks can lead to acute injury, chronic health issues, and environmental contamination. The primary hazards associated with Myclobutanil are summarized below.

Hazard ClassificationGHS Hazard StatementImplication for Laboratory Safety
Acute Toxicity (Oral) H302: Harmful if swallowed.Strict prohibition of eating, drinking, or smoking in the lab. Immediate medical attention required upon ingestion.
Serious Eye Irritation H319: Causes serious eye irritation.[4]Mandatory use of sealed eye protection to prevent contact with dust or splashes.
Reproductive Toxicity H361: Suspected of damaging fertility or the unborn child.[5][6]Requires stringent barrier protection (gloves, lab coats) to prevent skin absorption and careful handling to avoid dust inhalation. This is a critical hazard for all personnel of reproductive age.
Aquatic Toxicity H411: Toxic to aquatic life with long lasting effects.[7]Mandates careful containment of spills and proper disposal of all waste to prevent release into drains or the environment.

These classifications necessitate a warning signal word and specific pictograms on all containers, as dictated by the Globally Harmonized System (GHS).

Core Directive: Selecting the Right PPE

The selection of PPE is not a one-size-fits-all decision. It must be tailored to the specific task, the physical form of the Myclobutanil (solid vs. liquid), and the quantities being handled. The following provides a baseline for PPE selection.

Eye and Face Protection

Due to the serious risk of eye irritation, appropriate eye protection is non-negotiable.

  • Minimum Requirement: Safety glasses with side shields are required for all tasks involving Myclobutanil.[3]

  • Best Practice/Required for Liquids: Chemical safety goggles are essential when handling solutions or any form where splashing is possible.

  • High-Risk Tasks: For tasks with a significant splash risk, such as transferring large volumes or cleaning spills, a full-face shield should be worn in addition to safety goggles.[8]

Hand Protection

Skin contact is a primary route of exposure. Choosing the correct gloves is critical for preventing systemic harm.

  • Material: Use chemical-resistant gloves tested according to EN 374.[5] Nitrile rubber (NBR) is a suitable material.[5] Other compatible materials include butyl rubber, neoprene, and Viton.[8][9]

  • Thickness: A glove thickness of greater than 0.11 mm is recommended.[5]

  • Breakthrough Time: Select gloves with a breakthrough time of >480 minutes (permeation level 6) for prolonged contact.[5] For brief contact, a protection class of 3 or higher (>60 minutes) is acceptable.[3]

  • Procedure: Always wash the outside of gloves before removing them.[9] After use, hands should be washed thoroughly with soap and water.[8] Contaminated gloves must be disposed of as hazardous waste.[3]

Body Protection

To protect against incidental contact and contamination of personal clothing, body protection is mandatory.

  • Standard Use: A long-sleeved laboratory coat is required for all handling procedures.[9]

  • Increased Risk: For weighing larger quantities of solid Myclobutanil or when there is a risk of significant contamination, a chemical-resistant apron or overalls should be worn.[3][10] Contaminated clothing must be removed immediately and laundered separately before reuse.[8] Heavily contaminated disposable items should be discarded as hazardous waste.[8]

Respiratory Protection

Respiratory protection is necessary when engineering controls cannot maintain exposure below safe limits.

  • Standard Handling: When handling small quantities of Myclobutanil within a certified chemical fume hood, respiratory protection is typically not required.[10]

  • Dust or Aerosol Generation: If handling the solid form outside of a fume hood, or if dust generation is unavoidable, an approved particulate respirator must be worn.[3]

  • Emergency Situations: In the event of a large spill or fire, a self-contained breathing apparatus (SCBA) is required.[5]

Operational Plan: A Step-by-Step Procedural Guide

Adherence to a strict, logical workflow is paramount for safety. The following diagrams and steps outline the core processes for handling Myclobutanil.

Pre-Operational Workflow

This workflow ensures that safety is considered before any chemical is handled.

Pre_Op_Workflow cluster_prep Preparation Phase cluster_action Action Phase A Review Safety Data Sheet (SDS) B Identify Hazards & Risks (e.g., Solid vs. Liquid, Quantity) A->B Analyze C Select Appropriate PPE (Goggles, Gloves, Coat, etc.) B->C Mitigate D Verify Engineering Controls (e.g., Fume Hood Functionality) C->D Proceed E Don PPE in Correct Sequence D->E F Perform Chemical Handling Task E->F

Caption: Pre-Operational Safety Workflow

Step-by-Step Guide to Donning and Doffing PPE

Donning (Putting On) Sequence:

  • Lab Coat/Apron: Put on your lab coat and fasten it completely.

  • Gloves: Put on your selected chemical-resistant gloves. Ensure they overlap the cuffs of your lab coat.

  • Eye/Face Protection: Put on your safety goggles and, if necessary, your face shield.

Doffing (Taking Off) Sequence: The goal is to touch contaminated surfaces only with other contaminated surfaces (i.e., glove-to-glove).

  • Gloves: Remove gloves first. Using one gloved hand, peel the other glove off from the cuff towards the fingertips, turning it inside out. Hold the removed glove in your gloved hand. Slide the fingers of your now-bare hand under the cuff of the remaining glove and peel it off, also inside out, over the first glove. Dispose of them immediately in a designated hazardous waste container.

  • Eye/Face Protection: Remove your face shield or goggles by handling the strap or earpieces.

  • Lab Coat/Apron: Unfasten your lab coat. As you remove it, fold the contaminated outside inwards, away from your body.

  • Hand Hygiene: Wash your hands thoroughly with soap and water.

Emergency Response and Disposal Plan

Even with meticulous planning, accidents can happen. A clear, rehearsed emergency plan is essential.

Emergency Response Flowchart

This flowchart outlines immediate actions in case of accidental exposure or a spill.

Emergency_Response cluster_spill Spill Response cluster_exposure Personal Exposure Start EMERGENCY (Spill or Exposure) S1 Alert personnel & evacuate area Start->S1 E1 Remove contaminated clothing immediately Start->E1 S2 Ensure proper ventilation S1->S2 S3 Contain spill with inert absorbent (e.g., sand, vermiculite) [14, 17] S2->S3 S4 Collect waste into labeled hazardous waste container [6] S3->S4 End Seek Immediate Medical Attention & Report Incident S4->End E2 Skin: Rinse with plenty of water [1] E2->End E3 Eyes: Rinse cautiously with water for 15-20 mins [8] E3->End E4 Ingestion: Call Poison Center. Do NOT induce vomiting [9] E4->End E5 Inhalation: Move to fresh air [3] E5->End

Caption: Emergency Response Plan for Myclobutanil

Decontamination and Disposal

Proper disposal is a legal and ethical requirement to protect the wider community and environment.[11]

  • Chemical Waste: All unused Myclobutanil and solutions must be disposed of as hazardous waste. They should be collected in clearly labeled, sealed containers. Never pour Myclobutanil down the drain.[12]

  • Contaminated Materials: All disposable items that have come into contact with Myclobutanil, including gloves, bench paper, and cleaning materials, must be placed in a designated, sealed hazardous waste container.[3]

  • Empty Containers: Do not reuse empty containers.[12] They should be handled as the product itself and disposed of according to institutional and local regulations.

  • Work Area Decontamination: After completing work, thoroughly clean the work area. A common laboratory detergent can be used to form a slurry, followed by wiping and proper disposal of the cleaning materials.

By integrating this comprehensive safety protocol into your daily laboratory operations, you build a resilient defense against the inherent risks of handling Myclobutanil, ensuring a safe environment for yourself, your colleagues, and the groundbreaking research you conduct.

References

  • Myclobutanil - SAFETY DATA SHEET. (2024). MilliporeSigma.

  • Myclobutanil Use. (2020). United States Environmental Protection Agency. 1

  • Myclobutanil Standard - Safety Data Sheet. (2019). Agilent Technologies, Inc. 4

  • Safety Data Sheet: Myclobutanil. (2025). Carl ROTH. 5

  • Myclobutanil: A Versatile Fungicide for Modern Agriculture. SRIRAMCHEM. 2

  • Myclobutanil - Material Safety Data Sheet. Santa Cruz Biotechnology. 3

  • MATERIAL SAFETY DATA SHEET (Myclobutanil 12.5% EC). (2017). Industrias AFRASA, S.A. 7

  • SAFETY DATA SHEET Quali-Pro Myclobutanil 20 EW T&O. (2018). Control Solutions Inc. 8

  • SAFETY DATA SHEET MYCLOBUTANIL 10% WP (BOON). (2021). Indofil Industries Limited. 10

  • Myclobutanil (Ref: RH 3866). AERU - University of Hertfordshire. 13

  • Myclobutanil | C15H17ClN4. PubChem - NIH. 14

  • Myclobutanil. Wikipedia. 6

  • MATERIAL SAFETY DATA SHEET (Myclobutanil). Greenbook.net. 9

  • Myclobutanil -MATERIAL SAFETY DATA SHEET. T3DB.

  • MATERIAL SAFETY DATA SHEET Quali-Pro Myclobutanil 20 EW T&O. (2009). Agrian. 15

  • Myclobutanil - Safety Data Sheet. (2025). Cayman Chemical. 16

  • MATERIAL SAFETY DATA SHEET (SONOMA 20EW AG). Greenbook.net. 17

  • Everything You Need to Know About the Pesticide Myclobutanil. (2025). Media Bros. 18

  • Safety Data Sheet (Myclobutanil). LKT Laboratories, Inc. 19

  • SAFETY DATA SHEET (MYCLOBUTANIL 240 ST). (2022). Albaugh LLC. 20

  • Removal of Myclobutanil and Detoxification in Modified Biomixtures: Fungal Bioaugmentation and Biochar Amendment. (2022). MDPI. 21

  • Removal of Myclobutanil and Detoxification in Modified Biomixtures: Fungal Bioaugmentation and Biochar Amendment. (2022). ResearchGate. 22

  • Material Safety Data Sheet (Liquid fungicide and insecticide concentrate). The Home Depot. 23

  • Guidelines for the Disposal of Small Quantities of Unused Pesticides. (1975). U.S. Environmental Protection Agency. 24

  • Requirements for Pesticide Disposal. U.S. Environmental Protection Agency. 11

  • Safe Disposal of Pesticides. (2025). U.S. Environmental Protection Agency. 12

  • Comments on EPA's Receipt of Applications for New Uses. (2016). Regulations.gov. 25

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